3-(3,4-Diethoxyphenyl)isoxazol-5-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBBWDLMICKBSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. The isoxazole scaffold is a prominent feature in numerous biologically active molecules, and this particular derivative, with its diethoxyphenyl substitution, presents a unique profile for investigation. This document delves into its physicochemical characteristics, synthesis methodologies, and known biological activities, with a particular focus on its potential as an anticancer agent, possibly through the inhibition of histone deacetylases (HDACs). Detailed experimental protocols, safety and handling procedures, and a thorough analysis of its reactivity are presented to equip researchers with the essential knowledge for its application in drug discovery and development.
Introduction
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of novel therapeutic agents. Its unique electronic and structural features allow for diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound this compound belongs to this important class of molecules. The presence of the 3,4-diethoxyphenyl group and a 5-amino substituent on the isoxazole core suggests potential for specific interactions with biological targets, making it a compelling candidate for further investigation in medicinal chemistry. This guide aims to consolidate the current understanding of this compound and provide a solid foundation for future research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for some properties of this compound are not extensively reported in publicly available literature, we can compile its known identifiers and some predicted characteristics.
| Property | Value | Source |
| IUPAC Name | 3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine | |
| CAS Number | 501325-89-9 | |
| Molecular Formula | C₁₃H₁₆N₂O₃ | |
| Molecular Weight | 248.28 g/mol | |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | |
| InChI Key | HQBBWDLMICKBSH-UHFFFAOYSA-N | |
| Storage | Sealed in dry, 2-8°C |
Further experimental determination of properties such as melting point, boiling point, solubility in various solvents, and pKa is crucial for comprehensive characterization.
Synthesis and Characterization
General Synthesis Approach: One-Pot Condensation
A common and efficient method for the synthesis of 5-aminoisoxazole derivatives involves a one-pot condensation reaction. This approach typically utilizes a substituted aldehyde or ketone as a precursor.
An illustrative synthetic workflow is presented below.
Caption: General one-pot synthesis workflow for this compound.
Potential Synthesis Protocol
This is a generalized protocol and requires optimization for the specific target compound.
-
Reaction Setup: To a solution of 3,4-diethoxybenzaldehyde in a suitable solvent (e.g., ethanol), add a β-keto ester (e.g., ethyl cyanoacetate) and a basic catalyst (e.g., piperidine).
-
Knoevenagel Condensation: Stir the mixture at room temperature or with gentle heating to facilitate the Knoevenagel condensation, forming the corresponding α,β-unsaturated intermediate.
-
Cyclization: To the reaction mixture, add hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the diethoxyphenyl and aminoisoxazole moieties and their connectivity.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H (amine), C=N (isoxazole), and C-O (ether).
Chemical Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the functional groups present: the 5-amino group and the isoxazole ring.
-
Nucleophilic Amine Group: The primary amine at the 5-position is nucleophilic and can participate in various reactions, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Schiff Base Formation: Condensation with aldehydes and ketones.
-
-
Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.
The compound should be stored in a dry, cool environment to prevent degradation.
Biological Activity and Therapeutic Potential
The primary therapeutic interest in this compound lies in its potential as an anticancer agent. This is largely based on the known activities of other isoxazole-containing compounds and preliminary in silico studies.
Anticancer Activity
While specific in vitro or in vivo data for this compound is limited in the public domain, related 3,5-diarylisoxazole derivatives have demonstrated significant antiproliferative activity. For instance, some analogs have been shown to act as antitubulin agents, disrupting microtubule dynamics, a key process in cell division. Structure-activity relationship (SAR) studies on related compounds suggest that the presence and substitution pattern of the aryl groups, as well as the 5-amino group, are crucial for potent anticancer effects.
Histone Deacetylase (HDAC) Inhibition
There is evidence suggesting that isoxazole derivatives can act as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their dysregulation is implicated in the development and progression of various cancers. Molecular docking studies have indicated that this compound may bind effectively to the active sites of HDACs. This suggests a potential mechanism for its anticancer activity, where inhibition of HDACs leads to the re-expression of tumor suppressor genes.
Caption: Proposed mechanism of action via HDAC inhibition.
Further experimental validation through enzymatic assays and cell-based studies is necessary to confirm the HDAC inhibitory activity and elucidate the precise mechanism of action of this compound.
Safety and Handling
Based on available safety data for isoxazole derivatives, caution should be exercised when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound before use.
Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Future research should focus on:
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Comprehensive Characterization: Detailed experimental determination of its physicochemical properties.
-
Optimized Synthesis: Development and validation of a robust and scalable synthesis protocol.
-
In-depth Biological Evaluation:
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Screening against a panel of cancer cell lines to determine its spectrum of activity and IC₅₀ values.
-
Enzymatic assays to confirm and quantify its HDAC inhibitory activity.
-
In vivo studies in animal models to assess its efficacy, pharmacokinetics, and toxicity.
-
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency and selectivity.
Conclusion
This compound is a molecule with significant potential in the field of medicinal chemistry. Its isoxazole core, combined with a diethoxyphenyl moiety, provides a unique chemical architecture for interaction with biological targets. The preliminary evidence suggesting its role as an HDAC inhibitor warrants further rigorous investigation. This technical guide provides a foundational understanding of its chemical properties, synthesis, and potential therapeutic applications, serving as a valuable resource for researchers dedicated to the discovery and development of next-generation anticancer agents.
References
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- Tsyganov, D. V., Khrustalev, V. N., Konyushkin, L. D., Raihstat, M. M., Firgang, S. I., Semenov, R. V., Kiselyov, A. S., Semenova, M. N., & Semenov, V. V. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. European Journal of Medicinal Chemistry, 73, 112–125.
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-aminoisoxazole-5-carboxylate. Retrieved from [Link]
- Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2019). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 55(10), 866-880.
- Pattanayak, P., Sripathi, N., Halder, D., & Chatterjee, T. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Journal of Biomolecular Structure and Dynamics, 40(19), 8849-8864.
-
BIOGEN Científica. (n.d.). This compound. Retrieved from [Link]
An In-depth Technical Guide to the Structure Elucidation of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
Introduction: The Imperative of Unambiguous Structural Verification in Drug Discovery
In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of both safety and efficacy. For researchers and scientists in the pharmaceutical industry, a compound's journey from a promising hit to a viable drug candidate is paved with rigorous analytical checkpoints. The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[1][2] The title compound, 3-(3,4-diethoxyphenyl)isoxazol-5-amine (Figure 1), represents a novel investigational molecule. Its structure suggests potential for further functionalization and exploration of its bioactivity.
This technical guide provides an in-depth, practical walkthrough of the analytical methodologies required to elucidate and confirm the structure of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of data from Mass Spectrometry, FT-IR, and a suite of 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices and the logic of data interpretation will be emphasized, providing a robust framework for scientists engaged in small molecule characterization.
Figure 1: Proposed Structure of this compound
Caption: Molecular structure of the target compound.
I. Foundational Analysis: Synthesis and High-Resolution Mass Spectrometry (HRMS)
The journey of structure elucidation begins with the successful synthesis and purification of the target compound. Several synthetic routes are available for 3,5-disubstituted isoxazoles.[3] For this guide, we will assume the synthesis was achieved via a one-pot reaction involving the condensation of hydroxylamine with a diethoxyphenyl-substituted β-ketoester, a common and efficient method.
Following synthesis and purification by column chromatography, the first analytical step is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.
Experimental Protocol: HRMS (ESI-TOF)
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Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
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Analysis Mode: Positive ion mode is typically chosen to protonate the basic amine group ([M+H]⁺).
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Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
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Calibration: Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.
Data Interpretation and Self-Validation
The expected molecular formula is C₁₃H₁₆N₂O₃. The calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 249.1234. The HRMS experiment should yield a measured mass that is in close agreement (typically within 5 ppm) with this calculated value.
| Parameter | Expected Value | Hypothetical Observed Value |
| Molecular Formula | C₁₃H₁₆N₂O₃ | C₁₃H₁₆N₂O₃ |
| Calculated [M+H]⁺ | 249.1234 | - |
| Observed [M+H]⁺ | - | 249.1230 |
| Mass Accuracy | < 5 ppm | 1.6 ppm |
This result provides strong evidence for the proposed elemental composition, a critical first step in the elucidation process. A significant deviation would indicate an incorrect product or the presence of impurities.
II. Functional Group Identification: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. By analyzing the absorption of infrared radiation, we can confirm the presence of key structural motifs.
Experimental Protocol: FT-IR (ATR)
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Sample Preparation: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.
Predicted IR Absorptions and Interpretation
The FT-IR spectrum of this compound is expected to show several characteristic peaks:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400-3250 | Medium, Two Bands | N-H Stretch | The primary amine (-NH₂) group will exhibit symmetric and asymmetric stretching modes.[4][5] |
| 3100-3000 | Medium | Aromatic C-H Stretch | Characteristic of the C-H bonds on the phenyl ring.[6] |
| 2980-2850 | Medium to Strong | Aliphatic C-H Stretch | Corresponds to the C-H bonds of the ethyl groups (-CH₂- and -CH₃).[4] |
| 1620-1580 | Medium | C=N Stretch | Indicative of the carbon-nitrogen double bond within the isoxazole ring.[7] |
| 1580-1450 | Medium to Strong | Aromatic C=C Stretch | Multiple bands are expected due to the phenyl ring. |
| 1260-1020 | Strong | C-O Stretch | Aromatic ether linkages (Ar-O-CH₂) will produce strong absorptions in this region. |
The presence of these key bands, particularly the dual N-H stretches and the strong C-O ether bands, provides corroborating evidence for the proposed structure.
III. The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. Through a series of 1D and 2D experiments, we can map out the carbon skeleton and the connectivity of protons.
A. ¹H NMR Spectroscopy: The Proton Environment
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃)
Based on the structure and data from similar compounds, the following proton signals are predicted:[8][9]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.2 | m | 2H | H-2', H-6' | These aromatic protons are adjacent to the isoxazole ring and will appear downfield. |
| ~6.9 | d | 1H | H-5' | This aromatic proton is ortho to an ethoxy group and will be shielded relative to H-2' and H-6'. |
| ~5.8 | s | 1H | H-4 | The lone proton on the isoxazole ring. Its chemical shift is influenced by the substituents at C3 and C5. |
| ~5.0 | br s | 2H | -NH₂ | The amine protons are typically broad and their chemical shift can vary. This signal will exchange with D₂O. |
| ~4.1 | q | 4H | -OCH₂CH₃ | The two methylene groups of the ethoxy substituents will be equivalent or very similar. |
| ~1.4 | t | 6H | -OCH₂CH₃ | The two methyl groups of the ethoxy substituents will also be equivalent or very similar. |
Self-Validating Check: Adding a drop of D₂O to the NMR tube and re-acquiring the spectrum should cause the disappearance of the -NH₂ signal at ~5.0 ppm, confirming its assignment.
B. ¹³C NMR and DEPT-135 Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. A DEPT-135 experiment provides additional information by showing CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O and C=N) are absent in a DEPT-135 spectrum.
Experimental Protocol: ¹³C NMR and DEPT-135
These spectra are typically acquired in the same sample as the ¹H NMR.
Predicted ¹³C NMR Spectrum (in CDCl₃)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~170 | Absent | C-5 |
| ~162 | Absent | C-3 |
| ~150-148 | Absent | C-3', C-4' |
| ~125 | Absent | C-1' |
| ~120-110 | Positive | C-2', C-5', C-6' |
| ~95 | Positive | C-4 |
| ~64 | Negative | -OCH₂CH₃ |
| ~15 | Positive | -OCH₂CH₃ |
C. 2D NMR: Connecting the Pieces
2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
Caption: Workflow for NMR-based structure elucidation.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.[10]
-
Key Correlations:
-
The isoxazole proton (H-4, ~5.8 ppm) will correlate with the isoxazole carbon (C-4, ~95 ppm).
-
The aromatic protons (~7.4-6.9 ppm) will correlate with their respective aromatic carbons (~120-110 ppm).
-
The methylene protons (~4.1 ppm) will correlate with the methylene carbons (~64 ppm).
-
The methyl protons (~1.4 ppm) will correlate with the methyl carbons (~15 ppm).
-
-
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).
-
Key Correlations:
-
A strong correlation will be observed between the methylene protons (~4.1 ppm) and the methyl protons (~1.4 ppm) of the ethoxy groups.
-
Correlations between the aromatic protons will reveal their connectivity on the phenyl ring. For example, H-5' should show a correlation to H-6'.
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for determining the overall molecular framework. It shows correlations between protons and carbons that are 2 or 3 bonds away.[10]
-
Key Correlations for Assembling the Core Structure:
-
H-4 (~5.8 ppm) should show a correlation to C-3 (~162 ppm) and C-5 (~170 ppm) , confirming the isoxazole ring structure.
-
H-2' and H-6' (~7.4-7.2 ppm) should show a correlation to C-3 (~162 ppm) , confirming the attachment of the phenyl ring to the isoxazole ring at the C-3 position.
-
The -NH₂ protons (~5.0 ppm) should show a correlation to C-5 (~170 ppm) and C-4 (~95 ppm) , confirming the position of the amino group.
-
The methylene protons (-OCH₂CH₃, ~4.1 ppm) will correlate to the aromatic carbons they are attached to via the oxygen atom (C-3' and C-4'), confirming the position of the ethoxy groups.
-
-
By systematically analyzing these 2D NMR correlations, every proton and carbon can be assigned, and the connectivity of the entire molecule can be pieced together like a puzzle, providing definitive proof of the structure.
IV. Fragmentation Analysis: Tandem Mass Spectrometry (MS/MS)
While HRMS gives the molecular formula, tandem mass spectrometry (MS/MS) provides information about the molecule's structure by analyzing its fragmentation pattern.
Experimental Protocol: MS/MS
-
Instrumentation: Use a mass spectrometer capable of fragmentation, such as a quadrupole-TOF (Q-TOF) or an ion trap.
-
Precursor Ion Selection: Select the protonated molecular ion ([M+H]⁺, m/z 249.12) as the precursor ion.
-
Collision-Induced Dissociation (CID): Fragment the precursor ion by colliding it with an inert gas (e.g., argon or nitrogen).
-
Data Acquisition: Acquire the spectrum of the resulting fragment ions.
Predicted Fragmentation Pathway
The fragmentation of 3,5-disubstituted isoxazoles can be complex.[11] Based on the structure, a plausible fragmentation pathway is proposed below.
Caption: A plausible MS/MS fragmentation pathway.
-
Initial Fragmentation: A likely initial fragmentation is the loss of ethylene (28 Da) from one of the ethoxy groups via a McLafferty-type rearrangement, leading to a fragment at m/z 221.10.
-
Sequential Loss: This can be followed by the loss of a second ethylene molecule, resulting in a fragment at m/z 193.07, corresponding to the dihydroxy-substituted phenylisoxazolamine.
-
Ring Fragmentation: Subsequent fragmentation could involve the characteristic cleavage of the isoxazole ring.
Observing these specific neutral losses provides further structural confirmation and can help distinguish between isomers.
V. Conclusion: A Multi-faceted Approach to Certainty
The structure elucidation of a novel compound like this compound is not achieved by a single technique but by the logical synthesis of data from multiple orthogonal analytical methods. This guide has demonstrated a systematic workflow, starting from the confirmation of the molecular formula by HRMS, identifying key functional groups with FT-IR, and finally, assembling the complete molecular architecture using a comprehensive suite of 1D and 2D NMR experiments. Tandem mass spectrometry provides a final layer of verification through the analysis of fragmentation patterns. Each step in this process is a self-validating system; the data from one experiment must be consistent with all others. For the drug development professional, this rigorous, multi-faceted approach is not merely an academic exercise—it is a critical requirement for ensuring the identity, purity, and safety of a potential new therapeutic.
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An In-Depth Technical Guide to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine (CAS: 501325-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry. The isoxazole scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities. This document delves into the chemical properties, plausible synthetic routes, and potential therapeutic applications of this specific amine-substituted diethoxyphenyl isoxazole. Particular attention is given to its prospective role as a histone deacetylase (HDAC) inhibitor, a promising avenue for anticancer therapeutics. This guide is intended to serve as a foundational resource for researchers engaged in the exploration and development of novel isoxazole-based therapeutic agents.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of pharmacologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have led to its incorporation into a multitude of approved drugs and clinical candidates.[1] Derivatives of isoxazole have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] The 5-aminoisoxazole moiety, in particular, offers a versatile synthetic handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
This guide focuses on this compound, a molecule that combines the privileged isoxazole core with a diethoxyphenyl substituent. This substitution pattern is of particular interest as the diethoxyphenyl group can influence the compound's pharmacokinetic properties, such as lipophilicity and metabolic stability, and potentially enhance its interaction with biological targets.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 501325-89-9 | [4] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [4] |
| Molecular Weight | 248.28 g/mol | [4] |
| IUPAC Name | This compound | |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | |
| InChI Key | HQBBWDLMICKBSH-UHFFFAOYSA-N |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process: the conversion of the starting nitrile to a hydroxamoyl chloride, followed by a cyclization reaction with an appropriate three-carbon building block.
Caption: Proposed two-step synthesis of this compound.
Representative Experimental Protocol
Step 1: Synthesis of 3,4-Diethoxy-N-hydroxybenzimidoyl chloride
-
To a solution of 3,4-diethoxybenzonitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the intermediate oxime.
-
Suspend the oxime in a chlorinated solvent (e.g., dichloromethane) and treat with a chlorinating agent such as N-chlorosuccinimide (NCS) at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroxamoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 equivalents) to ethanol at 0°C.
-
To the sodium ethoxide solution, add ethyl cyanoacetate (1 equivalent) dropwise at 0°C and stir for 30 minutes.
-
Add a solution of 3,4-diethoxy-N-hydroxybenzimidoyl chloride (1 equivalent) in ethanol to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and acidify to pH 5-6 with dilute hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity. While experimental data for this specific compound is not publicly available, analogous isoxazole derivatives have been characterized by the following methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would confirm the presence of the diethoxyphenyl and aminoisoxazole moieties, with characteristic chemical shifts for the aromatic, ethyl, and isoxazole protons and carbons.[5][6]
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amine group, C=N and N-O stretches of the isoxazole ring, and C-O stretches of the ether groups.
-
Melting Point (MP): A sharp melting point would indicate the purity of the synthesized compound.
Potential Therapeutic Applications and Mechanism of Action
The primary therapeutic interest in this compound lies in its potential as an anticancer agent, likely through the inhibition of histone deacetylases (HDACs).[7]
Isoxazoles as Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. In many cancers, HDACs are overexpressed or dysregulated, resulting in the silencing of tumor suppressor genes.
HDAC inhibitors (HDACis) have emerged as a promising class of anticancer drugs. By inhibiting HDAC activity, they restore the acetylation of histones, leading to a more open chromatin structure and the re-expression of tumor suppressor genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Several studies have highlighted the potential of isoxazole-containing compounds as HDAC inhibitors.[7] The isoxazole ring can act as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes, which is essential for their catalytic activity.
Postulated Mechanism of Action
Based on molecular docking studies of similar isoxazole derivatives, it is hypothesized that this compound could bind to the active site of HDAC enzymes.[7] The proposed binding mode is depicted in the following diagram:
Caption: Postulated binding mode of this compound in the HDAC active site.
-
Zinc Binding: The nitrogen and oxygen atoms of the isoxazole ring are predicted to coordinate with the zinc ion in the catalytic site.
-
Hydrophobic Interactions: The diethoxyphenyl group is expected to occupy a hydrophobic pocket adjacent to the active site, contributing to the binding affinity.
-
Surface Interactions: The 5-amino group may form hydrogen bonds with amino acid residues on the rim of the active site, further stabilizing the complex.
While specific experimental data for this compound is lacking, the broader class of isoxazole-based HDAC inhibitors has shown promising activity, providing a strong rationale for further investigation of this compound.
Future Directions and Research Opportunities
This compound represents a promising starting point for the development of novel therapeutic agents. Future research efforts should focus on the following areas:
-
Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthetic route, along with comprehensive analytical characterization data.
-
In Vitro Biological Evaluation: Screening of the compound against a panel of HDAC isoforms to determine its potency and selectivity. Cellular assays using various cancer cell lines should be conducted to assess its anti-proliferative and pro-apoptotic effects.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues with modifications to the diethoxyphenyl and amine moieties to optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the most promising candidates in preclinical animal models of cancer to assess their therapeutic potential.
Conclusion
This compound is a molecule of significant interest for researchers in medicinal chemistry and drug discovery. Its isoxazole core, combined with a diethoxyphenyl substituent, provides a strong foundation for the development of novel therapeutics, particularly in the realm of oncology. The potential for this compound to act as an HDAC inhibitor warrants further investigation. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic strategy, and a rationale for its potential mechanism of action, aiming to facilitate and inspire future research in this promising area.
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An In-depth Technical Guide to the Synthesis of 3-(3,4-diethoxyphenyl)isoxazol-5-amine
Abstract
This technical guide provides a comprehensive and scientifically rigorous overview of a robust synthetic pathway to 3-(3,4-diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the Friedel-Crafts acylation of 1,2-diethoxybenzene, followed by the formation of a β-ketonitrile intermediate, and culminating in a cyclization reaction to yield the target 5-aminoisoxazole. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for each synthetic transformation. The procedures outlined herein are designed to be self-validating, with in-text citations to authoritative literature supporting the key steps and claims.
Introduction
The isoxazole ring is a prominent scaffold in a multitude of biologically active compounds, exhibiting a wide array of pharmacological properties. The 5-aminoisoxazole moiety, in particular, serves as a crucial pharmacophore in the design of novel therapeutic agents. The title compound, this compound, incorporates the 3,4-diethoxyphenyl group, a common feature in molecules targeting various biological pathways. This guide delineates a logical and efficient synthetic strategy for the preparation of this compound, emphasizing practical execution and mechanistic understanding.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in three main stages. The overall workflow is depicted below.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 3,4-Diethoxyacetophenone via Friedel-Crafts Acylation
The initial step involves the introduction of an acetyl group onto the 1,2-diethoxybenzene ring. The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds with aromatic rings. The two ethoxy groups on the benzene ring are ortho-, para-directing and activating, which facilitates the electrophilic aromatic substitution.
Reaction Mechanism:
The reaction is initiated by the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[1] The acylium ion is not prone to rearrangement, which is a significant advantage over Friedel-Crafts alkylation.[1][2] The electron-rich 1,2-diethoxybenzene then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).[3] Subsequent deprotonation by a weak base, such as the AlCl₄⁻ complex, restores the aromaticity of the ring and yields the desired ketone, 3,4-diethoxyacetophenone.[3]
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.[3]
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.[3]
-
Addition of 1,2-Diethoxybenzene: After the addition of acetyl chloride is complete, add a solution of 1,2-diethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[3]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio | Key Considerations |
| 1,2-Diethoxybenzene | 1.0 | Starting material. |
| Acetyl Chloride | 1.1 | Acylating agent. |
| Aluminum Chloride | 1.1 | Lewis acid catalyst; handle with care due to its hygroscopic and corrosive nature.[3] |
| Dichloromethane | - | Anhydrous solvent. |
Step 2: Synthesis of 3-(3,4-Diethoxyphenyl)-3-oxopropanenitrile
The conversion of the synthesized ketone to a β-ketonitrile is a crucial step. This can be achieved through a Claisen-type condensation reaction.[4][5] In this process, the ketone is reacted with a source of a nitrile group, such as acetonitrile, in the presence of a strong base.
Reaction Mechanism:
A strong base, such as sodium ethoxide or sodium hydride, deprotonates acetonitrile to form a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon of 3,4-diethoxyacetophenone, leading to the formation of a tetrahedral intermediate. Subsequent elimination of an ethoxide or hydride ion and protonation during workup yields the β-ketonitrile. The use of a full equivalent of a strong base is often necessary to drive the equilibrium towards the product side.[5]
Experimental Protocol:
-
Preparation of Sodium Ethoxide: In a flame-dried flask under a nitrogen atmosphere, dissolve clean sodium metal (1.2 equivalents) in absolute ethanol with gentle heating to prepare a solution of sodium ethoxide.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of 3,4-diethoxyacetophenone (1.0 equivalent) and anhydrous acetonitrile (3-4 equivalents).
-
Reaction Progression: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water.
-
Acidification and Extraction: Acidify the aqueous solution with dilute hydrochloric acid to a pH of 5-6. The β-ketonitrile will precipitate out or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
| Reagent/Solvent | Molar Ratio | Key Considerations |
| 3,4-Diethoxyacetophenone | 1.0 | Intermediate from Step 1. |
| Acetonitrile | 3-4 | Reagent and solvent. Must be anhydrous. |
| Sodium | 1.2 | To form the strong base, sodium ethoxide. |
| Ethanol | - | Anhydrous solvent for preparing sodium ethoxide. |
Step 3: Synthesis of this compound via Cyclization
The final step is the cyclocondensation of the β-ketonitrile with hydroxylamine to form the 5-aminoisoxazole ring. This is a well-established and reliable method for the synthesis of this class of compounds.[6]
Reaction Mechanism:
The reaction proceeds through the initial nucleophilic attack of the hydroxylamine on the carbonyl carbon of the β-ketonitrile to form an oxime intermediate. This is followed by an intramolecular cyclization where the nitrogen of the oxime attacks the nitrile carbon. Subsequent tautomerization leads to the formation of the aromatic 5-aminoisoxazole ring. The reaction is typically carried out in the presence of a base to facilitate the reaction.
Caption: Key stages in the formation of the 5-aminoisoxazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 3-(3,4-diethoxyphenyl)-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 equivalents) and a base such as sodium acetate or triethylamine (1.5 equivalents) to the solution.
-
Reaction Progression: Heat the reaction mixture to reflux for 6-8 hours. Monitor the completion of the reaction by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Isolation and Purification: Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, the crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
| Reagent/Solvent | Molar Ratio | Key Considerations |
| 3-(3,4-Diethoxyphenyl)-3-oxopropanenitrile | 1.0 | Intermediate from Step 2. |
| Hydroxylamine Hydrochloride | 1.2 | Source of hydroxylamine. |
| Base (e.g., Sodium Acetate) | 1.5 | To neutralize HCl and facilitate the reaction. |
| Ethanol/Methanol | - | Reaction solvent. |
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the diethoxyphenyl group, the ethoxy groups (a quartet and a triplet), a singlet for the isoxazole ring proton, and a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the diethoxyphenyl ring, the ethoxy groups, and the isoxazole ring.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₆N₂O₃, MW: 248.28 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the isoxazole ring, and C-O stretching of the ether linkages.
Conclusion
This technical guide has detailed a reliable and well-precedented three-step synthetic route for the preparation of this compound. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and key considerations for each step, this document serves as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The successful execution of this synthesis will provide access to a valuable molecular scaffold for further chemical exploration and biological evaluation.
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3-(3,4-Diethoxyphenyl)isoxazol-5-amine mechanism of action
**An In-Depth Technical Guide to the
Mechanism of Action of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine**
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on elucidating the mechanism of action of this compound. While the definitive mechanism for this specific molecule is not yet established in scientific literature, its structural motifs—the isoxazole core and the 3,4-diethoxyphenyl group—provide substantive evidence for plausible biological targets. This guide synthesizes current knowledge on related compounds to propose two primary, scientifically-grounded hypotheses: Histone Deacetylase (HDAC) inhibition and Phosphodiesterase (PDE) inhibition . We present a logical, multi-pronged experimental strategy designed to rigorously test these hypotheses, complete with detailed protocols and the rationale behind each step. The aim is to equip research teams with the foundational knowledge and practical workflows necessary to define the pharmacological identity of this promising compound.
Introduction and Current Landscape
This compound is an organic compound featuring a five-membered isoxazole heterocycle, a known pharmacophore present in numerous bioactive molecules and approved drugs.[1][2] The isoxazole ring system is a versatile scaffold in medicinal chemistry, contributing to a wide array of pharmacological activities including anti-inflammatory, anticancer, and antimicrobial effects.[3] However, for this compound specifically, there is currently no scientific literature available detailing its precise mechanism of action. Preliminary in-silico studies and the activities of structural analogs suggest potential interactions with enzymes crucial to disease progression, positioning it as a molecule of interest for further investigation.[4]
Given the absence of direct evidence, a hypothesis-driven approach is essential. This guide is structured to explore the two most probable mechanisms of action based on the compound's key structural features.
Hypothesizing the Mechanism of Action: A Dual-Target Rationale
The molecular architecture of this compound points toward two distinct, yet highly plausible, enzyme families as primary targets.
Hypothesis A: Inhibition of Histone Deacetylases (HDACs)
Histone Deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This action leads to chromatin compaction and transcriptional repression of key genes, including tumor suppressors.[5] Inhibition of HDACs results in hyperacetylation, leading to a more open chromatin structure, reactivation of suppressed genes, and ultimately can induce cell cycle arrest, apoptosis, and cell death in cancer cells.[5][6]
Rationale for this Hypothesis:
-
Isoxazole as a Zinc-Binding Group (ZBG): The isoxazole moiety, particularly with specific substitutions, can function as a zinc-binding group.[7][8] This is critical, as the catalytic activity of most HDACs (Classes I, II, and IV) depends on a zinc ion in the active site.[9] Novel isoxazole-based HDAC inhibitors have been designed where the isoxazole ring coordinates with this zinc ion, disrupting the enzyme's function.[8][10][11]
-
Precedent in Isoxazole Derivatives: A growing body of literature demonstrates that various isoxazole-containing compounds exhibit potent HDAC inhibitory activity and are being actively investigated as anti-cancer agents.[11][12] Preliminary studies on this compound have also suggested, through molecular docking, that it could bind effectively to the active sites of HDACs.[4]
Hypothesis B: Inhibition of Phosphodiesterases (PDEs)
Phosphodiesterases (PDEs) are a superfamily of enzymes responsible for hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[13] By degrading these molecules, PDEs play a critical role in terminating their signaling cascades.[14] Inhibiting PDEs leads to an accumulation of intracellular cAMP and/or cGMP, which can trigger a wide range of physiological responses, including smooth muscle relaxation, reduced inflammation, and modulation of cardiac function.[15]
Rationale for this Hypothesis:
-
The Catechol Ether Motif: The 3,4-diethoxyphenyl group is a classic pharmacophore found in many potent and selective PDE inhibitors, particularly those targeting the PDE4 family. This "catechol diether" moiety is known to form key interactions within the active site of PDE4 enzymes. The presence of this group is a strong indicator of potential PDE inhibitory activity.[16][17][18]
-
Isoxazole as a Scaffold: The isoxazole ring serves as a rigid scaffold to correctly orient the 3,4-diethoxyphenyl group for optimal binding within the PDE active site. Numerous heterocyclic scaffolds, including isoxazoles, have been successfully employed in the design of PDE inhibitors.[6]
Experimental Validation Strategy
To systematically investigate these hypotheses, a tiered approach is recommended, beginning with in vitro biochemical assays and progressing to cell-based functional assays.
Workflow for Investigating Dual Hypotheses
Caption: A streamlined workflow for validating the dual hypotheses.
PART A: Validating the HDAC Inhibition Hypothesis
Experiment 1: In Vitro HDAC Enzymatic Activity Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of HDACs and to establish its potency (IC50) and selectivity across different HDAC isoforms.
Methodology: A fluorometric or colorimetric assay is recommended for its high sensitivity and suitability for high-throughput screening.[19][20]
Step-by-Step Protocol (Fluorometric Method):
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in assay buffer to create a concentration gradient (e.g., 100 µM to 1 nM).
-
Prepare a positive control inhibitor (e.g., Trichostatin A or SAHA).[20]
-
Reconstitute recombinant human HDAC enzymes (a panel including Class I, IIa, and IIb isoforms is recommended) in assay buffer.
-
Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).[21]
-
-
Assay Procedure (96- or 384-well plate format):
-
To each well, add the diluted test compound or control.
-
Add the diluted recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the deacetylation reaction and simultaneously add the developer solution (which contains a protease that cleaves the deacetylated substrate to release the fluorophore).
-
Incubate for 15-20 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 355/460 nm).[22]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation:
| Target Enzyme | IC50 of Compound (nM) | IC50 of SAHA (nM) |
| HDAC1 | Experimental Value | Reference Value |
| HDAC2 | Experimental Value | Reference Value |
| HDAC3 | Experimental Value | Reference Value |
| HDAC6 | Experimental Value | Reference Value |
| HDAC8 | Experimental Value | Reference Value |
| Caption: Table for summarizing IC50 values against a panel of HDAC isoforms. |
Experiment 2: Cellular Histone Acetylation Assay (Western Blot)
Objective: To confirm that the compound engages its target in a cellular context by measuring the accumulation of acetylated histones.
Methodology: Western blotting is the standard method for detecting changes in the acetylation status of specific histone lysine residues.[23][24]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., HeLa, HCT116) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (based on the IC50 from the enzymatic assay) for a set time course (e.g., 6, 12, 24 hours). Include a vehicle (DMSO) control and a positive control (e.g., SAHA).
-
-
Histone Extraction:
-
Harvest the cells and isolate the nuclei.
-
Perform an acid extraction of histones or use a commercial kit to prepare nuclear lysates.
-
Determine the protein concentration of the extracts using a BCA assay.
-
-
Western Blotting:
-
Separate 15-20 µg of histone extract per lane on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3 or anti-β-actin).[24]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated histone signal to the total histone or loading control signal.
-
Compare the normalized signal in treated samples to the vehicle control.
-
HDAC Signaling Pathway Diagram
Caption: Inhibition of HDACs prevents histone deacetylation, promoting gene expression.
PART B: Validating the PDE Inhibition Hypothesis
Experiment 1: In Vitro PDE Enzymatic Activity Assay
Objective: To determine if this compound directly inhibits the enzymatic activity of PDEs and to establish its potency (IC50) and selectivity across different PDE families (especially PDE4).
Methodology: A fluorescence polarization (FP) or luminescence-based assay is highly effective for quantifying PDE activity.
Step-by-Step Protocol (Luminescence-based, e.g., PDE-Glo™):
-
Reagent Preparation:
-
Prepare a stock solution and serial dilutions of this compound in DMSO.
-
Prepare a positive control inhibitor (e.g., Rolipram for PDE4, Sildenafil for PDE5).[25]
-
Reconstitute a panel of recombinant human PDE enzymes (e.g., PDE1B, PDE2A, PDE3A, PDE4D, PDE5A).
-
Prepare the cyclic nucleotide substrate (cAMP or cGMP, depending on the PDE isoform being tested).
-
-
Assay Procedure (384-well plate format):
-
Add the diluted test compound or control to the appropriate wells.
-
Add the PDE enzyme and the cAMP/cGMP substrate to initiate the reaction. Incubate for 30-60 minutes at room temperature. This reaction converts the cyclic nucleotide to its linear monophosphate form (AMP/GMP).
-
Add a "Stop Reagent" containing a different PDE to terminate the primary reaction and degrade any remaining cyclic nucleotide substrate.
-
Add a "Detection Reagent" containing Kinase-Glo®, which measures the amount of ATP remaining after a kinase reaction that specifically phosphorylates the AMP/GMP produced in the first step. The resulting luminescence is inversely proportional to the initial PDE activity.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
A high luminescent signal indicates low PDE activity (i.e., strong inhibition).
-
Calculate the percent inhibition for each concentration and determine the IC50 value as described for the HDAC assay.
-
Data Presentation:
| Target Enzyme | Substrate | IC50 of Compound (nM) | IC50 of Control (nM) |
| PDE1B | cGMP/cAMP | Experimental Value | Reference Value |
| PDE3A | cAMP | Experimental Value | Reference Value |
| PDE4D | cAMP | Experimental Value | Rolipram Value |
| PDE5A | cGMP | Experimental Value | Sildenafil Value |
| Caption: Table for summarizing IC50 values against a panel of PDE isoforms. |
Experiment 2: Intracellular cAMP/cGMP Measurement
Objective: To verify that PDE inhibition by the compound leads to the expected downstream consequence: an increase in intracellular second messenger levels.
Methodology: A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust and widely used method for quantifying intracellular cAMP or cGMP.[26][27]
Step-by-Step Protocol (cAMP ELISA):
-
Cell Culture and Treatment:
-
Use a relevant cell line (e.g., U937 human monocytic cells for inflammation studies).
-
Pre-treat cells with various concentrations of this compound for 30 minutes. Include a vehicle control and a positive control (e.g., Rolipram).
-
Stimulate the cells with an agent that induces cAMP production (e.g., Forskolin) for 15 minutes.
-
-
Cell Lysis:
-
Terminate the reaction and lyse the cells using the lysis buffer provided in the ELISA kit. The lysis buffer typically contains a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation during sample processing.[28]
-
-
ELISA Procedure:
-
Add cell lysates and a series of cAMP standards to the wells of an antibody-coated microplate.
-
Add an HRP-conjugated cAMP tracer to all wells. This tracer will compete with the cAMP in the sample for binding to the capture antibody.
-
Incubate for 1-2 hours.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) and incubate until color develops. The amount of color is inversely proportional to the amount of cAMP in the sample.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve using the cAMP standards.
-
Calculate the concentration of cAMP in each sample by interpolating from the standard curve.
-
Compare cAMP levels in compound-treated cells versus vehicle-treated cells.
-
PDE Signaling Pathway Diagram
Caption: Inhibition of PDEs prevents cAMP breakdown, leading to downstream signaling.
Conclusion and Future Directions
This guide outlines a clear, logical, and technically detailed path for elucidating the primary mechanism of action of this compound. By systematically testing the well-founded hypotheses of HDAC and PDE inhibition, researchers can efficiently determine the compound's biological target(s).
Positive results in one or both pathways will pave the way for more advanced studies, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to optimize potency and selectivity.
-
In Vivo Efficacy Studies: Testing the compound in relevant animal models of cancer or inflammatory disease.
-
Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of the molecule.
The experimental framework provided herein serves as a robust starting point for any research program aiming to unlock the therapeutic potential of this promising isoxazole derivative.
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The Isoxazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide to the Biological Activity of Isoxazole Derivatives
Foreword: The Enduring Relevance of the Isoxazole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable capacity to bind to a multitude of biological targets, thereby exhibiting a wide array of pharmacological activities. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a testament to this concept.[1][2] Its unique electronic properties, including its aromatic character and the inherent weakness of the N-O bond, render it a versatile building block for the synthesis of novel therapeutic agents.[3][4] The incorporation of the isoxazole moiety into a molecule can significantly enhance its physicochemical properties and biological efficacy.[2] This guide provides an in-depth exploration of the diverse biological activities of isoxazole derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies crucial for their evaluation. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical scaffold.
The Anticancer Potential of Isoxazole Derivatives: A Multi-pronged Attack
The fight against cancer necessitates the development of therapeutic agents that can selectively target neoplastic cells with minimal side effects. Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a diverse range of mechanisms to combat tumor growth and proliferation.[5][6]
Induction of Apoptosis: Orchestrating Programmed Cell Death
A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Isoxazole derivatives have been shown to be potent inducers of apoptosis through various signaling pathways.[7][8] A common mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, certain isoxazole compounds can upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[9][10] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of a cascade of caspases, the executioners of apoptosis.[11][12] This ultimately results in the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and the dismantling of the cell.[13] Some derivatives have also been shown to activate p53, a tumor suppressor protein that can trigger apoptosis in response to cellular stress.[14]
Signaling Pathway: Isoxazole-Induced Apoptosis
Caption: Intrinsic apoptosis pathway induced by isoxazole derivatives.
Enzyme Inhibition: A Targeted Approach
Many isoxazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer progression. These include:
-
Aromatase: This enzyme is crucial for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer.[6]
-
Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition leads to DNA damage and cell death.[6]
-
Histone Deacetylases (HDACs): HDACs play a role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[6]
-
Tubulin Polymerization: Disruption of microtubule dynamics by inhibiting tubulin polymerization arrests cells in mitosis, leading to apoptosis.[7]
Quantitative Analysis of Anticancer Activity
The cytotoxic effects of isoxazole derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3,4-isoxazolediamide (Compound 2) | K562 (Leukemia) | 0.018 ± 0.00069 | [8] |
| 3,4-isoxazolediamide (Compound 4) | K562 (Leukemia) | 0.070 ± 0.0058 | [8] |
| Chloro-fluorophenyl-isoxazole carboxamide (2b) | HeLa (Cervical) | 0.11 ± 0.10 | [15] |
| Chloro-fluorophenyl-isoxazole carboxamide (2c) | MCF7 (Breast) | 1.59 ± 1.60 | [15] |
| C-glycoside-linked isoxazole (29) | MCF-7 (Breast) | 0.67 | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.
Workflow: MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[16]
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[16]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Isoxazole Derivatives as Potent Anti-inflammatory Agents
Inflammation is a complex biological response to harmful stimuli, but chronic inflammation can contribute to various diseases.[17] Isoxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.[18][19]
Inhibition of Cyclooxygenase (COX) Enzymes
A primary mechanism of action for many anti-inflammatory isoxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[20] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[21] Selective inhibition of COX-2 over COX-1 is a desirable trait as it can reduce the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[22]
Modulation of the p38 MAP Kinase Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[23] Several isoxazole derivatives have been identified as potent inhibitors of p38 MAPK, thereby suppressing the inflammatory response.[1]
Signaling Pathway: p38 MAPK Inhibition by Isoxazoles
Caption: Inhibition of the p38 MAPK signaling pathway by isoxazole derivatives.
Quantitative Analysis of Anti-inflammatory Activity
The anti-inflammatory potency of isoxazole derivatives is often evaluated by their ability to inhibit COX enzymes or by in vivo models such as the carrageenan-induced paw edema assay.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| C3 | 22.57 ± 0.12 | 0.93 ± 0.01 | 24.26 | [24] |
| C5 | 35.55 ± 0.53 | 0.85 ± 0.04 | 41.82 | [24] |
| C6 | 33.95 ± 0.15 | 0.55 ± 0.03 | 61.73 | [24] |
| Celecoxib (Standard) | 5.23 ± 0.23 | 0.05 ± 0.01 | 104.6 | [24] |
Experimental Protocols
This widely used model assesses the acute anti-inflammatory activity of a compound.[25]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.[26]
-
Compound Administration: Administer the test isoxazole derivatives orally or intraperitoneally to the animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Nimesulide).[17]
-
Induction of Edema: After a set time (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.[27]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
This luminescent assay measures the activity of p38α kinase by quantifying the amount of ADP produced.[23][28]
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, add the p38α kinase enzyme, the substrate (e.g., ATF2), and the test isoxazole derivative at various concentrations.[23]
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Activity of Isoxazole Derivatives
The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of new antimicrobial agents. Isoxazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[29][30][31]
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of isoxazole derivatives are varied and can include:
-
Inhibition of Cell Wall Synthesis: Some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[3]
-
Disruption of Cell Membrane Integrity: Certain compounds can disrupt the bacterial cell membrane, causing leakage of cellular contents.[3]
-
Inhibition of Protein Synthesis or Metabolic Pathways: Some isoxazoles can inhibit essential enzymatic processes within the pathogen.[3]
Quantitative Analysis of Antimicrobial Activity
The antimicrobial efficacy of isoxazole derivatives is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| 178e (p-fluoro) | 110 | 95 | - | [8] |
| 178f (p-chloro) | 95 | 115 | - | [8] |
| 28 (trimethoxy) | >128 | 1 | 2 | [32] |
| 45 (halogenated) | >128 | 8 | 0.5 | [32] |
| 46 (halogenated) | >128 | 8 | 0.5 | [32] |
| Ciprofloxacin (Standard) | 1 | 1 | - | [32] |
| Fluconazole (Standard) | - | - | 1 | [32] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a standardized technique for determining the MIC of an antimicrobial agent.[20]
Workflow: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Compound Dilution: Prepare two-fold serial dilutions of the isoxazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard) and further dilute it to achieve the desired final inoculum concentration in the wells.
-
Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Synthesis of Isoxazole Derivatives: A General Approach
A prevalent and versatile method for synthesizing 3,5-disubstituted isoxazoles involves the cyclization of chalcone intermediates.[21] Chalcones, which are α,β-unsaturated ketones, can be readily prepared via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[3][17]
General Synthetic Protocol: From Chalcone to Isoxazole
Step-by-Step Methodology:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted acetophenone and substituted benzaldehyde in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise while stirring.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify to precipitate the chalcone product.
-
Filter, wash with water, and recrystallize the crude chalcone from a suitable solvent (e.g., ethanol).
-
-
Isoxazole Formation (Cyclization):
-
Dissolve the synthesized chalcone and hydroxylamine hydrochloride in a solvent such as ethanol or acetic acid.
-
Add a base (e.g., sodium acetate or KOH) and reflux the mixture for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the isoxazole derivative.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
-
Future Perspectives and Conclusion
The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents.[4] Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its continued relevance in medicinal chemistry.[2] Future research will likely focus on the development of multi-targeted isoxazole derivatives, the exploration of novel biological targets, and the use of advanced synthetic methodologies to create more complex and potent compounds.[4] The comprehensive understanding of the structure-activity relationships and mechanisms of action, as outlined in this guide, will be instrumental in advancing the therapeutic potential of this remarkable heterocyclic core.
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Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
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PubMed. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (n.d.). International Journal of Pharmaceutical Sciences and Research. [Link]
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Pandey, S., Kurmi, B. D., & Patel, P. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
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Shaheen, S., Ahmad, S., Khan, A., & Asiri, A. M. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Heliyon, 9(9), e19736. [Link]
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Vashisht, H., Sethi, P., & Kumar, M. (2024). Antimicrobial activity of isoxazole derivatives: A brief overview. ChemistrySelect. [Link]
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Zimecki, M., Artym, J., & Kocieba, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2696. [Link]
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Zimecki, M., Artym, J., & Kocieba, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2696. [Link]
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Martis, G. J., D'Souza, S. L., & Bojja, S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(1), 1-25. [Link]
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Kumar, M., Parjapat, M., & Singh, V. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical and Life Sciences, 5(1), 1-10. [Link]
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In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. (2021). International Journal of Molecular Sciences, 22(17), 9130. [Link]
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SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). International Journal of Pharmaceutical and Chemical Sciences. [Link]
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A Technical Guide to the Spectroscopic Characterization of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
Introduction
3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery.[1] Its isoxazole core is a key pharmacophore found in numerous bioactive molecules, and the substituted phenyl ring and amine group offer multiple points for molecular interactions and further functionalization.[1][2] A thorough understanding of its structural and electronic properties is paramount for its development and application. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and outlines the rigorous methodologies for its empirical validation.
The structural elucidation of a novel or target compound like this compound is a cornerstone of chemical research. It relies on the synergistic application of various spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together, they provide an unambiguous structural confirmation. This document serves as a detailed roadmap for researchers, offering both predicted spectral data based on analogous structures and the experimental protocols required to obtain and verify these characteristics.
Molecular Structure and Predicted Spectroscopic Data
The foundational step in any spectroscopic analysis is the examination of the molecular structure to predict the expected signals.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on analogous structures, the following proton signals are predicted.[3][4][5]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~1.4 | triplet | 6H | -O-CH₂-CH₃ | Aliphatic methyl protons split by the adjacent methylene group. |
| ~4.1 | quartet | 4H | -O-CH₂ -CH₃ | Methylene protons adjacent to an oxygen atom and a methyl group. |
| ~5.0-6.0 | singlet | 1H | Isoxazole C4-H | The proton on the isoxazole ring is expected in this region, influenced by the heteroatoms. |
| ~5.5-6.5 | broad singlet | 2H | -NH₂ | The amine protons are typically broad and their chemical shift can vary with solvent and concentration. |
| ~6.9-7.5 | multiplet | 3H | Aromatic H | Protons on the di-substituted phenyl ring. |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~15 | -O-CH₂-C H₃ | Aliphatic methyl carbons. |
| ~65 | -O-C H₂-CH₃ | Aliphatic methylene carbons bonded to oxygen. |
| ~90-100 | Isoxazole C 4 | Carbon atom on the isoxazole ring bearing a hydrogen. |
| ~110-125 | Aromatic C -H | Aromatic carbons with attached protons. |
| ~125-135 | Aromatic C (quaternary) | Quaternary aromatic carbon attached to the isoxazole ring. |
| ~145-155 | Aromatic C -O | Aromatic carbons bonded to the ethoxy groups. |
| ~160-170 | Isoxazole C 3 and C 5 | Carbons of the isoxazole ring, with C5 being further downfield due to the amine group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.
-
Expected Molecular Ion (M⁺): m/z = 248.12
-
Expected [M+H]⁺: m/z = 249.12
-
Key Fragmentation Patterns: Expect cleavage of the ethoxy groups, and potential fragmentation of the isoxazole ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Predicted Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3300-3500 | N-H | Stretching (amine) |
| 2850-3000 | C-H | Stretching (aliphatic) |
| 3000-3100 | C-H | Stretching (aromatic and isoxazole) |
| 1600-1650 | C=N | Stretching (isoxazole ring) |
| 1500-1600 | C=C | Stretching (aromatic ring) |
| 1200-1300 | C-O | Stretching (ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.
-
Predicted λmax: ~250-300 nm, characteristic of the conjugated system involving the phenyl ring and the isoxazole moiety. The exact wavelength will be solvent-dependent.
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols should be followed.
Caption: General experimental workflow for the spectroscopic characterization of the target compound.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition:
-
Tune and shim the instrument to the sample.
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Integrate the ¹H NMR signals.
-
Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Protocol for Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a transparent pellet.
-
Thin Film: If the sample is an oil or can be melted, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃) in an IR cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the pure solvent.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a blank.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the absorbance of the sample from approximately 200 nm to 800 nm.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Conclusion
The comprehensive spectroscopic analysis of this compound, following the detailed protocols outlined in this guide, will provide a robust and unambiguous structural confirmation. The predicted spectral data serves as a benchmark for researchers, while the methodologies ensure the generation of high-quality, reliable results. This foundational characterization is an indispensable step in the journey of this promising molecule from the laboratory to potential therapeutic applications.
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The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. (2025). ResearchGate. [Link]
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The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. ResearchGate. [Link]
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IR and NMR spectrum of isoxazole 2k. ResearchGate. [Link]
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REACTIONS OF 3-AMINO-5-METHYLISOXAZOLE WITH ENOL ETHERS: SYNTHESIS OF NEW ISOXAZOLYLENAMINES DERIVATIVES AND SUBSTITUTED ISOXA. University of Niš. [Link]
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The Emerging Potential of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically approved drugs and investigational agents.[1][2] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This guide focuses on a specific, promising derivative, 3-(3,4-Diethoxyphenyl)isoxazol-5-amine , exploring its synthetic pathways, physicochemical characteristics, and, most importantly, its burgeoning potential as a modulator of critical pathways in oncology. While comprehensive research on this exact molecule is still emerging, by examining its structural features and the activities of closely related analogs, we can construct a compelling scientific narrative for its further investigation.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical characteristics is paramount for its development as a therapeutic agent.
| Property | Value | Source |
| CAS Number | 501325-89-9 | [3] |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [3] |
| Molecular Weight | 248.28 g/mol | [3] |
| IUPAC Name | 3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine | [3] |
Synthesis of the 3-Aryl-5-Aminoisoxazole Core
The synthesis of 3-aryl-5-aminoisoxazoles can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Below, we detail a prevalent and adaptable method for the construction of this key scaffold, which can be tailored for the synthesis of this compound.
Retrosynthetic Analysis
A logical retrosynthetic approach to the this compound core involves the cyclization of a β-ketonitrile with hydroxylamine. The requisite β-ketonitrile can be prepared from the corresponding ester and acetonitrile.
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Synthesis via β-Ketonitrile Intermediate
This protocol is a generalized procedure based on established methods for the synthesis of 3-aryl-5-aminoisoxazoles.[4]
Step 1: Synthesis of 3-(3,4-Diethoxyphenyl)-3-oxopropanenitrile
-
Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Reaction Initiation: Cool the suspension to 0 °C in an ice bath. A solution of 3,4-diethoxybenzoate (1 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF is added dropwise over 30 minutes.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Cyclization to form this compound
-
Reagents and Setup: The crude 3-(3,4-diethoxyphenyl)-3-oxopropanenitrile (1 equivalent) is dissolved in ethanol. To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or triethylamine (2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 78 °C) for 4-6 hours, with monitoring by TLC.
-
Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, can be purified by recrystallization or column chromatography.
Biological Activity and Therapeutic Potential
The isoxazole scaffold is a recurring motif in compounds with significant anticancer activity.[5] While specific biological data for this compound is not extensively published in peer-reviewed literature, its structural similarity to known bioactive molecules allows for a well-grounded hypothesis regarding its potential therapeutic applications, particularly as an inhibitor of histone deacetylases (HDACs).
The Role of HDACs in Cancer
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from the lysine residues of histones.[6] This deacetylation leads to a more compact chromatin structure, repressing the transcription of genes. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[6] Consequently, HDAC inhibitors have emerged as a promising class of anticancer agents.
Isoxazoles as HDAC Inhibitors: Structure-Activity Relationship (SAR)
Several studies have highlighted the potential of isoxazole-containing molecules as HDAC inhibitors.[7][8] The general pharmacophore model for an HDAC inhibitor consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.
Caption: Proposed mechanism of action for this compound as an HDAC inhibitor.
Supporting Evidence from Analogues
While direct in vitro data for the title compound is scarce, studies on closely related analogues provide compelling evidence for its potential anticancer activity. For example, a study on 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazole, which shares the 3,4-dialkoxyphenyl moiety, demonstrated significant anticancer activity against the human breast cancer cell line MCF-7. [1]Another study on a series of isoxazole-carboxamide derivatives, including one with a 3,4-dimethoxyphenyl group, showed potent activity against the Hep3B liver cancer cell line. [9]These findings strongly suggest that the 3,4-dialkoxyphenyl substitution pattern is favorable for anticancer activity in the isoxazole scaffold.
Future Directions and Conclusion
This compound stands as a molecule of significant interest for further investigation in the field of oncology drug discovery. The synthetic accessibility of the 3-aryl-5-aminoisoxazole core, coupled with the promising, albeit indirect, evidence of its potential as an HDAC inhibitor, warrants a comprehensive biological evaluation.
Future research should focus on:
-
Optimized Synthesis and Characterization: Development of a high-yield, scalable synthesis of this compound and its full spectroscopic characterization.
-
In Vitro Anticancer Screening: Evaluation of its cytotoxic activity against a panel of human cancer cell lines, including those known to be sensitive to HDAC inhibitors.
-
Enzymatic Assays: Direct assessment of its inhibitory activity against various HDAC isoforms to determine its potency and selectivity profile.
-
Mechanism of Action Studies: Cellular assays to confirm its effect on histone acetylation, cell cycle progression, and apoptosis induction.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to probe the importance of the diethoxy groups and the 5-amino substituent for biological activity.
References
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Bustos, C., Molins, E., Cárcamo, J.-G., Aguilar, M. N., Sánchez, C., Moreno-Villoslada, I., Nishide, H., Mesías-Salazar, A., Zarate, X., & Schott, E. (2015). New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(6), 4295–4307. Available from: [Link]
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Al-Warhi, T., Sabt, A., Elkaeed, E. B., Al-Ghamdi, S., Al-Ostoot, F. H., & Al-Salahi, R. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Oxidative Medicine and Cellular Longevity, 2021, 1–13. Available from: [Link]
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Linciano, P., Pinzi, L., Belluti, S., & Rastelli, G. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. ChemMedChem, 16(1), 109–118. Available from: [Link]
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(2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. Available from: [Link]
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(2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. European Journal of Medicinal Chemistry, 45(9), 4331–4338. Available from: [Link]
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(2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1972. Available from: [Link]
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(N.d.). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available from: [Link]
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(2022). Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. Available from: [Link]
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(2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square. Available from: [Link]
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(N.d.). Regioselective Synthesis of 3-Arylamino- and 5-Arylaminoisoxazoles from Enaminones. Organic Chemistry International. Available from: [Link]
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The Isoxazole Scaffold: A Technical Guide to Synthesis, Evaluation, and In Silico Design of Novel Bioactive Compounds
Introduction: The Privileged Status of the Isoxazole Ring
The isoxazole, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse substitutions have cemented its status as a "privileged structure." This designation reflects its recurring presence in a multitude of biologically active agents, from established pharmaceuticals to cutting-edge clinical candidates.[3] Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4] Marketed drugs such as the antibiotic Cloxacillin, the anti-inflammatory Valdecoxib, and the anticonvulsant Zonisamide underscore the therapeutic significance of this versatile core.[3]
This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals engaged in the discovery of novel isoxazole-based compounds. Moving beyond a mere recitation of facts, this document elucidates the causal relationships behind experimental choices, provides validated, step-by-step protocols for key workflows, and integrates computational modeling as a critical component of rational drug design. Our objective is to furnish a comprehensive resource that is not only informative but also directly applicable in a modern research setting.
Chapter 1: Strategic Synthesis of the Isoxazole Core
The functional diversity of isoxazole derivatives is directly enabled by the robustness and flexibility of available synthetic methodologies. The choice of synthetic route is a critical decision, dictated by factors such as desired substitution patterns, scalability, and alignment with the principles of green chemistry. Here, we detail two powerful and widely adopted strategies: 1,3-Dipolar Cycloaddition and Multi-Component Reactions (MCRs).
The Cornerstone: 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile) is the most fundamental and widely utilized method for constructing the isoxazole ring.[5][6] The in situ generation of the often-unstable nitrile oxide from a stable precursor, typically an aldoxime, is a key feature of modern protocols.[7] This approach offers excellent control over regioselectivity, particularly in the synthesis of 3,5-disubstituted isoxazoles.[6]
To enhance reaction efficiency and adhere to green chemistry principles, microwave irradiation and ultrasound assistance have emerged as superior alternatives to conventional heating.[3][5] These techniques dramatically reduce reaction times and often improve yields by providing localized, high-energy input.[3]
Experimental Protocol: Microwave-Assisted 1,3-Dipolar Cycloaddition
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole from a chalcone precursor.
-
Materials:
-
Chalcone derivative (e.g., 1,3-diphenyl-2-propen-1-one) (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Sodium acetate (as a mild base)
-
Ethanol (15 mL)
-
Microwave-safe reaction vessel with stirrer
-
-
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (15 mL).[3]
-
Add a suitable mild base, such as sodium acetate, to facilitate the reaction.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 80-100 °C) for a short duration (typically 5-20 minutes). Monitor the pressure to ensure it remains within safe limits.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the vessel to cool to room temperature.
-
Transfer the reaction mixture to a beaker and reduce the solvent volume under reduced pressure.
-
The product will often precipitate upon cooling or addition of cold water. Collect the solid product by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure isoxazole derivative.[3]
-
The Efficiency Engine: Multi-Component Reactions (MCRs)
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all reactants, represent a paradigm of efficiency and atom economy.[8] For isoxazole synthesis, the one-pot condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride is a particularly powerful approach for generating highly functionalized isoxazol-5(4H)-ones.[3][8]
These reactions can often be performed in environmentally benign solvents like water or ethanol and can be catalyzed by mild, reusable catalysts, further enhancing their green credentials.[3][9]
Experimental Protocol: Ultrasound-Assisted Three-Component Synthesis of an Isoxazol-5(4H)-one
This protocol provides a general, catalyst-free method for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones.
-
Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde) (10 mmol)
-
β-ketoester (e.g., Ethyl acetoacetate) (10 mmol)
-
Hydroxylamine hydrochloride (10 mmol)
-
Deionized water (20 mL)
-
Ethanol (for recrystallization)
-
Ultrasonic bath or probe sonicator
-
-
Procedure:
-
In a 100 mL round-bottom flask, combine the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), and hydroxylamine hydrochloride (10 mmol) in 20 mL of deionized water.[3]
-
Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture.
-
Irradiate the mixture with ultrasound (e.g., 40 kHz) at a controlled temperature (e.g., 20-50 °C) for 15-45 minutes.[3][8]
-
Monitor the reaction progress by TLC. The product will typically precipitate from the aqueous solution as it forms.
-
Upon completion, collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a copious amount of cold water to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from ethanol to afford the pure isoxazol-5(4H)-one derivative.[3]
-
Chapter 2: Biological Evaluation: Assessing Cytotoxic Potential
Once a library of novel isoxazole compounds has been synthesized, the next critical phase is to evaluate their biological activity. For anticancer drug discovery, the primary screen involves assessing the cytotoxicity of the compounds against relevant cancer cell lines. The MTT assay is a robust, reliable, and widely adopted colorimetric method for this purpose.[10]
The Principle of the MTT Assay
The assay's principle is rooted in cellular metabolism. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living, metabolically active cells.[11] This enzymatic reduction yields a purple formazan product, which is insoluble in aqueous culture medium. The amount of formazan produced is directly proportional to the number of viable cells.[10] By solubilizing the formazan crystals and measuring the absorbance of the solution with a spectrophotometer, one can quantify cell viability and, conversely, the cytotoxic effect of a test compound.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the steps for evaluating the cytotoxicity of novel isoxazole compounds against an adherent cancer cell line.
-
Materials:
-
96-well flat-bottom sterile microplates
-
Adherent cancer cells (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT labeling reagent (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Test compounds dissolved in DMSO (stock solutions)
-
Multi-channel pipette and microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the isoxazole test compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept low (typically <0.5%) to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds (or vehicle control). Include wells with medium only for background control.
-
Incubation: Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of the MTT stock solution (final concentration 0.5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[10]
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Incubate the plate overnight in the incubator to ensure all formazan has dissolved. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Chapter 3: In Silico Drug Discovery: Rational Design and Prediction
Computational, or in silico, methods are indispensable in modern drug discovery, offering a cost-effective and rapid means to prioritize synthetic efforts and predict the drug-like potential of novel compounds before they are even made.[13] This section covers two key in silico workflows: molecular docking to predict binding affinity and ADMET prediction to assess pharmacokinetic properties.
Molecular Docking: Predicting Target Engagement
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, such as our isoxazole compound) to a second molecule (a receptor, typically a protein target).[14][15] By simulating the "handshake" between a ligand and its target's binding site, we can estimate the strength of the interaction, often expressed as a binding energy score.[14] This allows us to screen virtual libraries of isoxazole derivatives against a cancer-related protein target (e.g., a kinase, tubulin, or aromatase) and prioritize the synthesis of compounds predicted to be the most potent binders.[1][4]
Workflow: A General Protocol for Molecular Docking using AutoDock Vina
This workflow provides a conceptual, step-by-step guide to performing a molecular docking experiment.
-
Software:
-
Procedure:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[14]
-
Using ADT, remove water molecules and any co-crystallized ligands or ions not essential for binding.[16]
-
Add polar hydrogen atoms and compute Gasteiger charges. This prepares the protein for the docking simulation.
-
Save the prepared protein in the required .pdbqt format.[15]
-
-
Ligand Preparation:
-
Draw the 2D structure of your novel isoxazole compound and convert it to a 3D structure.
-
Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.[15]
-
Save the prepared ligand in the .pdbqt format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. This is a 3D box, centered on the known active site of the protein. The size of the box should be large enough to encompass the entire binding pocket.[17]
-
-
Running the Docking Simulation:
-
Execute AutoDock Vina via the command line, providing the prepared protein, the prepared ligand, and the grid box coordinates as inputs.[14]
-
Vina will perform the docking calculation, exploring different conformations of the ligand within the binding site and scoring them.
-
-
Analysis of Results:
-
Vina outputs several binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol). Lower, more negative scores indicate stronger predicted binding.[14]
-
Use a visualization tool like PyMOL to inspect the top-ranked poses. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the isoxazole compound and the protein's amino acid residues. This provides crucial insight into the structural basis for binding.
-
-
ADMET Prediction: Assessing "Drug-Likeness"
A potent compound is not necessarily a good drug. It must also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[18] Early-stage in silico ADMET prediction helps to identify compounds with potential liabilities, such as poor oral bioavailability or high toxicity, allowing researchers to "fail early and fail cheap" before committing significant resources.[13][19] Numerous web-based tools and software packages can predict these properties based on the compound's chemical structure.
Key Predicted Properties:
-
Lipinski's Rule of Five: A set of simple physicochemical parameters (Molecular Weight < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10) that help predict oral bioavailability.
-
Aqueous Solubility (LogS): Predicts how well the compound dissolves in water, impacting absorption.
-
Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound is likely to cross into the central nervous system.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.
-
Hepatotoxicity: Predicts the risk of liver damage.
Chapter 4: Structure-Activity Relationship (SAR) Insights
The ultimate goal of the iterative cycle of design, synthesis, and testing is to develop a clear Structure-Activity Relationship (SAR). SAR studies reveal how specific changes in a molecule's structure affect its biological activity, providing a rational basis for lead optimization.[1][20]
For isoxazole-based anticancer agents, several key SAR trends have been established:
-
Substitution on Phenyl Rings: The presence of electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on phenyl rings attached to the isoxazole core often enhances anticancer activity.[1] Conversely, electron-donating groups like methoxy (-OCH₃) can also increase potency, depending on their position and the specific cancer cell line.[20][21]
-
Fused Ring Systems: Fusing the isoxazole ring with other heterocyclic systems, such as an indole, can create a rigid scaffold that improves binding to certain targets and leads to potent antiproliferative activity.[1]
-
Positional Isomerism: The relative positioning of substituents on the isoxazole ring is critical. For instance, studies have shown that 4,5-diarylisoxazoles can exhibit greater antimitotic activity than the corresponding 3,4-diarylisoxazoles.[20][21]
Table 1: SAR Summary for Isoxazole Anticancer Activity
| Structural Modification | General Effect on Anticancer Activity | Rationale / Example |
| Electron-Withdrawing Groups (e.g., -Cl, -F) on an attached phenyl ring | Generally increases potency[1] | Enhances binding interactions or alters electronic properties. |
| Electron-Donating Groups (e.g., -OCH₃) on an attached phenyl ring | Can increase potency, position-dependent[20] | Methoxy groups on a phenyl ring have been shown to enhance activity against prostate cancer cells.[21] |
| Introduction of a Fused Indole Ring | Often increases potency[1] | Creates a larger, more rigid scaffold that can form additional interactions with the target protein. |
| Isomeric Position of Substituents | Activity is highly dependent on substitution pattern[20] | 4,5-diarylisoxazoles have shown superior activity compared to 3,4-diarylisoxazoles in some studies.[21] |
Conclusion: An Integrated Approach to Discovery
The discovery of novel isoxazole-based therapeutic agents is a multidisciplinary endeavor that requires a seamless integration of strategic synthesis, robust biological evaluation, and predictive in silico modeling. By leveraging efficient synthetic methods like MCRs and microwave-assisted cycloadditions, researchers can rapidly generate diverse chemical libraries. High-throughput screening methods, exemplified by the MTT assay, provide the essential data to identify active compounds. Crucially, the incorporation of molecular docking and ADMET prediction allows for a data-driven, rational design process that prioritizes compounds with the highest probability of success, ultimately accelerating the journey from the laboratory bench to clinical application. This guide provides the foundational workflows and causal insights necessary to navigate this complex but rewarding path.
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Arya, G. C., Khalid, M., Mehla, S., Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Taylor & Francis Online. Available from: [Link]
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Kaur, R., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. Available from: [Link]
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Vamathevan, J., et al. (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. Available from: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available from: [Link]
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Moroy, G., et al. (2012). Toward in silico structure-based ADMET prediction in drug discovery. PubMed. Available from: [Link]
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ResearchGate. (2025). Facile consecutive three-component synthesis of 3,5-disubstituted isoxazoles. ResearchGate. Available from: [Link]
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Jia, L., & Gao, H. (2022). Machine Learning for In Silico ADMET Prediction. Springer Nature Experiments. Available from: [Link]
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MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available from: [Link]
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Winiwarter, S., et al. (2018). In silico ADME in drug design – enhancing the impact. ADMET and DMPK. Available from: [Link]
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Wang, J., & Urban, L. (2004). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. ACS Publications. Available from: [Link]
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Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PubMed Central. Available from: [Link]
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Wang, X., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]
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Wei, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. PubMed Central. Available from: [Link]
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Deshmukh, S. J., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
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D'hooghe, M., & De Kimpe, N. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. unipa.it. Available from: [Link]
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Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. Available from: [Link]
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A Technical Guide to the Synthesis and Screening of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, capacity for hydrogen bonding, and ability to engage in various intermolecular interactions make it a cornerstone for designing novel therapeutic agents. Isoxazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5]
This guide focuses on a specific, promising subclass: derivatives of 3-(3,4-diethoxyphenyl)isoxazol-5-amine . The diethoxyphenyl group at the 3-position can enhance lipophilicity, potentially improving bioavailability, while the 5-amino group serves as a versatile synthetic handle for creating diverse chemical libraries.[6] We will explore the causal logic behind the synthetic pathways to this core and its analogs, followed by a systematic approach to their biological screening and the elucidation of structure-activity relationships (SAR).
Part 1: Molecular Architecture - Synthesis of the Isoxazole Core and Derivatives
The construction of the this compound scaffold is most efficiently achieved through a cyclocondensation reaction. This cornerstone of isoxazole synthesis involves reacting a β-functionalized carbonyl compound with a source of hydroxylamine.[1][7]
Foundational Synthesis: The Cyclocondensation Pathway
The most direct and widely utilized method for synthesizing 5-aminoisoxazoles involves the reaction between a β-ketonitrile and hydroxylamine.[1] This reaction proceeds via an initial oximation of the ketone, followed by an intramolecular cyclization where the oxime's hydroxyl group attacks the nitrile, forming the isoxazole ring.
The choice of hydroxylamine source (e.g., free hydroxylamine or hydroxylamine hydrochloride with a base) and the reaction conditions (solvent, temperature) are critical for optimizing the yield and purity of the final product.[1] The use of hydroxylamine hydrochloride with a base like sodium acetate is common, providing a controlled release of free hydroxylamine.[8]
Precursor Elaboration: Crafting the Key Intermediates
The success of the core synthesis hinges on the availability of the key precursor, 3-(3,4-diethoxyphenyl)-3-oxopropanenitrile (a β-ketonitrile). While this intermediate can be sourced commercially, understanding its synthesis provides deeper insight and flexibility. A common approach is the Claisen condensation between an appropriate ester (e.g., ethyl 3,4-diethoxybenzoate) and acetonitrile, facilitated by a strong base like sodium ethoxide or sodium hydride.
An alternative and often more accessible starting point is 3,4-diethoxybenzonitrile .[9] This can be converted to the required β-ketonitrile. The synthesis of 3,4-diethoxybenzonitrile itself can be achieved from more readily available precursors like 3,4-diethoxybenzaldehyde or vanillin ethyl ether through various organic transformations.[10][11]
Generating Diversity: Derivatization at the 5-Amino Position
The primary amine at the C-5 position of the isoxazole ring is a nucleophilic center, making it an ideal point for chemical modification to generate a library of derivatives for screening.[6] This diversification is crucial for exploring the structure-activity relationship (SAR). Common derivatization strategies include:
-
Acylation/Sulfonylation: Reacting the amine with various acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.
-
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary or tertiary amines.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
These reactions allow for the introduction of a wide range of functional groups, modulating properties such as polarity, size, and hydrogen bonding capacity, which are critical determinants of biological activity.[12]
Experimental Protocol: Synthesis of this compound
This protocol describes a representative cyclocondensation reaction.
Objective: To synthesize the core scaffold from its β-ketonitrile precursor.
Materials:
-
3-(3,4-diethoxyphenyl)-3-oxopropanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol (EtOH)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer/hotplate
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(3,4-diethoxyphenyl)-3-oxopropanenitrile (10 mmol) in ethanol (40 mL).
-
Reagent Addition: Add hydroxylamine hydrochloride (12 mmol, 1.2 eq) and sodium acetate (15 mmol, 1.5 eq) to the solution. The sodium acetate acts as a base to liberate free hydroxylamine from its salt.
-
Reaction Execution: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water (100 mL) with stirring. A solid precipitate of the product should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Synthetic Workflow Visualization
The overall synthetic strategy can be visualized as a multi-step process from common starting materials to a diverse library of derivatives.
Part 2: Biological Evaluation - A Cascade Screening Approach
Once a library of derivatives is synthesized, a systematic screening process is required to identify compounds with promising biological activity and to understand their SAR.[13] A tiered or cascade approach is efficient, starting with broad primary screens to identify "hits," followed by more detailed secondary assays.[14]
Primary Screening: Identifying Active Compounds
The initial screen should be robust, reproducible, and suitable for testing a moderate number of compounds against a specific biological hypothesis (e.g., anticancer or antimicrobial activity).
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[15]
Objective: To determine the concentration of a test compound that inhibits the growth of cancer cells by 50% (IC₅₀).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)[16]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates and a microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., ranging from 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Objective: To determine the MIC of synthesized derivatives against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microplates
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of each compound in MHB directly in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth is observed.[18]
Structure-Activity Relationship (SAR) Analysis
The data from the primary screen is crucial for building an SAR model.[3] By comparing the biological activity (e.g., IC₅₀ or MIC values) of different derivatives, researchers can deduce which chemical modifications enhance or diminish potency.
For example, a library of N-acylated derivatives might be synthesized where the acyl group is varied (e.g., acetyl, benzoyl, chloroacetyl). The screening results would reveal how the size, electronics (electron-donating vs. withdrawing groups), and lipophilicity of the N-substituent impact activity.[12][20]
The following table presents hypothetical IC₅₀ data for a series of derivatives against the MCF-7 cancer cell line, illustrating how SAR insights are derived.
| Compound ID | R-Group on 5-Amino | IC₅₀ (µM) vs. MCF-7 | SAR Insight |
| Core-01 | -H (unsubstituted amine) | 45.2 | Baseline activity. |
| Deriv-02 | -C(O)CH₃ (Acetyl) | 15.8 | Small, neutral acyl group improves potency. |
| Deriv-03 | -C(O)Ph (Benzoyl) | 5.1 | Aromatic ring significantly enhances activity. |
| Deriv-04 | -C(O)Ph-4-Cl (4-Chlorobenzoyl) | 1.9 | Electron-withdrawing group on the phenyl ring further boosts potency. |
| Deriv-05 | -SO₂Ph (Benzenesulfonyl) | 8.9 | Sulfonamide linkage is also favorable, but less so than the benzamide. |
This data suggests that a bulky, electron-deficient aromatic group attached via an amide linkage at the 5-position is beneficial for anticancer activity in this series.
Screening Cascade Visualization
The progression from a synthesized library to a validated lead compound follows a logical cascade designed to efficiently allocate resources.
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Part 1: Foundational Analysis: Ligand Characterization and Preparation
An In-Depth Technical Guide to the In Silico Modeling of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
This guide provides a comprehensive framework for the computational analysis of this compound, a molecule of interest within medicinal chemistry. By leveraging a suite of in silico techniques, we will construct a thorough profile of this compound, from its fundamental physicochemical properties to its potential biological targets and pharmacokinetic profile. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate small molecule discovery.
The narrative follows a logical progression, mirroring a typical drug discovery pipeline. We begin by preparing the molecule for study, then generate hypotheses about its biological function based on the known activities of its core structure, and finally, test these hypotheses through rigorous simulation and prediction. Each protocol is presented with the underlying scientific rationale, ensuring that the reader understands not just how to perform the analysis, but why each step is critical for generating robust and reliable data.
Before any meaningful simulation can occur, a thorough characterization of the subject molecule is essential. This initial phase ensures that the digital representation of this compound is accurate and optimized for subsequent computational analysis.
The isoxazole ring is a prominent feature in many biologically active compounds, known to participate in a wide array of biological functions.[1][2] Derivatives of this scaffold have been investigated for anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] Our target molecule, this compound, possesses the characteristic isoxazole core, an amine group that can act as a nucleophile or participate in hydrogen bonding, and a diethoxyphenyl group that influences its lipophilicity and potential for hydrophobic interactions.[6]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These descriptors are crucial for initial "drug-likeness" assessment and for parameterizing subsequent simulations.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [7][8] |
| Molecular Weight | 248.28 g/mol | [7][8] |
| XLogP3 | 2.4 | [8] |
| Hydrogen Bond Donors | 1 | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Rotatable Bonds | 5 | [8] |
| Topological Polar Surface Area (TPSA) | 70.5 Ų | [8] |
Step-by-Step Protocol: 3D Ligand Structure Preparation
Objective: To generate a geometrically optimized, low-energy 3D conformation of the molecule suitable for docking and simulation.
Rationale: The 3D conformation of a ligand is critical for its interaction with a biological target. Starting with a high-quality, energy-minimized structure is paramount for the accuracy of docking predictions.
-
2D Structure Generation:
-
Using a chemical drawing tool such as ChemDraw or MarvinSketch, draw the 2D structure of this compound.
-
Verify the structure for correct atom types, bond orders, and stereochemistry.
-
Save the structure in a suitable format, such as MOL or SMILES.
-
-
Conversion to 3D:
-
Import the 2D structure into a molecular modeling program like Avogadro or UCSF Chimera.
-
Utilize the program's built-in functionality to generate an initial 3D conformation. This step adds explicit hydrogens.
-
-
Energy Minimization:
-
To relieve any steric strain from the initial 3D conversion, a geometry optimization must be performed.
-
Select an appropriate force field. For drug-like organic molecules, Merck Molecular Force Field (MMFF94) or Universal Force Field (UFF) are common choices.
-
Run the energy minimization algorithm (e.g., Steepest Descent followed by Conjugate Gradients) until convergence is reached. This process finds a local energy minimum for the conformational state of the molecule.
-
Expert Insight: For flexible molecules, it is advisable to perform a conformational search to identify the global minimum energy structure. However, for docking studies, the docking software itself will explore the torsional degrees of freedom.
-
-
File Format for Docking:
-
Save the final, optimized 3D structure in a PDBQT (for AutoDock suite) or MOL2 format, which includes atomic coordinates, partial charges, and atom type definitions required by docking programs.
-
Part 2: Target Hypothesis and Selection
The isoxazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[2] Literature suggests that isoxazole derivatives frequently exhibit anticancer and anti-inflammatory properties.[4][5] Specifically, they have been identified as potential inhibitors of histone deacetylases (HDACs) and cyclooxygenase-2 (COX-2).[4][6]
Based on this evidence, we hypothesize that this compound may exert its biological effects by inhibiting these enzymes. This hypothesis forms the basis for our targeted in silico screening.
Caption: Rationale for selecting HDAC and COX-2 as potential targets.
Part 3: Molecular Docking Simulations
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of in silico drug discovery, enabling rapid screening of potential interactions and binding affinities.
Step-by-Step Protocol: Molecular Docking Workflow
Objective: To predict the binding mode and estimate the binding affinity of this compound to the active sites of HDAC2 and COX-2.
Tools: UCSF Chimera for visualization and preparation, AutoDock Tools for file preparation, and AutoDock Vina for the docking calculation.
Sources
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An In-Depth Technical Guide to the ADMET Profile of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
Abstract
The journey of a novel chemical entity from the laboratory to a clinically approved therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles.[1][2][3][4] A proactive and early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a cornerstone of modern drug discovery.[2][3][4][5] This guide provides a comprehensive framework for the ADMET characterization of 3-(3,4-diethoxyphenyl)isoxazol-5-amine, a molecule of interest within the medicinally significant isoxazole class of heterocyclic compounds.[6][7] We will delve into a synergistic approach that combines predictive in silico modeling with robust in vitro experimental validation, offering a self-validating system to guide further drug development efforts. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a logical, evidence-based pathway to de-risk this promising scaffold and accelerate its potential translation.
Introduction: The Imperative of Early ADMET Profiling
The high attrition rate in drug development underscores the necessity of integrating ADMET profiling at the nascent stages of discovery.[1] Unfavorable ADMET characteristics are a primary cause of late-stage failures, leading to wasted resources and time.[2][3] The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer and anti-inflammatory properties.[6][7][8] Specifically, this compound has been identified as a potential anticancer agent.[9] However, to advance such a candidate, a thorough understanding of its ADMET profile is paramount. This guide will systematically explore the prediction and experimental validation of the ADMET properties of this compound, providing a clear rationale for each step in the workflow.
In Silico ADMET Prediction: A First-Pass Filter
Computational, or in silico, methods offer a rapid and cost-effective means to predict the ADMET properties of a vast number of molecules, enabling the early identification of potential liabilities.[10][11][12] These predictive models, often built on large datasets of experimental results and employing sophisticated algorithms like quantitative structure-activity relationships (QSAR) and machine learning, serve as an invaluable initial screen.[11] For this compound, a comprehensive in silico assessment will be performed using a variety of open-access and commercial platforms to ensure a consensus prediction.[10]
Physicochemical Properties and Absorption
Oral bioavailability is a critical determinant of a drug's therapeutic utility. Key physicochemical properties that influence absorption, such as lipophilicity (logP), aqueous solubility, and polar surface area (PSA), will be calculated. Furthermore, predictive models for human intestinal absorption (HIA) and Caco-2 cell permeability will be employed.
-
Workflow for In Silico Absorption Prediction:
Caption: In silico workflow for predicting absorption properties.
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target toxicity. Key parameters to be predicted include plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism
Drug metabolism, primarily occurring in the liver, is a major determinant of a compound's half-life and can lead to the formation of active or toxic metabolites.[13][14][15] In silico tools can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes and whether the compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).[14][16]
Excretion
The route and rate of excretion are crucial for determining dosing regimens. Predictions will be made regarding the likelihood of renal or biliary clearance.
Toxicity
Early identification of potential toxicity is critical. In silico models can predict a range of toxicological endpoints, including:
-
hERG Inhibition: Blockade of the hERG potassium channel can lead to life-threatening cardiac arrhythmias.[17][18]
-
Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations.
-
Hepatotoxicity: Assesses the risk of drug-induced liver injury.
-
Cardiotoxicity: Provides a broader assessment of potential cardiac liabilities.
-
Workflow for In Silico Toxicity Prediction:
Caption: In silico workflow for predicting key toxicity endpoints.
Table 1: Summary of Predicted ADMET Properties for this compound
| Parameter | Predicted Value/Classification | In Silico Tool(s) Used |
| Absorption | ||
| Lipinski's Rule of 5 | Compliant / Non-compliant | SwissADME, ADMETLab 2.0 |
| Aqueous Solubility | Low / Moderate / High | ADMET-AI, pkCSM |
| Caco-2 Permeability | Low / Moderate / High | ADMET-AI, pkCSM |
| Human Intestinal Absorption | Poorly / Moderately / Well Absorbed | SwissADME, ADMET-AI |
| Distribution | ||
| Plasma Protein Binding (%) | Value | ADMETLab 2.0, pkCSM |
| Blood-Brain Barrier Permeation | Yes / No | SwissADME, ADMET-AI |
| Metabolism | ||
| CYP2D6 Substrate | Yes / No | SwissADME, pkCSM |
| CYP3A4 Substrate | Yes / No | SwissADME, pkCSM |
| CYP2D6 Inhibitor | Yes / No | SwissADME, pkCSM |
| CYP3A4 Inhibitor | Yes / No | SwissADME, pkCSM |
| Excretion | ||
| Renal Clearance | Likely / Unlikely | pkCSM |
| Toxicity | ||
| hERG Inhibition | Low / Medium / High Risk | vNN-ADMET, ADMET-AI |
| Ames Mutagenicity | Mutagen / Non-mutagen | ADMET-AI, pkCSM |
| Hepatotoxicity | Yes / No | ADMETLab 2.0, pkCSM |
(Note: The table above is a template. Actual values would be populated upon running the in silico predictions.)
In Vitro Experimental Validation: Grounding Predictions in Reality
While in silico predictions provide valuable guidance, experimental validation is essential to confirm the ADMET profile of this compound.[19] The following section details the standard in vitro assays that form the backbone of early ADMET testing.[19][20]
Absorption: Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption.[21][22] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier.[21][23]
-
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[21][22]
-
Permeability Assessment:
-
The test compound, this compound, is added to the apical (A) side of the monolayer, and its appearance in the basolateral (B) compartment is measured over time to determine the apparent permeability coefficient (Papp) in the A-to-B direction.[21]
-
To assess active efflux, the experiment is also performed in the reverse direction (B-to-A).[21][22] The efflux ratio (Papp B-A / Papp A-B) is calculated. An efflux ratio greater than 2 suggests the involvement of active transporters like P-glycoprotein (P-gp).[22]
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments is quantified by a validated analytical method, typically LC-MS/MS.[21]
-
Metabolism: Metabolic Stability in Liver Microsomes
Metabolic stability assays using liver microsomes provide a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, primarily CYPs.[24]
-
Experimental Protocol: Microsomal Stability Assay
-
Incubation: this compound is incubated with pooled human liver microsomes in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.[24]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[24]
-
Toxicity: Cytotoxicity and hERG Inhibition Assays
-
Cytotoxicity Assays: These assays are crucial for assessing the general toxicity of a compound to living cells.[25][26][27][28]
-
Experimental Protocol: MTT Assay
-
Cell Seeding: A suitable cell line (e.g., HepG2 for hepatotoxicity screening) is seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The intensity of the color is proportional to the number of viable cells.
-
IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated.
-
-
-
hERG Inhibition Assay: Given the potential for cardiotoxicity, a direct assessment of hERG channel inhibition is critical.[17][18]
-
Experimental Protocol: Automated Patch Clamp Assay
-
Cell Line: A stable cell line expressing the hERG channel (e.g., HEK293-hERG) is used.[17]
-
Electrophysiology: The effect of this compound on the hERG current is measured using an automated patch-clamp system (e.g., QPatch or SyncroPatch).[17]
-
Concentration-Response: The compound is applied at multiple concentrations to determine the concentration that causes 50% inhibition of the hERG current (IC50).[17]
-
-
-
Logical Flow of In Vitro Validation:
Caption: Integration of in silico predictions with in vitro validation.
Synthesis and Interpretation of Results
The true power of this integrated approach lies in the synthesis of in silico and in vitro data. A strong correlation between predicted and experimental results provides a high degree of confidence in the ADMET profile. Discrepancies, on the other hand, can highlight areas where the predictive models may be less accurate for this particular chemical scaffold and can guide further, more focused experimental investigation.
Table 2: Integrated ADMET Profile of this compound
| ADMET Parameter | In Silico Prediction | In Vitro Result | Interpretation and Next Steps |
| Absorption | |||
| Caco-2 Permeability | e.g., High | e.g., Papp (A-B) = 25 x 10⁻⁶ cm/s | Favorable intestinal permeability predicted and confirmed. Proceed with in vivo PK studies. |
| Efflux Ratio | e.g., 1.2 | e.g., 1.5 | Not a significant substrate for efflux transporters. |
| Metabolism | |||
| Metabolic Stability | e.g., Moderately Stable | e.g., t½ = 45 min | Moderate metabolic stability suggests an acceptable in vivo half-life. Proceed with metabolite identification studies. |
| Toxicity | |||
| Cytotoxicity (HepG2) | e.g., Low Risk | e.g., IC50 > 50 µM | Low risk of general cytotoxicity. |
| hERG Inhibition | e.g., Medium Risk | e.g., IC50 = 5 µM | Potential for hERG-related cardiotoxicity. Further investigation into the therapeutic window is required. Consider structural modifications to mitigate hERG activity. |
(Note: The table above is a template for data interpretation. Actual values would be populated from the in silico and in vitro experiments.)
Conclusion and Future Directions
This technical guide has outlined a comprehensive and logically structured approach for the ADMET characterization of this compound. By synergistically employing in silico prediction and in vitro validation, a robust and self-validating ADMET profile can be established early in the drug discovery process. This proactive approach not only de-risks the progression of this promising compound but also provides a framework for the efficient evaluation of other novel chemical entities. Future work should focus on in vivo pharmacokinetic studies to understand the compound's behavior in a whole organism, as well as more detailed toxicological assessments as warranted by the initial findings.
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An In-Depth Technical Guide to the Solubility and Stability of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a heterocyclic compound with potential applications in medicinal chemistry, particularly in drug discovery and development.[1] As with any compound of pharmaceutical interest, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive framework for the evaluation of the aqueous and organic solubility, as well as the chemical stability of this compound. This document will detail the underlying principles and provide robust, step-by-step protocols for these critical assessments. The methodologies described herein are designed to establish a foundational understanding of the compound's behavior in various environments, which is essential for formulation development, pharmacokinetic studies, and ensuring drug safety and efficacy.
Introduction: The Imperative of Physicochemical Characterization
The journey of a potential drug candidate from discovery to clinical application is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility and stability are cornerstone parameters that profoundly influence a drug's bioavailability, manufacturability, and shelf-life. A poorly soluble compound may exhibit low absorption and, consequently, inadequate therapeutic effect. Similarly, an unstable compound can degrade into inactive or even toxic byproducts, compromising patient safety.
This guide focuses on this compound, a molecule of interest within the broader class of isoxazole derivatives known for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A comprehensive analysis of its solubility and stability is therefore a critical first step in its development pathway. The following sections will provide both the theoretical basis and practical methodologies for these assessments.
Compound Profile: this compound
Before delving into experimental protocols, it is essential to understand the basic characteristics of the target molecule.
| Property | Value | Source |
| Chemical Formula | C13H16N2O3 | [3] |
| Molecular Weight | 248.28 g/mol | [3] |
| CAS Number | 501325-89-9 | [4] |
| Structure | ||
| General Class | Isoxazole Derivative | [2] |
| Known Biological Activity | Potential anticancer properties | [1] |
The structure, featuring an isoxazole ring, a diethoxyphenyl group, and an amine functional group, suggests potential for various chemical interactions and also points to possible liabilities in terms of stability.[1] The amine group can act as a nucleophile, and the isoxazole ring itself can be susceptible to degradation under certain pH conditions.[1][5]
Aqueous and Organic Solubility Assessment
A comprehensive understanding of a compound's solubility in both aqueous and organic media is crucial for predicting its behavior in biological systems and for developing suitable formulations.
Theoretical Considerations
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure. For pharmaceutical applications, aqueous solubility is of primary importance as it dictates the dissolution rate in the gastrointestinal tract. Organic solubility is also critical for purification, formulation of non-aqueous dosage forms, and for understanding membrane permeability.
Experimental Workflow for Solubility Determination
The following protocol outlines a standard shake-flask method for determining the equilibrium solubility of this compound.
Detailed Protocol: Shake-Flask Method
Materials:
-
This compound (solid)
-
Selection of aqueous buffers (e.g., pH 2, 5, 7.4, 9)
-
Selection of organic solvents (e.g., ethanol, methanol, DMSO, acetonitrile)
-
Vials
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to vials containing a known volume of each selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analysis: Dilute the filtered supernatant with a suitable mobile phase. Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
Quantification: Prepare a calibration curve using known concentrations of this compound. Use this curve to determine the concentration in the diluted samples and back-calculate the solubility in the original solvent.
Data Presentation:
The results should be tabulated for clear comparison.
| Solvent | pH (for aqueous) | Temperature (°C) | Solubility (mg/mL) |
| Phosphate Buffered Saline | 7.4 | 25 | Experimental Value |
| Acetate Buffer | 5.0 | 25 | Experimental Value |
| HCl Buffer | 2.0 | 25 | Experimental Value |
| Ethanol | N/A | 25 | Experimental Value |
| DMSO | N/A | 25 | Experimental Value |
| Acetonitrile | N/A | 25 | Experimental Value |
Chemical Stability Assessment and Forced Degradation Studies
Forced degradation studies are a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[6] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[7] This information is invaluable for developing stability-indicating analytical methods, understanding potential degradation mechanisms, and informing formulation and packaging decisions.[6][8]
Rationale for Stress Conditions
The choice of stress conditions is guided by ICH guidelines and aims to simulate the types of degradation a drug might encounter during its lifecycle.[7]
-
Acid/Base Hydrolysis: To assess susceptibility to degradation in different pH environments, which is relevant to both formulation and in vivo conditions.
-
Oxidation: To evaluate the impact of oxidative stress, which can occur during manufacturing and storage.
-
Thermal Stress: To determine the effect of elevated temperatures on the compound's stability.[7]
-
Photostability: To assess degradation upon exposure to light.
Experimental Workflow for Forced Degradation
Detailed Protocol: Forced Degradation
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a Diode Array Detector (DAD) and ideally coupled to a Mass Spectrometer (LC-MS)
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat (e.g., at 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at room temperature or heat gently.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose the solid compound and the solution to elevated temperatures (e.g., 80°C).
-
Photostability: Expose the solid and solution to light according to ICH Q1B guidelines.
-
-
Time Points: Sample at multiple time points to track the degradation over time.
-
Sample Processing: Before analysis, neutralize the acidic and basic samples.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. A DAD will help in assessing peak purity.
-
Degradant Identification: For significant degradation products, use LC-MS to obtain mass information and aid in structural elucidation.
Data Interpretation and Reporting:
The results should be summarized in a table, indicating the extent of degradation and the number of degradation products formed under each condition.
| Stress Condition | Duration | Temperature (°C) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 h | 60 | Experimental Value | Experimental Value | Experimental Value |
| 0.1 N NaOH | 8 h | 25 | Experimental Value | Experimental Value | Experimental Value |
| 3% H₂O₂ | 24 h | 25 | Experimental Value | Experimental Value | Experimental Value |
| Thermal (Solid) | 48 h | 80 | Experimental Value | Experimental Value | Experimental Value |
| Photostability | ICH Q1B | 25 | Experimental Value | Experimental Value | Experimental Value |
Conclusion and Future Directions
This guide provides a comprehensive and technically sound framework for the systematic evaluation of the solubility and stability of this compound. The successful execution of these protocols will yield a robust dataset that is fundamental for the continued development of this compound. The data will inform critical decisions regarding formulation strategies, selection of appropriate storage conditions, and the establishment of a suitable shelf-life. Furthermore, the identification of degradation pathways will be instrumental in ensuring the safety and quality of any potential drug product derived from this molecule. Future work should focus on the detailed structural elucidation of any identified degradation products and the assessment of their potential biological activity and toxicity.
References
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International Journal of Creative Research Thoughts. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available at: [Link]
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MedCrave. Forced Degradation Studies. Available at: [Link]
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MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
Oriental Journal of Chemistry. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Available at: [Link]
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BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available at: [Link]
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PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available at: [Link]
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Amerigo Scientific. This compound. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. Available at: [Link]
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Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. Available at: [Link]
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Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available at: [Link]
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ResearchGate. (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Available at: [Link]
-
ResearchGate. (PDF) Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available at: [Link]
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An In-Depth Technical Guide to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its chemical properties, provide a detailed, field-proven synthesis protocol, and explore its potential as a therapeutic agent, particularly in oncology.
Core Molecular Attributes and Physicochemical Properties
This compound is an organic compound featuring a five-membered isoxazole ring, which is a key pharmacophore in numerous biologically active molecules.[1][2] The isoxazole core is substituted at the 3-position with a 3,4-diethoxyphenyl group and at the 5-position with an amine group. This specific arrangement of functional groups, particularly the diethoxyphenyl moiety, may enhance lipophilicity and potentially improve bioavailability compared to simpler isoxazole analogs.[1] The primary amine at the 5-position serves as a critical handle for further chemical modifications and can act as a nucleophile in various chemical reactions.[1]
Table 1: Physicochemical and Identification Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [1][3][4] |
| Molecular Weight | 248.28 g/mol | [1][3][4] |
| CAS Number | 501325-89-9 | [1][3][4] |
| IUPAC Name | 3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine | [1] |
| Synonyms | 5-Amino-3-(3,4-diethoxyphenyl)isoxazole | [5] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC | [5] |
Synthesis and Mechanistic Rationale
The synthesis of 3,5-disubstituted isoxazoles is reliably achieved through the cyclization of α,β-unsaturated ketone intermediates, commonly known as chalcones, with hydroxylamine.[6][7][8][9] This method is advantageous due to the accessibility of the starting materials and generally good yields.
The proposed synthesis for this compound follows a two-step process:
-
Step 1: Claisen-Schmidt Condensation to form the chalcone precursor.
-
Step 2: Cyclization with Hydroxylamine to form the final isoxazole product.
Experimental Protocol: Synthesis of this compound
Part A: Synthesis of (E)-1-(3,4-diethoxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Intermediate)
-
Rationale: This step involves a base-catalyzed Claisen-Schmidt condensation between 3,4-diethoxyacetophenone and a suitable amine-containing electrophile to generate the necessary α,β-unsaturated system.
-
To a stirred solution of 3,4-diethoxyacetophenone (1.0 eq) in an appropriate solvent like ethanol, add a catalytic amount of a base such as potassium hydroxide or sodium hydroxide.
-
Slowly add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the reaction mixture.
-
Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The resulting precipitate, the chalcone intermediate, is collected by filtration, washed with water, and dried under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.
Part B: Synthesis of this compound
-
Rationale: The chalcone intermediate readily undergoes a cyclocondensation reaction with hydroxylamine. The hydroxylamine attacks the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to yield the stable aromatic isoxazole ring.[7][8][9]
-
Dissolve the chalcone intermediate from Part A (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) to the solution, followed by a base such as sodium acetate or potassium hydroxide to liberate the free hydroxylamine.[6][7]
-
Reflux the reaction mixture for 8-12 hours. Monitor the disappearance of the starting material by TLC.[7]
-
After the reaction is complete, cool the mixture and pour it into crushed ice.[7]
-
The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Purify the crude product by column chromatography on silica gel, using a solvent system such as hexane/ethyl acetate to afford the pure this compound.[7]
Synthesis Workflow Diagram
Caption: Proposed mechanism of action via HDAC inhibition.
Conclusion and Future Directions
This compound is a promising heterocyclic compound with a straightforward and scalable synthesis. Its structural features make it an attractive candidate for further investigation as an anticancer agent, potentially acting through the inhibition of HDACs or the disruption of microtubule dynamics. Future research should focus on detailed biological evaluations, including in vitro and in vivo studies, to confirm its mechanism of action and assess its therapeutic efficacy and safety profile. The versatile 5-amino group also provides an opportunity for the development of a library of derivatives to optimize potency and selectivity.
References
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Romagnoli, R., et al. (2014). 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. PubMed. [Link]
-
Al-Azmi, A. (2010). Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives. National Institutes of Health (NIH). [Link]
-
Gullu, M., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central (PMC). [Link]
-
Desai, N. C., et al. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. [Link]
-
Amerigo Scientific. This compound. [Link]
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BIOGEN Científica. This compound. [Link]
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Al-Ostath, A., et al. (2023). Biological activity of new heterocyclic compounds derived from chalcone. Journal of Medicinal and Pharmaceutical Chemistry Research. [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]
-
Oriental Journal of Chemistry. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. [Link]
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Methodological & Application
one-pot synthesis of 3,5-disubstituted isoxazoles
An In-Depth Guide to the One-Pot Synthesis of 3,5-Disubstituted Isoxazoles: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
Introduction: The Privileged Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug discovery, appearing in a wide range of pharmacologically active compounds.[1][2][3] Its prevalence stems from the ring's electronic properties, its ability to act as a bioisostere for other functional groups, and its role as a versatile synthetic intermediate.[4] Molecules incorporating the isoxazole core exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][5] Notable drugs containing this scaffold include the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[3]
The 3,5-disubstituted pattern is particularly significant, allowing for precise modulation of a molecule's steric and electronic properties to optimize its interaction with biological targets. Consequently, robust and efficient methods for the regioselective synthesis of these compounds are in high demand. One-pot syntheses, which combine multiple reaction steps in a single vessel without isolating intermediates, offer significant advantages in terms of efficiency, resource economy, and reduced waste generation.[6][7]
This application note provides a comprehensive guide to the most prevalent and effective one-pot method for synthesizing 3,5-disubstituted isoxazoles: the 1,3-dipolar cycloaddition of alkynes with in situ generated nitrile oxides. We will explore the underlying mechanism, provide detailed, field-proven protocols, and discuss alternative strategies for researchers in drug development and synthetic chemistry.
Core Synthesis Strategy: [3+2] Cycloaddition of Nitrile Oxides and Alkynes
The most powerful and widely adopted method for constructing the isoxazole ring is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition.[1][3][5] This reaction involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (an alkyne). The key to a successful one-pot synthesis is the controlled generation of the highly reactive and unstable nitrile oxide intermediate in situ, allowing it to be immediately trapped by the alkyne present in the reaction mixture.[8]
Mechanistic Rationale
The reaction proceeds via a concerted pericyclic mechanism. The nitrile oxide, with its linear R-C≡N⁺-O⁻ structure, reacts across the π-system of the alkyne. For terminal alkynes (R'-C≡C-H), this cycloaddition exhibits high regioselectivity, predominantly yielding the 3,5-disubstituted isoxazole. This selectivity is governed by the frontier molecular orbitals (FMO) of the reactants; the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the orientation. Generally, the carbon atom of the nitrile oxide bonds to the substituted carbon of the terminal alkyne.
Below is a diagram illustrating the overall synthetic workflow.
Caption: General workflow for the .
Protocol 1: Metal-Free Synthesis via Oxidation of Aldoximes
This protocol details a modern, efficient, and environmentally friendly approach that avoids the use of heavy metal catalysts. It relies on the oxidation of readily available aldoximes to generate the nitrile oxide intermediate. Alkyl nitrites have emerged as highly effective oxidizing agents for this purpose.[9][10]
Expertise & Causality:
-
Why Aldoximes? Aldoximes are stable, easily prepared from the corresponding aldehydes and hydroxylamine, and serve as excellent precursors to nitrile oxides.[1]
-
Why Alkyl Nitrites? Reagents like tert-butyl nitrite or isoamyl nitrite enable a mild and efficient oxidation of the aldoxime to the nitrile oxide.[9] Isoamyl nitrite is often preferred for its higher boiling point, allowing for a broader range of reaction temperatures.[9] This method circumvents the need for harsher, traditional oxidants like sodium hypochlorite or heavy metals.
-
Solvent Choice: Ethyl methyl ketone (MEK) has been shown to be an effective solvent, facilitating both the oxidation and the subsequent cycloaddition at moderate temperatures (e.g., 65°C).[9]
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aldoxime (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add ethyl methyl ketone (MEK, 5 mL). Stir the mixture at room temperature to ensure dissolution.
-
Initiation: To the stirring solution, add isoamyl nitrite (1.5 mmol, 1.5 equiv.) dropwise over 2 minutes.
-
Reaction: Heat the reaction mixture to 65°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3,5-disubstituted isoxazole.
-
Validation: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Data Presentation: Substrate Scope and Yields
The following table summarizes representative yields for the synthesis of various 3,5-disubstituted isoxazoles using the alkyl nitrite method, demonstrating its broad applicability.[9]
| Entry | Aldoxime (R) | Alkyne (R') | Product | Yield (%) |
| 1 | 4-Methoxybenzaldoxime | Phenylacetylene | 3-(4-Methoxyphenyl)-5-phenylisoxazole | 96 |
| 2 | 4-Chlorobenzaldoxime | Phenylacetylene | 3-(4-Chlorophenyl)-5-phenylisoxazole | 94 |
| 3 | 2-Naphthaldehyde oxime | Phenylacetylene | 3-(Naphthalen-2-yl)-5-phenylisoxazole | 91 |
| 4 | Benzaldehyde oxime | 1-Octyne | 3-Phenyl-5-hexylisoxazole | 85 |
| 5 | Thiophene-2-carbaldoxime | 4-Ethynyltoluene | 3-(Thiophen-2-yl)-5-(p-tolyl)isoxazole | 92 |
| 6 | Cyclohexanecarbaldoxime | Phenylacetylene | 3-Cyclohexyl-5-phenylisoxazole | 78 |
Data adapted from Kadam et al., Synthesis, 2016.[9]
Protocol 2: Copper(I)-Catalyzed One-Pot Synthesis
While metal-free routes are attractive, copper(I)-catalyzed "click chemistry" approaches offer exceptional reliability and can often be performed under even milder conditions, including in aqueous solvent systems.[8][11] This protocol is a three-step, one-pot procedure that begins with a hydroximoyl chloride.
Expertise & Causality:
-
Why Copper(I)? The copper(I) catalyst is believed to activate the terminal alkyne, facilitating a highly regioselective cycloaddition. This approach minimizes the formation of byproducts and often proceeds rapidly at room temperature.[11][12]
-
Why Hydroximoyl Chlorides? Hydroximoyl chlorides are another common precursor for nitrile oxides. They generate the nitrile oxide via dehydrochlorination with a mild base (e.g., triethylamine).[1] They can be generated in situ from the corresponding aldoxime using a chlorinating agent like N-chlorosuccinimide (NCS).
-
Aqueous Solvents: A key advantage of this method is its compatibility with aqueous solvents like a t-BuOH/water mixture, which aligns with green chemistry principles.[11]
Detailed Step-by-Step Methodology
-
Reagent Preparation: In a vial, dissolve the aldoxime (1.0 mmol, 1.0 equiv.) in a 1:1 mixture of tert-butanol and water (4 mL).
-
Hydroximoyl Chloride Formation: Add N-chlorosuccinimide (NCS) (1.0 mmol, 1.0 equiv.) to the solution and stir at room temperature for 15 minutes.
-
Cycloaddition Setup: In a separate vial, add the terminal alkyne (1.0 mmol, 1.0 equiv.), sodium ascorbate (0.1 mmol, 0.1 equiv.), and copper(I) iodide (CuI) (0.05 mmol, 0.05 equiv.).
-
Reaction Combination: Transfer the hydroximoyl chloride solution from step 2 to the alkyne/catalyst mixture. Add triethylamine (Et₃N) (1.5 mmol, 1.5 equiv.).
-
Reaction: Stir the resulting mixture vigorously at room temperature for 1-2 hours. The reaction is often accompanied by a color change. Monitor by TLC.
-
Work-up: Upon completion, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by column chromatography on silica gel and validate its identity as described in Protocol 1.
Visualization of the Catalytic Cycle
The following diagram illustrates the key steps in the one-pot copper-catalyzed synthesis.
Caption: Key intermediates in the one-pot copper(I)-catalyzed isoxazole synthesis.
Alternative One-Pot Strategy: Domino Reductive Nef Reaction
This process involves a domino sequence where a reducing agent, such as tin(II) chloride (SnCl₂), facilitates a reductive Nef reaction followed by an intramolecular cyclization.[13][14] The β-nitroenone is first reduced, and the resulting intermediate undergoes spontaneous cyclization and dehydration to furnish the isoxazole ring. This method is valued for its mild conditions and tolerance of various functional groups.[2]
Conclusion and Future Outlook
The , particularly via the 1,3-dipolar cycloaddition of in situ generated nitrile oxides with terminal alkynes, stands as a cornerstone of modern heterocyclic chemistry. The protocols presented here, both metal-free and copper-catalyzed, offer researchers efficient, reliable, and scalable methods to access these valuable scaffolds.[9][11] The continued development of greener catalysts, milder reaction conditions, and novel domino reactions will further enhance the synthetic chemist's toolkit, accelerating the discovery of new therapeutics and functional materials built upon the privileged isoxazole core.
References
-
Kadam, K. S., Gandhi, T., Gupte, A., Gangopadhyay, A. K., & Sharma, R. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Synthesis, 48(23), 3996-4008. [Link]
-
Kadam, K. S., et al. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Thiess, Georg, Verlag. [Link]
-
Wang, Y., et al. (2013). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 15(3), 168-175. [Link]
-
Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters, 14(24), 6342-6345. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Das, B., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34253. [Link]
-
Iannelli, M. E., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
-
De, S. K. (2008). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(4), 1547-1550. [Link]
-
Sravani, G., et al. (2020). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 13(5), 463-467. [Link]
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Saravanan, G., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(3), 1214-1220. [Link]
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Giddanakoppa, D. S., et al. (2024). A Facile One Pot Synthesis of Isoxazole Derivatives and Their Biological Evaluation. International Journal of Advanced Research, 12(08), 1111-1116. [Link]
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Duan, M., et al. (2022). Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry, 87(16), 11222-11225. [Link]
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Pramanik, M. M. D., et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications, 47(37), 10344-10346. [Link]
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Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(17). [Link]
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Cirrincione, V., et al. (2022). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. Catalysts, 12(1), 65. [Link]
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Kumar, A., et al. (2023). One-pot synthesis of biologically active oxazole, isoxazole, and pyranopyrazoles—an overview. Applied Organometallic Chemistry, 37(8), e7106. [Link]
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Chen, C.-W., et al. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society, 101(6), 101569. [Link]
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Gomha, S. M., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline... Chemistry Central Journal, 10, 17. [Link]
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Esmaeili, M., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
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Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-pot copper(I)-catalyzed synthesis of 3,5-disubstituted isoxazoles. Journal of Organic Chemistry, 70(19), 7761-7764. [Link]
-
Mai, H. T., et al. (2021). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 17, 2697-2706. [Link]
-
ResearchGate. (2019). Synthesis of 3,5‐Disubstituted Isoxazoles through a 1,3‐Dipolar Cycloaddition Reaction... ResearchGate. [Link]
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ResearchGate. (2024). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]
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Hansen, T. V., Wu, P., & Fokin, V. V. (2005). One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. ResearchGate. [Link]
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Martin, W. B., et al. (2002). Microscale Synthesis of a Diphenylisoxazoline by a 1,3-Dipolar Cycloaddition. Journal of Chemical Education, 79(2), 225. [Link]
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ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
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Iannelli, M. E., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. ResearchGate. [Link]
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Iannelli, M. E., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. [Link]
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ResearchGate. (2024). 3,5-Disubstituted isoxazole derivative. ResearchGate. [Link]
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G, S., & K, S. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
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Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(21), 5829-5854. [Link]
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Wankhede, N. N., et al. (2024). Synthesis, Pharmacological Study of 3,5-Di- Substituted Isoxazole Derivatives as Anticancer Drug Against Breast Cancer Cell Line. Impactfactor. [Link]
-
Martínez-Ramos, C. A., et al. (2023). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 13(1), 1083. [Link]
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protocol for HDAC inhibition assay using isoxazole compounds
Application Notes and Protocols
Topic: Protocol for HDAC Inhibition Assay Using Isoxazole Compounds Audience: Researchers, scientists, and drug development professionals.
Evaluating Novel Isoxazole-Based Compounds as Histone Deacetylase (HDAC) Inhibitors: A Guide to In Vitro and Cell-Based Protocols
Abstract
Histone deacetylases (HDACs) are critical epigenetic regulators whose dysregulation is implicated in various pathologies, most notably cancer, making them prime therapeutic targets.[1][2] A diverse array of small molecules has been developed to inhibit HDAC activity, with several gaining clinical approval. Among the emerging classes of HDAC inhibitors, compounds featuring an isoxazole scaffold have shown significant promise, acting as zinc-binding groups or forming part of the linker or cap region of the inhibitor pharmacophore.[3][4][5] This guide provides a comprehensive, field-tested framework for assessing the inhibitory potential of novel isoxazole compounds. We detail a primary biochemical screening protocol using a robust fluorometric assay and a secondary cell-based Western blot protocol to confirm target engagement and cellular efficacy.
Scientific Foundation: Understanding HDACs and Their Inhibition
Histone acetyltransferases (HATs) and HDACs are opposing enzymes that control the acetylation state of lysine residues on histones and other non-histone proteins.[5] HATs add acetyl groups, neutralizing the positive charge of lysine and creating a more open chromatin structure (euchromatin) that is permissive to transcription. Conversely, HDACs remove these acetyl groups, leading to a more compact chromatin structure (heterochromatin) and transcriptional repression.[5] Overexpression of certain HDACs is common in cancer, leading to the silencing of tumor suppressor genes.[1]
HDAC inhibitors (HDACis) restore the natural balance of acetylation, leading to the re-expression of silenced genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6][7] The canonical pharmacophore model for a classic HDACi includes three key features:
-
A zinc-binding group (ZBG) that chelates the catalytic Zn²⁺ ion in the enzyme's active site.
-
A linker region that occupies the enzyme's catalytic tunnel.
-
A "cap" group that interacts with residues at the rim of the active site, often influencing isoform selectivity.[8]
Isoxazole moieties have been successfully incorporated into all three regions of the pharmacophore, demonstrating their versatility in inhibitor design.[3][4][5][9] This protocol is designed to quantitatively assess the efficacy of such compounds.
Principle of the Assay: From Biochemical Potency to Cellular Efficacy
To comprehensively evaluate an inhibitor, a two-stage approach is recommended:
-
Biochemical Assay (In Vitro): This primary screen directly measures the compound's ability to inhibit a purified, recombinant HDAC enzyme. We will focus on a fluorometric assay, which offers superior sensitivity compared to colorimetric methods.[10][11] The assay relies on a substrate containing an acetylated lysine residue linked to a quenched fluorophore. Upon deacetylation by an active HDAC enzyme, a developer solution cleaves the peptide bond, releasing the fluorophore and generating a signal proportional to enzyme activity.[12][13] An effective inhibitor will prevent this process, resulting in a low fluorescence signal.
-
Cell-Based Assay (In Situ): This secondary assay validates the findings from the biochemical screen in a biologically relevant context. It determines if the compound can permeate the cell membrane, engage with its target HDAC enzyme, and elicit a downstream biological effect. A common and reliable method is to measure the acetylation status of a known HDAC substrate (e.g., α-tubulin for HDAC6 or histone H3 for class I HDACs) via Western blot.[14][15] An increase in the acetylated form of the substrate upon treatment indicates successful HDAC inhibition within the cell.
Visualization of Key Processes
Caption: Step-by-step workflow for the in vitro fluorometric HDAC assay.
Step-by-Step Procedure
1. Reagent Preparation:
-
Thaw all components on ice.
-
Dilute the HDAC enzyme and substrate in cold Assay Buffer to their final working concentrations as recommended by the supplier.
-
Prepare serial dilutions of your isoxazole compounds and the positive control (TSA) in Assay Buffer. A typical starting range is 1 mM to 1 nM. Ensure the final DMSO concentration in the well is ≤1%.
2. Plate Setup:
-
Design your plate map carefully. Include the following controls in triplicate:
-
100% Activity Control: Enzyme + Substrate + DMSO (vehicle).
-
Background Control (No Enzyme): Assay Buffer + Substrate + DMSO.
-
Positive Inhibitor Control: Enzyme + Substrate + high concentration of TSA.
-
Test Compound Wells: Enzyme + Substrate + isoxazole compound dilutions.
-
3. Assay Execution:
-
To each well of the 96-well plate, add reagents in the following order: a. 50 µL of Assay Buffer. b. 10 µL of the diluted isoxazole compound, TSA, or DMSO vehicle. c. 20 µL of diluted HDAC enzyme. For background wells, add 20 µL of Assay Buffer instead.
-
Mix gently by tapping the plate and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 20 µL of the diluted HDAC substrate to all wells.
-
Incubate for 30-60 minutes at 37°C. The optimal time may need to be determined empirically to ensure the 100% activity control signal is within the linear range of the instrument.
-
Stop the enzymatic reaction by adding 50 µL of Developer solution to each well. The developer also initiates the release of the fluorophore.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Read the fluorescence on a microplate reader (Ex: 360 nm, Em: 460 nm).
Protocol 2: Cell-Based Western Blot for Target Engagement
This protocol assesses the ability of a lead isoxazole compound to inhibit HDAC activity within intact cells, using increased α-tubulin acetylation as a readout for HDAC6 inhibition.
Materials & Equipment
-
Reagents:
-
Cell line of interest (e.g., HeLa, PC-3, HCT116).
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
Isoxazole test compound and positive control (TSA).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
Primary Antibodies: Anti-acetyl-α-tubulin, Anti-α-tubulin (loading control).
-
HRP-conjugated secondary antibody.
-
ECL Western Blotting Substrate.
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO₂).
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence imaging system.
-
Step-by-Step Procedure
1. Cell Culture and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of the isoxazole compound (e.g., based on the IC50 from the in vitro assay) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) and a positive control (TSA, ~250 nM).
2. Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (total protein extract) to a new tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each sample using a BCA assay.
-
Normalize all samples to the same concentration with RIPA buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
4. Western Blotting:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for acetyl-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imager.
-
Strip the membrane and re-probe with an antibody for total α-tubulin as a loading control to ensure equal protein loading across lanes. [15]
Data Analysis and Interpretation
In Vitro Assay Data
-
Subtract Background: Subtract the average fluorescence value of the "Background Control" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_of_Test_Well / Signal_of_100%_Activity_Control))
-
Determine IC50: The IC50 is the concentration of inhibitor required to reduce enzyme activity by 50%. Plot the % Inhibition versus the log of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value.
Table 1: Example IC50 Data for Isoxazole Compounds against HDAC Isoforms
| Compound ID | Isoxazole Moiety Position | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) |
|---|---|---|---|---|
| ISOX-01 | Linker | 271 | 0.42 | <0.01 |
| ISOX-02 | Cap Group | 33 | 7 | 5 |
| ISOX-03 | Zinc-Binding Group | >10,000 | 8,500 | 700 |
| SAHA (Control) | N/A (Hydroxamate) | 25 | 15 | 10 |
(Note: Data is hypothetical and for illustrative purposes, inspired by published findings.) [5]
Cell-Based Assay Data
The Western blot results are typically qualitative or semi-quantitative. A dose-dependent increase in the intensity of the acetyl-α-tubulin band, relative to the total α-tubulin loading control, confirms that the isoxazole compound is cell-permeable and effectively inhibits its target HDAC within the cellular environment. Densitometry can be used to quantify the band intensities for a more rigorous analysis.
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| High Background Fluorescence | Substrate degradation; Contaminated buffer. | Prepare fresh substrate and buffer; Store substrate protected from light. |
| Low Signal in 100% Activity Control | Inactive enzyme; Incorrect buffer pH or components. | Use a fresh aliquot of enzyme; Verify buffer composition and pH. Check supplier recommendations. |
| High Variability Between Replicates | Pipetting errors; Incomplete mixing. | Use a calibrated multichannel pipette; Ensure thorough but gentle mixing at each step. |
| No Acetylation Signal in Western Blot | Compound is not cell-permeable; Compound is rapidly metabolized; Incorrect antibody dilution. | Increase incubation time or concentration; Perform a time-course experiment; Optimize antibody concentration. |
References
-
Design and synthesis of novel isoxazole-based HDAC inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. PubChem. [Link]
-
HDAC Inhibitor Assay Kit, Research Kits - Epigenetics. Active Motif. [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC - NIH. [Link]
-
Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs. MDPI. [Link]
-
Synthesis and HDAC inhibitory activity of isosteric thiazoline-oxazole largazole analogs. National Library of Medicine. [Link]
-
HDAC Activity Assay Kit. Merck. [Link]
-
Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. PMC - NIH. [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). EpigenTek. [Link]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS One. [Link]
-
Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity. PMC - NIH. [Link]
-
HDAC11 Fluorogenic Assay Kit. BPS Bioscience. [Link]
-
Histone deacetylase 1 (HDAC1) assay. BMG LABTECH. [Link]
-
Histone Deacetylase (HDAC) Assay Services. Reaction Biology. [Link]
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Next-generation of selective histone deacetylase inhibitors. RSC Publishing. [Link]
-
Western blot-based assay to determine inhibition of HDAC activity in whole cells. BPS Bioscience. [Link]
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Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PMC - PubMed Central. [Link]
-
Preparation and Biochemical Analysis of Classical Histone Deacetylases. PMC - NIH. [Link]
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Western blot analysis of HDAC pull‐down experiments from HeLa whole... ResearchGate. [Link]
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HDAC Assay Kits. Biocompare. [Link]
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What is the Difference Between Colorimetric and Fluorometric Assay. Pediaa.Com. [Link]
-
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Taylor & Francis Online. [Link]
-
Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. ResearchGate. [Link]
-
Colorimetric vs Fluorometric assay: Which is better for sensitivity? Patsnap. [Link]
-
Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity. ResearchGate. [Link]
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- 1. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
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- 3. Design and synthesis of novel isoxazole-based HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC Inhibitor Assay Kit, Research Kits | CD BioSciences [epigenhub.com]
- 7. HDAC Activity Assay Kit (Colorimetric) (ab1432) | Abcam [abcam.com]
- 8. Synthesis and HDAC Inhibitory Activity of Isosteric Thiazoline-Oxazole Largazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. differencebetween.com [differencebetween.com]
- 11. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 12. AID 1258305 - Fluor de Lys Assay: Fluor de Lys is a fluorescence based HDAC activity assay comprising a combination of fluorogenic Histone deAcetylase Lysyl substrate and a developer. The kit is a highly sensitive and convenient alternative to radiolabeled, acetylated histones or peptide/HPLC methods for the assay of histone deacetylases. This assay is based on the ability of HeLa nuclear extract, which is enriched in HDAC activity, to mediate the deacetylation of the acetylated lysine side chain of the Fluor de Lys substrate. The assay procedure requires two steps. First, incubation of the HeLa nuclear extract with the Fluor de Lys substrate results in substrate deacetylation and thus sensitizes it to the second step. In the second step, treatment of the deacetylated substrate with the Fluor de Lys developer produces a fluorophore. The substrate-developer reaction, under normal circumstances goes to completion in less than 1 min at 25 C. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: A Comprehensive Guide to the In Vitro Cytotoxicity Profiling of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
Audience: Researchers, scientists, and drug development professionals engaged in preclinical compound screening and toxicological assessment.
Introduction: The Imperative for Rigorous Cytotoxicity Assessment
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Compounds featuring this heterocycle have demonstrated a wide array of biological activities, including potential anticancer properties.[2][3] The subject of this guide, 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, is one such molecule of interest, whose structural motifs suggest a potential for biological interaction worthy of investigation.[2]
Before any novel compound can advance in the drug discovery pipeline, a thorough evaluation of its cytotoxic potential is paramount.[4][5] In vitro cytotoxicity assays serve as a critical primary screen, providing essential data on a compound's concentration-dependent effects on living cells. This initial assessment is fundamental for identifying promising therapeutic candidates, understanding potential toxicity, and establishing a preliminary therapeutic window.[6][7]
This document provides a cohesive framework and detailed, field-proven protocols for evaluating the in vitro cytotoxic profile of this compound. We advocate for a multi-assay, mechanism-agnostic approach to generate a robust and reliable dataset, thereby minimizing the risk of misleading results from single-endpoint assays.
The Rationale for a Multi-Parametric Approach
A compound can induce cellular demise through various mechanisms, affecting different organelles and cellular functions. Relying on a single assay can provide a narrow, and sometimes inaccurate, view of a compound's true cytotoxic nature.[8] To build a comprehensive profile, this guide utilizes three distinct, well-validated assays that interrogate different hallmarks of cell health and death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells possess mitochondrial reductase enzymes that cleave the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The resulting color intensity is directly proportional to the number of metabolically active, and therefore viable, cells. This assay provides a robust indicator of mitochondrial health and overall cellular viability.[9]
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme, that is released into the cell culture medium upon the loss of plasma membrane integrity.[10][11] An increase in extracellular LDH activity is a direct marker of cell lysis and necrotic cell death.[12]
-
Neutral Red (NR) Uptake Assay: This method assesses the integrity of lysosomes.[13] Viable cells actively transport and accumulate the neutral red dye within their lysosomes.[14][15] Damage to the lysosomal membrane or a reduction in the cell's ability to maintain the necessary pH gradient compromises dye retention, making this a sensitive indicator of cellular stress and damage.[16]
By combining these three assays, we can triangulate the cytotoxic effect of this compound, gaining insights into whether it primarily impacts metabolic function, membrane integrity, or lysosomal stability.
Foundational Steps: Compound & Cell Line Management
Meticulous preparation is the bedrock of reproducible cytotoxicity data. Errors introduced at this stage can compromise the entire experiment.
Compound Solubilization and Stock Preparation
The majority of novel organic compounds exhibit poor aqueous solubility. The primary goal is to prepare a high-concentration, sterile-filtered stock solution that can be serially diluted into the culture medium without precipitating or inducing solvent-related toxicity.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose. However, it is crucial to ensure the final concentration of DMSO in the culture wells does not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity independently of the test compound.[17]
-
Protocol for 100 mM Stock Solution:
-
Accurately weigh 2.48 mg of this compound (MW: 248.28 g/mol ).
-
Add 100 µL of high-purity, sterile DMSO.
-
Vortex vigorously or sonicate briefly until the compound is fully dissolved.
-
Visually inspect for any particulates. If necessary, sterile-filter through a 0.22 µm syringe filter.
-
Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
-
Strategic Selection of Cell Lines
The choice of cell lines is dictated by the research question. To evaluate a potential anticancer agent, it is standard practice to use both cancer and non-cancerous cell lines. This allows for the determination of a Selectivity Index (SI) , a critical measure of a compound's cancer-specific toxicity.[6][7]
-
Recommended Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma (luminal A), a widely used model for hormone-responsive breast cancer.
-
A549: Human lung carcinoma, a common model for non-small cell lung cancer.
-
-
Recommended Non-Cancerous Control Cell Line:
-
HEK293: Human embryonic kidney cells, often used as a general model for toxicity in normal human cells.
-
BALB/c 3T3: Mouse embryonic fibroblast cell line, a standard for basal cytotoxicity testing as outlined by regulatory bodies.[14]
-
All cell lines must be maintained in their recommended culture medium, kept in a logarithmic growth phase, and routinely checked for mycoplasma contamination.
General Experimental Workflow
The overall process for assessing cytotoxicity is systematic. The following workflow provides a high-level overview applicable to all three assays described herein.
Caption: General workflow for in vitro cytotoxicity testing.
Detailed Assay Protocols
The following protocols are optimized for a 96-well plate format. It is essential to perform each experiment in triplicate and include all necessary controls on every plate.
Protocol 1: MTT Assay for Metabolic Activity
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized for quantification.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[9]
-
Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.[18]
-
Complete culture medium (phenol red-free medium is recommended to reduce background).[17]
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at 570 nm.[19]
Step-by-Step Methodology:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Carefully remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Controls: Include wells for:
-
Untreated Control: Cells with fresh medium only (100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.5%).
-
Blank Control: Medium only, no cells (for background subtraction).
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C. Protect from light. Purple formazan crystals should become visible within the cells under a microscope.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the formazan crystals.[18]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[19]
Protocol 2: LDH Release Assay for Membrane Integrity
Principle: Measures the activity of LDH released from damaged cells into the supernatant, which catalyzes the conversion of a substrate into a colored product.[12]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution).
-
Lysis Buffer (e.g., 1% Triton X-100) to generate the maximum LDH release control.
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~490 nm.[20]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. The final volume in each well should be 100 µL.
-
Controls: In addition to untreated, vehicle, and blank controls, prepare wells for:
-
Maximum LDH Release: About 45 minutes before the end of the incubation, add 10 µL of Lysis Buffer to a set of untreated control wells. This lyses all cells and represents 100% cytotoxicity.[20]
-
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells. Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.[20]
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20]
-
Stop Reaction: Add 50 µL of Stop Solution (from the kit) to each well.
-
Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[20]
Protocol 3: Neutral Red Uptake Assay for Lysosomal Integrity
Principle: Viable cells incorporate and bind the neutral red supravital dye in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[14][15]
Materials:
-
Neutral Red (NR) solution: Prepare a 5 mg/mL stock in water. For the assay, dilute this stock to 50 µg/mL in warm, serum-free medium and filter-sterilize.[14]
-
Destain Solution: 1% acetic acid in 50% ethanol.[13]
-
Wash Solution: Phosphate-Buffered Saline (PBS).
-
96-well flat-bottom tissue culture plates.
-
Microplate reader capable of measuring absorbance at ~540 nm.[15]
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol.
-
NR Staining: After the compound incubation period, carefully remove the treatment medium. Add 100 µL of the pre-warmed 50 µg/mL NR staining solution to each well.
-
Incubation: Incubate the plate for 2-3 hours at 37°C, 5% CO₂, allowing viable cells to take up the dye.
-
Washing: Carefully remove the NR solution. Gently wash the cells with 150 µL of PBS to remove any unincorporated dye.[13]
-
Dye Extraction: Remove the PBS wash. Add 150 µL of the Destain Solution to each well.
-
Solubilization: Place the plate on an orbital shaker for 10-20 minutes to fully extract the dye from the cells.[16]
-
Measurement: Measure the absorbance at 540 nm.
Data Analysis, Presentation, and Interpretation
Calculating Percent Viability
The primary output for each assay is the percentage of viable cells relative to the control.
-
For MTT and Neutral Red Assays: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] * 100
-
For LDH Assay: % Cytotoxicity = [(Abs_Sample - Abs_Untreated) / (Abs_MaxRelease - Abs_Untreated)] * 100 % Viability = 100 - % Cytotoxicity
Determining the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that reduces cell viability by 50%.[21][22]
-
Plot % Viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism or Origin to fit a sigmoidal dose-response curve.
-
The software will calculate the IC50 value from this curve.[21]
Data Presentation
Summarize the calculated IC50 values in a clear, concise table. This allows for easy comparison of the compound's potency across different cell lines and exposure times.
| Cell Line | Assay | Exposure Time | IC50 of this compound (µM) | IC50 of Doxorubicin (µM) [Positive Control] | Selectivity Index (SI) |
| MCF-7 | MTT | 48h | Example: 12.5 ± 1.3 | Example: 0.8 ± 0.1 | Example: 4.8 |
| A549 | MTT | 48h | Example: 18.2 ± 2.1 | Example: 1.1 ± 0.2 | Example: 3.3 |
| HEK293 | MTT | 48h | Example: 60.1 ± 5.5 | Example: 4.5 ± 0.6 | N/A |
| MCF-7 | LDH | 48h | Example: 15.1 ± 1.9 | Example: 1.0 ± 0.1 | Example: 4.5 |
| HEK293 | LDH | 48h | Example: 68.5 ± 7.2 | Example: 5.2 ± 0.7 | N/A |
| Selectivity Index (SI) = IC50 in HEK293 cells / IC50 in cancer cells. Data are presented as mean ± SD from three independent experiments. |
Interpretation of Results
-
Potency: A lower IC50 value signifies higher cytotoxic potency.[23]
-
Selectivity: A high Selectivity Index (typically >2) suggests that the compound is preferentially toxic to cancer cells over normal cells, which is a desirable characteristic for a potential therapeutic agent.[24]
-
Mechanism: Comparing IC50 values across the different assays can provide preliminary mechanistic clues. For instance, if the LDH assay yields a much higher IC50 than the MTT assay, it might suggest the compound is primarily cytostatic (inhibits proliferation/metabolism) rather than acutely cytotoxic (cell-lysing) at lower concentrations.[25]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects in the 96-well plate. | Ensure a homogenous single-cell suspension before seeding; Use calibrated pipettes; Avoid using the outermost wells of the plate.[17] |
| Low absorbance readings (low signal) | Cell number is too low; Incubation time is too short; Cells are unhealthy or not proliferating. | Optimize cell seeding density; Increase incubation time with the assay reagent; Use cells in the logarithmic growth phase and check for contamination.[26][27] |
| High background in LDH assay | High endogenous LDH activity in serum; Cells are stressed or overgrown, leading to spontaneous lysis; Rough handling during media changes. | Reduce serum concentration or use serum-free medium during the assay; Ensure cells are sub-confluent and healthy; Handle plates gently and avoid forceful pipetting.[17] |
| Compound interference | Compound is colored and absorbs at the assay wavelength; Compound precipitates in the medium; Compound directly reduces MTT or reacts with assay reagents. | Run a control with the compound in cell-free medium to measure its intrinsic absorbance; Check compound solubility limits; If interference is suspected, validate results with an orthogonal assay (e.g., ATP-based luminescence assay).[11][17] |
Advanced Insights: Elucidating the Mechanism of Cell Death
A primary cytotoxicity screen determines if a compound kills cells. The next logical step is to determine how. Cell death primarily occurs through apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).
Caption: Differentiating primary mechanisms of cell death.
Assays like Annexin V/Propidium Iodide (PI) staining can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing invaluable mechanistic insight.[4]
Conclusion
This application note details a robust, multi-parametric strategy for the initial in vitro cytotoxicity assessment of this compound. By employing assays that interrogate metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (Neutral Red), researchers can generate a comprehensive and reliable dataset. Adherence to these detailed protocols, including meticulous attention to controls and data analysis, will ensure high-quality, reproducible results, enabling informed decisions in the progression of this and other novel compounds through the drug discovery process.
References
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Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
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OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
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Provost, J. & Wallert, M. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
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protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
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NPTEL-NOC IITM. (2025). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Retrieved from [Link]
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Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
National Toxicology Program (NTP). (2003). ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
SciSpace. (2025). Cytotoxicity activity (IC50): Significance and symbolism. Retrieved from [Link]
-
National Institutes of Health. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655-669. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]
-
MDPI. (n.d.). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]
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National Institutes of Health. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
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Kiss, R. (2014). Answer to "Can someone advise me how to interpret my results of cytotoxicity using MTT assay?". ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Effective Synthesis of 3,4‐Diaryl‐isoxazole‐5‐carboxamides and their Antiproliferative Properties. Retrieved from [Link]
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Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved from [Link]
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MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Retrieved from [Link]
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Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
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Journal of Applied Pharmaceutical Sciences and Research. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
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Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives. Retrieved from [Link]
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Topic: Cell Lines and Protocols for Testing Anticancer Isoxazole Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Isoxazole Derivatives in Oncology
The isoxazole ring is a privileged scaffold in medicinal chemistry, increasingly recognized for its presence in potent anticancer agents.[1][2] These heterocyclic compounds exhibit a diverse range of mechanisms to combat cancer, including the induction of apoptosis (programmed cell death), inhibition of key enzymes like protein kinases and topoisomerases, and disruption of critical cellular processes such as tubulin polymerization.[1][3][4] The structural versatility of the isoxazole moiety allows for the development of derivatives that can be finely tuned to target specific pathways, making them a promising area for novel drug discovery.[2]
This guide provides a comprehensive framework for the preclinical in vitro evaluation of novel isoxazole derivatives. It is designed for cancer researchers and drug development professionals, offering field-proven insights into selecting appropriate cancer cell lines and detailed protocols for assessing cytotoxic efficacy and elucidating mechanisms of action.
Part 1: Strategic Selection of Cancer Cell Lines
The choice of cell lines is a critical decision that dictates the relevance and translatability of in vitro findings. A well-curated panel of cell lines should reflect a diversity of cancer types and molecular backgrounds to uncover both broad-spectrum activity and selective vulnerabilities.
Causality Behind Cell Line Selection:
-
Representing Diverse Tumor Types: Testing against a panel of cell lines from different tissues of origin (e.g., breast, lung, leukemia, glioblastoma) is essential to determine the breadth of a compound's activity.[5][6] For instance, isoxazole derivatives have shown efficacy in breast cancer (MCF-7), glioblastoma (U251-MG, T98G), and leukemia (K562) cell lines.[7][8]
-
Exploiting Molecular Diversity: Cancer is a disease of the genome. Therefore, the panel should include cell lines with different genetic backgrounds, such as varying p53 status (wild-type vs. mutant), EGFR expression, or resistance to standard chemotherapies. This allows for the identification of biomarkers that may predict sensitivity to the isoxazole derivative. For example, some derivatives show selectivity for p53-positive MCF-7 cells over p53-negative BT-474 cells.[8]
-
Matching Putative Mechanism: If a derivative is designed to inhibit a specific target (e.g., a particular kinase), it is crucial to use cell lines with known expression levels or dependency on that target. Conversely, a cell line lacking the target can serve as a valuable negative control.
Recommended Cell Line Panel for Isoxazole Derivatives
The following table summarizes a selection of cell lines that provide a robust starting point for screening isoxazole derivatives, based on their prevalence in the literature and diverse characteristics.
| Cell Line | Cancer Type | Key Molecular Characteristics | Rationale for Use |
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER)+, p53 wild-type | A standard for breast cancer studies; useful for testing hormone-dependent effects and p53-mediated apoptosis.[8] |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-), p53 mutant | Represents a more aggressive, harder-to-treat breast cancer subtype. |
| A549 | Lung Carcinoma | KRAS mutation | A common model for non-small cell lung cancer; allows for studying effects in the context of RAS pathway activation.[9] |
| HCT116 | Colorectal Carcinoma | p53 wild-type, KRAS mutation | A well-characterized colon cancer line suitable for cell cycle and apoptosis studies. |
| K562 | Chronic Myelogenous Leukemia | BCR-ABL fusion protein positive | A suspension cell line model for leukemia, ideal for studying effects on hematopoietic cancers.[7] |
| U87-MG / T98G | Glioblastoma | High EGFR expression / Temozolomide-resistant | Represents aggressive brain tumors; T98G is particularly useful for testing compounds against chemoresistant phenotypes.[7] |
| HeLa | Cervical Adenocarcinoma | Human Papillomavirus (HPV) positive | A highly proliferative and robust cell line, widely used in cancer research for initial cytotoxicity screening.[6][10] |
Part 2: Experimental Workflows and Protocols
A logical progression of experiments is crucial to build a comprehensive profile of a novel compound. The workflow typically begins with a broad screening for cytotoxicity to determine the effective dose range, followed by more detailed mechanistic studies.
Caption: High-level workflow for in vitro evaluation of anticancer compounds.
Protocol 2.1: Cell Viability Assessment (MTT Assay)
The MTT assay is a foundational colorimetric method to measure a compound's effect on cell viability.[11] It relies on the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, providing an indirect measure of cell number.
Scientific Rationale: This assay quantifies the metabolic activity of a cell population, which is proportional to the number of viable cells. A reduction in the formazan product indicates either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). It is an essential first step for determining the half-maximal inhibitory concentration (IC50).[12]
Materials:
-
Selected cancer cell lines
-
96-well cell culture plates[13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader (570 nm wavelength)
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.[13]
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2.2: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay is the gold standard for quantifying apoptosis.[14] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Scientific Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter cells in late apoptosis or necrosis, where membrane integrity is lost.[15][16][17]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the isoxazole derivative (e.g., at its IC50 concentration) for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells and centrifuge at 300 x g for 5 minutes.[18]
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2.3: Cell Cycle Analysis
This protocol uses PI staining and flow cytometry to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19] It is essential for identifying if a compound induces cell cycle arrest.
Scientific Rationale: Propidium iodide stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Cell cycle arrest at a specific checkpoint is a common mechanism for anticancer drugs.[9][20]
Materials:
-
Treated and untreated cells
-
Ice-cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
Step-by-Step Protocol:
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping. Incubate at -20°C for at least 2 hours (or overnight).[18] The ethanol permeabilizes the cell membrane and fixes the cells.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is critical for degrading RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The resulting DNA histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Part 3: Visualizing Mechanisms of Action
Understanding the molecular pathways affected by isoxazole derivatives is key to their development. Many derivatives exert their effects by inducing apoptosis or causing cell cycle arrest.[3][4][21]
Caption: A simplified pathway showing apoptosis induction by an isoxazole derivative.
References
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179. [Link]
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Arya, G. C., Khalid, M., Mehla, S., & Jakhmola, V. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-27. [Link]
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Kravtsov, V., & Tsyb, A. (2003). Apoptosis-based drug screening and detection of selective toxicity to cancer cells. Anticancer Drugs, 14(7), 555-561. [Link]
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Kulkarni, S., Kaur, K., & Jaitak, V. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882. [Link]
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ResearchGate. (n.d.). Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. [Link]
-
Gambari, R., et al. (2018). Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. Oncology Letters, 16(5), 6296-6304. [Link]
-
Pandey, S., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Research Square. [Link]
-
ResearchGate. (2014). What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. ResearchGate. [Link]
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ResearchGate. (n.d.). Effects of synthetic isoxazole derivatives on apoptosis of T98G cells. ResearchGate. [Link]
-
Mączyński, M., et al. (2021). Preclinical Study of Immunological Isoxazole Derivatives as a Potential Support for Melanoma Chemotherapy. Molecules, 26(20), 6140. [Link]
-
Al-Ostath, A., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. BMC Chemistry, 16(1), 47. [Link]
-
ResearchGate. (n.d.). Cell cycle analysis after 72‐hour derivative exposure of RS4;11 cells. ResearchGate. [Link]
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ResearchGate. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. ResearchGate. [Link]
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Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]
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Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Creative Diagnostics. [Link]
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PubChem. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. PubMed. [Link]
-
Ma, F. F. (2024). Guideline for anticancer assays in cells. Future Postharvest and Food. [Link]
-
Capula, M., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 39(7), 3413-3418. [Link]
-
Al-Warhi, T., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules, 28(14), 5530. [Link]
-
MDPI. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. MDPI. [Link]
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Application Notes & Protocols: Evaluating the In Vivo Efficacy of Isoxazole Compounds in Preclinical Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] This versatile scaffold is present in a wide array of clinically approved drugs, including the antibacterial sulfamethoxazole, the anti-inflammatory valdecoxib, and the anticonvulsant zonisamide.[1] The unique physicochemical properties of the isoxazole moiety allow for structural modifications that yield compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, anticonvulsant, and antimicrobial effects.[3][4]
As novel isoxazole derivatives are synthesized, rigorous preclinical evaluation is paramount to identify promising therapeutic candidates. While in vitro assays provide essential data on mechanism of action and potency, in vivo animal models are indispensable for assessing a compound's efficacy, pharmacokinetics, and safety within a complex biological system.[5] Federal and international regulations often mandate that new treatments undergo non-human animal research to demonstrate safety and efficacy before advancing to human clinical trials.[6][7]
This guide provides an in-depth exploration of validated animal models for evaluating the in vivo efficacy of isoxazole compounds across key therapeutic areas. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind model selection and experimental design.
Ethical Considerations in Animal Research
All research involving animals must adhere to the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the guiding framework for all study designs.[8][9]
-
Replacement: Utilize non-animal methods whenever possible.[8]
-
Reduction: Use the minimum number of animals necessary to obtain statistically significant results.[9]
-
Refinement: Minimize any potential pain, suffering, or distress and enhance animal welfare.[6][8]
All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[9] Investigators must be properly trained in animal handling, dosing techniques, and endpoint monitoring to ensure humane treatment throughout the study.[6]
Section 1: Compound Formulation and Administration for In Vivo Studies
A critical, often overlooked, aspect of in vivo efficacy testing is the formulation and administration of the test compound. The goal is to ensure adequate bioavailability and exposure at the target site while minimizing vehicle-related toxicity.[10]
Pre-formulation Assessment
Before any in vivo study, a thorough physicochemical characterization of the isoxazole derivative is essential to guide formulation strategy.[10]
| Property | Significance for Formulation |
| Aqueous Solubility | Determines if a simple aqueous solution is feasible. Low solubility may require suspensions, emulsions, or co-solvents. |
| pKa | Influences solubility at different physiological pH values (e.g., stomach vs. intestine). |
| LogP / LogD | Indicates lipophilicity. Highly lipophilic compounds may be challenging to formulate for aqueous administration. |
| Physical Form | The crystalline or amorphous state can impact solubility and dissolution rates.[10] |
Common Formulation Strategies
| Formulation Type | Composition | Best For | Considerations |
| Aqueous Solution | Compound dissolved in saline or PBS. | Water-soluble compounds. | Simplest and preferred method, especially for intravenous injection. |
| Aqueous Suspension | Fine particles of compound suspended in an aqueous vehicle with a suspending agent (e.g., 0.5% carboxymethylcellulose).[10] | Poorly soluble compounds for oral or intraperitoneal routes. | Requires uniform particle size and proper suspension to ensure consistent dosing. Must be vortexed before each administration. |
| Co-Solvent System | Compound dissolved in a mixture of solvents (e.g., DMSO, PEG-400, ethanol) and then diluted in saline. | Compounds with very low aqueous solubility. | Potential for vehicle toxicity. The concentration of organic solvents must be carefully controlled. |
Dose Calculation and Administration
Accurate dosing is fundamental. Doses are typically calculated based on the animal's body weight (mg/kg).[10] When translating a dose from human studies, Body Surface Area (BSA) normalization is a common method.[10]
Formula for Human Equivalent Dose (HED) to Animal Dose Conversion: Animal Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)[10]
| Species | Body Weight (kg) | BSA (m²) | Km Factor |
| Human | 60 | 1.6 | 37 |
| Rat | 0.15 | 0.025 | 6 |
| Mouse | 0.02 | 0.007 | 3 |
| Data adapted from established conversion tables.[10] |
Section 2: Models for Anti-Inflammatory Efficacy
Many isoxazole derivatives exhibit potent anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes or key signaling pathways like NF-κB.[1][11][12] Animal models are crucial for validating the in vitro findings and assessing the therapeutic potential for treating inflammatory diseases.[13][14]
Carrageenan-Induced Paw Edema (Acute Inflammation)
This is the most widely used primary screening model for acute inflammation.[15] Carrageenan, a seaweed polysaccharide, induces a reproducible inflammatory response characterized by edema, hyperalgesia, and erythema.[16][17] The model allows for the evaluation of compounds targeting mediators of the initial phase (histamine, serotonin) and the later phase (prostaglandins, cytokines) of inflammation.
Workflow for In Vivo Efficacy Screening
Caption: General workflow for in vivo efficacy studies.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
I. Materials
-
Sprague-Dawley or Wistar rats (180-200 g)
-
Isoxazole test compound and vehicle
-
1% (w/v) λ-Carrageenan suspension in sterile 0.9% saline
-
Digital Plethysmometer or Calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin, Valdecoxib)[3][12]
-
Animal restrainers
II. Procedure
-
Acclimatization: House animals for at least 5 days under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (receives vehicle only)
-
Group 2: Negative Control (receives vehicle + carrageenan)
-
Group 3: Positive Control (receives standard drug + carrageenan)
-
Group 4+: Test Groups (receive isoxazole compound at various doses + carrageenan)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the vehicle, standard drug, or isoxazole compound via the desired route (typically oral gavage or intraperitoneal injection) 60 minutes before carrageenan injection.[1]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar tissue of the right hind paw of all animals except the Vehicle Control group.
-
Post-Induction Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
III. Endpoint Measurement & Data Analysis
-
Calculate Paw Edema:
-
Edema (mL) = Paw Volume at time t - Paw Volume at time 0
-
-
Calculate Percentage Inhibition of Edema:
-
% Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] × 100
-
-
Statistical Analysis: Use one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare treated groups with the negative control group. A p-value < 0.05 is typically considered significant.
Section 3: Models for Anticancer Efficacy
Isoxazole derivatives have shown significant potential as anticancer agents by targeting various pathways, including the inhibition of molecular chaperones like Hsp90 or kinases involved in cell proliferation.[3][11][18] Xenograft and syngeneic tumor models are the gold standards for evaluating in vivo antitumor efficacy.[5][19]
Xenograft Models
This model involves implanting human cancer cells into immunodeficient mice (e.g., nude, SCID, or NSG mice).[20][21] It is the most common model for evaluating the direct cytotoxic or cytostatic effects of a compound on human tumors.
Rationale for Model Selection
| Model Type | Host Animal | Key Feature | Use Case | Limitations |
| Xenograft | Immunodeficient (e.g., Nude, NSG) | Human tumor cells | Testing direct anti-tumor activity of compounds.[20] | Lacks a functional immune system; not suitable for immunotherapy assessment. |
| Syngeneic | Immunocompetent (e.g., C57BL/6, BALB/c) | Murine tumor cells | Evaluating immuno-oncology agents and tumor-immune interactions.[20] | Results may not directly translate to human tumors. |
| PDX | Immunodeficient (e.g., NSG) | Patient-derived tumor tissue | High clinical relevance; preserves tumor heterogeneity.[20] | Expensive, lower take rates, and technically demanding. |
Detailed Protocol: Subcutaneous Human Cancer Xenograft in Nude Mice
I. Materials
-
Athymic Nude Mice (BALB/c nu/nu), 6-8 weeks old
-
Human cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer)[1]
-
Cell culture medium, serum, and supplements
-
Matrigel® Basement Membrane Matrix
-
Isoxazole test compound, vehicle, and a standard-of-care chemotherapy agent
-
Digital calipers
-
Sterile syringes and needles
II. Procedure
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 × 107 cells/mL.
-
Tumor Implantation: Inject 0.1 mL of the cell suspension (5-10 × 106 cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor animals daily for health and measure tumor size with calipers 2-3 times per week. Tumor volume is calculated using the formula: Volume = (Length × Width2) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-150 mm3, randomize mice into treatment groups (n=8-10 per group).
-
Treatment: Begin administration of the isoxazole compound, vehicle, or positive control drug according to the planned schedule (e.g., daily, 5 days/week) and route (e.g., oral gavage, i.p., i.v.).[11]
-
Monitoring: Continue to monitor animal body weight (as a measure of toxicity) and tumor volume throughout the study.
-
Study Termination: The study is typically terminated when tumors in the control group reach a predetermined size (~1500-2000 mm3) or after a fixed duration. Euthanize animals and excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
III. Endpoint Measurement & Data Analysis
-
Primary Endpoint: Tumor Growth Inhibition (TGI).
-
TGI (%) = [1 - (ΔT / ΔC)] × 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.
-
-
Secondary Endpoints: Final tumor weight, body weight change, and survival analysis.
-
Statistical Analysis: Use a repeated-measures two-way ANOVA to compare tumor growth curves. Use a one-way ANOVA for final tumor weights.
Visualizing a Key Anticancer Mechanism
Many isoxazole compounds exert anticancer effects by inhibiting Heat Shock Protein 90 (HSP90), leading to the degradation of client oncoproteins and triggering apoptosis.[11]
Caption: Inhibition of HSP90 by isoxazole derivatives.
Section 4: Models for Anticonvulsant Efficacy
The isoxazole moiety is a key pharmacophore in several anticonvulsant drugs. Preclinical screening for new antiepileptic drugs (AEDs) relies on a battery of well-validated models that assess a compound's ability to prevent or terminate induced seizures.[22][23]
Maximal Electroshock Seizure (MES) Test
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[22][24] It induces a maximal seizure by electrical stimulation, and the endpoint is the abolition of the hindlimb tonic extension phase.[25][26]
Subcutaneous Pentylenetetrazol (scPTZ) Test
This model is used to identify compounds effective against generalized absence seizures.[22][24] PTZ is a GABAA receptor antagonist that induces clonic seizures. The endpoint is the failure to observe a clonic seizure lasting for at least 5 seconds.[25]
Detailed Protocol: MES Test in Mice
I. Materials
-
Male CF-1 mice (20-25 g)
-
Electroconvulsive shock apparatus with corneal electrodes
-
0.9% saline solution with an anesthetic (e.g., 0.5% tetracaine)
-
Isoxazole test compound, vehicle, and a standard AED (e.g., Phenytoin)
II. Procedure
-
Acclimatization and Grouping: As described in previous protocols.
-
Dosing: Administer the isoxazole compound or control substances (typically i.p. or p.o.). The time of peak effect should be determined in preliminary studies.
-
Electrical Stimulation: At the time of predicted peak effect, apply a drop of the saline/anesthetic solution to the corneal electrodes and place them on the corneas of the mouse.
-
Induction: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).
-
Observation: Immediately observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a tonic extension of the hindlimbs to a position greater than a 90-degree angle with the plane of the body.
-
Endpoint: A mouse is considered "protected" if it fails to exhibit tonic hindlimb extension.
III. Data Analysis
-
Quantal Data: The primary data is quantal (protected vs. not protected).
-
ED50 Calculation: Test the compound at several doses to determine the median effective dose (ED50), which is the dose that protects 50% of the animals. This is typically calculated using probit analysis.
-
Comparison: Compare the ED50 of the test compound to that of standard AEDs.
References
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Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Medicinal Chemistry Research. Available at: [Link]
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Karcz, T., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. Available at: [Link]
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Gajbhiye, A., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Rani, P. (2016). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences. Available at: [Link]
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Gajbhiye, A., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Available at: [Link]
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Anonymous. (n.d.). Determination of anticonvulsant activity of drugs using animal models. Slideshare. Available at: [Link]
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Lubet, R. A., et al. (2016). The Use of Animal Models for Cancer Chemoprevention Drug Development. Cancer Prevention Research. Available at: [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. OUCI. Available at: [Link]
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Wang, J., et al. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Current Cancer Drug Targets. Available at: [Link]
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Kumar, S., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]
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Choudhary, P., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link]
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Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate. Available at: [Link]
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Kasthuri, S., & Kavimani, S. (2021). The Screening models for antiepileptic drugs: A Review. International Journal of Health and Biological Sciences. Available at: [Link]
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Tan, C., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers. Available at: [Link]
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Wang, J., et al. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Bentham Science. Available at: [Link]
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El-Gamal, M. I., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available at: [Link]
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Stables, J. P., & Kupferberg, H. J. (2009). Animal models used in the screening of antiepileptic drugs. Pharmacology & Therapeutics. Available at: [Link]
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Löscher, W. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. International Journal of Molecular Sciences. Available at: [Link]
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European Medicines Agency. (2025). Ethical use of animals in medicine testing. EMA. Available at: [Link]
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Milczarek, M., et al. (2020). Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. Molecules. Available at: [Link]
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Doke, S. K., & Dhawale, S. C. (2015). Ethical considerations regarding animal experimentation. Journal of Clinical and Diagnostic Research. Available at: [Link]
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Starikova, E. G., et al. (2021). A Facile Approach to Bis(isoxazoles), Promising Ligands of the AMPA Receptor. Molecules. Available at: [Link]
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Al-Ghanim, A., et al. (2024). Isoxazole-Carboxamide Modulators of GluA2-Containing α-Amino-3-hydroxy-5-methyl-4-isoxazole-propionic Acid Receptors in Parkinson's Disease. ACS Chemical Neuroscience. Available at: [Link]
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Dirice, E., et al. (2016). Isoxazole Alters Metabolites and Gene Expression, Decreasing Proliferation and Promoting a Neuroendocrine Phenotype in β-Cells. Cell Chemical Biology. Available at: [Link]
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Physicians Committee for Responsible Medicine. (2026). WHO Issues New Global Guidelines to Replace Animal Experiments for Medicinal Quality Control. PCRM. Available at: [Link]
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Turski, L., et al. (2005). Novel alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionate (AMPA) receptor antagonists of 2,3-benzodiazepine type: chemical synthesis, in vitro characterization, and in vivo prevention of acute neurodegeneration. Journal of Medicinal Chemistry. Available at: [Link]
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St. Hope Rx. (2024). Regulations: Animal Testing for Drug Development? St. Hope Rx. Available at: [Link]
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Al-Ghanim, A., et al. (2023). Effects of Isoxazole-4-carboxamide derivatives on AMPA receptor-mediated whole-cell currents. ResearchGate. Available at: [Link]
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Al-Ghanim, A., et al. (2025). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PAIN. Available at: [Link]
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Al-Ghanim, A., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. Available at: [Link]
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Karcz, T., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC. Available at: [Link]
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Li, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. European Journal of Medicinal Chemistry. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. Available at: [Link]
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Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Available at: [Link]
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Application Notes and Protocols: 3-(3,4-Diethoxyphenyl)isoxazol-5-amine for Cancer Research
Authored by: A Senior Application Scientist
PART 1: CORE DIRECTIVE
This document serves as a comprehensive guide for the preclinical evaluation of 3-(3,4-diethoxyphenyl)isoxazol-5-amine, a novel isoxazole derivative, in the context of cancer research. Recognizing the multifaceted nature of drug discovery, this guide eschews a rigid template in favor of a logically flowing narrative that begins with the foundational rationale for investigating this compound, progresses to detailed experimental protocols, and concludes with guidance on data interpretation and future research directions. The primary objective is to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the therapeutic potential of this molecule.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
2.1. Expertise & Experience: The Rationale Behind Investigating this compound
The isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, inhibition of key enzymes like kinases and histone deacetylases (HDACs), and disruption of tubulin polymerization.[2][3][4] The specific compound, this compound, while not extensively documented in public cancer research literature, possesses structural features that suggest a strong potential for anticancer activity.
The 3,4-diethoxyphenyl group is of particular interest. This moiety is structurally related to functionalities found in inhibitors of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that degrades cyclic AMP (cAMP), a critical second messenger. Dysregulation of PDE4 has been implicated in the progression of several cancers, including lung, colorectal, and hematological malignancies.[5] Inhibition of PDE4 can lead to an increase in intracellular cAMP levels, which in turn can suppress tumor cell growth and promote apoptosis.[5][6]
Furthermore, the isoxazole ring and its substituents can be designed to target the ATP-binding pocket of protein kinases, which are frequently hyperactivated in cancer.[7] The PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, is one of the most commonly dysregulated pathways in human cancers and a prime target for small molecule inhibitors.[8][9][10][11] The structural characteristics of this compound make it a plausible candidate for dual inhibition of PDE4 and key kinases within the PI3K/AKT/mTOR pathway, a strategy that could lead to synergistic antitumor effects.
2.2. Trustworthiness: Self-Validating Protocols
The protocols detailed below are designed to be self-validating through the inclusion of appropriate controls and orthogonal assays. This approach ensures the reliability and reproducibility of the experimental findings. For instance, a decrease in cell viability as measured by a metabolic assay (e.g., MTT) should be corroborated by evidence of apoptosis (e.g., Annexin V staining) and/or cell cycle arrest.
2.3. Authoritative Grounding & Comprehensive References
All mechanistic claims and protocol standards are supported by citations to authoritative, peer-reviewed scientific literature. This ensures that the proposed experimental framework is grounded in established scientific principles and methodologies.
PART 3: VISUALIZATION & FORMATTING
3.1. Data Presentation
| Cell Line | Treatment Duration (hr) | IC50 (µM) |
| MCF-7 (Breast Cancer) | 48 | Value |
| A549 (Lung Cancer) | 48 | Value |
| PC-3 (Prostate Cancer) | 48 | Value |
| HCT116 (Colon Cancer) | 48 | Value |
| NHDF (Normal Fibroblasts) | 48 | Value |
3.2. Experimental Protocols
Causality: The accurate and reproducible biological evaluation of any compound begins with its proper handling and solubilization. The use of a high-quality solvent like DMSO is standard for most small molecules, but it is critical to maintain a final concentration that is non-toxic to the cells to avoid confounding experimental results.
Protocol:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in sterile, anhydrous DMSO.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) and is consistent across all treatment groups, including the vehicle control.
Causality: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity is often correlated with cytotoxicity or a cytostatic effect.
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression model.
Causality: To understand the mechanism of cell death, it is essential to distinguish between apoptosis and necrosis. Annexin V/Propidium Iodide (PI) staining allows for this differentiation. Cell cycle analysis using PI staining can reveal if the compound induces a block at a specific phase of the cell cycle.
Protocol:
-
Treatment: Treat cells with the compound at concentrations around its IC50 value for 24 or 48 hours.
-
Harvesting: Collect both adherent and floating cells.
-
Staining (Apoptosis): Stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Staining (Cell Cycle): Fix cells in 70% ethanol and stain with PI/RNase A solution.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Causality: Western blotting allows for the detection of specific proteins and their phosphorylation status, providing direct evidence of the compound's effect on signaling pathways.
Protocol:
-
Protein Extraction: Lyse treated cells and quantify protein concentration.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/AKT/mTOR and cAMP/PKA pathways (e.g., p-AKT, AKT, p-mTOR, mTOR, p-CREB, CREB, and markers of apoptosis like cleaved PARP and cleaved Caspase-3).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
3.3. Mandatory Visualization
Caption: Hypothesized dual-inhibitory mechanism of this compound.
References
-
Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326-4341. [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Medicinal and Chemical Sciences, 7(1), 1-15. [Link]
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Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in solid tumors. Expert Opinion on Investigational Drugs, 27(6), 511-527. [Link]
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Li, H., et al. (2023). The multifaceted role of phosphodiesterase 4 in tumor: from tumorigenesis to immunotherapy. Journal of Hematology & Oncology, 16(1), 1-19. [Link]
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Yang, H., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 817128. [Link]
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Massacesi, C., et al. (2016). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Cancer Treatment Reviews, 46, 22-32. [Link]
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Alqahtani, A. S., Aali, H. Z., & Shaik, M. R. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-132. [Link]
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Rani, N., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Rani, N., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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Gobe, G. C., et al. (2020). PDE4 Subtypes in Cancer. Cancers, 12(10), 2899. [Link]
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Lee, J. Y., et al. (2023). Inhibition of phosphodiesterase 4D suppresses mTORC1 signaling and pancreatic cancer growth. JCI Insight, 8(13), e163683. [Link]
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Sochacka-Ćwikła, A., et al. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules, 28(13), 5086. [Link]
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Gielda, D. M., & Beavo, J. A. (2011). Treating brain tumors with PDE4 Inhibitors. Current Pharmaceutical Design, 17(35), 3894-3901. [Link]
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Application Notes and Protocols for the Evaluation of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine as a Putative Histone Deacetylase (HDAC) Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine as a potential inhibitor of histone deacetylases (HDACs). While preliminary structural analyses and the known bioactivity of the isoxazole scaffold suggest potential HDAC inhibitory action, detailed empirical data for this specific compound is not yet extensively documented in peer-reviewed literature.[1] These application notes, therefore, present a strategic framework and detailed experimental protocols to systematically evaluate its efficacy and mechanism of action, from initial in vitro enzymatic assays to cell-based confirmation of downstream functional effects.
Introduction: Targeting Histone Deacetylases
Histone deacetylases (HDACs) are a class of enzymes critical to the epigenetic regulation of gene expression.[2] They catalyze the removal of acetyl groups from lysine residues on the N-terminal tails of histone proteins. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[2] The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, most notably cancer, where it can lead to the silencing of tumor suppressor genes.[2][3]
The therapeutic potential of HDAC inhibitors (HDACis) has been firmly established, with several approved drugs for the treatment of hematological malignancies.[4] These agents function by binding to the active site of HDAC enzymes, typically chelating a critical zinc ion, which blocks their catalytic activity.[2] This inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of silenced genes, which can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3][5]
The isoxazole ring is a recognized pharmacophore present in various biologically active compounds, and several isoxazole-containing molecules have been investigated as potential HDAC inhibitors.[1][4][6] Based on these precedents, this compound (Figure 1) is presented here as a candidate for investigation. This guide provides the necessary protocols to validate its putative HDAC inhibitory activity and characterize its biological effects.
Figure 1: Chemical Structure of this compound Molecular Formula: C₁₃H₁₆N₂O₃ Molecular Weight: 248.28 g/mol CAS Number: 501325-89-9
Compound Preparation and Quality Control
Prior to biological evaluation, it is imperative to ensure the purity and stability of the test compound.
2.1. Solubility Testing: It is critical to determine the solubility of this compound in appropriate solvents to prepare stock solutions. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Serially dilute the stock solution in aqueous buffers (e.g., PBS, cell culture media) to determine the maximum concentration at which the compound remains in solution without precipitation.
-
Causality: The final DMSO concentration in assays should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
2.2. Purity and Identity Confirmation: The purity and identity of the compound should be verified to ensure that observed activity is not due to contaminants.
-
High-Performance Liquid Chromatography (HPLC): To assess purity (ideally >95%).
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.
In Vitro Enzymatic Assays: Direct Measurement of HDAC Inhibition
The first step in characterizing a putative HDACi is to measure its direct effect on the enzymatic activity of purified HDAC isoforms. Commercially available fluorometric or colorimetric assay kits provide a robust and high-throughput method for determining the half-maximal inhibitory concentration (IC₅₀).[1][7][8][9]
Principle of Fluorometric HDAC Activity Assay
These assays typically involve a two-step process performed in a microplate format.[1][4] An acetylated substrate is first incubated with an HDAC enzyme. Deacetylation by the enzyme sensitizes the substrate. In the second step, a developer solution is added that cleaves the deacetylated substrate, releasing a fluorescent product. The fluorescence intensity is directly proportional to HDAC activity. An inhibitor will reduce the signal.
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analytical methods for 3-(3,4-Diethoxyphenyl)isoxazol-5-amine characterization
An Application Note for the Comprehensive Analytical Characterization of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound, a heterocyclic compound of interest in pharmaceutical research and development.[1][2] The isoxazole scaffold is a key feature in numerous bioactive molecules, making rigorous analytical verification essential to ensure compound identity, purity, and structural integrity.[3][4] This document outlines integrated protocols using High-Performance Liquid Chromatography (HPLC) for purity and assay, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation, and Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for definitive structural elucidation.[1][5] The methodologies are designed to be self-validating and are grounded in established principles of analytical chemistry and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[6][7]
Introduction and Compound Profile
This compound is an organic molecule built upon a five-membered isoxazole ring. The presence of the diethoxyphenyl group and a primary amine at positions 3 and 5, respectively, dictates its chemical properties and potential biological interactions.[2] Accurate and precise analytical characterization is the cornerstone of drug discovery and development, ensuring that subsequent biological, toxicological, and formulation studies are based on a well-defined chemical entity. This document serves as a practical guide for researchers to establish a robust analytical control strategy for this compound.
Compound Structure and Properties:
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₁₆N₂O₃ | [8] |
| Molecular Weight | 248.28 g/mol | [8] |
| CAS Number | 501325-89-9 | [8][9] |
Integrated Analytical Workflow
A multi-technique approach is required for the unambiguous characterization of a novel chemical entity. The workflow begins with chromatographic separation to assess purity, followed by mass spectrometry for molecular weight confirmation, and finally, spectroscopic methods for detailed structural verification. This orthogonal strategy ensures that data from independent techniques converge to provide a high-confidence characterization.
Caption: High-level workflow for compound characterization.
Chromatographic Analysis for Purity and Quantification
Principle: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for determining the purity of small organic molecules.[10] The technique separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. A UV detector quantifies the analyte as it elutes from the column.
Protocol 1: RP-HPLC Method for Purity Determination
Objective: To establish a validated RP-HPLC method to determine the purity of this compound and quantify it against a reference standard.
1. Instrumentation and Materials:
-
HPLC system with quaternary pump, autosampler, column oven, and UV/PDA detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).[11]
-
HPLC-grade acetonitrile (ACN) and methanol (MeOH).
-
Milli-Q or equivalent purified water.
-
Formic acid or phosphoric acid.[12]
2. Sample and Standard Preparation:
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 ACN:Water).
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the working standard.
3. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reverse-phase column providing good retention and resolution for heterocyclic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape and is MS-compatible.[13] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the compound. |
| Gradient | 20% B to 80% B over 15 min, hold 2 min, return to 20% B | Ensures elution of the main peak and any later-eluting impurities. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Maintains consistent retention times and peak shapes. |
| Detection | UV at 254 nm or PDA Scan | Aromatic nature of the compound suggests strong UV absorbance. |
| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |
4. Method Validation (ICH Q2(R2) Framework): The method must be validated to ensure it is fit for purpose.[7] Key validation parameters include:
-
Specificity: The ability to detect the analyte in the presence of impurities and degradation products.[6]
-
Linearity: A linear relationship between concentration and detector response over a defined range (e.g., 0.01 - 0.2 mg/mL).[6]
-
Accuracy & Precision: The closeness of results to the true value and the agreement among a series of measurements, respectively.[6][14]
-
LOD/LOQ: The lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: The method's reliability with respect to deliberate variations in parameters (e.g., flow rate, temperature).[15]
5. Data Interpretation:
-
Purity: Determined by the area percent method, where the main peak area is expressed as a percentage of the total peak area in the chromatogram.
-
Assay: Calculated by comparing the peak area of the sample solution to that of a reference standard of known concentration.
Mass Spectrometry for Identity Confirmation
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) provides definitive molecular weight information.[16][17] The LC system separates the components of the sample, which are then ionized (commonly via Electrospray Ionization, ESI) and detected by the mass spectrometer based on their mass-to-charge ratio (m/z).
Protocol 2: LC-MS Analysis for Molecular Weight Verification
Objective: To confirm the identity of this compound by verifying its molecular weight.
1. Instrumentation:
-
LC-MS system, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument.[16]
2. LC-MS Conditions:
-
LC Method: The HPLC method described in Protocol 1 can be directly adapted. The use of a volatile buffer like formic acid is crucial for MS compatibility.[13]
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Rationale: The amine group is readily protonated.
-
Mass Scan Range: 100 - 500 m/z
-
Expected Ion: The protonated molecule [M+H]⁺ at m/z 249.12.
-
3. Data Interpretation: The primary goal is to observe a prominent peak in the mass spectrum corresponding to the calculated m/z of the protonated molecule. For C₁₃H₁₆N₂O₃, the exact mass is 248.1161. The expected [M+H]⁺ ion would be 249.1239. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).
Caption: Orthogonal techniques provide complementary data.
Spectroscopic Analysis for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for elucidating the structure of organic compounds. It provides information on the connectivity and chemical environment of ¹H (proton) and ¹³C atoms in the molecule.[18][19]
Protocol 3: ¹H and ¹³C NMR Analysis
Objective: To confirm the covalent structure of this compound.
1. Instrumentation and Sample Preparation:
-
NMR Spectrometer (e.g., 400 or 500 MHz).
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
2. Data Acquisition and Interpretation: Acquire standard ¹H and ¹³C{¹H} spectra. The expected signals should be consistent with the proposed structure.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm):
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Ethoxy CH₃ | ~1.4 (triplet, 6H) | ~15 |
| Ethoxy CH₂ | ~4.1 (quartet, 4H) | ~64 |
| Isoxazole C4-H | ~6.0-6.5 (singlet, 1H)[18][20] | ~95-105 |
| Amine NH₂ | ~5.5-7.0 (broad singlet, 2H) | - |
| Aromatic C2'-H, C5'-H, C6'-H | ~6.9-7.5 (multiplet, 3H) | ~110-125 |
| Aromatic Quaternary Carbons | - | ~120-155 |
| Isoxazole C3 & C5 | - | ~160-170 |
Note: Chemical shifts are estimates and can vary based on solvent and concentration. The amine protons are exchangeable and may not always be observed.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups by measuring their characteristic vibrations upon absorption of infrared radiation.[21] It serves as a rapid and reliable fingerprinting technique.
Protocol 4: FTIR Analysis
Objective: To identify the key functional groups present in this compound.
1. Instrumentation and Sample Preparation:
-
FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
2. Data Acquisition and Interpretation: Acquire the spectrum from ~4000 to 600 cm⁻¹.
Table of Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400 - 3200 | N-H stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic (Ethoxy) |
| ~1620 | C=N stretch | Isoxazole Ring[22] |
| 1600 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1000 | C-O stretch | Aryl Ether |
| ~1150 | N-O stretch | Isoxazole Ring[22] |
The presence of these characteristic bands provides strong evidence for the assigned structure.[22][23]
Conclusion
The analytical protocols detailed in this application note provide a robust and comprehensive strategy for the characterization of this compound. By systematically applying orthogonal techniques—HPLC for purity, LC-MS for identity, and NMR/FTIR for structure—researchers can establish a high-confidence profile of the compound. Adherence to these methodologies and principles of method validation is critical for ensuring data integrity in drug discovery and development programs.
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Application Notes and Protocols for the ¹H and ¹³C NMR Analysis of Isoxazole Derivatives
Introduction: The Significance of Isoxazoles and the Role of NMR
Isoxazoles, five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms, represent a cornerstone of medicinal chemistry and drug development.[1][2][3] Their versatile synthesis and the diverse biological activities of their derivatives—ranging from antiviral and antitumor to anti-inflammatory properties—make them privileged scaffolds in the pharmaceutical industry.[1][3][4] The precise structural characterization of these molecules is paramount to understanding their structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of isoxazole derivatives in solution.[5][6][7] Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, researchers can gain unambiguous insights into the molecular framework, including the substitution pattern on the isoxazole ring, the electronic environment of each atom, and the stereochemistry of the molecule. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles, experimental protocols, and data interpretation techniques for the comprehensive NMR analysis of isoxazole derivatives.
Fundamental Principles of ¹H and ¹³C NMR for Isoxazole Analysis
The isoxazole ring is an aromatic system, and its electronic properties significantly influence the chemical shifts of the ring protons and carbons.[8] Understanding these fundamental principles is key to accurate spectral interpretation.
The Isoxazole Ring: Numbering and Electronic Environment
The isoxazole ring is numbered starting from the oxygen atom as position 1, followed by the nitrogen at position 2. This numbering convention is crucial for the unambiguous assignment of NMR signals.
Caption: Standard IUPAC numbering of the isoxazole ring.
The electronegativity of the oxygen and nitrogen atoms creates a distinct electronic environment within the ring. The nitrogen atom, being less electronegative than oxygen, imparts a degree of electron-withdrawing character, influencing the shielding and deshielding of the adjacent C-3, C-4, and C-5 positions.
¹H NMR Spectroscopy of Isoxazoles
The protons attached to the isoxazole ring (H-3, H-4, and H-5) typically resonate in the aromatic region of the ¹H NMR spectrum, generally between 6.0 and 9.0 ppm.[8][9] The precise chemical shift is highly dependent on the substitution pattern and the nature of the substituents.
-
H-3: This proton is adjacent to the nitrogen atom and is typically found at a lower field (more deshielded) compared to H-4 and H-5.
-
H-4: The H-4 proton is generally the most shielded of the ring protons, appearing at a higher field.
-
H-5: The chemical shift of H-5 is influenced by the adjacent oxygen atom and is typically found at a lower field than H-4.
Influence of Substituents: Electron-donating groups (EDGs) attached to the ring will generally cause an upfield shift (shielding) of the ring protons, while electron-withdrawing groups (EWGs) will cause a downfield shift (deshielding).[5][10][11]
Coupling Constants (J-values): The through-bond coupling between adjacent protons provides valuable structural information.[12][13][14] In the isoxazole ring, the following typical coupling constants are observed:
-
³J(H-4, H-5): ~1.7 - 3.0 Hz
-
⁴J(H-3, H-4): ~0.5 - 1.5 Hz
-
⁴J(H-3, H-5): ~0.5 - 1.5 Hz
These small coupling constants are characteristic of five-membered aromatic heterocyclic systems.[12]
¹³C NMR Spectroscopy of Isoxazoles
The carbon atoms of the isoxazole ring also exhibit characteristic chemical shifts in the ¹³C NMR spectrum.
-
C-3 and C-5: These carbons are attached to the heteroatoms and are typically found further downfield.
-
C-4: The C-4 carbon is generally the most shielded of the ring carbons and appears at a higher field.[15]
The following table summarizes the typical chemical shift ranges for unsubstituted and substituted isoxazoles.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-3 / C-3 | 8.3 - 8.5[9] | 149 - 158[15] |
| H-4 / C-4 | 6.3 - 6.6[1][9] | 103 - 110[15] |
| H-5 / C-5 | 8.5 - 8.7 | 157 - 171[16] |
Note: These are general ranges and can vary significantly based on the solvent and the electronic nature of the substituents.[6][17]
Experimental Protocols
Adherence to standardized experimental protocols is critical for obtaining high-quality, reproducible NMR data.[18][19]
Caption: Logical workflow for structural elucidation using NMR data.
-
¹H NMR Spectrum Analysis:
-
Chemical Shift: Identify the signals corresponding to the isoxazole ring protons based on their characteristic chemical shifts.
-
Integration: The integral of each signal is proportional to the number of protons it represents. This helps to confirm the number of protons on the ring and any substituents.
-
Multiplicity and Coupling Constants: Analyze the splitting patterns (singlet, doublet, triplet, etc.) to determine the number of adjacent protons. [14]The magnitude of the coupling constants can confirm the connectivity within the isoxazole ring.
-
-
¹³C NMR Spectrum Analysis:
-
Number of Signals: The number of signals in the proton-decoupled ¹³C spectrum corresponds to the number of unique carbon atoms in the molecule.
-
Chemical Shift: Assign the signals to the C-3, C-4, and C-5 carbons of the isoxazole ring based on their expected chemical shift ranges.
-
-
2D NMR Spectroscopy for Unambiguous Assignments: For complex derivatives, 2D NMR experiments are invaluable for confirming assignments. [20][21] * COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons, confirming the H-4/H-5 and other proton-proton connectivities.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the entire molecular structure, including the attachment of substituents to the isoxazole ring.
-
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural analysis of isoxazole derivatives. A thorough understanding of the fundamental principles governing their spectral features, combined with rigorous experimental protocols and a systematic approach to data interpretation, enables researchers to confidently determine the structure of these important molecules. The application of 2D NMR techniques further enhances the power of this analysis, providing unambiguous assignments even for complex structures. The methodologies outlined in this application note provide a robust framework for obtaining high-quality NMR data and leveraging it for the successful advancement of research and development projects involving isoxazole-based compounds.
References
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Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]
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Schofield, M. H., Sorel, M. A., Manalansan, R. J., Richardson, D. P., & Markgraf, J. H. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic resonance in chemistry : MRC, 44(9), 851–855. [Link]
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Boykin, D. W., & Baumstark, A. L. (2009). 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles and 3,5-Diarylisoxazolines. Heteroatom Chemistry, 20(3), 143-147. [Link]
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Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 723–730. [Link]
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Wasylishen, R., & Schaefer, T. (1972). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 50(1), 2710-2714. [Link]
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Letertre, M., & Dumez, J. N. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(1), 31. [Link]
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Wallace, A. C., et al. (2023). Substituent Effects Govern the Efficiency of Isoxazole Photoisomerization to Carbonyl-2H-Azirines. ChemRxiv. [Link]
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ResearchGate. Experimental chemical shifts (ppm, values are marked for protons and carbons in pink and in black, respectively) in ¹H and ¹³C NMR spectra of RM33 in various deuterated solvents. [Link]
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Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?[Link]
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ALWSCI. How To Prepare And Run An NMR Sample. [Link]
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Humboldt-Universität zu Berlin. sample preparation — NMR Spectroscopy. [Link]
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Semantic Scholar. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. [Link]
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Pinto, D. C. G. A., & Silva, A. M. S. (2014). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 18(23), 2785-2815. [Link]
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Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 865-877. [Link]
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Egorova, A. S., et al. (2021). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. The Journal of steroid biochemistry and molecular biology, 205, 105777. [Link]
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Perras, F. A., et al. (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(15), 5757–5761. [Link]
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Mass Spectrometric Analysis of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: Protocols and Fragmentation Analysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Gemini
Abstract
3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, belonging to a class of isoxazoles known for a wide range of biological activities.[1][2][3] Accurate and reliable analytical methods are paramount for its structural confirmation, purity assessment, and quantification in complex matrices. This document provides a comprehensive guide to the mass spectrometric analysis of this compound, leveraging Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the foundational principles of ionization and fragmentation, present detailed, field-proven protocols for analysis, and offer insights into data interpretation. This guide is designed to equip researchers with the necessary knowledge to develop and validate robust analytical methods for isoxazole derivatives.
| Compound Property | Value |
| IUPAC Name | 3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine[2] |
| Molecular Formula | C₁₃H₁₆N₂O₃[2][4] |
| Molecular Weight | 248.28 g/mol [2][4] |
| CAS Number | 501325-89-9[2][4][5] |
| Predicted XLogP3 | 2.4[6] |
Foundational Principles: Ionization and Fragmentation Behavior
A lucid understanding of the molecule's behavior within the mass spectrometer is critical for method development. The structural features of this compound—namely the basic 5-amine group and the isoxazole ring's nitrogen atom—dictate the optimal analytical strategy.
Rationale for Ionization Technique Selection
Electrospray Ionization (ESI) is the preferred method for this analyte due to its polar nature and the presence of basic nitrogen atoms, which are readily protonated.[7][8]
-
Positive Mode ESI ([M+H]⁺): This is the most effective approach. The primary amine and the isoxazole nitrogen are favorable sites for protonation in the ESI source, especially with an acidified mobile phase (e.g., containing 0.1% formic acid). This process efficiently generates a stable, even-electron protonated molecular ion, [M+H]⁺, at an expected m/z of 249.12.[9][10]
-
Alternative Ionization: While Atmospheric Pressure Chemical Ionization (APCI) could also be used, ESI is generally gentler and better suited for generating the intact precursor ion needed for high-sensitivity tandem mass spectrometry (MS/MS), minimizing in-source fragmentation.
Predicted Fragmentation Pathways
The fragmentation of isoxazole derivatives is often initiated by the cleavage of the weak N-O bond within the heterocyclic ring.[11] For this compound, the collision-induced dissociation (CID) of the protonated molecule (m/z 249.12) is predicted to follow several key pathways. The stability of the resulting fragment ions will dictate the relative intensities of the peaks observed in the MS/MS spectrum.[12]
-
Isoxazole Ring Opening: The initial and most characteristic fragmentation involves the cleavage of the N-O bond, followed by rearrangements that can lead to losses of small neutral molecules.
-
Losses from Diethoxy Substituents: The diethoxyphenyl group is expected to undergo fragmentation through the sequential neutral loss of ethylene (C₂H₄, 28.03 Da). This is a common fragmentation pathway for ethoxy-substituted aromatic compounds.[13]
-
Combined Ring and Substituent Fragmentation: More complex fragmentation patterns arise from the interplay between ring opening and losses from the side chain.
Caption: Predicted MS/MS fragmentation of protonated this compound.
Experimental Protocol: LC-MS/MS Method Development
This section provides a robust starting point for the analysis of this compound. Optimization is recommended for specific instrumentation and application requirements (e.g., quantification in plasma vs. reaction monitoring).
Objective
To establish a selective and sensitive LC-MS/MS method for the detection and tentative identification of this compound using a triple quadrupole or Q-TOF mass spectrometer.
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Additive: Formic acid (≥99%)
-
Vials and Filters: 2 mL amber glass autosampler vials with caps; 0.22 µm syringe filters (PTFE or equivalent)
Step-by-Step Protocol
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh ~5.0 mg of the standard into a 5 mL volumetric flask.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This stock is stable for several weeks when stored at 2-8°C, protected from light.
-
-
Working Standard Solution Preparation (1 µg/mL):
-
Perform serial dilutions from the stock solution using a 50:50 (v/v) mixture of acetonitrile and water. For example, dilute 10 µL of the stock solution into 990 µL of the diluent to create a 10 µg/mL intermediate, then dilute 100 µL of this intermediate into 900 µL of diluent to reach 1 µg/mL.
-
-
LC Method Parameters:
-
The use of a reversed-phase C18 column provides excellent retention for this moderately nonpolar molecule. The acidic mobile phase ensures the analyte remains protonated for optimal ESI efficiency and sharp peak shape.[9]
-
| Parameter | Recommended Setting | Rationale |
| LC System | UHPLC or HPLC system | Standard chromatographic system. |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and high resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for protonation. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent for elution. |
| Gradient | 5% B to 95% B over 8 min | Ensures elution of the analyte and washout of contaminants. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak distortion; can be adjusted based on sensitivity. |
-
MS Method Parameters:
-
These parameters should be optimized by infusing the 1 µg/mL working standard solution directly into the mass spectrometer.
-
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Optimal for this basic compound. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Source Temp. | 150 °C | Promotes desolvation while minimizing thermal degradation. |
| Desolvation Temp. | 400 °C | Ensures complete removal of solvent from ions. |
| Nebulizer Gas | Nitrogen, 45 psi | Assists in droplet formation. |
| Drying Gas Flow | Nitrogen, 10 L/min | Facilitates desolvation. |
| MS1 Scan Range | m/z 100 - 400 | Covers the precursor ion and potential adducts. |
| MS/MS Precursor | m/z 249.1 | The protonated molecular ion [M+H]⁺. |
| Collision Energy | 20-40 eV (Ramp) | A ramp allows for viewing a wide range of fragments. |
| MS/MS Scan Range | m/z 50 - 260 | Covers all expected product ions. |
Analytical Workflow Visualization
The end-to-end process, from sample handling to final data analysis, follows a logical and systematic sequence to ensure data integrity.
Caption: High-level workflow for the LC-MS/MS analysis of this compound.
Data Analysis and Method Validation Insights
Interpreting the Mass Spectra
-
MS1 Spectrum (Full Scan): The primary peak of interest will be the protonated molecule [M+H]⁺ at m/z 249.12. Look for other potential adducts, such as the sodium adduct [M+Na]⁺ at m/z 271.10, although its intensity should be low with an optimized, formic acid-containing mobile phase.
-
MS2 Spectrum (Product Ion Scan): The MS/MS spectrum provides the structural fingerprint. The most intense, or "base," peak will correspond to the most stable fragment ion formed.[12] The observed product ions should be matched against the predicted fragmentation pathways (Section 1.2). For example, prominent peaks at m/z 221.11 and 193.09 would strongly support the sequential loss of ethylene from the ethoxy groups.
Trustworthiness: Towards a Validated Method
While this note provides a development protocol, a fully validated method is required for regulated applications. Key validation parameters, based on ICH or FDA guidelines, would include:
-
Selectivity: Ensuring no interference from matrix components at the analyte's retention time.
-
Linearity: Demonstrating a linear response over a defined concentration range (e.g., 1-1000 ng/mL).[9]
-
Accuracy & Precision: Confirming the method provides results close to the true value and is reproducible (typically <15% RSD).[10]
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[9]
-
Matrix Effect: Assessing whether components in the sample matrix (e.g., plasma) suppress or enhance the analyte's signal.[10]
Conclusion
This application note details a comprehensive approach to the mass spectrometric analysis of this compound. By combining a rational choice of ionization technique with a systematic LC-MS/MS protocol, researchers can achieve sensitive and selective detection. The provided fragmentation analysis serves as a crucial tool for structural confirmation. This foundational method can be readily adapted and validated for a variety of research and development applications, from synthetic chemistry to pharmacokinetic studies.
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Application Notes and Protocols for X-ray Crystallography of Novel Isoxazole Compounds
Introduction: The Structural Imperative of Novel Isoxazoles in Drug Discovery
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] These five-membered heterocyclic compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][3] The precise three-dimensional arrangement of atoms within a novel isoxazole derivative dictates its interaction with biological targets, ultimately determining its efficacy and selectivity. Therefore, the unambiguous determination of the molecular structure through single-crystal X-ray crystallography is not merely a characterization step but a critical juncture in the drug discovery and development pipeline.[4][5]
This guide provides a comprehensive overview of the theoretical principles and practical protocols for the X-ray crystallographic analysis of novel isoxazole compounds. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights to navigate the intricacies of crystallization, data collection, and structure elucidation.
Pillar 1: The Art and Science of Crystal Growth for Isoxazole Derivatives
The journey to a high-resolution crystal structure begins with the most crucial and often challenging step: growing a high-quality single crystal. A suitable crystal for X-ray diffraction should ideally be 0.1-0.3 mm in all dimensions, with well-defined faces and no visible imperfections like cracks or twinning.[6][7][8]
Understanding Isoxazole Crystallinity
Isoxazole derivatives, while often crystalline products of synthesis, can present unique challenges in obtaining diffraction-quality single crystals.[9] Their polarity, potential for hydrogen bonding, and the presence of flexible side chains can influence crystal packing and lead to the formation of oils, amorphous solids, or microcrystalline powders. A systematic approach to screening various crystallization conditions is paramount.
Protocol 1: Screening for Optimal Crystallization Conditions
This protocol outlines a systematic approach to screen for the initial crystallization of a novel isoxazole compound.
Materials:
-
Purified isoxazole compound (>95% purity)
-
A selection of analytical grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, water)[10]
-
Small glass vials or a crystallization plate
-
Microscope
Methodology:
-
Solubility Testing: Begin by assessing the solubility of your isoxazole compound in a range of solvents. This will help in selecting appropriate solvents for different crystallization techniques.
-
Slow Evaporation:
-
Prepare a nearly saturated solution of the isoxazole compound in a suitable solvent in a small, open vial.
-
Cover the vial with a perforated cap or parafilm to slow the rate of evaporation.
-
Allow the solvent to evaporate slowly at room temperature, undisturbed.
-
-
Vapor Diffusion: This is an excellent method when only small amounts of the compound are available.[11]
-
Dissolve the isoxazole compound in a small volume of a "good" solvent (in which it is readily soluble).
-
Place this solution in a small, open inner vial.
-
Place the inner vial inside a larger, sealed vial containing a larger volume of a "poor" solvent (in which the compound is insoluble but the "good" solvent is miscible).
-
The "poor" solvent vapor will slowly diffuse into the "good" solvent, reducing the solubility of the isoxazole and promoting crystallization.
-
-
Solvent Layering:
-
Dissolve the isoxazole compound in a small amount of a dense, "good" solvent.
-
Carefully layer a less dense, "poor" solvent on top of this solution, creating a distinct interface.[11]
-
Crystals will form at the interface as the solvents slowly mix.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the isoxazole compound in a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
-
Causality Behind the Choices: The selection of these methods is based on systematically altering the supersaturation of the isoxazole solution. Slow evaporation gradually increases the concentration, vapor diffusion provides a controlled and gentle change in solvent composition, solvent layering creates a localized supersaturation at the interface, and cooling leverages the temperature-dependent solubility of the compound.
Pillar 2: From Crystal to Diffraction Pattern: Data Collection Strategies
Once a suitable crystal is obtained, the next step is to collect high-quality X-ray diffraction data. This involves mounting the crystal and exposing it to a monochromatic X-ray beam.
The Power of Synchrotron Radiation
While laboratory X-ray sources are suitable for many small-molecule structures, synchrotron radiation offers significant advantages, particularly for weakly diffracting or very small crystals.[12][13][14] The high flux and brilliance of synchrotron sources can dramatically improve data quality and resolution.[12][15]
Protocol 2: Single-Crystal X-ray Data Collection
This protocol outlines the general steps for collecting diffraction data using a modern single-crystal X-ray diffractometer.
Equipment:
-
Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
Goniometer head and mounting loops.
-
Cryostream for low-temperature data collection.
-
Microscope for crystal mounting.
Methodology:
-
Crystal Mounting:
-
Under a microscope, carefully select a well-formed crystal.
-
Mount the crystal on a cryo-loop or a glass fiber attached to a goniometer head.[6]
-
-
Cryo-Cooling (Recommended):
-
Flash-cool the mounted crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes radiation damage and improves data quality.[12]
-
-
Initial Screening and Unit Cell Determination:
-
Collect a few initial diffraction images to assess the crystal quality and determine the unit cell parameters.[6]
-
-
Data Collection Strategy:
-
Based on the crystal's symmetry (Bravais lattice), the data collection software will devise a strategy to collect a complete and redundant dataset. This typically involves rotating the crystal through a series of angles while collecting diffraction images.[6]
-
-
Data Integration and Scaling:
-
The collected images are processed to measure the intensity of each reflection.[6]
-
The intensities are then scaled and corrected for various experimental factors to produce a final reflection file.
-
Self-Validation: The data collection software will provide real-time feedback on data quality, including resolution, completeness, and redundancy. These metrics are crucial for ensuring a high-quality dataset suitable for structure solution.
Caption: A streamlined workflow for the X-ray crystallography of novel isoxazole compounds.
Pillar 3: Unveiling the Molecular Architecture: Structure Solution and Refinement
With a high-quality dataset in hand, the next phase is to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell.
From Diffraction to Electron Density
The diffraction pattern contains information about the amplitudes of the scattered X-rays, but the phase information is lost. The "phase problem" is the central challenge in X-ray crystallography. For small molecules like isoxazoles, direct methods are typically successful in determining the initial phases.[16][17]
Protocol 3: Structure Solution, Refinement, and Validation
This protocol outlines the computational steps to arrive at a final, validated crystal structure.
Software:
-
A crystallographic software suite such as SHELX, Olex2, or similar packages.[16]
Methodology:
-
Space Group Determination: The software will analyze the systematic absences in the diffraction data to determine the crystal's space group.
-
Structure Solution:
-
Use direct methods to generate an initial electron density map.
-
Identify atoms in the electron density map and build an initial molecular model.
-
-
Structure Refinement:
-
Model Completion and Anisotropic Refinement:
-
Add hydrogen atoms to the model, typically in calculated positions.
-
Refine non-hydrogen atoms anisotropically to account for their thermal motion.
-
-
Structure Validation:
Trustworthiness through Validation: A properly refined and validated structure will have low R-factors, a GooF value close to 1, and a flat residual electron density map. This ensures that the final model is a reliable representation of the molecule's structure.
Data Presentation: Crystallographic Data for a Hypothetical Isoxazole Derivative
The final results of a crystal structure determination are typically summarized in a table and deposited in a crystallographic database as a Crystallographic Information File (CIF).[22][23][24][25][26]
| Parameter | Value |
| Empirical Formula | C₁₀H₇N₁O₂Cl₁ |
| Formula Weight | 212.62 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.543(2) Å, α = 90° |
| b = 12.123(3) Å, β = 101.34(1)° | |
| c = 9.876(2) Å, γ = 90° | |
| Volume | 1001.2(4) ų |
| Z | 4 |
| Calculated Density | 1.410 Mg/m³ |
| Absorption Coefficient | 0.35 mm⁻¹ |
| F(000) | 432 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta Range for Data Collection | 2.5 to 27.5° |
| Reflections Collected | 9876 |
| Independent Reflections | 2298 [R(int) = 0.021] |
| Completeness to Theta = 27.5° | 99.8 % |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | 2298 / 0 / 128 |
| Goodness-of-Fit on F² | 1.05 |
| Final R Indices [I>2sigma(I)] | R1 = 0.035, wR2 = 0.089 |
| R Indices (all data) | R1 = 0.041, wR2 = 0.095 |
| Largest Diff. Peak and Hole | 0.25 and -0.21 e.Å⁻³ |
Safety Considerations in X-ray Crystallography
X-ray diffraction equipment utilizes high-intensity ionizing radiation, which is a significant health hazard.[27][28] Adherence to strict safety protocols is mandatory.
-
Training: All users must receive comprehensive radiation safety training before operating any X-ray diffraction equipment.[28][29][30]
-
Shielding: Modern diffractometers are equipped with radiation safety enclosures that prevent exposure to the primary X-ray beam.[27][29]
-
Interlocks: Safety interlocks must never be bypassed.[29][31]
-
Dosimetry: Personnel should wear dosimeters to monitor their radiation exposure.[27][28]
-
Chemical Hazards: Isoxazole compounds, like any chemical, should be handled with appropriate personal protective equipment (PPE).
Caption: The fundamental principle of X-ray diffraction by a crystal lattice.
Conclusion: From Structure to Function
The successful elucidation of the crystal structure of a novel isoxazole compound provides invaluable information for drug development. It confirms the molecular connectivity, reveals the preferred conformation, and offers insights into intermolecular interactions that can guide further optimization of the lead compound. By following the systematic protocols and understanding the underlying principles outlined in this guide, researchers can confidently and efficiently determine the three-dimensional structures of their novel isoxazole derivatives, accelerating the path from discovery to clinical application.
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Application Notes and Protocols for the Development of Isoxazole-Based Drugs for Neurodegenerative Diseases
Introduction: The Therapeutic Promise of the Isoxazole Scaffold in Neurodegenerative Disease
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. These disorders are characterized by the progressive loss of structure and function of neurons, leading to devastating cognitive and motor impairments. A common thread weaving through the complex pathologies of these diseases is the interplay of oxidative stress, neuroinflammation, protein misfolding and aggregation, and neuronal apoptosis. The isoxazole nucleus, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2][3][4] Isoxazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, antioxidant, and enzyme-inhibitory activities, making them highly attractive candidates for the development of novel therapeutics for neurodegenerative diseases.[3][5][6]
This guide provides a comprehensive overview of the rationale, methodologies, and protocols for the preclinical development of isoxazole-based drugs targeting neurodegenerative diseases. It is designed for researchers, scientists, and drug development professionals, offering both the foundational scientific principles and the practical, step-by-step guidance necessary to navigate this promising area of therapeutic research.
The Scientific Rationale: Why Isoxazoles for Neurodegeneration?
The therapeutic potential of isoxazole derivatives in the context of neurodegenerative diseases stems from their ability to modulate multiple pathological pathways. This multi-target approach is increasingly recognized as a more effective strategy for these complex disorders than a single-target approach.
Key Mechanisms of Action:
-
Inhibition of Monoamine Oxidase B (MAO-B): In Parkinson's disease, the degradation of dopamine by MAO-B contributes to a decline in this critical neurotransmitter and the generation of reactive oxygen species (ROS). Several isoxazole-based compounds have been identified as potent and selective MAO-B inhibitors, offering a promising avenue for symptomatic relief and potentially disease-modifying effects.[1][2][7]
-
Anti-inflammatory Properties: Chronic neuroinflammation, mediated by microglia and astrocytes, is a hallmark of many neurodegenerative diseases. Isoxazole derivatives have been shown to possess significant anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[5][6][8]
-
Antioxidant and Neuroprotective Effects: Oxidative stress, resulting from an imbalance between the production of ROS and the brain's antioxidant defenses, is a major contributor to neuronal damage. The isoxazole scaffold can be functionalized to incorporate moieties with potent antioxidant activity, directly scavenging free radicals and protecting neurons from oxidative damage.[3][9]
-
Modulation of Key Signaling Pathways: Isoxazole-based compounds can interact with a variety of receptors and enzymes implicated in neurodegeneration. For instance, they have been shown to modulate the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme in the hyperphosphorylation of tau protein in Alzheimer's disease.[10][11]
The following diagram illustrates the multifaceted therapeutic potential of isoxazole derivatives in neurodegenerative diseases:
Caption: Multifaceted mechanisms of isoxazole derivatives in neurodegeneration.
Experimental Protocols: A Step-by-Step Guide
This section provides detailed protocols for the synthesis, in vitro screening, and in vivo evaluation of novel isoxazole-based compounds for neurodegenerative diseases.
Protocol 1: Synthesis of a Model 3,5-Disubstituted Isoxazole Derivative
This protocol describes a general and efficient method for the synthesis of 3,5-disubstituted isoxazoles via a 1,3-dipolar cycloaddition reaction.[4][8][12]
Rationale: The 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne is a highly reliable and versatile method for constructing the isoxazole ring. This approach allows for the introduction of diverse substituents at the 3- and 5-positions, facilitating the generation of a library of compounds for structure-activity relationship (SAR) studies.
Materials:
-
Substituted Aldehyde
-
Hydroxylamine Hydrochloride
-
Sodium Acetate
-
Ethanol
-
Substituted Terminal Alkyne
-
Sodium Hypochlorite Solution (Bleach)
-
Triethylamine
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Oxime Synthesis:
-
In a round-bottom flask, dissolve the substituted aldehyde (1 equivalent) in ethanol.
-
Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
-
In Situ Generation of Nitrile Oxide and Cycloaddition:
-
In a separate flask, dissolve the crude oxime (1 equivalent) and the substituted terminal alkyne (1.2 equivalents) in dichloromethane.
-
Add triethylamine (1.1 equivalents).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add sodium hypochlorite solution (1.5 equivalents) dropwise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure 3,5-disubstituted isoxazole.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Screening Cascade for Neuroprotective Activity
This protocol outlines a series of in vitro assays to evaluate the neuroprotective potential of the synthesized isoxazole derivatives.[13][14][15][16]
Rationale: A tiered screening approach allows for the efficient identification of promising lead compounds. Initial assays assess general cytotoxicity, followed by more specific assays that probe the compound's ability to mitigate disease-relevant cellular stressors.
Cell Line: The human neuroblastoma cell line SH-SY5Y is a commonly used and well-characterized model for neurodegenerative disease research.[13]
Workflow Diagram:
Caption: Tiered in vitro screening workflow for neuroprotective isoxazoles.
Detailed Procedures:
-
Tier 1: Cytotoxicity Assay (MTT Assay)
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the isoxazole compounds for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Tier 2: Reactive Oxygen Species (ROS) Scavenging Assay (DCFH-DA Assay)
-
Seed SH-SY5Y cells in a 96-well black plate.
-
Pre-treat the cells with the isoxazole compounds for 1-2 hours.
-
Induce oxidative stress by adding a ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide).[17]
-
Add DCFH-DA solution to each well and incubate.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
-
A decrease in fluorescence indicates ROS scavenging activity.
-
-
Tier 3: Neurotoxicity Rescue Assay (Amyloid-β Induced)
-
Seed SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with the isoxazole compounds for 1-2 hours.
-
Induce neurotoxicity by adding aggregated amyloid-β (Aβ₁₋₄₂) peptides.[14][16]
-
Incubate for 24-48 hours.
-
Assess cell viability using the MTT assay as described in Tier 1.
-
An increase in cell viability compared to the Aβ₁₋₄₂-treated control indicates a neuroprotective effect.
-
-
Tier 4: Target-Specific Assay (MAO-B Inhibition Assay)
-
Utilize a commercially available MAO-B inhibitor screening kit or a well-established protocol using a specific substrate (e.g., benzylamine) and a detection method (e.g., spectrophotometry or fluorometry).
-
Incubate recombinant human MAO-B enzyme with the isoxazole compounds at various concentrations.
-
Add the substrate and measure the product formation over time.
-
Calculate the IC₅₀ value for each active compound.
-
Data Presentation:
| Compound ID | Cytotoxicity (CC₅₀, µM) | ROS Scavenging (EC₅₀, µM) | Neuroprotection (% rescue at 10 µM) | MAO-B Inhibition (IC₅₀, µM) |
| ISO-001 | > 100 | 15.2 | 65% | 0.8 |
| ISO-002 | 55.4 | 22.8 | 42% | 2.5 |
| ISO-003 | > 100 | > 50 | 15% | > 50 |
Protocol 3: In Vivo Evaluation in an Animal Model of Parkinson's Disease
This protocol describes the use of the MPTP-induced mouse model of Parkinson's disease to evaluate the in vivo efficacy of lead isoxazole compounds.[1][2][7]
Rationale: Animal models are crucial for assessing the therapeutic potential of drug candidates in a complex biological system.[18][19][20] The MPTP model recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and motor deficits. While no animal model perfectly replicates human disease, rodent models are widely used for initial efficacy testing.[18][21][22]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Lead isoxazole compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Apparatus for behavioral testing (e.g., rotarod, grip strength meter)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Grouping and Drug Administration:
-
Randomly divide the mice into groups: Vehicle control, MPTP + Vehicle, and MPTP + Isoxazole compound (at different doses).
-
Administer the isoxazole compound or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a pre-determined period (e.g., 14 days).
-
-
Induction of Parkinsonism:
-
On specified days during the treatment period, administer MPTP (e.g., 20 mg/kg, i.p., four times at 2-hour intervals).
-
-
Behavioral Assessment:
-
Conduct behavioral tests (e.g., rotarod test for motor coordination, grip strength test for muscle strength) at baseline and at the end of the study.
-
-
Neurochemical and Histological Analysis:
-
At the end of the study, sacrifice the animals and collect the brains.
-
Process the brains for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra and striatum to assess dopaminergic neuron loss.
-
Analyze dopamine levels and its metabolites in the striatum using HPLC.
-
Data Presentation:
| Treatment Group | Rotarod Latency (s) | Grip Strength (g) | TH+ Neurons in SNc (% of control) | Striatal Dopamine (% of control) |
| Vehicle Control | 180 ± 15 | 120 ± 10 | 100% | 100% |
| MPTP + Vehicle | 65 ± 10 | 75 ± 8 | 45% | 40% |
| MPTP + ISO-001 (10 mg/kg) | 125 ± 12 | 105 ± 9 | 75% | 70% |
Pharmacokinetic Profiling
A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds. Early pharmacokinetic studies in rodents are essential to determine parameters such as bioavailability, half-life, and brain penetration.[23][24][25] A validated HPLC-MS/MS method is typically employed for the quantitative analysis of the drug and its metabolites in biological matrices.[23][24]
Conclusion and Future Directions
The isoxazole scaffold represents a highly promising starting point for the development of novel therapeutics for neurodegenerative diseases. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo evaluation of isoxazole-based compounds. Future research should focus on optimizing the lead compounds for improved potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the efficacy of these compounds in other animal models of neurodegeneration and investigating their potential for combination therapies will be critical next steps in translating these promising preclinical findings into clinically effective treatments. While numerous clinical trials for neurodegenerative diseases have faced challenges, the development of multi-target agents like isoxazole derivatives offers a renewed sense of optimism.[26][27]
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Application Notes & Protocols for High-Throughput Screening of Isoxazole Libraries
Introduction: The Isoxazole Scaffold as a Privileged Motif in Drug Discovery
The isoxazole ring, a five-membered heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This versatility is evidenced by its presence in numerous approved pharmaceuticals, including the anti-inflammatory drug Valdecoxib, the antibiotic Sulfamethoxazole, and the antipsychotic Risperidone.[1][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5][6]
Given this therapeutic potential, libraries of novel isoxazole derivatives represent a fertile ground for identifying new lead compounds. High-Throughput Screening (HTS) is the essential engine that drives this discovery process, enabling the rapid and systematic evaluation of tens of thousands to millions of compounds against specific biological targets.[7][8][9] This guide provides a comprehensive framework for designing, validating, and executing robust HTS campaigns for isoxazole libraries, blending established principles with field-proven insights to guide researchers toward successful hit identification.
Section 1: Foundational Strategy - Assay Design and Library Preparation
The success of any HTS campaign is predicated on the quality of its foundational components: the compound library and the biological assay. A flawed assay or a poorly curated library will invariably lead to wasted resources and ambiguous results.
The Isoxazole Library: Curating for Quality
The starting point is a high-quality small molecule library.[10] For an isoxazole collection, key considerations include:
-
Purity and Integrity: Each compound should have a high degree of purity (typically >95%), confirmed by analytical methods like LC-MS and NMR. This prevents false positives arising from reactive impurities.
-
Solubility: Compounds are typically stored as 10 mM stock solutions in dimethyl sulfoxide (DMSO). Poor solubility can lead to compound precipitation in aqueous assay buffers, a common source of false positives.
-
Diversity and Chemical Space: A good library should explore a wide range of chemical space around the isoxazole core, with varied substituents to probe structure-activity relationships (SAR).[11]
Choosing the Right Assay: Biochemical vs. Cell-Based
The choice between a biochemical and a cell-based assay is a critical decision point that depends on the research question and the nature of the target.[9]
-
Biochemical Assays: These assays utilize purified components (e.g., an enzyme and its substrate) in a controlled, cell-free environment.
-
Rationale & Causality: This approach provides a direct measure of a compound's interaction with its molecular target, which is essential for establishing a clear mechanism of action and driving medicinal chemistry efforts. It eliminates confounding factors like cell permeability and metabolism.
-
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data.[12]
-
Rationale & Causality: A positive result in a cell-based assay demonstrates that a compound can not only engage its target but also cross the cell membrane and remain active in the complex intracellular environment. However, identifying the specific molecular target of a hit from a cell-based screen often requires extensive follow-up studies.[13]
-
It is common for IC50 values from cell-based assays to be significantly higher than those from biochemical assays due to factors like membrane permeability, efflux pumps, and compound stability.[13]
Section 2: Assay Development and Validation for HTS
Before embarking on a full-scale screen, the chosen assay must be miniaturized and rigorously validated to ensure it is robust, reproducible, and suitable for an automated HTS workflow.[14][15]
Selecting a Detection Technology
Several detection technologies are amenable to HTS. The choice depends on the target, budget, and available instrumentation.
| Technology | Principle | Advantages | Disadvantages |
| Fluorescence Intensity (FI) | Measures changes in the overall light emission of a fluorescent probe. | Simple, cost-effective, widely available readers.[16][17] | Prone to interference from colored or autofluorescent library compounds. |
| Fluorescence Polarization (FP) | Measures the change in polarization of emitted light when a small fluorescent tracer binds to a larger molecule. | Homogeneous (no-wash) format, robust, good for monitoring binding events.[18] | Requires a suitable fluorescent probe; lower signal window than other methods. |
| Luminescence | Measures light produced by a chemical or enzymatic reaction (e.g., luciferase). | Highly sensitive, broad dynamic range, less interference from compounds than FI.[19][20][21] | Often requires specific enzyme/substrate systems (e.g., ATP-based CellTiter-Glo®).[22] |
| AlphaScreen® | Amplified Luminescent Proximity Homogeneous Assay; bead-based chemistry detects molecular interactions. | Extremely sensitive, no-wash format, versatile for many target classes.[23][24][25][26] | Can be sensitive to light and oxygen singlet quenchers in the library. |
Assay Miniaturization and Quality Control
Causality: Miniaturizing the assay from 96-well to 384- or 1536-well formats is crucial for reducing the consumption of expensive reagents and valuable library compounds, thereby making large-scale screening financially viable.[14]
The Z'-Factor: A Self-Validating System: The most critical metric for validating an HTS assay is the Z'-factor (pronounced "Z-prime"). It provides a statistical measure of the separation between the positive and negative controls, indicating the assay's quality and reliability.[15]
The Z'-factor is calculated as: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality | Interpretation & Action |
| > 0.5 | Excellent | An ideal assay for HTS. Proceed with screening. |
| 0 to 0.5 | Marginal | The assay may be usable but requires optimization. High potential for false negatives/positives. |
| < 0 | Unacceptable | The signals of the positive and negative controls overlap. The assay is not suitable for screening. |
An assay is considered validated for HTS only when it consistently produces a Z'-factor ≥ 0.5.[14]
Section 3: Experimental Protocols
The following protocols outline a standard workflow for a primary screen and subsequent hit confirmation. These are generalized templates that must be optimized for the specific assay and target.
Caption: Generalized workflow for a high-throughput screening campaign.
Protocol 1: Primary Screen (384-Well Format)
Objective: To screen the entire isoxazole library at a single concentration (e.g., 10 µM) to identify initial "primary hits."
Materials:
-
Isoxazole library (10 mM in DMSO)
-
384-well assay plates (e.g., white opaque plates for luminescence)
-
Acoustic liquid handler (e.g., Echo®) or pin tool for compound transfer
-
Multichannel pipette or automated dispenser for reagent addition
-
Plate reader compatible with the chosen detection technology
-
Assay-specific reagents (cells, buffer, enzyme, substrate, detection reagents)
Methodology:
-
Library Preparation: Prepare intermediate "daughter" plates by diluting the master library stock. This step is crucial to minimize freeze-thaw cycles of the master library.
-
Assay Plate Preparation: Dispense assay components (e.g., 20 µL of cell suspension or enzyme solution) into all wells of the 384-well assay plates.
-
Self-Validation: Dedicate specific columns (e.g., 1, 2, 23, 24) for controls. Column 23 receives a known inhibitor/activator (positive control), while column 24 receives only DMSO (negative/vehicle control).
-
-
Compound Transfer: Using an automated liquid handler, transfer a small volume (e.g., 20-50 nL) of compound from the daughter plates to the assay plates. This results in the final desired screening concentration (e.g., 10 µM).
-
Incubation: Incubate the plates for a pre-determined time at a specific temperature (e.g., 30 minutes at room temperature for a biochemical assay, or 24-48 hours at 37°C for a cell-based assay).
-
Signal Development: Add the detection reagent (e.g., 20 µL of CellTiter-Glo® reagent for a cell viability assay) to all wells. Incubate as required for the signal to stabilize (e.g., 10 minutes at room temperature).
-
Data Acquisition: Read the plates using a plate reader.
Protocol 2: Hit Confirmation and Dose-Response Analysis
Objective: To confirm the activity of primary hits and determine their potency (IC50/EC50).
Rationale: A primary hit from a single-point screen is not yet a confirmed active compound. Re-testing from the original stock vial is essential to rule out plating errors or compound degradation.[27][28] A dose-response curve validates that the observed activity is concentration-dependent, a hallmark of a true biological modulator.
Methodology:
-
Hit Selection: Identify primary hits from the screen based on a statistical cutoff (e.g., activity > 3 standard deviations from the negative control mean).
-
Cherry-Picking: Retrieve the stock vials of the selected hit compounds.
-
Serial Dilution: Create a series of dilutions for each hit compound in DMSO (e.g., an 8-point, 1:3 dilution series starting from 10 mM).
-
Dose-Response Assay: Perform the same assay as in the primary screen, but instead of a single concentration, add the serial dilutions of each hit compound to the assay plate.
-
Data Analysis: Plot the normalized response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
| Compound ID | Max Response (%) | Min Response (%) | HillSlope | IC50 (µM) |
| H-001 | 98.7 | 2.1 | -1.1 | 1.2 |
| H-002 | 101.2 | 45.6 | -0.9 | > 50 |
| H-003 | 95.4 | 5.3 | -1.3 | 0.45 |
| Caption: Example of quantitative data from a dose-response experiment. H-002 would be deprioritized as a weak or inactive hit. |
Section 4: Data Interpretation and Hit Triage
Raw data from an HTS campaign requires careful processing to identify true hits while discarding artifacts.[29][30]
Data Normalization and Hit Selection
Causality: Raw signals can vary between plates due to minor differences in reagent dispensing, incubation times, or instrument fluctuations.[31] Normalization converts the raw data into a consistent format, such as percent inhibition, allowing for the comparison of results across the entire screen.
Percent Inhibition Calculation: % Inhibition = 100 * (1 - ( (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) )
A "hit" is typically defined as a compound that produces a response exceeding a certain threshold, often calculated based on the robust statistics of the sample population on each plate (e.g., median ± 3 * median absolute deviation).
The Hit Triage Cascade
Hit triage is a critical funneling process designed to eliminate false positives and prioritize the most promising compounds for further study.
Caption: The hit triage cascade filters a large library down to a manageable number of high-quality leads.
Key Triage Steps:
-
Remove "Pan-Assay Interference Compounds" (PAINS): These are known chemical structures that often appear as hits in many assays due to non-specific mechanisms like aggregation, reactivity, or assay technology interference.[11] Computational filters are used to flag and remove these problematic compounds.
-
Orthogonal Validation: Hits confirmed in the primary assay must be tested in a secondary, mechanistically different assay.[18] For example, if the primary assay was a luminescence-based enzyme activity assay, an orthogonal assay could be a label-free binding assay like Surface Plasmon Resonance (SPR). This step is crucial for ensuring the observed activity is due to interaction with the target and not an artifact of the primary assay technology.
-
Preliminary SAR: Chemists analyze the structures of the validated hits to identify emerging structure-activity relationships.[14] Clusters of structurally similar active compounds are highly prioritized as they suggest a tractable chemical series for lead optimization.
Section 5: Troubleshooting Common HTS Issues
Even well-designed screens can encounter problems. A systematic approach to troubleshooting is essential.[32]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-Factor (<0.5) | - Reagent instability or degradation.- Suboptimal reagent concentration (e.g., substrate below Km).- Insufficient incubation time. | - Prepare fresh reagents daily.- Re-optimize reagent concentrations and incubation times.- Confirm activity of positive control. |
| High Well-to-Well Variability | - Inconsistent liquid handling.- Cell clumping or uneven plating.- Edge effects (evaporation in outer wells). | - Service and calibrate automated liquid handlers.- Ensure single-cell suspension before plating.- Use plates with lids; do not use outer wells for samples.[27][31] |
| High False Positive Rate | - Compound precipitation or aggregation.- Interference with detection (e.g., autofluorescence).- Presence of PAINS in the library. | - Visually inspect plates for precipitation.- Run a counterscreen without the target to identify assay interferers.- Apply computational PAINS filters during data analysis.[11] |
References
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Wang, R., et al. (2021). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. Theranostics.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Eglen, R. M., et al. (2008).
- Fan, F., & Wood, K. V. (2007). Bioluminescent Assays for High-Throughput Screening.
- Fan, F., & Wood, K. V. (2007). Bioluminescent assays for high-throughput screening. Assay and Drug Development Technologies.
- Eglen, R. M., et al. (2008).
- Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology.
- BMG LABTECH. AlphaScreen. BMG LABTECH Website.
- Giepmans, B. N., et al. (2004). Technological advances in high-throughput screening. Combinatorial Chemistry & High Throughput Screening.
- Nie, Z., et al. (2019). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert Opinion on Drug Discovery.
- Promega Corporation. (2007). Bioluminescent Assays for High-Throughput Screening. Promega Website.
- An, W. F., & Tolliday, N. (2010). Fluorescence-Based Assays.
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar.
- ATCC. (2024). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
- Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix.
- Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status.
- An, F., & Tolliday, N. (2010). Advances in luminescence-based technologies for drug discovery. Expert Opinion on Drug Discovery.
- Kumar, A., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Current Organic Synthesis.
- UCSF Small Molecule Discovery Center. High-throughput Screening Steps. UCSF Website.
- Su, Y., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry.
- Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries.
- Deb, A. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy.
- Laggner, C., & Wolle, D. (2012). Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Current Protocols in Chemical Biology.
- Kevorkov, D., & Makarenkov, V. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
- BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of 2-(p-Tolyl)oxazole Libraries. BenchChem.
- di Lello, P., et al. (2024). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. MDPI.
- A brief review of high throughput screening in drug discovery process. (2022). GSC Biological and Pharmaceutical Sciences.
- BenchChem. (2025).
- Schürer, S. C., et al. (2011).
- Volz, A. (2022). Cell-based assays on the rise. BMG LABTECH.
- Sigma-Aldrich. Cell-Based Assays. Sigma-Aldrich Website.
- Cambridge MedChem Consulting. (2017).
- Lanier, M. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?
- Rankovic, Z., & Morriello, G. J. (2021). Evaluating and evolving a screening library in academia: the St. Jude approach. Drug Discovery Today.
- Harrill, J. (2020). Basic Concepts in Imaging-based High-Throughput Screening and High-Throughput Profiling Assay Development. YouTube.
- Sysak, A., & Obmińska-Mrukowicz, B. (2023). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research.
- Salunkhe, S. S., et al. (2015). Review on: High-throughput screening is an approach to drug discovery. Journal of Applied Pharmaceutical Science.
- Yasgar, A., et al. (2011). Process Validation and Screen Reproducibility in High-Throughput Screening.
- Roy, K., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks.
- Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Current Opinion in Pharmacology.
- Lee, J. H., & Kim, C. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. MDPI.
- Zhang, X. D. (2011). Data Quality Assurance and Statistical Analysis of High Throughput Screenings for Drug Discovery. Bentham Science Publishers.
- Ali, A. (2013). Data Analysis Approaches in High Throughput Screening. Semantic Scholar.
- WuXi AppTec. (2024).
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted Isoxazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your reaction yields. Isoxazoles are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic discoveries.[1][2][3]
Section 1: Troubleshooting Low Yields
One of the most frequent challenges in isoxazole synthesis is suboptimal yield. This section addresses common causes and provides a systematic approach to diagnosing and resolving these issues.
Question: My reaction is resulting in a very low yield or no desired 3,5-disubstituted isoxazole product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the synthesis of 3,5-disubstituted isoxazoles can be attributed to several factors, including the quality of starting materials, reaction conditions, and the stability of key intermediates.[4] A methodical troubleshooting approach is crucial for identifying the root cause.
Troubleshooting Workflow for Low Yields
Below is a logical workflow to diagnose the source of low yield in your synthesis.
Caption: A flowchart for troubleshooting low yields in isoxazole synthesis.
Detailed Explanations:
-
Starting Material Integrity: The purity of your reactants is paramount.
-
For Condensation Reactions: 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which may affect reactivity. Ensure the quality of your hydroxylamine source.
-
For 1,3-Dipolar Cycloadditions: Alkynes must be pure, and the nitrile oxide precursors (e.g., aldoximes, hydroxyimidoyl chlorides) should be of high quality.[5] Impurities can lead to unwanted side reactions.
-
-
Reaction Conditions:
-
Temperature and Time: These are critical parameters. Insufficient time leads to low conversion, while excessively long reaction times can cause product degradation or byproduct formation.[4]
-
Solvent and Catalyst: The choice of solvent can significantly influence reaction rates and yields.[5] For instance, ultrasound irradiation in ethanol has been shown to improve yields in certain isoxazole syntheses.[5][6] The use of catalysts, such as copper or ruthenium complexes in cycloadditions, or acids/bases in condensations, can dramatically enhance yields.[3][7]
-
-
Intermediate Stability (Primarily for 1,3-Dipolar Cycloadditions):
-
Nitrile Oxide Dimerization: Nitrile oxides are highly reactive and prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a major competing side reaction that reduces the yield of the desired isoxazole.[5]
-
Section 2: Addressing Specific Synthetic Challenges
This section provides answers to more targeted questions regarding common hurdles in the synthesis of 3,5-disubstituted isoxazoles.
Question: My 1,3-dipolar cycloaddition reaction is plagued by furoxan formation. How can I minimize this side product?
Answer: Furoxan formation is a direct consequence of nitrile oxide dimerization and is a common issue that significantly lowers the yield of the desired isoxazole.[5] To mitigate this, the concentration of free nitrile oxide in the reaction mixture must be kept low.
Strategies to Minimize Furoxan Formation:
-
In Situ Generation: This is the most effective strategy. The nitrile oxide is generated slowly in the presence of the alkyne (the dipolarophile), allowing it to be "trapped" in the cycloaddition reaction as it forms.[5][7] Common methods for in situ generation include the oxidation of aldoximes or the dehydrohalogenation of hydroxyimidoyl chlorides.[8][9]
-
Slow Addition: If you are using a pre-formed nitrile oxide solution, add it dropwise to the reaction mixture containing the alkyne. This maintains a low instantaneous concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.[5]
-
High Concentration of Alkyne: Using a slight excess of the alkyne can help to outcompete the dimerization pathway.
Caption: Competing pathways for the nitrile oxide intermediate.
Question: I am observing a mixture of regioisomers (3,5- and 3,4-disubstituted isoxazoles). How can I improve the regioselectivity for the 3,5-isomer?
Answer: The formation of regioisomers is a frequent challenge, especially in the 1,3-dipolar cycloaddition of unsymmetrical alkynes and nitrile oxides.[4][7] Regioselectivity is governed by a combination of steric and electronic factors of the reactants.
Factors Influencing Regioselectivity and Strategies for Control:
| Factor | Influence on Regioselectivity | Strategy for Control |
| Electronic Effects | The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Generally, the reaction favors the isomer where the larger orbital coefficients of the HOMO and LUMO align. | Modify the electronic nature of the substituents on both the alkyne and the nitrile oxide precursor. Electron-withdrawing groups on the alkyne often favor the formation of the 3,5-disubstituted isomer. |
| Steric Hindrance | Bulky substituents on the alkyne or the nitrile oxide can sterically direct the cycloaddition to favor the less hindered regioisomer. | Introduce bulky groups on the reactants to favor the desired 3,5-isomer. |
| Catalysis | The use of certain metal catalysts (e.g., Cu(I), Ru(II)) can significantly influence the regiochemical outcome of the cycloaddition.[3][10] | Screen different metal catalysts and ligands. Copper(I)-catalyzed reactions, for example, often show high regioselectivity for the 3,5-disubstituted product.[10] |
| Reaction Conditions | Solvent polarity and temperature can sometimes influence the regioisomeric ratio, although often to a lesser extent than electronic and steric factors. | Experiment with different solvents and temperatures, though this is generally a secondary optimization step. |
For terminal alkynes, the reaction with nitrile oxides typically yields the 3,5-disubstituted isoxazole with high regioselectivity.[9][11][12]
Question: My isoxazole product seems to be degrading during workup or purification. What conditions should I avoid?
Answer: The isoxazole ring, while aromatic, can be sensitive to certain chemical conditions due to the relatively weak N-O bond.[4]
Conditions to Handle Isoxazoles with Care:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.
-
Reductive Conditions: The N-O bond is susceptible to cleavage under various reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[4][13]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.
During workup and purification, it is advisable to use mild conditions and avoid prolonged exposure to harsh reagents. Column chromatography is a common and generally safe method for purification.[4]
Section 3: Experimental Protocols
To provide practical guidance, here are step-by-step protocols for common methods of synthesizing 3,5-disubstituted isoxazoles.
Protocol 1: One-Pot Synthesis via 1,3-Dipolar Cycloaddition using In Situ Nitrile Oxide Generation
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
Materials:
-
Aromatic Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (as base)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aromatic aldoxime and the terminal alkyne in the chosen solvent.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add NCS to the stirred solution.
-
Add the base (e.g., triethylamine) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 3,5-disubstituted isoxazole.
Protocol 2: Synthesis via Condensation of a Chalcone
This two-step protocol involves the initial synthesis of a chalcone (an α,β-unsaturated ketone) followed by cyclization with hydroxylamine.[4]
Step A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (1.0 eq) and an aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a base (e.g., NaOH or KOH) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated chalcone, wash with cold water, and dry. Recrystallize if necessary.
Step B: Isoxazole Formation
-
Reflux a mixture of the purified chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in a suitable solvent (e.g., ethanol or acetic acid) with a base (e.g., sodium acetate or potassium hydroxide).
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the solid product, wash with water, and dry.
-
Purify the crude isoxazole by recrystallization or column chromatography.
Section 4: Advanced Methodologies for Yield Improvement
Question: Are there any modern techniques that can enhance the yield and reduce reaction times?
Answer: Yes, several non-conventional energy sources have been successfully applied to isoxazole synthesis, often leading to significant improvements in yield and reaction efficiency.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[3][4][7] This is due to efficient and uniform heating of the reaction mixture.
-
Ultrasound Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates and yields by promoting better mixing and mass transfer through acoustic cavitation.[5][6] This method has been shown to be particularly effective and environmentally friendly.[5][6][14]
References
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
Fokin, V. V., et al. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021. Available from: [Link]
-
MDPI. Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 2024. Available from: [Link]
-
MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 2024. Available from: [Link]
-
PMC - NIH. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Available from: [Link]
-
PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]
-
Chemical Communications (RSC Publishing). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]
-
Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Available from: [Link]
-
MDPI. Construction of Isoxazole ring: An Overview. Molecules, 2024. Available from: [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]
-
Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. Available from: [Link]
-
SciSpace. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Available from: [Link]
-
MDPI. Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules, 2023. Available from: [Link]
-
NIH. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Available from: [Link]
-
ResearchGate. Scheme 1: Scheme for synthesis of 3,5-disubstituted isoxazoles. Available from: [Link]
-
RSC Publishing. Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Available from: [Link]
-
ResearchGate. Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. Available from: [Link]
-
ResearchGate. Synthesis of 3,5-disubstituted isoxazole. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
PMC. The synthetic and therapeutic expedition of isoxazole and its analogs. Available from: [Link]
-
ACS Publications. Sustainable Continuous Synthesis of 3,5-Disubstituted Isoxazoles: Development of an Integrated Reaction–Separation–Recovery System for Deep Eutectic Solvents. Available from: [Link]
-
SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Available from: [Link]
-
ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
New Synthetic Method for 3,5-Disubstituted Isoxazole. Available from: [Link]
-
RSC Publishing. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]
-
ResearchGate. Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available from: [Link]
-
NIH. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. Available from: [Link]
-
Wikipedia. Isoxazole. Available from: [Link]
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Technical Support Center: Isoxazole Synthesis from Chalcones
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the cyclization of chalcones to form isoxazole heterocycles. Here, we address the most common challenges, side reactions, and byproduct formations encountered in this classic and powerful transformation. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and I have a significant amount of unreacted chalcone. What is the primary cause?
A: Incomplete conversion is one of the most common issues. It typically points to one of three areas: reagent quality, reaction conditions, or the intrinsic reactivity of your chalcone substrate.
-
Reagent Integrity: Hydroxylamine hydrochloride (NH₂OH·HCl) can degrade over time, especially if exposed to moisture. Ensure you are using a fresh, dry source. The purity of the starting chalcone is also paramount; residual acid or base from its synthesis can interfere with the isoxazole formation step.[1]
-
Base Stoichiometry and Strength: The reaction requires a base to free the hydroxylamine nucleophile from its hydrochloride salt and to facilitate the final dehydration step. Common bases include KOH, NaOH, and sodium acetate.[2][3][4] Insufficient base will stall the reaction. Conversely, an excessively strong base or high concentration can sometimes promote side reactions.
-
Thermal Energy: This cyclocondensation often requires heat to overcome the activation energy of the cyclization and dehydration steps.[2] If you are running the reaction at room temperature, a gentle reflux in a suitable solvent like ethanol is typically necessary to drive the reaction to completion.[5]
Q2: I've isolated a product that isn't my isoxazole. ¹H NMR shows the loss of the vinyl protons but retains a hydroxyl group. What is it?
A: You have likely isolated a stable intermediate. The reaction between a chalcone and hydroxylamine is not a single step. It proceeds through a sequence of nucleophilic attack, cyclization, and dehydration. Two common intermediate byproducts are:
-
Michael Adduct: The first step is the conjugate (Michael) addition of hydroxylamine to the β-carbon of the α,β-unsaturated ketone. This open-chain keto-hydroxylamine can be a major component if the subsequent cyclization is slow.
-
Isoxazoline (4,5-Dihydroisoxazole): This is the five-membered heterocyclic intermediate formed after intramolecular cyclization but before the final elimination of water to create the aromatic isoxazole ring.[6] In many cases, the isoxazoline is the direct precursor to the isoxazole and its accumulation suggests that the final dehydration/oxidation step is the rate-limiting step.
Q3: My mass spectrum shows the correct mass, but TLC and NMR indicate I have two distinct products. What's happening?
A: You are likely forming a mixture of regioisomers.[1] If the aryl groups on the chalcone (attached to the carbonyl and the β-carbon) are different, two isomeric 3,5-disubstituted isoxazoles can be formed. The specific isomer that predominates is governed by a complex interplay of steric and electronic factors within the chalcone substrate and the precise reaction conditions used.[1][7]
Troubleshooting Guide: Common Byproducts & Solutions
This section provides a deeper dive into specific byproducts, their mechanisms of formation, and targeted strategies for their mitigation.
Issue 1: Persistent Isoxazoline Intermediate
The presence of the isoxazoline, or 4,5-dihydroisoxazole, indicates that the final aromatization step is hindered.
Mechanism of Formation: The reaction proceeds by nucleophilic attack of hydroxylamine on the carbonyl carbon, forming a hemiaminal-like intermediate which then cyclizes. A subsequent dehydration step yields the final isoxazole. An alternative pathway involves initial Michael addition followed by cyclization and dehydration. The isoxazoline is the cyclized, non-aromatic precursor.
Solutions:
-
Increase Reaction Time/Temperature: Aromatization often requires more forcing conditions than the initial cyclization. Prolonging the reflux time or slightly increasing the temperature can provide the necessary energy to drive the elimination of water.[2]
-
Switch to Acidic Conditions (with caution): While typically run under basic conditions, switching to an acidic catalyst (e.g., a catalytic amount of glacial acetic acid) can sometimes promote dehydration more effectively.[8][9] This must be done carefully, as strong acids can cause decomposition.
-
Introduce a Mild Oxidant: If the isoxazoline is stable and isolated, it can sometimes be oxidized to the corresponding isoxazole in a separate step. However, optimizing the primary reaction is usually preferred.
Workflow: Distinguishing Isoxazole from Isoxazoline
Use the following DOT script to visualize the decision-making process for identifying your product.
Caption: A decision tree for product identification using ¹H NMR spectroscopy.
Issue 2: Formation of Oxime Byproducts
An oxime can form when hydroxylamine reacts with the chalcone's carbonyl group, but the subsequent intramolecular cyclization fails to occur.
Mechanism of Formation: This is a classic condensation reaction between a ketone and hydroxylamine. The formation of the oxime is often reversible. If the subsequent cyclization onto the β-carbon is sterically hindered or electronically disfavored, the oxime may be isolated as a significant byproduct.
Reaction Pathway: Isoxazole Synthesis vs. Oxime Formation
The following diagram illustrates the divergence between the desired pathway and oxime byproduct formation.
Caption: Competing pathways in the reaction of chalcones with hydroxylamine.
Solutions:
-
Control pH: The pH of the reaction medium is critical. Oxime formation is often favored under near-neutral or slightly acidic conditions. The use of a moderate base like sodium acetate can sometimes lead to higher oxime content compared to stronger bases like NaOH or KOH which better facilitate the cyclization.[3][5]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Protic solvents like ethanol generally favor the desired cyclization pathway.[1]
-
Substrate Modification: If the chalcone is highly substituted near the carbonyl group, steric hindrance may prevent cyclization. In such cases, alternative synthetic routes to the target isoxazole might be necessary.
Issue 3: Poor Regioselectivity
The formation of two different isoxazole isomers is a common problem with unsymmetrical chalcones.
Controlling Factors & Solutions:
| Factor | Influence on Regioselectivity | Troubleshooting Strategy |
| pH / Base | Can influence which tautomeric form of the intermediate is more reactive. Acidic conditions often favor one isomer over the other. | Screen different bases (e.g., KOH, NaOAc, Et₃N).[1] Attempt the reaction under acidic catalysis (e.g., AcOH, HCl). |
| Solvent Polarity | Affects the transition state energies of the two competing cyclization pathways. | Test a range of solvents with varying polarities (e.g., Ethanol, Dioxane, Toluene, DMF).[1] |
| Steric Hindrance | The bulkier substituent on the chalcone will generally direct the cyclization pathway to minimize steric clash. | This is inherent to the substrate. If selectivity is poor, it may not be easily overcome by modifying conditions. |
| Electronics | Electron-donating or -withdrawing groups on the aryl rings can influence the electrophilicity of the carbonyl carbon and the β-carbon, favoring one cyclization path. | Not easily modified post-synthesis, but informs the design of the starting chalcone for future experiments. |
Experimental Protocols
Protocol 1: General Synthesis of a 3,5-Diarylisoxazole
This protocol is a representative procedure and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the chalcone (1.0 eq.).
-
Reagents: Add ethanol as the solvent (approx. 0.1-0.2 M concentration). Add hydroxylamine hydrochloride (1.2-1.5 eq.).[2]
-
Base Addition: Add a solution of potassium hydroxide (2.0-3.0 eq.) in water or ethanol dropwise to the stirred mixture.[4]
-
Reaction: Heat the mixture to reflux (typically ~80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 4-12 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of crushed ice or cold water.[4][10]
-
Neutralization: Acidify the mixture with dilute HCl or acetic acid until it is neutral or slightly acidic. A precipitate should form.[10]
-
Isolation & Purification: Filter the solid product, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4][5]
Protocol 2: TLC Monitoring for Byproduct Formation
-
Prepare TLC Plate: Use a silica gel plate.
-
Spotting: On the baseline, spot the starting chalcone (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Eluent: Use a solvent system like 20-30% ethyl acetate in hexanes. Adjust polarity as needed.
-
Development & Visualization: Develop the plate and visualize under a UV lamp (254 nm).
-
Analysis:
-
Chalcone (SM): Will be a colored, UV-active spot.
-
Isoxazole Product: Should be a new, UV-active spot, typically with a different Rf value than the chalcone.
-
Byproducts: Isoxazolines and oximes are often more polar than the final isoxazole and will have lower Rf values. Unreacted hydroxylamine will remain at the baseline.
-
References
-
Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Available at: [Link]
-
Rasayan, J. C. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. RASĀYAN Journal of Chemistry, 15(4). Available at: [Link]
-
Panda, K. C., et al. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. ResearchGate. Available at: [Link]
-
Yadav, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Turan-Zitouni, G., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PubMed Central. Available at: [Link]
-
Patel, R. B., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(4). Available at: [Link]
-
Srinivas, M., et al. (2013). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 5(2), 190-194. Available at: [Link]
-
Patel, D., et al. (2020). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. Available at: [Link]
-
ResearchGate. (2022). Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate. Available at: [Link]
-
Voskiene, A., et al. (2020). Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. ResearchGate. Available at: [Link]
-
Reddit. (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. r/HomeworkHelp. Available at: [Link]
-
Stephens, C. E., & Arafa, R. K. (2014). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 91(10), 1696-1699. Available at: [Link]
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Course Hero. Available at: [Link]
-
Asian Journal of Research in Chemistry. (2011). Synthesis and Characterization of Novel Isoxazole derivatives. AJRC. Available at: [Link]
-
Indian Academy of Sciences. (2012). Application of chalcones in heterocycles synthesis: Synthesis of 2-(isoxazolo, pyrazolo and pyrimido) substituted analogues of 1. Indian Academy of Sciences. Available at: [Link]
-
ResearchGate. (2023). A Study on Synthesis of Chalcone Derived -5- Membered Isoxazoline and Isoxazole Scaffolds. ResearchGate. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles. JOCPR. Available at: [Link]
-
Motegaonkar, M. B. (2015). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. International Journal of Engineering Research & Technology, 4(5). Available at: [Link]
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- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
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- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Purification of Amine-Substituted Isoxazole Derivatives
Welcome to the Technical Support Center for the purification of amine-substituted isoxazole derivatives. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable heterocyclic compounds. The isoxazole core is a privileged scaffold in medicinal chemistry, and the introduction of an amine substituent, while crucial for modulating pharmacological activity, often introduces specific purification hurdles.[1][2][3][4] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you achieve the desired purity for your compounds.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the workup and purification of amine-substituted isoxazoles. We will explore the underlying chemical principles and provide actionable solutions.
Q1: My crude product is an intractable oil or a gummy solid after workup. How can I induce crystallization or purify it effectively?
A1: This is a very common challenge, often arising from residual solvents, the intrinsic properties of the molecule, or the presence of impurities that inhibit crystallization. A systematic approach is recommended.
Initial Steps to Induce Crystallization:
-
Thorough Solvent Removal: Ensure all volatile solvents from the reaction and workup are completely removed under a high vacuum.[5] Residual solvent can significantly lower the melting point and prevent solidification.
-
Scratching: Use a clean glass rod to scratch the inside surface of the flask at the oil-air interface. The microscopic grooves created can serve as nucleation sites for crystal growth.[5]
-
Seeding: If you have a small crystal of the pure compound from a previous batch, adding it to the oil can initiate crystallization.[5]
-
Trituration: This technique involves washing the oil with a solvent in which your product has poor solubility, but the impurities are soluble.[5] This can effectively wash away contaminants that hinder crystallization, often causing the product to solidify.
-
Solvent Choice: Common trituration solvents include cold hexanes, diethyl ether, or a mixture of both. The ideal solvent will depend on the specific solubility profile of your compound.
-
Procedure: Add a small volume of the cold solvent to the oil and vigorously agitate with a spatula or glass rod. If the product solidifies, it can be collected by vacuum filtration. If it remains an oil, decant the solvent and repeat with fresh, cold solvent.[5]
-
If Crystallization Fails: Chromatographic Purification
If the above methods do not yield a solid, column chromatography is the most reliable method for purifying oily products.[5][6]
-
Technique: Silica gel column chromatography is the standard approach.
-
Solvent System Selection: The choice of eluent is critical. Systematically screen solvent systems using Thin-Layer Chromatography (TLC) to identify a mixture that provides good separation between your product and impurities.[6]
-
A common starting point for amine-substituted compounds is a hexane/ethyl acetate gradient.
-
For more polar compounds, a dichloromethane/methanol system may be more effective.[5]
-
-
Tailing of Amine-Containing Compounds: The basic amine group can interact strongly with the acidic silanol groups on the silica gel, leading to significant tailing of the product spot on TLC and poor separation during column chromatography.
Q2: My purified amine-substituted isoxazole appears to be decomposing during column chromatography on silica gel. What is causing this and how can I prevent it?
A2: The isoxazole ring, particularly the N-O bond, can be sensitive to certain conditions, and the acidic nature of standard silica gel can catalyze decomposition.[6]
Potential Causes of Decomposition:
-
Strongly Acidic Conditions: The Lewis acidic sites on silica gel can promote the cleavage of the N-O bond in the isoxazole ring.[6]
-
Hydrolysis: If the workup involved strongly acidic or basic conditions, this might have initiated ring-opening, which continues on the column.[6]
Troubleshooting & Solutions:
-
Use Deactivated Silica Gel: Before preparing your column, you can deactivate the silica gel by preparing a slurry in your chosen eluent system containing 1-2% triethylamine.[5] This neutralizes the acidic sites.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral grade), or reversed-phase silica gel (C18) for purification.
-
Milder Workup Procedures: Avoid using strongly acidic or basic conditions during the reaction workup.[6] If an acid or base wash is necessary, use dilute solutions (e.g., 5% HCl, 5% NaHCO₃) and minimize contact time.[5]
-
Temperature Control: If performing flash chromatography, be mindful of the heat generated, as elevated temperatures can accelerate decomposition.
Section 2: Frequently Asked Questions (FAQs)
Purification Strategy
Q3: How do I effectively remove unreacted starting materials, such as a 1,3-dicarbonyl compound or hydroxylamine, from my crude product?
A3: A liquid-liquid extraction during the workup is highly effective for removing these common starting materials.
-
Removing Unreacted 1,3-Diketones: These compounds are typically acidic. Washing the organic layer with a dilute aqueous base solution, such as 5% sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), will deprotonate and extract the diketone into the aqueous layer.[5]
-
Removing Excess Hydroxylamine: Hydroxylamine is basic. Therefore, washing the organic layer with a dilute aqueous acid solution, like 5% hydrochloric acid (HCl), will protonate and extract it into the aqueous phase.[5]
Q4: My reaction has produced a mixture of regioisomers with very similar polarities. How can I separate them?
A4: The separation of regioisomers is a significant challenge, as they often have nearly identical polarities, making chromatographic separation difficult.[6]
Strategies for Isomer Separation:
-
Optimize Chromatography:
-
Solvent System Screening: Meticulously screen a wide range of solvent systems for column chromatography. Sometimes a three-component eluent system or switching to a different class of solvents (e.g., toluene/acetone) can provide the necessary selectivity.[6]
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC, using either normal-phase or reversed-phase columns, often provides superior resolution compared to standard flash chromatography.[7]
-
Supercritical Fluid Chromatography (SFC): This technique can be particularly effective for separating isomers, including enantiomers if a chiral stationary phase is used.[8]
-
-
Crystallization: Fractional crystallization can sometimes be used to separate isomers if one crystallizes preferentially from a particular solvent system.
-
Chemical Derivatization: In some cases, it may be possible to selectively react one isomer with a reagent to form a derivative that is much easier to separate. The protecting or derivatizing group can then be removed to yield the pure isomer.[6]
Product Stability and Handling
Q5: Are there specific conditions I should avoid when handling and storing purified amine-substituted isoxazoles?
A5: Yes, the isoxazole ring system can be sensitive to several conditions.
-
Strong Bases: Some isoxazoles can undergo ring-opening in the presence of strong bases.[6]
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the weak N-O bond.[6]
-
Photochemical Conditions: Prolonged exposure to UV light can cause the isoxazole ring to rearrange.[6] It is good practice to store sensitive compounds in amber vials.
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[6] Ensure glassware is thoroughly cleaned to remove any residual metal catalysts from previous reactions.
Section 3: Key Experimental Protocols & Data
Protocol 1: General Procedure for Column Chromatography of an Amine-Substituted Isoxazole
This protocol outlines a standard procedure for purifying a basic, amine-containing isoxazole derivative using silica gel chromatography.
1. Preparation of the Eluent:
- Based on TLC analysis, prepare the chosen eluent system (e.g., 80:20 Hexane:Ethyl Acetate).
- To this mixture, add triethylamine (Et₃N) to a final concentration of 0.5-1% (v/v). For example, to 1 liter of eluent, add 5-10 mL of Et₃N.
2. Column Packing:
- Prepare a slurry of silica gel in the starting eluent.
- Pour the slurry into the chromatography column and allow it to pack evenly. A layer of sand can be added to the top to prevent disruption of the silica bed.[5]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
- Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
4. Elution and Fraction Collection:
- Begin eluting the column with the prepared solvent system.
- Collect fractions and monitor the elution process by TLC to identify the fractions containing the pure product.[5]
- If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to speed up the elution of the product.[5]
5. Product Isolation:
- Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amine-substituted isoxazole.
Data Summary: Common Eluent Systems for Isoxazole Purification
The following table provides starting points for solvent systems used in the purification of isoxazole derivatives, categorized by polarity.
| Compound Polarity | Primary Solvent | Secondary Solvent | Modifier (if needed) |
| Low | Hexane / Heptane | Ethyl Acetate | 0.5-1% Triethylamine |
| Medium | Dichloromethane | Methanol | 0.5-1% Triethylamine |
| Medium to High | Ethyl Acetate | Methanol | 0.5-1% Triethylamine |
| High (Reversed-Phase) | Water | Acetonitrile / Methanol | 0.1% Formic Acid / TFA |
Note: The addition of a basic modifier like triethylamine is highly recommended for amine-substituted compounds in normal-phase chromatography to prevent peak tailing.[5][6] For reversed-phase, a small amount of acid is often used to improve peak shape.
Section 4: Visualizing the Purification Workflow
Logical Flowchart for Purifying a Crude Amine-Substituted Isoxazole
The following diagram illustrates a typical decision-making workflow when faced with a crude product from an isoxazole synthesis.
Caption: Decision tree for purifying crude amine-substituted isoxazoles.
References
- BenchChem Technical Support. (2025).
- BenchChem Technical Support. (2025). Troubleshooting difficult purification of oily or non-crystalline isoxazole products.
- BenchChem Technical Support. (n.d.). Troubleshooting low yields in isoxazole synthesis.
- Cazenave-Gassiot, A., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
- BenchChem Technical Support. (2025). Troubleshooting NMR Spectral Impurities in the Synthesis of Methyl 5-(2-furyl)
- Google Patents. (n.d.).
- Google Patents. (n.d.). Process for preparing isoxazole compounds.
- BenchChem Technical Support. (n.d.).
- Al-Mokhanam, A. A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics.
- MDPI. (n.d.).
- Google Patents. (n.d.). Processes for preparing 3-amino-isoxazoles.
- MDPI. (n.d.).
- Domenech, O., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe.
- Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Journal of Chemistry.
- Al-Mokhanam, A. A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org.
- MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review.
- PubMed Central. (n.d.).
- PubMed Central. (n.d.).
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences.
- Kauhanka, M., et al. (2006). Synthesis of new liquid crystalline isoxazole-, pyrazole- and 2-isoxazoline-containing compounds. Liquid Crystals.
- Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
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- 2. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoxazole Synthesis Scale-Up: A Technical Support Center
Welcome to the technical support center for isoxazole synthesis scale-up. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning isoxazole synthesis from the laboratory bench to larger-scale production. Here, we address common challenges with in-depth troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical experience.
Introduction: The Intricacies of Isoxazole Synthesis at Scale
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. While numerous synthetic routes to isoxazoles exist, the 1,3-dipolar cycloaddition of alkynes with nitrile oxides remains one of the most prevalent and versatile methods. However, scaling this reaction beyond the gram-scale presents a unique set of challenges, from managing exothermic events to ensuring consistent product quality. This guide provides a structured approach to identifying and resolving these issues.
Frequently Asked Questions (FAQs)
Q1: My isoxazole synthesis works perfectly on a 1g scale, but I see a significant drop in yield and an increase in impurities at the 100g scale. What are the likely causes?
A1: This is a classic scale-up challenge. The primary culprits are often related to mass and heat transfer limitations. On a larger scale, inefficient mixing can lead to localized "hot spots" and concentration gradients, promoting side reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making it harder to dissipate heat generated during the reaction, which can lead to thermal decomposition of starting materials or products.
Q2: I am observing the formation of a significant amount of furoxan byproduct. How can I minimize this?
A2: Furoxan formation arises from the dimerization of the nitrile oxide intermediate. This is often favored at higher concentrations of the nitrile oxide. To mitigate this, consider a slow addition of the precursor that generates the nitrile oxide (e.g., the hydroximoyl chloride) to the alkyne solution. This maintains a low steady-state concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization.
Q3: What are the key safety considerations when generating nitrile oxides in situ for large-scale synthesis?
A3: Nitrile oxides can be unstable and potentially explosive, especially in concentrated form. The in situ generation from precursors like hydroximoyl chlorides or oximes is the standard, safer approach. Key safety measures include:
-
Temperature Control: Strict adherence to the reaction temperature is critical. Runaway reactions can occur if the heat generated from the nitrile oxide formation and subsequent cycloaddition is not effectively removed.
-
Reagent Addition: Controlled, slow addition of reagents is paramount.
-
Solvent Choice: Use solvents with a high boiling point to prevent solvent loss and potential pressure buildup.
-
Quenching: Have a well-defined quenching procedure in place to safely neutralize any unreacted energetic intermediates.
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to specific challenges encountered during the scale-up of isoxazole synthesis.
Problem 1: Inconsistent Reaction Kinetics and Stalling
Symptoms: The reaction appears to start but then slows down or stalls completely, leading to incomplete conversion of starting materials even after extended reaction times.
Potential Causes & Solutions:
-
Poor Solubility of Reagents: As the scale increases, the solubility of starting materials, particularly the alkyne or the nitrile oxide precursor, can become a limiting factor.
-
Troubleshooting Steps:
-
Solvent Screening: Experiment with different solvent systems or co-solvents to improve solubility.
-
Temperature Adjustment: A moderate increase in temperature can enhance solubility, but this must be balanced against the stability of the nitrile oxide.
-
Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can facilitate the reaction between reactants in different phases.
-
-
-
Inefficient Mixing: In large reactors, inadequate agitation can create dead zones where reactants are not effectively mixed.
-
Troubleshooting Steps:
-
Impeller Design and Speed: Ensure the reactor is equipped with an appropriate impeller (e.g., pitched-blade turbine for good axial flow) and that the agitation speed is sufficient to ensure a homogeneous mixture.
-
Baffling: The use of baffles in the reactor is crucial to prevent vortex formation and improve mixing efficiency.
-
-
Problem 2: Product Isolation and Purification Challenges
Symptoms: Difficulty in isolating the desired isoxazole from the reaction mixture, or the final product is contaminated with persistent impurities.
Potential Causes & Solutions:
-
Emulsion Formation During Work-up: The presence of byproducts or unreacted starting materials can lead to stable emulsions during aqueous work-up, making phase separation difficult.
-
Troubleshooting Steps:
-
Solvent Choice: Select an extraction solvent that has a significant density difference from the aqueous phase.
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions.
-
Filtration: Passing the emulsified mixture through a pad of celite can sometimes break the emulsion.
-
-
-
Co-elution of Impurities During Chromatography: Furoxan byproducts or regioisomers of the desired isoxazole can be challenging to separate by standard column chromatography.
-
Troubleshooting Steps:
-
Recrystallization: If the product is a solid, recrystallization is often the most effective and scalable purification method. A systematic screening of solvents is recommended.
-
Alternative Chromatography: Explore different stationary phases (e.g., alumina instead of silica gel) or chromatographic techniques like reverse-phase chromatography.
-
Derivative Formation: In some cases, it may be possible to selectively react the impurity to form a derivative that is more easily separated.
-
-
Experimental Protocols & Visualizations
General Protocol for Scaled-Up Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol provides a general framework. Specific quantities and conditions must be optimized for your particular substrates.
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a condenser, and an addition funnel is assembled. The reactor is charged with the alkyne (1.0 eq) and a suitable solvent (e.g., toluene, ethyl acetate).
-
Reagent Preparation: In a separate vessel, the hydroximoyl chloride (1.1 eq) is dissolved in the reaction solvent.
-
Base Addition: The reactor containing the alkyne is cooled to the desired temperature (e.g., 0-10 °C). A base (e.g., triethylamine, 1.2 eq) is then added.
-
Slow Addition of Precursor: The hydroximoyl chloride solution is added dropwise to the reactor via the addition funnel over a period of 1-2 hours, maintaining the internal temperature within the specified range.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, it is quenched by the addition of water. The organic layer is separated, washed with brine, dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Visualizing the Reaction Workflow
Caption: Workflow for scaled-up isoxazole synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting scale-up issues.
Quantitative Data Summary
| Parameter | Lab Scale (1g) | Pilot Scale (100g) | Key Considerations for Scale-Up |
| Solvent Volume | ~10-20 mL | ~1-2 L | Ensure adequate stirring; higher dilutions can help with heat dissipation but may slow down the reaction. |
| Addition Time | ~5-10 minutes | ~1-2 hours | Crucial for controlling exotherm and minimizing byproduct formation. |
| Stirring Speed | ~300-500 RPM (magnetic) | ~100-300 RPM (overhead) | Impeller type and position are critical for homogeneity. |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Precise temperature control is essential for safety and selectivity. |
References
Isoxazole Formation: Technical Support & Optimization Guide
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of isoxazole-containing scaffolds. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles that govern success.
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne (or alkene) stands as the most prevalent and versatile method for constructing the isoxazole ring.[1] This guide will focus primarily on optimizing this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in achieving high yields for isoxazole synthesis via [3+2] cycloaddition?
A1: The single most critical factor is managing the concentration and stability of the nitrile oxide intermediate. Nitrile oxides are often unstable and highly prone to dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), a common side reaction that directly competes with the desired cycloaddition and significantly lowers the yield of the isoxazole product.[2][3] The most effective strategy to mitigate this is the in situ generation of the nitrile oxide in the presence of the alkyne (dipolarophile).[2][4] This ensures the reactive intermediate is trapped by the alkyne as it is formed, maximizing the desired reaction pathway.
Q2: How do I generate the nitrile oxide in situ?
A2: There are several reliable methods. A widely used approach is the dehydrohalogenation of hydroxamoyl halides (often generated from aldoximes) using a base.[5] Another common method is the oxidation of aldoximes using mild oxidizing agents like N-chlorosuccinimide (NCS), bleach (NaOCl), or Oxone.[4][6][7] The choice of method depends on the stability of your starting materials and functional group tolerance. For example, using Oxone in combination with NaCl is considered a green and efficient protocol with a broad substrate scope.[7]
Q3: How do I choose the appropriate solvent and base?
A3: Solvent choice can significantly influence reaction rates and yields.[2] Polar aprotic solvents like THF, DCM, or acetonitrile are common. The selection should be based on the solubility of your substrates and the chosen method for nitrile oxide generation. For bases, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used for dehydrohalogenation to avoid unwanted side reactions.[8][9] The base scavenges the HCl generated during the formation of the nitrile oxide from the hydroxamoyl chloride intermediate.
Q4: My reaction is giving me a mixture of regioisomers. How can I improve selectivity?
A4: Regioselectivity in 1,3-dipolar cycloadditions is governed by both steric and electronic factors of the alkyne and nitrile oxide, as dictated by frontier molecular orbital (FMO) theory. Generally, the reaction favors the isomer where the larger substituent on the alkyne is at the 5-position of the isoxazole ring. To enhance regioselectivity, catalysis can be employed. Copper(I)-catalyzed reactions, for instance, are known to provide 3,5-disubstituted isoxazoles with high regioselectivity.[5][10] Modifying the electronic properties of the substituents on either reaction partner can also steer the selectivity towards a single isomer.
Troubleshooting Guide: From Low Yields to Side Products
This section addresses specific problems encountered during isoxazole synthesis in a question-and-answer format, providing a logical workflow for troubleshooting.
Problem Area 1: Low to No Product Formation
Q: My TLC analysis shows only starting material, even after several hours. What should I check first?
A: When a reaction fails to initiate, a systematic check of the core components is essential.
-
Verify Nitrile Oxide Generation: The first step is to confirm that your nitrile oxide is being formed. A simple way to test this is to set up a small-scale reaction without the alkyne. The formation of the furoxan dimer (which can often be detected by TLC or LC-MS) is a positive indicator that your nitrile oxide generation step is working. If no dimer is observed, the issue lies with your precursor (e.g., aldoxime) or the activating reagent (e.g., NCS, base).
-
Assess Starting Material Quality: Ensure the purity of your starting materials, particularly the alkyne and the aldoxime.[2][11] Impurities can inhibit the reaction. Aldoximes, for instance, can exist as E/Z isomers, which may exhibit different reactivities.
-
Check Reagent Stoichiometry: For in situ generation, a slight excess (1.1-1.2 equivalents) of the nitrile oxide precursor is often used to ensure the alkyne is fully consumed and to outcompete dimerization.[2]
-
Increase Temperature: Many cycloaddition reactions require thermal activation. If the reaction is being run at room temperature, consider gently heating to 40-60 °C. Some sluggish reactions may even require reflux conditions.[12]
Troubleshooting Workflow for No Reaction
Caption: A flowchart for troubleshooting failed isoxazole synthesis.
Problem Area 2: Dominant Side Product Formation
Q: My main product is not the isoxazole, but another compound. What is it likely to be?
A: The most common side product is the furoxan dimer .[2] This occurs when two molecules of the nitrile oxide react with each other instead of with your alkyne.
How to Minimize Furoxan Formation:
-
Ensure High Alkyne Concentration: The most effective method is to generate the nitrile oxide in situ in the presence of a high concentration of the alkyne. This ensures a kinetic preference for the intermolecular cycloaddition.[2]
-
Slow Addition: If you are pre-forming the nitrile oxide, add it slowly via a syringe pump to the solution containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, disfavoring the second-order dimerization reaction.[2]
-
Use a Slight Excess of Alkyne: If your alkyne is readily available, using a slight excess (e.g., 1.2 equivalents) can help trap the nitrile oxide more efficiently.
Competing Reaction Pathways
Caption: Desired cycloaddition vs. competing nitrile oxide dimerization.
General Optimization Strategies & Protocols
Success in isoxazole synthesis often comes down to fine-tuning a few key parameters. The following table summarizes their effects.
| Parameter | Recommended Range/Condition | Rationale & Causality |
| Temperature | Room Temp to 80 °C | Cycloadditions often have a significant activation energy. Higher temperatures increase the reaction rate but may also promote decomposition or side reactions. Start at RT and increase incrementally. |
| Solvent | DCM, THF, MeCN, Ethanol | Solvent polarity can influence the rate of cycloaddition.[2] The choice should primarily be based on substrate solubility. In some cases, greener solvents like ethanol have shown excellent results.[2] |
| Base (for dehydrohalogenation) | Et₃N, DIPEA (1.1-1.5 eq.) | A non-nucleophilic organic base is required to deprotonate the hydroxamoyl chloride intermediate without competing in side reactions. |
| Oxidant (for aldoximes) | NCS, NaOCl, Oxone (1.1-1.3 eq.) | These reagents efficiently oxidize aldoximes to nitrile oxides under mild conditions.[2][7] Oxone is particularly noted for its environmental benefits and high efficiency.[13] |
| Concentration | 0.1 - 0.5 M | Higher concentrations can favor the desired bimolecular reaction over unimolecular decomposition pathways. However, very high concentrations might lead to solubility issues or increased dimerization if the nitrile oxide is generated too quickly. |
Example Protocol: In Situ Generation of Nitrile Oxide from an Aldoxime
This protocol describes a general procedure for the synthesis of a 3,5-disubstituted isoxazole using N-chlorosuccinimide (NCS) as the oxidant.
Materials:
-
Aromatic or Aliphatic Aldoxime (1.0 eq.)
-
Terminal Alkyne (1.1 eq.)
-
N-Chlorosuccinimide (NCS) (1.1 eq.)
-
Triethylamine (Et₃N) (1.1 eq.)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq.) and the alkyne (1.1 eq.). Dissolve the solids in a suitable volume of DCM (to make a ~0.2 M solution).
-
Initiation: Add triethylamine (1.1 eq.) to the solution and stir for 5 minutes at room temperature.
-
Nitrile Oxide Generation: In a separate flask, dissolve NCS (1.1 eq.) in DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes at room temperature. Note: The reaction can be mildly exothermic.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting materials. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure isoxazole.
References
- Benchchem. troubleshooting low yields in isoxazole synthesis.
- Benchchem. Troubleshooting guide for the synthesis of isoxazole derivatives.
- MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.
- Royal Society of Chemistry. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions.
- Royal Society of Chemistry. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles.
- National Center for Biotechnology Information. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones.
- ACS Publications. In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition.
- Semantic Scholar. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles.
- National Center for Biotechnology Information. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines.
- National Center for Biotechnology Information. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions.
- National Center for Biotechnology Information. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors.
- National Center for Biotechnology Information. Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.
- ChemTube3D. 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole.
- Organic Chemistry Portal. Isoxazole synthesis.
- National Center for Biotechnology Information. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions.
- ResearchGate. Mechanism of 1,3-dipolar cycloaddition reaction.
- MDPI. Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines.
- ResearchGate. Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes....
- ACS Publications. Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane Nitrile Oxide with Cyclopentenylbenzamide: An MEDT Study.
- Taylor & Francis Online. [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling c.
- National Center for Biotechnology Information. Isoxazole derivatives as new nitric oxide elicitors in plants.
- Royal Society of Chemistry. Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition.
- ResearchGate. Isoxazolines from Nitro Compounds: Synthesis and Applications.
- National Center for Biotechnology Information. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.
- Beilstein Journals. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.
- ChemTube3D. Nitrile Oxide Synthesis Via Oxime.
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isoxazole derivatives as new nitric oxide elicitors in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 10. Isoxazole synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
avoiding regioisomer formation in isoxazole synthesis
A Senior Application Scientist's Guide to Controlling Regioisomer Formation
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. The formation of regioisomeric mixtures is a frequent obstacle, leading to complex purification steps and reduced yields of the desired product.
Here, we move beyond simple protocols to explain the underlying principles that govern regioselectivity. By understanding the "why" behind a reaction's outcome, you can make informed decisions to troubleshoot and optimize your synthesis for a single, desired regioisomer. We will address the two most common synthetic pathways: the cyclocondensation of 1,3-dicarbonyl compounds and the 1,3-dipolar cycloaddition of nitrile oxides.
Part 1: The Claisen Isoxazole Synthesis: Navigating the Reaction of Unsymmetrical 1,3-Dicarbonyls
The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a foundational method for creating the isoxazole ring.[1] When the 1,3-dicarbonyl is unsymmetrical (R¹ ≠ R³), the reaction can proceed via two distinct pathways, leading to a mixture of regioisomers. The core challenge lies in controlling which of the two carbonyl groups undergoes the initial nucleophilic attack by the hydroxylamine nitrogen.
Troubleshooting Guide: Claisen Synthesis
Q: My reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine yields a nearly 1:1 mixture of regioisomers. How can I gain control?
A: This is a classic problem stemming from the similar reactivity of the two carbonyl groups. Regiocontrol is governed by a delicate balance of steric and electronic factors, which can be manipulated through reaction conditions and substrate modification.[2]
The key is to create a significant difference in the electrophilicity of the two carbonyl carbons. This can be achieved by:
-
pH Control: The pH of the reaction medium is a critical but often overlooked parameter.[2] In acidic conditions, the hydroxylamine exists as the less nucleophilic hydroxylammonium salt. The reaction is often initiated by the formation of an oxime at the more reactive (less sterically hindered) ketone. Subsequent cyclization then determines the final product. In basic conditions, the more acidic proton of the dicarbonyl is removed to form an enolate, which can alter the reactive pathway. A systematic screening of pH is a cost-effective first step in optimization.
-
Substrate Modification: A highly effective and robust strategy is to modify the 1,3-dicarbonyl into a β-enamino diketone.[1] The enamine nitrogen donates electron density into one of the carbonyls, significantly reducing its electrophilicity. This effectively "protects" it from the initial attack by hydroxylamine, directing the reaction decisively towards a single regioisomer.[1][3]
Q: You mentioned β-enamino diketones. How do I leverage these substrates to selectively synthesize different regioisomers?
A: The use of β-enamino diketones is a powerful technique for achieving high regioselectivity.[1] By strategically choosing the reaction conditions, you can direct the cyclization to form different isomers from the same starting material.
-
Solvent Effects: The choice of solvent can invert the regioselectivity. For example, reacting a β-enamino diketone with hydroxylamine in a protic solvent like ethanol can favor one isomer, while an aprotic solvent like acetonitrile can favor the other.[1][2] This is attributed to the different ways solvents stabilize the key intermediates and transition states.
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can activate a specific carbonyl group towards nucleophilic attack.[1][2] This provides another layer of control, often leading to excellent regioselectivity under mild conditions.
Caption: Regiochemical Divergence in the Claisen Synthesis.
Data Summary: Regiocontrol Using β-Enamino Diketones
The following table summarizes literature data on the effect of reaction conditions for the cyclocondensation of a β-enamino diketone with hydroxylamine hydrochloride, demonstrating the power of solvent and additive choice.[1][3]
| Entry | Solvent | Additive | Ratio of Regioisomers (A:B) |
| 1 | Ethanol | None | 80:20 |
| 2 | Acetonitrile | None | 15:85 |
| 3 | Acetonitrile | Pyridine | >5:95 |
| 4 | Acetonitrile | BF₃·OEt₂ (1.5 eq) | >95:5 |
Experimental Protocol 1: Lewis-Acid Mediated Regioselective Synthesis
This protocol is adapted from methodologies developed for the highly regioselective synthesis of isoxazoles from β-enamino diketones.[1][4]
-
Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-enamino diketone (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.2 eq).
-
Lewis Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Part 2: The Huisgen 1,3-Dipolar Cycloaddition: Taming the Nitrile Oxide
The [3+2] cycloaddition between a nitrile oxide and an alkyne is one of the most powerful and versatile methods for constructing isoxazole rings.[5][6][7] However, when using an unsymmetrical alkyne, the reaction can produce two regioisomers: the 3,4- and 3,5-disubstituted products. The outcome is determined by the electronic and steric properties of the substituents on both the dipole (nitrile oxide) and the dipolarophile (alkyne).[8][9]
This regioselectivity is fundamentally governed by Frontier Molecular Orbital (FMO) theory.[7][10] The reaction proceeds through the interaction of the Highest Occupied Molecular Orbital (HOMO) of one component with the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The favored regioisomer is the one resulting from the transition state where the largest orbital coefficients on the interacting atoms overlap.
Troubleshooting Guide: 1,3-Dipolar Cycloaddition
Q: My thermal cycloaddition of a nitrile oxide with a terminal alkyne is giving a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I selectively form the 3,5-isomer?
A: For terminal alkynes, the 3,5-disubstituted isomer is often the thermodynamically favored product, but achieving high selectivity can be challenging.[11] The most reliable method to enforce this regioselectivity is to switch from a thermal reaction to a copper(I)-catalyzed process.[12][13]
The copper(I) catalyst coordinates to the terminal alkyne, forming a copper-acetylide intermediate.[12] This coordination dramatically alters the electronic properties and orbital coefficients of the alkyne, leading to a highly ordered transition state with the nitrile oxide that almost exclusively yields the 3,5-disubstituted product.[5][11] This is a cornerstone of "click chemistry" applications for isoxazole synthesis.[5]
Q: The 3,5-isomer is common, but my target is the less common 3,4-disubstituted isoxazole. How can this be achieved?
A: Synthesizing the 3,4-disubstituted isomer requires overriding the inherent reactivity of the system. While more challenging, several strategies have been developed:
-
Ruthenium Catalysis: Certain ruthenium catalysts have been shown to completely reverse the regioselectivity of the cycloaddition, favoring the 3,4-isomer.[11][14] The mechanism is believed to involve the formation of a ruthenium-nitrile oxide complex, which reverses the polarity of the dipole, leading to the opposite regiochemical outcome.[14]
-
Substrate Control with Internal Alkynes: While terminal alkynes are most common, using carefully designed internal alkynes can direct the regioselectivity. If one substituent on the alkyne is strongly electron-withdrawing and the other is strongly electron-donating, you can polarize the triple bond to favor the formation of the 3,4-isomer.
-
Enamine-Based Approaches: An alternative strategy involves reacting an N-hydroximidoyl chloride with an enamine (formed in situ from an aldehyde). This [3+2] cycloaddition, followed by an oxidation step, provides a metal-free route to 3,4-disubstituted isoxazoles with high regioselectivity.[15][16][17]
Caption: Catalyst-Controlled Regioselectivity in Cycloadditions.
Experimental Protocol 2: Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles
This protocol is a general method adapted from literature procedures for the copper-catalyzed cycloaddition of in situ generated nitrile oxides.[4][11][18]
-
Reactant Mixture: To a solution of the terminal alkyne (1.0 eq) in a suitable solvent (e.g., THF or toluene, 0.2 M), add the hydroximoyl chloride (1.1 eq) and a copper(I) source, such as copper(I) iodide (CuI) (5 mol%).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 eq), dropwise at room temperature. The base generates the nitrile oxide in situ.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC, observing the consumption of the starting alkyne.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or recrystallization.
General FAQs and Troubleshooting
Q1: I've optimized my reaction, but I still have an inseparable mixture of regioisomers. What are my options for purification?
A1: Separating regioisomers with similar polarities is a significant challenge.[2] If standard column chromatography fails, consider these advanced techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase preparative HPLC can often resolve isomers that are inseparable by flash chromatography.
-
Solvent System Optimization: For column chromatography, systematically screen solvent systems. Sometimes adding a small amount of a third solvent or an acid/base modifier (e.g., acetic acid or triethylamine) can improve separation.[2][19]
-
Crystallization: Meticulous experimentation with different solvent systems may allow for the selective crystallization of one regioisomer from the mixture.
-
Chemical Derivatization: If one isomer has a unique functional handle, it may be possible to selectively derivatize it, enabling separation of the modified product. The protecting group can then be removed to yield the pure isomer.[2]
Q2: My isoxazole product seems to be decomposing during workup or purification. Why is this happening?
A2: While aromatic, the isoxazole ring contains a relatively weak N-O bond and can be sensitive to certain conditions:[2]
-
Strongly Basic or Reductive Conditions: The N-O bond can be cleaved by strong bases or catalytic hydrogenation (e.g., H₂/Pd).
-
Photochemical Instability: Prolonged exposure to UV light can cause ring rearrangement.
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.
Always handle isoxazole products under neutral or mildly acidic conditions and protect them from light if they appear sensitive.
Q3: My primary issue isn't regioselectivity, but the formation of furoxan byproducts from nitrile oxide dimerization. How can I prevent this?
A3: Furoxan (1,2,5-oxadiazole-2-oxide) formation is a common side reaction that competes with the desired cycloaddition.[2] It occurs when the nitrile oxide reacts with itself. To minimize this:
-
In Situ Generation: Always generate the nitrile oxide in situ in the presence of the alkyne.
-
Slow Addition: Use a syringe pump to slowly add the base or nitrile oxide precursor to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the abundant alkyne over dimerization.[2]
References
-
Jia, Q.-f., Benjamin, P. M. S., Huang, J., Du, Z., Zheng, X., Zhang, K., Conney, A. H., & Wang, J. (2013). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett, 24(01), 79-84. Available from: [Link]
-
Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Scilit. Available from: [Link]
-
Jia, Q.-f., et al. (2012). Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Synlett. Available from: [Link]
-
Org Biomol Chem. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. PubMed. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Organic Chemistry Portal. Available from: [Link]
-
Singh, M., & Singh, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available from: [Link]
-
Lin, B., Yu, P., He, C. Q., & Houk, K. N. (2016). Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Wang, H., et al. (2021). Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. Organic Letters. Available from: [Link]
-
Maynooth University Research Archive Library. (2012). Nitrile Oxide/Alkyne Cycloadditions. MURAL. Available from: [Link]
-
Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. International Journal of ChemTech Research. Available from: [Link]
-
de la Cruz, R., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]
-
Molecules. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. MDPI. Available from: [Link]
-
Kumar, K. A. (2013). Comprehensive Review on Huisgen's Cycloaddition Reactions. ResearchGate. Available from: [Link]
-
RSC Publishing. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available from: [Link]
-
YouTube. (2019). synthesis of isoxazoles. YouTube. Available from: [Link]
-
Molecules. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central. Available from: [Link]
-
Chemical & Pharmaceutical Bulletin. (2025). Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. PubMed. Available from: [Link]
-
Refubium. (2020). The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Freie Universität Berlin. Available from: [Link]
-
ARKIVOC. (2003). REGIOSELECTIVITY OF INTRAMOLECULAR NITRILE OXIDE–ALLENE CYCLOADDITIONS. ARKIVOC. Available from: [Link]
-
ResearchGate. (2019). Synthesis of various 3,5-diarylisoxazoles with the scope of substituents (R 1 ) on the chalcone. ResearchGate. Available from: [Link]
-
RSC Advances. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC - NIH. Available from: [Link]
-
ResearchGate. (2021). Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. ResearchGate. Available from: [Link]
-
Organic & Biomolecular Chemistry. (2014). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. RSC Publishing. Available from: [Link]
-
Molecules. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC - NIH. Available from: [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit. Available from: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available from: [Link]
-
Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. PMC - NIH. Available from: [Link]
-
Steroids. (2025). Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile. PubMed. Available from: [Link]
-
Journal of the American Chemical Society. (1996). First Successful Metal Coordination Control in 1,3-Dipolar Cycloadditions. High-Rate Acceleration and Regio- and Stereocontrol of Nitrile Oxide Cycloadditions to the Magnesium Alkoxides of Allylic and Homoallylic Alcohols. ACS Publications. Available from: [Link]
-
The Journal of Organic Chemistry. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC - NIH. Available from: [Link]
-
ResearchGate. (2014). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. Available from: [Link]
-
Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics. Available from: [Link]
-
PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 6. sphinxsai.com [sphinxsai.com]
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- 8. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereo- and regioselectivity in nitrile oxide cycloaddition reactions to norethisterone acetate as dipolarophile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 12. Isoxazole synthesis [organic-chemistry.org]
- 13. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition [organic-chemistry.org]
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- 17. scilit.com [scilit.com]
- 18. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. reddit.com [reddit.com]
Technical Support Center: Isoxazole Compound Stability in Solution
From the desk of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with isoxazole-containing compounds. The isoxazole ring is a valuable scaffold in medicinal chemistry, found in numerous FDA-approved drugs like valdecoxib, leflunomide, and various penicillins.[1][2][3] However, the inherent chemical properties of this five-membered heterocycle, particularly the labile nitrogen-oxygen (N-O) bond, present unique stability challenges in solution.[4][5] This guide provides in-depth troubleshooting advice, validated experimental protocols, and a mechanistic overview to help you anticipate, diagnose, and resolve stability issues in your research.
Part 1: Frequently Asked Questions (FAQs) on Isoxazole Stability
This section provides rapid answers to the most common queries regarding isoxazole stability.
Q1: My isoxazole compound is rapidly degrading in an aqueous solution. What is the most likely cause? A: The most common causes are pH-mediated hydrolysis and exposure to light. The isoxazole ring is particularly susceptible to base-catalyzed ring opening, which can occur even at neutral or slightly basic pH (e.g., pH 7.4).[6] Additionally, many isoxazoles are sensitive to UV irradiation, which can induce photochemical rearrangement.[1][4]
Q2: What is the fundamental reason for the instability of the isoxazole ring? A: The primary reason is the inherent weakness of the N-O bond within the heterocyclic ring.[4][5] This bond can be cleaved under various conditions, including reductive, basic, acidic, and photochemical stress, leading to ring opening or rearrangement.[1][4]
Q3: Are all isoxazole derivatives equally unstable? A: No, stability is highly dependent on the substituents attached to the ring. Electron-withdrawing or -donating groups, as well as steric hindrance around the ring, can significantly alter the lability of the N-O bond and the susceptibility of the ring to nucleophilic attack or other degradation pathways. For example, the presence of a hydrogen atom at the C3 position can be essential for certain base-catalyzed ring-opening mechanisms.[7]
Q4: What are the best general storage conditions for an isoxazole compound in a solution? A: For optimal stability, solutions should be stored at low temperatures (2-8°C or -20°C), protected from light by using amber vials or covering containers with foil, and prepared in a slightly acidic, non-nucleophilic buffer (e.g., pH 4-6 citrate or acetate buffer), if the compound's solubility permits. Always purge solutions with an inert gas like nitrogen or argon to minimize oxidative degradation.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental problems with a logical, step-by-step approach to diagnosis and resolution.
Problem A: Rapid Compound Loss in Aqueous Buffer (Suspected Hydrolysis)
You observe a rapid decrease in the parent compound peak area via HPLC analysis shortly after dissolving your isoxazole derivative in an aqueous buffer (e.g., PBS at pH 7.4).
Caption: Troubleshooting workflow for suspected photodegradation.
-
Why test light exposure? The N-O bond in the isoxazole ring is susceptible to cleavage under UV irradiation (e.g., 254 nm). [1]This can lead to a complex rearrangement, often through a highly reactive azirine intermediate, which can then form other products like an oxazole isomer. [1]This is a common, and often overlooked, cause of degradation in a standard laboratory environment. Studies on isoxazoline pesticides have confirmed that photolysis is a key degradation pathway, influenced by both pH and temperature.
Part 3: Mechanistic Insights into Isoxazole Degradation
Understanding the chemical pathways of degradation is critical for developing effective stabilization strategies.
Base-Catalyzed Ring Opening
This is one of the most prevalent degradation pathways for 3-unsubstituted isoxazoles. A base abstracts the acidic proton at the C3 position, initiating an elimination reaction that cleaves the N-O bond. [7]
Caption: Mechanism of base-catalyzed isoxazole degradation.
Photochemical Rearrangement
Exposure to UV light can provide the energy needed to break the weak N-O bond, leading to the formation of an azirine intermediate, which can then rearrange to a more stable oxazole ring. [1]
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HDAC Inhibitor Assay Variability
Welcome to the technical support center for histone deacetylase (HDAC) inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these assays and overcome common sources of variability. By understanding the underlying principles and potential pitfalls, you can ensure the generation of robust, reproducible, and reliable data in your HDAC inhibitor screening and profiling experiments.
Introduction: The Challenge of Consistency in HDAC Assays
Histone deacetylases are a class of enzymes crucial for the epigenetic regulation of gene expression, making them significant targets for therapeutic intervention in diseases like cancer and neurodegenerative disorders.[1] The development of small molecule inhibitors targeting specific HDAC isoforms is a major focus of drug discovery.[2] However, in vitro and cell-based assays used to screen for and characterize these inhibitors are susceptible to variability, which can lead to inconsistent results and false interpretations.
This guide provides a structured approach to troubleshooting, grounded in scientific expertise and practical experience. We will explore the causal factors behind common issues and offer validated protocols to diagnose and resolve them.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers encounter when working with HDAC inhibitor assays.
Q1: My positive control inhibitor (e.g., Trichostatin A) shows inconsistent IC50 values between experiments. What could be the cause?
A1: Variability in positive control IC50 values often points to inconsistencies in fundamental assay parameters. Key factors to investigate include:
-
Enzyme Activity: The specific activity of your recombinant HDAC enzyme can fluctuate between batches or degrade with improper storage. Always handle enzymes according to the manufacturer's instructions and consider running a standard activity curve with each new batch.[3]
-
Substrate Concentration: Ensure the substrate concentration is consistent and ideally at or below the Michaelis constant (Km) for the enzyme.[4]
-
Incubation Times: Both enzyme-substrate and inhibitor-enzyme incubation times must be precisely controlled.
-
Reagent Preparation: Freshly prepare all buffers and reagent dilutions for each experiment to avoid degradation.
Q2: I'm observing a high background signal in my no-enzyme control wells. What's going on?
A2: A high background signal can mask true enzyme activity and inhibitor effects. Common causes include:
-
Substrate Instability: Some fluorogenic or luminogenic substrates can spontaneously hydrolyze, leading to a signal in the absence of enzyme activity. Test substrate stability over the course of your assay time.
-
Contaminated Reagents: Ensure all buffers and water are free of contaminating proteases or other enzymes that might act on the substrate.
-
Autofluorescence of Assay Plates or Reagents: Use low-autofluorescence plates and check all buffer components for intrinsic fluorescence at your assay's excitation and emission wavelengths.
Q3: Why are my biochemical assay hits not showing activity in my cell-based assays?
A3: This is a frequent challenge in drug discovery and can be attributed to several factors:
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[4]
-
Compound Stability: The compound could be rapidly metabolized or degraded within the cellular environment.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps, which actively remove it from the cell.
-
Off-Target Effects: The compound's activity in the biochemical assay might be due to an off-target effect not relevant in a cellular context. It is crucial to confirm hits from primary screens with secondary, orthogonal assays.[5]
In-Depth Troubleshooting Guides
This section provides a more detailed breakdown of specific issues, their underlying causes, and step-by-step protocols for resolution.
Issue 1: High Variability in Replicate Wells (High Coefficient of Variation - CV%)
A high CV% within replicate wells is a clear indicator of technical inconsistency in your assay setup.
Root Cause Analysis
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme, substrate, or inhibitor, is a primary source of variability.
-
Incomplete Mixing: Failure to properly mix reagents in the well can lead to localized concentration differences and uneven reaction rates.
-
Edge Effects: Evaporation from wells on the perimeter of the plate can concentrate reagents and alter reaction kinetics.
-
Temperature Gradients: Uneven temperature across the assay plate can lead to different reaction rates in different wells.
Troubleshooting Workflow
Caption: Troubleshooting high replicate variability.
Protocol: Validating Pipetting Accuracy
-
Prepare a Dye Solution: Create a concentrated solution of a colored dye (e.g., trypan blue) in your assay buffer.
-
Perform Serial Dilutions: Use the pipettes to perform a serial dilution of the dye across a 96-well plate.
-
Read Absorbance: Measure the absorbance of each well at the appropriate wavelength.
-
Analyze Linearity: Plot the absorbance values against the expected concentrations. A non-linear plot or high variability in replicate dilutions indicates a pipetting issue.
Issue 2: False Positives and False Negatives
False results can derail a screening campaign. Understanding their origins is key to eliminating them.
Root Cause Analysis
| Issue | Potential Causes | Assay Type Affected |
| False Positives | - Autofluorescence of test compounds.[5]- Quenching of the fluorescent signal by test compounds.[5]- Inhibition of the coupling enzyme in multi-step assays.[6] | Primarily Fluorescent Assays |
| False Negatives | - Poor solubility of the test compound.[3]- Compound degradation in assay buffer.[3]- Compound binding to plasticware. | All Assay Types |
Diagram: Differentiating True Hits from False Positives
Caption: Workflow for validating initial screening hits.
Protocol: Counter-Screen for Compound Interference
-
Assay Setup: Prepare a set of assay wells containing all components except the HDAC enzyme.
-
Add Compound: Add the putative inhibitor compound at the same concentration used in the primary screen.
-
Incubate and Read: Follow the same incubation and reading steps as the primary assay.
-
Analysis: Any change in signal in the absence of the enzyme indicates that the compound is directly interfering with the detection method (e.g., autofluorescence or quenching) and is likely a false positive.[5]
Issue 3: Inconsistent Enzyme Activity
The HDAC enzyme is the heart of the assay, and its stability and activity are paramount.[7]
Root Cause Analysis
-
Improper Storage: Repeated freeze-thaw cycles or storage at the wrong temperature can denature the enzyme.
-
Buffer Components: The pH, salt concentration, and presence of additives like BSA can significantly impact enzyme activity and stability.[8][9]
-
Enzyme Concentration: Using an enzyme concentration that is too high can lead to rapid substrate depletion, while too low a concentration can result in a poor signal-to-background ratio.
Protocol: Optimizing Enzyme Concentration
-
Prepare Enzyme Dilutions: Perform a serial dilution of the HDAC enzyme in the assay buffer.
-
Set Up Reactions: In a multi-well plate, add a fixed, non-limiting concentration of the substrate to each well.
-
Initiate Reaction: Add the different enzyme concentrations to initiate the reaction.
-
Kinetic Read: Measure the signal at regular intervals over a set period (e.g., 60 minutes).
-
Determine Linear Range: Plot the reaction rate (change in signal per unit time) against the enzyme concentration. Identify the concentration range that gives a linear response. This is the optimal range for your inhibitor assays.
Issue 4: Substrate-Related Problems
The choice and handling of the substrate are critical for assay success.
Root Cause Analysis
-
Incorrect Substrate for Isoform: Different HDAC isoforms have distinct substrate specificities. Using a non-preferred substrate can lead to low activity and inaccurate inhibitor profiling.[10][11]
-
Substrate Concentration Above Km: At very high substrate concentrations, the assay may become less sensitive to competitive inhibitors.
-
Substrate Solubility: Poorly soluble substrates can lead to inaccurate concentrations and variable results.
Table: Substrate Considerations for HDAC Classes
| HDAC Class | Common Substrate Characteristics | Example Substrates |
| Class I | Prefer smaller acetylated lysine side chains. | Boc-Lys(Ac)-AMC, Fluor de Lys®-SIRT2 |
| Class IIa | Can be sensitive to peptide sequence flanking the acetyl-lysine. | Specific peptide sequences with acetyl-lysine. |
| Class IIb (HDAC6) | Can deacetylate non-histone proteins like tubulin. | Acetylated tubulin-derived peptides. |
| HDAC11 | Prefers fatty-acylated substrates. | Myristoylated or palmitoylated peptides.[12] |
Protocol: Determining the Michaelis Constant (Km)
-
Prepare Substrate Dilutions: Create a range of substrate concentrations, typically from 0.1x to 10x the expected Km.
-
Set Up Reactions: Add a fixed, optimal concentration of HDAC enzyme to wells containing the different substrate concentrations.
-
Measure Initial Velocities: Measure the initial reaction rate (V₀) for each substrate concentration.
-
Plot Data: Create a Michaelis-Menten plot (V₀ vs. [Substrate]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Calculate Km: The Km is the substrate concentration at which the reaction rate is half of Vmax. This value is essential for designing robust inhibitor assays.[6]
Conclusion: A Systematic Approach to Robust Data
References
-
Jung, M., et al. (2016). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. Journal of Biomolecular Screening. Available at: [Link]
-
Moreno-Yruela, C., et al. (2021). High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays. STAR Protocols. Available at: [Link]
-
Schlitter, F., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Available at: [Link]
-
Hauk, G., et al. (2018). HDAC8 substrate selectivity is determined by long- and short-range interactions leading to enhanced reactivity for full-length histone substrates compared with peptides. Journal of Biological Chemistry. Available at: [Link]
-
Schlitter, F., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Publications. Available at: [Link]
-
Itoh, Y., et al. (2016). False HDAC Inhibition by Aurone Compound. Chemical & Pharmaceutical Bulletin. Available at: [Link]
-
Oess, S., et al. (2018). The enzyme activity of histone deacetylase 8 is modulated by a redox-switch. Redox Biology. Available at: [Link]
-
Coussens, N. P., et al. (2013). A bioluminogenic HDAC activity assay: validation and screening. Journal of Biomolecular Screening. Available at: [Link]
-
Lee, S., et al. (2017). HDAC1 Substrate Profiling using Proteomics-Based Substrate Trapping. Scientific Reports. Available at: [Link]
-
PerkinElmer. (n.d.). Screening HDAC Inhibitors – A Workflow Comprising High Throughput and High Content Screening. PerkinElmer Application Note. Available at: [Link]
-
Zagan, J., et al. (2022). A toolbox for class I HDACs reveals isoform specific roles in gene regulation and protein acetylation. PLoS Genetics. Available at: [Link]
-
Abbey, M. (2018). The process of HDAC11 Assay Development: enzyme stability. Open Lab Notebooks. Available at: [Link]
-
Maria Antony Dhivyan, J. E., & Anoop, M. N. (2012). Virtual screening and lead optimisation to identify novel inhibitors for HDAC-8. arXiv. Available at: [Link]
-
Hanke, T., et al. (2020). Substrate-Guided Development of HDAC11-Selective Inhibitors Featuring α-Amino Amide Zinc-Binding Groups. ACS Omega. Available at: [Link]
-
Inks, E. S., et al. (2012). An Unbiased Approach To Identify Endogenous Substrates of “Histone” Deacetylase 8. ACS Chemical Biology. Available at: [Link]
-
Shultz, M. D., et al. (2020). A comparative study of target engagement assays for HDAC1 inhibitor profiling. Scientific Reports. Available at: [Link]
-
Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Pharmacology. Available at: [Link]
-
Johnson, G. E., et al. (2011). Histone-deacetylase inhibitors produce positive results in the GADD45a-GFP GreenScreen HC assay. Mutagenesis. Available at: [Link]
-
Banks, E., et al. (2019). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods in Enzymology. Available at: [Link]
-
Senger, S., & Moughty, T. (2021). Metabolism, HDACs, and HDAC Inhibitors: A Systems Biology Perspective. International Journal of Molecular Sciences. Available at: [Link]
-
Schlitter, F., et al. (2019). Continuous Activity Assay for HDAC11 Enabling Reevaluation of HDAC Inhibitors. ACS Omega. Available at: [Link]
-
Shrestha, G., et al. (2019). Chemical screen identifies diverse and novel histone deacetylase (HDAC) inhibitors as repressors of NUT function: implications for NUT carcinoma pathogenesis and treatment. Oncogene. Available at: [Link]
-
Witt, O., et al. (2017). How to distinguish between the activity of HDAC1-3 and HDAC6 with Western blot. ResearchGate. Available at: [Link]
-
BMG LABTECH. (n.d.). Histone deacetylase 1 (HDAC1) assay. BMG LABTECH Application Note. Available at: [Link]
-
Varadi, A., et al. (2017). Image-based drug screen identifies HDAC inhibitors as novel Golgi disruptors synergizing with JQ1. Molecular Biology of the Cell. Available at: [Link]
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BPS Bioscience. (n.d.). HDAC Assay Buffer. BPS Bioscience. Available at: [Link]
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Hayashi-Takanaka, Y., et al. (2019). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega. Available at: [Link]
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Bowers, A. A., et al. (2008). Development of a fluorescence polarization based assay for histone deacetylase ligand discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Li, H., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. Journal of Molecular Modeling. Available at: [Link]
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Shchegravina, O. V., et al. (2024). In-Cell Testing of Zinc-Dependent Histone Deacetylase Inhibitors in the Presence of Class-Selective Fluorogenic Substrates: Potential and Limitations of the Method. Biomedicines. Available at: [Link]
-
Villagra, A., et al. (2010). Preparation and Biochemical Analysis of Classical Histone Deacetylases. Methods in Molecular Biology. Available at: [Link]
-
Advanced Cell Diagnostics. (n.d.). High Background, In Situ Hybridization. Advanced Cell Diagnostics. Available at: [Link]
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Technical Support Center: Overcoming Solubility Challenges of Isoxazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-based inhibitors. This guide is designed to provide in-depth, practical solutions to one of the most common hurdles in the development of this important class of compounds: poor aqueous solubility. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles and field-proven insights to help you make informed decisions in your experimental design.
The isoxazole moiety is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs like the COX-2 inhibitor valdecoxib and the antirheumatic agent leflunomide.[1] Its versatility in forming key interactions with biological targets is well-established.[2][3] However, the often-crystalline and lipophilic nature of substituted isoxazole derivatives frequently leads to low aqueous solubility, posing significant challenges for preclinical assays, formulation development, and ultimately, oral bioavailability.[4][5]
This guide is structured to walk you through understanding the problem, assessing it in your lab, and then systematically troubleshooting it with advanced formulation strategies.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common initial questions and provides a foundational understanding of the solubility issues pertinent to isoxazole-based compounds.
Q1: Why are my isoxazole-based inhibitors consistently showing poor solubility in aqueous buffers?
A1: The solubility of a compound is governed by a delicate balance between its crystal lattice energy (the energy required to break apart the solid-state crystal) and the solvation energy (the energy released upon interaction with the solvent). Several factors specific to isoxazole derivatives contribute to poor aqueous solubility:
-
High Lipophilicity: The basic isoxazole ring itself has a non-polar character, and the aromatic and aliphatic substituents necessary for target binding often significantly increase the overall lipophilicity of the molecule. This is reflected in a high LogP value.[6][7] A study on various isoxazole derivatives showed predicted LogP values in the range of 2.07-4.82, indicating a preference for lipid environments over aqueous ones.[6]
-
Crystalline Nature: Many isoxazole derivatives are highly crystalline solids. The strong intermolecular interactions within the crystal lattice (e.g., π-π stacking, hydrogen bonds) require a substantial amount of energy to overcome, which the favorable interactions with water molecules may not be sufficient to provide.
-
Lack of Ionizable Groups: Unless your design specifically incorporates acidic or basic functional groups, the isoxazole ring itself is not readily ionizable at physiological pH. This limits the ability to use simple pH modification to enhance solubility.
Q2: I am using DMSO as a co-solvent for my in-vitro assays, but I'm seeing compound precipitation. What is happening?
A2: This is a classic issue related to the difference between kinetic and thermodynamic solubility. You are likely observing the effects of exceeding the kinetic solubility limit.
-
The DMSO "Trap": Your inhibitor is highly soluble in 100% DMSO, allowing you to create a concentrated stock solution. However, when you dilute this stock into an aqueous buffer, the solvent environment rapidly changes from organic to predominantly aqueous.
-
Supersaturation and Precipitation: The compound is suddenly at a concentration far above its thermodynamic (true) solubility in the aqueous buffer. This creates a thermodynamically unstable supersaturated solution. Over time, even seconds to minutes, the compound will begin to precipitate out of the solution to reach its lower, equilibrium solubility, leading to unreliable assay results.
Q3: Can I just modify the chemical structure to improve solubility?
A3: Yes, and this should always be a consideration in lead optimization. Structure-activity relationship (SAR) studies can be extended to structure-solubility relationships.
-
Incorporate Polar/Ionizable Groups: Strategically adding polar functional groups (e.g., hydroxyls, amines) or ionizable groups (e.g., carboxylic acids, basic amines) can significantly improve aqueous solubility.
-
Case Study - Isoxazole FXR Agonists: A study on novel isoxazole derivatives as FXR agonists demonstrated this principle effectively. By changing the position of a carboxylic acid group on a terminal aromatic ring, they were able to improve aqueous solubility. Specifically, a derivative with the acid in the 3-position (meta) showed improved solubility compared to the isomer with the acid in the 4-position (para).[8]
-
Balance is Key: The primary challenge is to enhance solubility without negatively impacting the compound's potency and selectivity for its target. The key binding interactions must be preserved.
Q4: Is the isoxazole ring itself stable during formulation processes that involve heat or different pH values?
A4: The isoxazole ring is generally a stable aromatic system, but it has a known liability: it can be susceptible to cleavage under certain conditions, particularly basic pH.[9]
-
pH Sensitivity: A study on the isoxazole-containing drug leflunomide showed that the ring is stable at acidic and neutral pH at 37°C. However, at pH 10, the ring opening was considerably faster, with a half-life of just 1.2 hours.[10] This is a critical consideration when selecting excipients or formulation methods that might expose the compound to basic microenvironments.
-
Thermal Stability: The thermal stability will be highly dependent on the overall structure of your specific inhibitor. It is crucial to characterize your compound by techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) before attempting heat-intensive methods like hot-melt extrusion.
Part 2: Initial Characterization & Troubleshooting Workflow
Before attempting complex formulation strategies, a systematic characterization of your inhibitor's solubility is essential. This workflow ensures you are choosing the right approach for the right reasons.
Workflow for Assessing Solubility Issues
Caption: Initial workflow for characterizing and addressing solubility.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method to determine the true equilibrium solubility of your compound.
Objective: To determine the saturation concentration of an isoxazole inhibitor in a specific aqueous buffer at a constant temperature.
Materials:
-
Isoxazole inhibitor (crystalline powder)
-
Buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with a validated analytical method for the compound
-
0.22 µm syringe filters (ensure low compound binding)
Procedure:
-
Add an excess amount of the solid inhibitor to a glass vial (enough that a solid phase remains at the end of the experiment).
-
Add a known volume of the buffer to the vial.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached. Check for remaining solid material.
-
After incubation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter. Crucial Step: Discard the first portion of the filtrate to saturate any binding sites on the filter.
-
Dilute the filtrate with an appropriate solvent (e.g., mobile phase) to a concentration within the calibration curve range of your HPLC method.
-
Quantify the concentration using the validated HPLC method. The resulting concentration is the thermodynamic solubility.
Part 3: Advanced Formulation Strategies - A Deep Dive
If initial characterization confirms that your isoxazole inhibitor has poor thermodynamic solubility, advanced formulation strategies are necessary. Below are detailed guides to the most effective approaches.
Strategy 1: Amorphous Solid Dispersions (ASDs)
Core Principle: Convert the crystalline drug into its higher-energy, more soluble amorphous form and stabilize it within a polymer matrix. This approach circumvents the need to overcome the crystal lattice energy during dissolution.[11][12]
Why it's effective for Isoxazoles: Many isoxazole inhibitors are rigid, planar molecules that pack efficiently into a stable crystal lattice. Transforming them into an amorphous state can lead to dramatic increases in apparent solubility and dissolution rate. A case study on celecoxib, a COX-2 inhibitor, showed that amorphous dispersions with PVP significantly enhanced its solubility.[13]
Method A: Hot-Melt Extrusion (HME)
HME is a solvent-free process where the drug and a thermoplastic polymer are heated and mixed, forming a solid solution or dispersion upon cooling.[14][15]
Logical Workflow for HME Formulation Development
Caption: Stepwise approach for Hot-Melt Extrusion (HME) formulation.
Troubleshooting HME for Isoxazole Inhibitors:
-
Problem: Thermal degradation of the inhibitor.
-
Cause: The isoxazole ring or other functional groups may be unstable at the required processing temperature.
-
Solution: Screen for polymers with lower glass transition temperatures (Tg). Incorporate a plasticizer (e.g., polyethylene glycol, poloxamer) to reduce the processing temperature.[16] Ensure the extrusion temperature is kept well below the onset of degradation as determined by TGA.
-
-
Problem: Incomplete amorphization or drug-polymer phase separation.
-
Cause: Poor miscibility between the drug and the polymer.
-
Solution: Select a polymer with a similar solubility parameter to your isoxazole derivative.[17] Increase the shear energy by adjusting the screw design and speed. Ensure the drug loading is not above its solubility limit in the polymer at the processing temperature.
-
Strategy 2: Co-crystallization
Core Principle: Create a new crystalline solid form composed of the active pharmaceutical ingredient (API) and a pharmaceutically acceptable co-former, held together by non-covalent interactions (typically hydrogen bonds). This new solid form has unique physicochemical properties, including potentially higher solubility and dissolution rate.[18]
Why it's effective for Isoxazoles: The isoxazole ring contains hydrogen bond acceptors (the nitrogen and oxygen atoms). If your inhibitor also has hydrogen bond donor groups (e.g., amides, hydroxyls), it is an excellent candidate for forming co-crystals with GRAS (Generally Regarded As Safe) co-formers.
Experimental Protocol: Co-crystal Screening by Slurry Conversion
Objective: To screen for potential co-crystal formation between an isoxazole inhibitor and a library of co-formers.
Materials:
-
Isoxazole inhibitor
-
Library of GRAS co-formers (e.g., succinic acid, nicotinamide, saccharin)
-
Selection of solvents (e.g., ethanol, ethyl acetate, acetonitrile)
-
Small-scale vials and magnetic stir bars
-
Powder X-ray Diffractometer (XRPD)
Procedure:
-
Preparation: In a vial, add the isoxazole inhibitor and a co-former in a defined molar ratio (e.g., 1:1).
-
Slurrying: Add a small amount of the chosen solvent, just enough to create a mobile slurry.
-
Equilibration: Seal the vial and stir the slurry at a constant temperature (e.g., room temperature) for 24-72 hours.
-
Isolation: Isolate the solid material by vacuum filtration and allow it to air dry.
-
Analysis: Analyze the resulting solid by Powder X-ray Diffraction (XRPD).
-
Interpretation: Compare the XRPD pattern of the new solid to the patterns of the starting inhibitor and the co-former. A new, unique pattern indicates the formation of a new solid phase, likely a co-crystal.
Solid-State Characterization: The Key to a Validated Formulation
Regardless of the chosen strategy, rigorous characterization of the final solid form is non-negotiable.
| Technique | Purpose for Isoxazole Formulations | What to Look For |
| Powder X-ray Diffraction (XRPD) | To determine the physical form (crystalline vs. amorphous).[19] | Crystalline: Sharp, distinct peaks. Amorphous: A broad, diffuse "halo" with no sharp peaks.[20] Co-crystal: A new, unique pattern of sharp peaks different from the API or co-former. |
| Differential Scanning Calorimetry (DSC) | To assess thermal properties like melting point (Tm) and glass transition (Tg).[18] | Crystalline: A sharp endotherm at the melting point. Amorphous: A step change in the baseline indicating the glass transition. Co-crystal: A single, sharp melting endotherm different from the API or co-former.[21][22] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To probe for intermolecular interactions (e.g., hydrogen bonds) between the drug and excipients.[23][24] | Shifts in the vibrational frequencies of key functional groups (e.g., C=O stretch, N-H stretch, S=O stretch) indicate the formation of new interactions, which is evidence of a molecular dispersion.[25][26][27] |
Step-by-Step Guide to Interpreting Characterization Data for an ASD
-
Run XRPD: The primary check. Your extrudate or spray-dried powder should show a complete halo, confirming the absence of crystallinity. Any remaining sharp peaks from the original API indicate an incomplete conversion.
-
Run DSC: The thermogram should show a single Tg, indicating a homogenous, miscible system. The absence of a melting endotherm for the drug corroborates the XRPD data.
-
Run FT-IR: Compare the spectra of the pure inhibitor, the pure polymer, and the ASD. Look for shifts in key peaks. For example, if your isoxazole derivative has a sulfonamide group (like celecoxib), a shift in the S=O stretching frequency upon dispersion in a polymer like PVP would be strong evidence of a hydrogen-bonding interaction stabilizing the amorphous form.[28]
This guide provides a framework for systematically addressing the solubility challenges of isoxazole-based inhibitors. By combining a thorough understanding of the molecule's physicochemical properties with a logical, evidence-based approach to formulation development, researchers can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Investigation of drug–polymer interactions by FTIR. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
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- Stability and Solubility of Celecoxib-PVP Amorphous Dispersions: A Molecular Perspective. (2025, August 5).
- Boost of solubility and supersaturation of celecoxib via synergistic interactions of methacrylic acid-ethyl acrylate copolymer (1:1) and hydroxypropyl cellulose in ternary amorphous solid dispersions. (n.d.). NIH.
- Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. (2018, December 20). NIH.
- Effect of Drug–Polymer Interaction in Amorphous Solid Dispersion on the Physical Stability and Dissolution of Drugs: The Case of Alpha-Mangostin. (2023, July 13). PMC - NIH.
- Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. (2021, May 18).
- Molecular Interactions in Solid Dispersions of Poorly Water-Soluble Drugs. (2020, August 7). PMC - NIH.
- Amorphous Salts Solid Dispersions of Celecoxib: Enhanced Biopharmaceutical Performance and Physical Stability. (n.d.). Semantic Scholar.
- Lipophilicity and water solubility of Isoxazole derivatives computed by... (n.d.).
- Development and Characterization of Co-crystals Assisted with In-silico Screening for Solubility and Permeability Enhancement of Curcumin. (2023, September 12). bioRxiv.
- DSC as a screening tool for rapid co-crystal detection in binary mixtures of benzodiazepines with co-formers. (2017, November 26). SpringerLink.
- pH and temperature stability of the isoxazole ring in leflunomide. (n.d.).
- Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PMC - PubMed Central.
- Longhi, M. R., & de Bertorello, M. M. (1990). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Journal of Pharmaceutical Sciences, 79(8), 754-757.
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Isoxazole. (n.d.). Solubility of Things. Retrieved January 12, 2026, from [Link]
- Selecting Excipients for Enhancing Solubility of Hot-Melt Extrusion Formulations. (2023, December 3). Pharmaceutical Technology.
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Pharmaceutical Excipients for Hot-Melt Extrusion. (n.d.). PharmTech. Retrieved January 12, 2026, from [Link]
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formulation strategies to improve bioavailability and oral absorption of sotorasib (amg 510). (n.d.). Retrieved January 12, 2026, from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 12, 2026, from [Link]
- Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. (2020, July 9). PMC - NIH.
- Methods for characterization of co-crystals. (n.d.).
- Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020, May 10).
- Aungst, B. J. (1993). Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism. Journal of Pharmaceutical Sciences, 82(10), 979-987.
- The recent progress of isoxazole in medicinal chemistry. (n.d.).
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Hot-melt extrusion. (n.d.). Retrieved January 12, 2026, from [Link]
- Formulation strategies to improve the bioavailability of poorly absorbed drugs. (n.d.).
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. (2021, June 15). PMC - PubMed Central.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher.
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). PMC - NIH.
- Selection of excipients for melt extrusion with two poorly water-soluble drugs by solubility parameter calculation and thermal analysis. (2025, August 10).
- The excipient of choice for taste masking technology with Hot Melt Extrusion. (n.d.). Roquette.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC - NIH.
- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. (2024, December 5). PubMed.
- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 3).
- Characterization of amorphous solid dispersions. (2019, January 12). Kinam Park.
- X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma.
- Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. (n.d.).
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PubMed.
- Compendium of Drug Degradation P
- Advances in isoxazole chemistry and their role in drug discovery. (2025, March 19). Semantic Scholar.
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Technical Support Center: Purification Strategies for Polar Isoxazole Compounds
Welcome to the Technical Support Center for the purification of polar isoxazole derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating these valuable heterocyclic compounds. The inherent polarity of many biologically active isoxazoles, driven by the nitrogen and oxygen heteroatoms and other polar functional groups, often complicates standard purification workflows.[1]
This document moves beyond generic protocols to provide in-depth, field-tested troubleshooting strategies and answers to frequently asked questions. Our goal is to empower you with the causal understanding needed to design robust and efficient purification processes.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating challenges encountered during the purification of polar isoxazole compounds in a direct question-and-answer format.
Q1: My polar isoxazole derivative is highly soluble in water. How can I efficiently extract it into an organic solvent?
High water solubility is a primary hurdle. Standard solvents like ethyl acetate may yield poor recovery. The core issue is the unfavorable partitioning coefficient of the analyte between the aqueous and organic phases.
Causality & Solution:
To shift the equilibrium, you must decrease the compound's affinity for the aqueous phase or increase its affinity for the organic phase.
-
Salting Out: Saturate the aqueous layer with a salt such as sodium chloride (NaCl).[2] This increases the ionic strength of the aqueous phase, disrupting the hydration shell around your polar molecule and effectively "pushing" it into the organic layer.[2]
-
pH Adjustment: If your isoxazole possesses acidic or basic functional groups (e.g., a carboxylic acid or an amino group), you can dramatically alter its polarity. Adjusting the pH to neutralize the charge on these functional groups will make the molecule less polar and significantly improve its extraction into an organic solvent.[2][3] For example, basifying an acidic isoxazole will make it an ionic salt, keeping it in the aqueous layer, while acidifying a basic isoxazole will do the same. To extract it, you must adjust the pH to its neutral form.
-
Use of a More Polar Organic Solvent: If salting out is insufficient, switch to a more polar extraction solvent. Solvents like n-butanol or a 3:1 mixture of chloroform and isopropanol are more capable of solvating polar molecules and will be more effective at pulling your compound from the water layer.[2]
-
Continuous Liquid-Liquid Extraction: For exceptionally water-soluble compounds, continuous extraction is a powerful, albeit more complex, technique that repeatedly passes fresh organic solvent through the aqueous phase to gradually extract the target compound.[2]
Q2: I am observing significant streaking and poor separation during silica gel column chromatography. What can I do to improve this?
Streaking, or tailing, is a classic sign of undesirable secondary interactions between your polar compound and the stationary phase. The free silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with basic or highly polar analytes, leading to slow, uneven elution.[4]
Causality & Solution:
The key is to mitigate these strong, non-specific interactions.
-
Incorporate a Mobile Phase Modifier:
-
For Basic Compounds: Add a small amount of a competitive base like triethylamine (0.1–2%) or ammonium hydroxide to your mobile phase.[2][5][6] These additives will preferentially interact with the acidic silanol sites, effectively masking them from your isoxazole and allowing for sharper, more symmetrical peaks.
-
For Acidic Compounds: Similarly, adding a small amount of an acid like acetic acid or formic acid (0.1-1%) can improve the peak shape of acidic analytes.[2][5][6]
-
-
Change the Stationary Phase: If modifiers are ineffective, silica may not be the right choice. Consider alternative stationary phases:
-
Alumina: Available in acidic, neutral, or basic forms, alumina offers a different selectivity and can be an excellent alternative for compounds that are sensitive to the acidity of silica gel.[5]
-
Reversed-Phase Silica (C18): This is often the best solution. Here, the separation is based on hydrophobicity, and highly polar compounds will elute very early. This technique is discussed in more detail below.[2][5]
-
-
Dry Loading: If your compound has poor solubility in the starting mobile phase, it can cause issues when loaded onto the column. To circumvent this, use a "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., methanol, DCM), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be loaded evenly onto the top of your column.[2]
Q3: My isoxazole derivative appears to be decomposing during workup or purification. Why might this be happening?
The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[5][7]
Causality & Solution:
Identifying the source of degradation is critical.
-
pH Instability: The isoxazole ring can be sensitive to strongly basic conditions, which can cause ring-opening.[5][8] Some derivatives may also be unstable in strongly acidic environments.[9] Whenever possible, use milder workup procedures and maintain a pH as close to neutral as possible.
-
Reductive Cleavage: Standard reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd), will readily cleave the N-O bond.[5] Avoid these conditions if you wish to retain the isoxazole core.
-
Silica Gel Acidity: As mentioned, silica gel is acidic and can catalyze the degradation of sensitive compounds.[6] If you suspect this is happening (e.g., you see a new spot on TLC after letting the crude material sit on silica), switch to a more inert stationary phase like neutral alumina or use reversed-phase chromatography.[6]
-
Photochemical Instability: Some isoxazoles can undergo rearrangement when exposed to UV light.[5][7] If your compound is light-sensitive, protect it from light during workup and purification by using amber glassware or covering flasks with aluminum foil.
Q4: My final product is a persistent oil that refuses to crystallize. How can I obtain a solid?
Oily products are often the result of residual solvents or impurities that inhibit the formation of a crystal lattice.
Causality & Solution:
The goal is to remove these crystallization inhibitors or find a solvent system that encourages lattice formation.
-
Trituration: This is a powerful technique for purifying oils.[10] It involves "washing" the oil with a solvent in which your product is insoluble (or sparingly soluble), but the impurities are soluble. Common trituration solvents include hexanes, pentane, or diethyl ether.[10] Vigorously stir the oil with the solvent; this can often remove the impurities and induce solidification.
-
Recrystallization Solvent Screening: The initial choice of solvent may be suboptimal. Experiment with a variety of single and binary solvent systems. For polar isoxazoles, common successful systems include Ethanol/Water, Hexane/Ethyl Acetate, and Dichloromethane/Hexane.[10] The process involves dissolving the compound in a minimum of a hot "good" solvent and slowly adding a "poor" solvent until turbidity persists, then allowing it to cool slowly.[10]
-
Address Supersaturation: If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce nucleation.[6]
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic strategy for a new, highly polar isoxazole?
For a novel polar compound, a systematic approach is best. Reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often better starting points than traditional normal-phase (NP) chromatography.
-
Why not Normal-Phase (NP)? In NP, the stationary phase is polar (silica) and the mobile phase is non-polar.[11][12] Highly polar compounds interact very strongly with the silica, often requiring highly polar mobile phases (like methanol) to elute, which can lead to poor separation.[13]
-
Why Reversed-Phase (RP)? In RP, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile).[14][15] Polar compounds have weak interactions with the stationary phase and elute early. This is advantageous because it avoids the strong secondary interactions seen with silica and often provides better peak shapes.[16]
-
Why HILIC? HILIC is specifically designed for the separation of very polar compounds.[17][18][19] It uses a polar stationary phase (like silica or a bonded polar phase) but with a mobile phase typical of reversed-phase (high organic content with a small amount of aqueous solvent). In HILIC, a water-rich layer forms on the stationary phase, and polar analytes are retained by partitioning into this layer. Elution is achieved by increasing the water content, which is the opposite of RP.[18][19] HILIC often provides superior retention and separation for compounds that are unretained in reversed-phase.[13][20]
Q2: I have a mixture of isoxazole regioisomers that I can't separate. What are my options?
Regioisomers often have very similar polarities, making them a significant purification challenge. Standard flash chromatography may not have sufficient resolving power.
-
Preparative High-Performance Liquid Chromatography (Prep HPLC): This is a high-resolution technique that can often separate challenging isomer pairs. Both normal-phase and reversed-phase HPLC can be effective.[5]
-
Supercritical Fluid Chromatography (SFC): SFC is an excellent and often overlooked technique for isomer separation.[5] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and allows for very fast, efficient separations.[21][22] By adding polar co-solvents like methanol, the mobile phase polarity can be tuned to achieve separation.[22][23]
Data & Workflow Visualization
Chromatography Technique Comparison
| Technique | Stationary Phase Polarity | Mobile Phase Polarity | Elution Order for Polar Compounds | Best Suited For |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina) | Non-Polar (e.g., Hexane/EtOAc) | Elute Last[12] | Moderately polar compounds, separation of isomers.[11][24] |
| Reversed-Phase (RP) | Non-Polar (e.g., C18, C8) | Polar (e.g., Water/Acetonitrile) | Elute First[14] | A wide range of polarities, especially compounds too polar for NP. |
| HILIC | Polar (e.g., Silica, Amide, Zwitterionic) | Polar (High Organic + Aqueous) | Elute Last[18] | Very polar and hydrophilic compounds that are unretained in RP.[13][19] |
| SFC | Various (often Polar) | Non-Polar (Supercritical CO₂) + Polar Modifier | Varies with modifier | Chiral separations, difficult isomer separations, fast purifications.[5][21][22] |
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting a purification strategy for a new polar isoxazole.
Caption: Decision tree for selecting a purification method.
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography for a Basic Polar Isoxazole
This protocol is designed to mitigate tailing for basic compounds on standard silica gel.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., Hexane/Ethyl Acetate). To this mixture, add 0.5% v/v triethylamine (TEA). For example, for 1 L of 50:50 Hexane:EtOAc, add 5 mL of TEA.
-
Column Packing: Prepare a slurry of silica gel in the TEA-modified starting eluent. Pack the column as usual.
-
Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the compound onto a small amount of silica.
-
Elution: Run the column using a gradient of the TEA-modified eluent. The presence of TEA will significantly improve peak shape and recovery.[2]
-
Fraction Analysis & Product Isolation: Analyze the collected fractions by TLC, combine the pure fractions, and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography
This protocol is a starting point for compounds that are too polar for normal-phase chromatography.
-
Stationary Phase: Use a pre-packed C18 reverse-phase flash column.
-
Mobile Phase: The mobile phase will be a mixture of water and an organic solvent (typically acetonitrile or methanol). To improve peak shape, it is highly recommended to add 0.1% formic acid or trifluoroacetic acid (TFA) to both the water and the organic solvent.[2]
-
Column Equilibration: Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% acid) for at least 3-5 column volumes.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the initial mobile phase, methanol, or DMSO. If using DMSO, ensure the injection volume is small to avoid solvent effects.[2]
-
Elution: Elute with a gradient of increasing organic solvent concentration (e.g., from 5% to 100% acetonitrile in water). Polar compounds will elute first.
-
Fraction Analysis & Product Isolation: Monitor the elution with a UV detector. Collect fractions, confirm purity, and remove the organic solvent. The product will be in an aqueous solution, which may require freeze-drying (lyophilization) or extraction to isolate the final compound.
Protocol 3: Purification by Trituration for Oily Products
This protocol is useful for converting an oily product into a solid by washing away soluble impurities.[10]
-
Solvent Selection: Choose a solvent in which your product is expected to be insoluble, while impurities are soluble (e.g., cold diethyl ether, pentane, or hexanes).
-
Methodology:
-
Place the oily product in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen cold trituration solvent.
-
Stir the mixture vigorously. Use a spatula to break up the oil and encourage solidification as impurities are washed into the solvent.
-
If the product solidifies, collect the solid by vacuum filtration and wash it with a small amount of the cold solvent.
-
If the product remains an oil, carefully decant the solvent (which contains impurities) and repeat the process with fresh solvent. Several cycles may be necessary.
-
References
- HILIC – The Rising Star of Polar Chrom
-
Why is normal phase chromatography good for use on polar analytes?. ResearchGate. [Link]
- Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
-
How Good is SFC for Polar Analytes?. Chromatography Today. [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC/how-good-is-sfc-for-polar-analytes/32185)
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]
- Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies.
-
Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]
-
pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate. [Link]
-
Isoxazole - Solubility of Things. Solubility of Things. [Link]
-
Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]
-
Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed. [Link]
-
Normal Phase HPLC Columns. Phenomenex. [Link]
-
Supercritical fluid chromatography. Wikipedia. [Link]
-
Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography?. Teledyne Labs. [Link]
-
Aqueous normal-phase chromatography. Wikipedia. [Link]
-
Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions (RSC Publishing). [Link]
-
Video: Supercritical Fluid Chromatography. JoVE. [Link]
-
Isoxazole derivative - Solubility of Things. Solubility of Things. [Link]
-
Separation of Isoxazole, 5-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Lipophilicity and water solubility of Isoxazole derivatives computed by.... ResearchGate. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (NIH). [Link]
-
Reversed-phase chromatography. Wikipedia. [Link]
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. National Institutes of Health (NIH). [Link]
-
Isoxazole. Wikipedia. [Link]
-
Studies in isoxazole chemistry. 111.' The preparation and lithiation of 3,5-disubstituted isoxazoles. Canadian Science Publishing. [Link]
-
Acid–base extraction. Wikipedia. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
Organic Acid-Base Extractions. Chemistry Steps. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. [Link]
-
An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. Connect Journals. [Link]
-
synthesis of isoxazoles. YouTube. [Link]
-
Reversed Phase HPLC Columns. Phenomenex. [Link]
-
Reverse-Phase Chromatography: Columns & Mobile Phases Guide. Daicel Chiral Technologies. [Link]
-
Protein purification troubleshooting guide. Dutscher. [Link]
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- 24. hawach.com [hawach.com]
Technical Support Center: Enhancing Regioselectivity in Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of controlling regioselectivity in their synthetic routes. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] However, achieving the desired substitution pattern on the isoxazole ring is a common and often significant challenge.
The formation of regioisomeric mixtures not only reduces the yield of the target molecule but also necessitates difficult and costly purification steps.[3] This guide provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind key experimental choices to help you enhance the regioselectivity of your isoxazole synthesis.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during isoxazole synthesis.
Q1: My 1,3-dipolar cycloaddition between a terminal alkyne and a nitrile oxide is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I favor the 3,5-isomer?
A1: This is a classic challenge in isoxazole synthesis. While the Huisgen 1,3-dipolar cycloaddition inherently favors the 3,5-regioisomer due to electronic and steric factors, selectivity can be dramatically improved.[4][5] The most effective and widely adopted solution is the use of a copper(I) catalyst (e.g., CuI, or CuSO₄ with a reducing agent like sodium ascorbate).[6][7][8] Copper-catalyzed cycloadditions are highly regioselective for the 3,5-disubstituted product.[7] Additionally, optimizing reaction conditions such as using a less polar solvent (e.g., toluene) and lowering the reaction temperature can further enhance selectivity.[6]
Q2: I am trying to synthesize a 3,4-disubstituted isoxazole, but the 3,5-isomer is the major product. What can I do?
A2: The thermodynamic preference for the 3,5-isomer makes targeting the 3,4-isomer challenging with standard methods.[9] You have a few advanced strategies:
-
Use an Internal Alkyne: While terminal alkynes strongly favor the 3,5-isomer, using an internal alkyne can lead to 3,4,5-trisubstituted isoxazoles, where the regiochemical outcome is influenced by the substituents.[6]
-
Intramolecular Cycloaddition: If your molecule's design allows, an intramolecular nitrile oxide cycloaddition (INOC) can lock the reacting partners in a specific orientation, forcing the formation of the 3,4-substitution pattern.[9]
-
Alternative Synthetic Routes: Consider a different synthetic approach altogether. For instance, the cyclocondensation of specifically designed β-enamino diketones with hydroxylamine in the presence of a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂) can provide regioselective access to 3,4-disubstituted isoxazoles.[1][6]
Q3: My reaction yield is very low, and I'm isolating a significant amount of a byproduct. What is likely happening?
A3: A common cause of low yields in 1,3-dipolar cycloadditions is the dimerization of the nitrile oxide intermediate to form furoxans (1,2,5-oxadiazole-2-oxides).[3] This side reaction is especially prevalent at higher concentrations of the nitrile oxide. To mitigate this, you should generate the nitrile oxide in situ at a low temperature and ensure it can react promptly with the alkyne (the dipolarophile).[3][6] This is often achieved by the slow addition of an oxidant (like N-chlorosuccinimide) to a solution of the corresponding aldoxime and the alkyne.[6]
Q4: In my Claisen isoxazole synthesis using an unsymmetrical 1,3-dicarbonyl, I'm getting an inseparable mixture of regioisomers. How can I gain control?
A4: The classic Claisen condensation often suffers from poor regioselectivity with unsymmetrical 1,3-dicarbonyls because hydroxylamine can attack either carbonyl group.[1] Control can be achieved by:
-
Adjusting pH: Acidic conditions can often favor one isomer over the other.[7]
-
Modifying the Substrate: Using β-enamino diketone derivatives instead of the 1,3-dicarbonyl provides much better regiochemical control. The regioselectivity can then be directed by the choice of solvent and the use of a Lewis acid.[1][3][10]
Troubleshooting & Optimization Guides
This section provides a deeper dive into specific synthetic methods, explaining the causality behind common issues and offering structured solutions.
Guide 1: The 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
This is the most powerful and widely used method for isoxazole synthesis.[11] Regiocontrol is dictated by the frontier molecular orbitals (FMO) of the nitrile oxide (the dipole) and the alkyne (the dipolarophile).[12]
-
Causality: The regiochemical outcome depends on the energy gap and orbital coefficients of the interacting HOMO and LUMO of the reactants. For terminal alkynes, this interaction typically results in the preferential formation of the 3,5-disubstituted isomer, but the selectivity is not always perfect.[4][12] Factors like solvent polarity, temperature, and substituent electronics can influence the energy levels, leading to mixtures.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.[3]
The following table summarizes the impact of various parameters on the regioselective synthesis of isoxazoles from β-enamino diketones, a powerful alternative for accessing different substitution patterns.[1]
| Entry | Lewis Acid (equiv.) | Solvent | Additive | Ratio (2:3) | Yield (%) |
| 1 | BF₃·OEt₂ (0.5) | MeCN | - | 70:30 | 75 |
| 2 | BF₃·OEt₂ (1.0) | MeCN | - | 85:15 | 80 |
| 3 | BF₃·OEt₂ (2.0) | MeCN | Pyridine | >95:5 | 79 |
| 4 | BF₃·OEt₂ (2.0) | EtOH | Pyridine | 60:40 | 65 |
| 5 | Sc(OTf)₃ (1.0) | MeCN | Pyridine | 75:25 | 70 |
Data adapted from a study on the cyclocondensation of a model β-enamino diketone with hydroxylamine.[1] "Ratio (2:3)" refers to the ratio of two possible regioisomers.
Guide 2: Cyclocondensation of 1,3-Dicarbonyl Compounds
This classic method involves the reaction of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydroxylamine.[13] While straightforward, it is prone to regioselectivity issues with unsymmetrical substrates.
-
Causality: An unsymmetrical 1,3-dicarbonyl presents two electrophilic carbonyl carbons. Hydroxylamine, an unsymmetrical nucleophile, can initiate its attack at either carbonyl, leading to two different cyclization pathways and thus, a mixture of regioisomers.
-
Solutions & Mechanistic Insights:
-
Substrate Modification (The β-Enamino Diketone Strategy): Converting the 1,3-dicarbonyl to a β-enamino diketone is a highly effective strategy for directing the regiochemistry.[1][3] This modification deactivates one carbonyl group towards nucleophilic attack, providing a strong bias for the initial reaction to occur at the other carbonyl.
-
Lewis Acid Catalysis: A Lewis acid, such as BF₃·OEt₂, can be used to activate a specific carbonyl group.[1] By coordinating to the carbonyl oxygen, the Lewis acid increases its electrophilicity, making it the preferred site for the initial attack by hydroxylamine. The amount of Lewis acid is a critical parameter to optimize.[3]
-
Solvent and Additive Control: The choice of solvent and the presence of a base like pyridine can significantly influence the reaction's regiochemical outcome.[1] Polar aprotic solvents like acetonitrile (MeCN) in combination with pyridine have been shown to provide high regioselectivity in BF₃-mediated reactions.[1]
-
Caption: Key factors influencing regioselectivity in isoxazole synthesis.[6]
Experimental Protocols
The following protocols are provided as validated starting points. Optimization for specific substrates is highly recommended.
Protocol 1: Regioselective Synthesis of a 3,5-Disubstituted Isoxazole via Cu(I) Catalysis
This protocol describes the one-pot, three-step synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne, leveraging a copper-catalyzed cycloaddition.[7]
-
Nitrile Oxide Generation: To a solution of the aldoxime (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like dichloromethane (DCM) or a t-BuOH/H₂O mixture (10 mL), add a solution of sodium ascorbate (0.2 mmol) in water (1 mL).
-
Catalyst Addition: Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol) to the vigorously stirred mixture.
-
Oxidation: Slowly add a solution of an oxidant, such as N-chlorosuccinimide (NCS) (1.1 mmol) or an aqueous solution of sodium hypochlorite (NaOCl), over 30 minutes at 0 °C to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole via Lewis Acid Catalysis
This protocol details the synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone, where regioselectivity is controlled by a Lewis acid.[1][6]
-
Reactant Setup: In a flame-dried flask under an inert atmosphere (N₂ or Argon), dissolve the β-enamino diketone (0.5 mmol) and hydroxylamine hydrochloride (0.6 mmol) in anhydrous acetonitrile (4 mL).
-
Additive: Add pyridine (0.7 mmol) to the solution.
-
Lewis Acid Addition: Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 2.0 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir, monitoring progress by TLC (typically 4-8 hours).
-
Workup and Purification: Once the reaction is complete, carefully quench with saturated aqueous NaHCO₃ solution. Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired 3,4-disubstituted isoxazole.
References
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank. [Link]
-
Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
-
Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. National Institutes of Health. [Link]
-
1,3-Dipolar Cycloaddition Reactions between Stannyl Alkynes and Nitrile Oxides. Synlett. [Link]
-
Regioselective control under mechanochemical conditions for 3,4,5‐isoxazoles. ResearchGate. [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes including MW activation. ResearchGate. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Semantic Scholar. [Link]
-
One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences. [Link]
-
COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]
-
synthesis of isoxazoles. YouTube. [Link]
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- 11. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. youtube.com [youtube.com]
dealing with incomplete cyclization in isoxazole synthesis
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing isoxazole scaffolds. Incomplete cyclization is a frequent and frustrating hurdle in these syntheses, leading to diminished yields, impure products, and challenging purifications.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address and resolve the specific issues you may encounter during your experiments. Our approach is rooted in mechanistic understanding, aiming to empower you not just to fix a reaction, but to comprehend the underlying chemical principles to prevent future setbacks.
Troubleshooting Guide: Addressing Incomplete Cyclization
This section is structured in a question-and-answer format to directly tackle the common challenges associated with incomplete isoxazole ring formation.
Question 1: My reaction yield is very low, and I've isolated unreacted starting materials and a stable, open-chain intermediate. What's preventing the final cyclization?
Answer:
This is a classic symptom of incomplete cyclization, where the initial condensation or addition reaction occurs, but the subsequent ring-closing step is kinetically or thermodynamically unfavorable. The likely culprits are suboptimal reaction conditions that fail to provide the necessary activation energy for the cyclization/dehydration step.
Underlying Causality: The formation of an isoxazole from a 1,3-dicarbonyl compound and hydroxylamine proceeds through a monoxime or a 5-hydroxy isoxazoline intermediate.[1] The final, often rate-limiting, step is an acid or base-catalyzed dehydration to form the aromatic isoxazole ring.[2] If the conditions are too mild (e.g., neutral pH, low temperature), this intermediate can be surprisingly stable and may be isolated as the major product.
Troubleshooting Protocol:
-
pH Adjustment: The cyclization/dehydration step is often catalyzed by either acid or base.
-
Acid Catalysis: Introduce a catalytic amount of a protic acid like acetic acid or a Lewis acid such as BF₃·OEt₂.[3][4] The acid protonates the hydroxyl group of the intermediate, converting it into a better leaving group (water).
-
Base Catalysis: In some cases, particularly in the synthesis from chalcones, a base like potassium hydroxide is used to facilitate the cyclization.[5]
-
-
Increase Reaction Temperature: Providing more thermal energy can help overcome the activation barrier for the cyclization step. A systematic increase in temperature (e.g., from room temperature to reflux) should be explored. However, be cautious of excessively high temperatures which may lead to decomposition.[6]
-
Solvent Choice: The polarity of the solvent can influence the stability of the intermediate and the transition state of the cyclization. Switching to a more polar, protic solvent like ethanol or a high-boiling point aprotic solvent like DMF or DMSO can be beneficial.[6]
-
Water Removal: If the reaction is a dehydration, removing water as it is formed can drive the equilibrium towards the cyclized product. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
Question 2: I'm observing a mixture of regioisomers in my final product. How is this related to cyclization and how can I improve selectivity?
Answer:
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions.[4] This issue arises because the initial nucleophilic attack or cycloaddition can occur at two different sites, leading to two different cyclized products.
Underlying Causality: In the reaction of an unsymmetrical 1,3-dicarbonyl with hydroxylamine, the nitrogen of the hydroxylamine can attack either of the two carbonyl carbons. The regioselectivity is governed by the electronic and steric properties of the substituents on the dicarbonyl compound, as well as the reaction conditions which can favor one pathway over the other.[3]
Troubleshooting Protocol:
-
pH Control: The pH of the reaction medium can significantly influence the ratio of regioisomers. Acidic conditions often favor the formation of one isomer, while neutral or basic conditions may favor the other.[7][8]
-
Solvent Modification: The polarity of the solvent can affect the regioselectivity. For instance, switching between a protic solvent like ethanol and an aprotic solvent like acetonitrile can alter the isomeric ratio.[4]
-
Use of Lewis Acids: The addition of a Lewis acid, such as BF₃·OEt₂, can chelate to the dicarbonyl compound, directing the nucleophilic attack of hydroxylamine to a specific carbonyl group and thereby controlling the regioselectivity.[3]
-
Substrate Modification: If possible, modifying the electronic properties of the substituents on the starting materials can enhance the inherent selectivity of the reaction. For example, a strongly electron-withdrawing group can make one carbonyl carbon significantly more electrophilic.[3]
Data on Regioselectivity Control
The following table summarizes the effect of reaction conditions on the regioselective synthesis of isoxazoles from a β-enamino diketone and hydroxylamine hydrochloride.[3][4]
| Entry | Solvent | Base | Ratio (Regioisomer A : Regioisomer B) | Isolated Yield (%) |
| 1 | EtOH | - | 30:70 | 85 |
| 2 | MeCN | - | 75:25 | 80 |
| 3 | EtOH | Pyridine | 15:85 | 90 |
| 4 | MeCN | BF₃·OEt₂ | >95:5 | 78 |
Question 3: My 1,3-dipolar cycloaddition reaction is low-yielding, and I'm isolating a significant amount of furoxan byproduct. What is causing this and how can I favor the desired cycloaddition?
Answer:
The formation of furoxans (1,2,5-oxadiazole-2-oxides) is a well-known side reaction in 1,3-dipolar cycloadditions involving nitrile oxides. Furoxans are formed by the dimerization of the nitrile oxide intermediate, which competes with the desired cycloaddition with your alkyne or alkene.
Underlying Causality: Nitrile oxides are highly reactive intermediates. If the concentration of the nitrile oxide is high and the dipolarophile (your alkyne or alkene) is not sufficiently reactive or is present in a low concentration, the nitrile oxide will react with itself in a [3+3] dimerization to form the furoxan.
Troubleshooting Protocol:
-
Slow Addition/In Situ Generation: To keep the concentration of the nitrile oxide low at any given time, it should be generated in situ. This can be further optimized by the slow addition of the nitrile oxide precursor (e.g., an aldoxime and an oxidant, or a hydroximoyl chloride and a base) to the reaction mixture containing the dipolarophile.[6]
-
Stoichiometry Adjustment: Use a slight excess of the dipolarophile (e.g., 1.2-1.5 equivalents) to increase the probability of the desired cycloaddition over dimerization.
-
Choice of Base and Solvent: The base used to generate the nitrile oxide from a hydroximoyl chloride can influence the rate of its formation and subsequent reactions. A milder base may be beneficial. The solvent can also play a role; sometimes a less polar solvent can disfavor the dimerization pathway.
-
Increase Reactivity of the Dipolarophile: If possible, modifying the dipolarophile to make it more electron-rich or electron-poor (depending on the specific cycloaddition) can accelerate the desired reaction.
Visualizing the Process
Reaction Mechanism and Troubleshooting Logic
Caption: A workflow for troubleshooting incomplete cyclization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Catalyst Selection for Isoxazole Synthesis
Document ID: TSC-ISOX-CAT-001
Version: 1.0
Introduction
The isoxazole core is a privileged scaffold in medicinal chemistry and materials science, making its efficient synthesis a critical objective for researchers.[1][2][3] Catalysis, particularly through transition metal-mediated reactions like 1,3-dipolar cycloadditions, has become a cornerstone for constructing this valuable heterocycle.[1][2] However, the success of these syntheses is profoundly dependent on the judicious selection of the catalyst system. This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection, troubleshoot common issues, and optimize their experimental outcomes.
This document moves beyond simple protocol recitation. It is designed to function as a direct line to an experienced application scientist, offering causal explanations for experimental choices and providing a logical, self-validating framework for your research.
Section 1: Catalyst Selection Framework & Frequently Asked Questions (FAQs)
The initial choice of a catalyst system is the most critical step. This section addresses the high-level questions that form the foundation of your experimental design.
FAQ 1: Which metal catalyst (Cu, Au, Rh, Pd) is the best starting point for my isoxazole synthesis?
There is no single "best" catalyst; the optimal choice depends on the specific transformation. The most common route is the [3+2] cycloaddition of a nitrile oxide (generated in situ) and an alkyne.[1][2]
-
Copper (Cu): Copper(I) and Copper(II) catalysts are the workhorses for isoxazole synthesis, especially for terminal alkynes.[1][4] They are cost-effective, readily available, and often provide high regioselectivity.[5][6] Copper-catalyzed reactions are a robust starting point for routine 1,3-dipolar cycloadditions.[1][4]
-
Gold (Au): Gold catalysts, typically Au(I) or Au(III), are exceptionally effective for cycloisomerization reactions of substrates like α,β-acetylenic oximes to form isoxazoles.[7] They are also used in unique annulation reactions where isoxazoles act as reactants to form other heterocycles, such as pyrroles.[8] Gold catalysis is often preferred for its ability to activate alkynes under mild conditions, though the cost is higher.[9]
-
Rhodium (Rh) & Palladium (Pd): These are less common for the primary construction of the isoxazole ring itself but are pivotal in cascade reactions. For instance, Rh(II) can catalyze cycloadditions with N-sulfonyl-1,2,3-triazoles and isoxazoles to generate complex aminopyrroles.[10] Palladium is often employed in multi-step, one-pot sequences, such as Sonogashira couplings followed by cycloaddition.[1][7]
The following decision workflow provides a structured approach to initial catalyst selection.
Caption: Initial catalyst selection workflow based on reaction type.
FAQ 2: How do ligands influence my catalyst's performance?
Ligands are not passive spectators; they are critical modulators of the catalyst's activity, stability, and selectivity.[9]
-
Electronic Effects: Electron-donating ligands (like certain N-heterocyclic carbenes or phosphines) can increase the electron density on the metal center.[11] This can, for example, accelerate oxidative addition steps in a catalytic cycle but may slow down steps that require a more electrophilic metal center.[9] Conversely, electron-withdrawing ligands enhance the Lewis acidity of the metal, which can be crucial for activating alkynes.
-
Steric Effects: Bulky ligands can create a specific steric environment around the metal center. This is often exploited to control regioselectivity or to induce asymmetry in chiral syntheses.[6] For instance, the choice of a bulky phosphite ligand with Platinum was shown to suppress unwanted side reactions.[12]
-
Case Study - Gold Catalysis: In gold-catalyzed reactions, ligand choice is paramount. Strongly electron-donating N-heterocyclic carbene (NHC) ligands have been shown to accelerate the rate of C-H arylation of isoxazoles compared to traditional triphenylphosphine ligands.[11] The Stradiotto-developed Mor-DalPhos ligand was serendipitously found to enable an efficient intermolecular [3+2] annulation that failed with other ligands.[13]
Key Takeaway: If you are experiencing issues with reactivity or selectivity, screening a panel of ligands with varying steric and electronic properties is a logical and powerful optimization strategy.
FAQ 3: My reaction is metal-free. How do I troubleshoot catalyst issues?
While many syntheses are metal-catalyzed, numerous metal-free routes exist, often relying on organocatalysts or specific reaction conditions.[1][2]
-
Base Catalysis: Many 1,3-dipolar cycloadditions use a base (e.g., DABCO, triethylamine) to generate the nitrile oxide in situ.[14] If the reaction is failing, verify the base's purity, strength, and stoichiometry. The base must be strong enough to deprotonate the precursor but not so strong that it promotes side reactions or decomposition of the product.[15]
-
Acid Catalysis: Some methods use acids (e.g., p-toluenesulfonic acid, Lewis acids like AlCl₃) to promote the dehydration of α-nitroketones or oximes to generate nitrile oxides.[16][17] Ensure the acid is anhydrous and used in the correct catalytic amount.
-
Solvent & Temperature: In the absence of a metal catalyst, solvent polarity and temperature play an even more critical role in controlling reaction rates and selectivity.[18]
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during catalytic isoxazole synthesis in a direct Q&A format.
Problem 1: Low or No Yield
Question: My reaction shows little to no product formation by TLC/LC-MS analysis. What are the primary causes and how can I fix this?
Answer: Low or no yield is a multifaceted problem. A systematic approach is essential.
Caption: Systematic troubleshooting flowchart for low yield issues.
Detailed Troubleshooting Steps:
-
Starting Material Integrity:
-
Cause: Impure or degraded starting materials are a frequent cause of reaction failure.[15] Alkynes can be unstable, and nitrile oxide precursors (like hydroximoyl chlorides or aldoximes) must be of high quality.[18]
-
Solution: Verify the purity of all reactants by NMR, GC-MS, or other appropriate analytical techniques. If necessary, purify starting materials before use.
-
-
Intermediate Instability (for 1,3-Dipolar Cycloadditions):
-
Cause: Nitrile oxides are highly reactive and prone to dimerization to form furoxans, especially at high concentrations, which competes with the desired cycloaddition.[15][18]
-
Solution: Generate the nitrile oxide in situ under conditions where the alkyne is readily available.[15] Employ slow addition of the nitrile oxide precursor (or the base that generates it) to the reaction mixture to keep its instantaneous concentration low.[15][18]
-
-
Catalyst Inactivity:
-
Cause: The catalyst may be inactive due to improper storage, age, or poisoning by impurities (e.g., sulfur-containing compounds for Pd catalysts). Some catalysts require pre-activation.
-
Solution: Use a fresh batch of catalyst from a reliable source. For air-sensitive catalysts, ensure handling under an inert atmosphere. If applicable, follow established pre-activation procedures.
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, time, or solvent can drastically reduce yield.[15]
-
Solution: Monitor the reaction over time by TLC or LC-MS to determine the optimal reaction time.[15] Screen a range of solvents with varying polarities.[18] Systematically vary the temperature; some reactions require cooling to prevent side reactions, while others need heat to overcome activation barriers.[18] Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.[15]
-
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of 3,4- and 3,5-disubstituted isoxazoles. How can I improve regioselectivity?
Answer: Achieving high regioselectivity is a common challenge in isoxazole synthesis, particularly with unsymmetrical alkynes in 1,3-dipolar cycloadditions.[15] The outcome is governed by a delicate balance of steric and electronic factors.[15][18]
Strategies for Improving Regioselectivity:
| Strategy | Mechanistic Rationale | Example Application |
| Catalyst Choice | The catalyst can coordinate to the alkyne, altering its electronic properties and sterically directing the approach of the nitrile oxide. Copper(I) catalysts are well-known to favor the formation of 3,5-disubstituted isoxazoles from terminal alkynes.[5][18] | For a terminal alkyne, switching from a thermal (uncatalyzed) reaction to a CuI-catalyzed reaction often dramatically improves selectivity for the 3,5-isomer. |
| Modify Reactant Electronics | The regioselectivity is dictated by the frontier molecular orbital (FMO) interactions between the dipole (nitrile oxide) and the dipolarophile (alkyne). Adding electron-withdrawing or -donating groups to either reactant can change the orbital coefficients, favoring one isomer over the other.[15] | An electron-withdrawing group on the alkyne can accelerate the reaction and influence the regiochemical outcome.[19] |
| Solvent Effects | The polarity of the solvent can stabilize one transition state over the other, thereby influencing the isomeric ratio.[15][18] | Screening solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., Acetonitrile) to polar protic (e.g., Ethanol) can reveal a significant impact on regioselectivity.[15] |
| Use of Additives | Lewis acids can coordinate to the reactants, altering their electronic structure and steric profile, thereby directing the cycloaddition. | The addition of a Lewis acid like BF₃·OEt₂ has been shown to control regioselectivity in syntheses involving β-enamino diketones.[15] |
Problem 3: Product Decomposition During Workup or Purification
Question: I seem to be losing my product during aqueous workup or column chromatography. Why is this happening?
Answer: The isoxazole ring, while generally stable, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[15][20]
-
Strongly Acidic or Basic Conditions: Avoid strongly acidic or basic conditions during workup. Some isoxazoles can undergo ring-opening in the presence of strong bases.[15]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[15] Be mindful of any reagents used in workup or purification that could have reductive potential.
-
Transition Metals: Trace amounts of certain transition metals from your reaction can catalyze decomposition.[15] Consider using a metal scavenger or performing a workup designed to remove residual catalyst before purification.
-
Photochemical Instability: Some isoxazole derivatives can be light-sensitive and may rearrange or decompose upon exposure to UV light.[15] If you suspect this, protect your reaction and product from direct light.
Purification Tip: If isomers are difficult to separate by standard column chromatography, consider changing the adsorbent (e.g., alumina instead of silica gel) or using a different solvent system. Sometimes adding a small amount of a modifier like triethylamine or acetic acid can improve separation.[15]
Section 3: Experimental Protocols
This section provides a generalized, robust protocol for a common catalytic isoxazole synthesis, highlighting critical control points.
Protocol 1: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an aldoxime and its subsequent copper-catalyzed cycloaddition with a terminal alkyne.
Materials:
-
Aromatic Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Base (e.g., Triethylamine, Et₃N) (1.1 eq)
-
Oxidant (e.g., N-Chlorosuccinimide, NCS) (1.1 eq)
-
Anhydrous Solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the aromatic aldoxime (1.0 eq), terminal alkyne (1.2 eq), and CuI (0.05 eq).
-
Solvent Addition: Add anhydrous DCM via syringe. Stir the mixture at room temperature for 10 minutes to ensure dissolution and coordination.
-
Initiation: In a separate flask, dissolve the base (e.g., Et₃N, 1.1 eq) and oxidant (e.g., NCS, 1.1 eq) in anhydrous DCM.
-
Slow Addition: Add the base/oxidant solution dropwise to the stirred reaction mixture over a period of 30-60 minutes using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldoxime is consumed (typically 2-12 hours).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
-
Title: Effect of ligand and oxidant in gold-catalyzed oxidative C-H arylation... Source: ResearchGate URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition Source: Royal Society of Chemistry URL: [Link]
-
Title: A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation Source: National Institutes of Health URL: [Link]
-
Title: Rhodium(II)-Catalyzed Formal [3 + 2] Cycloaddition of N-Sulfonyl-1,2,3-triazoles with Isoxazoles: Entry to Polysubstituted 3-Aminopyrroles Source: ACS Publications URL: [Link]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib Source: ACS Publications URL: [Link]
-
Title: Development of Gold-catalyzed [4+1] and [2+2+1]/[4+2] Annulations between Propiolate Derivatives and Isoxazoles Source: ResearchGate URL: [Link]
-
Title: Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction Source: PubMed URL: [Link]
-
Title: Challenges associated with isoxazole directed C−H activation. Source: ResearchGate URL: [Link]
-
Title: Lewis acid-promoted direct synthesis of isoxazole derivatives Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Ligand Effects and Ligand Design in Homogeneous Gold(I) Catalysis Source: ResearchGate URL: [Link]
-
Title: Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles Source: Royal Society of Chemistry URL: [Link]
-
Title: An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold Source: RSC Publishing URL: [Link]
-
Title: 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles Source: National Institutes of Health (PMC) URL: [Link]
-
Title: A review of isoxazole biological activity and present synthetic techniques Source: Bioinformation URL: [Link]
-
Title: Isoxazoles and Isoxazolines by 1,3-Dipolar Cycloaddition: Base-Catalysed Condensation of Primary Nitro Compounds with Dipolarophiles Source: ResearchGate URL: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isoxazole synthesis [organic-chemistry.org]
- 8. Atom-economic generation of gold carbenes: gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02596B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Non-Diazo Approach to α-Oxo Gold Carbenes via Gold-Catalyzed Alkyne Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HDAC Inhibitors: Profiling 3-(3,4-Diethoxyphenyl)isoxazol-5-amine Against Clinically Established Agents
In the dynamic landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a clinically validated class of therapeutics, fundamentally altering the treatment paradigms for several malignancies. This guide provides a comprehensive comparison of a novel investigational agent, 3-(3,4-diethoxyphenyl)isoxazol-5-amine, with established, FDA-approved HDAC inhibitors: Vorinostat, Panobinostat, Romidepsin, and Entinostat. By juxtaposing a preclinical candidate against these therapeutic mainstays, we aim to offer researchers, clinicians, and drug development professionals a nuanced perspective on the evolution of HDAC inhibitor design, selectivity, and therapeutic potential.
The Central Role of Histone Deacetylases in Oncology
Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from the lysine residues of histones, leading to a more compact chromatin structure and transcriptional repression.[1] In many cancers, HDACs are overexpressed or dysregulated, contributing to the silencing of tumor suppressor genes and promoting uncontrolled cell growth.[2] HDAC inhibitors counteract this by inducing histone hyperacetylation, which reactivates silenced genes, leading to cell cycle arrest, differentiation, and apoptosis of cancer cells.[1]
The 18 known human HDACs are categorized into four classes based on their homology to yeast proteins. Classes I, II, and IV are zinc-dependent enzymes and are the primary targets of the inhibitors discussed herein, while Class III HDACs, known as sirtuins, are NAD+-dependent.[3]
A Novel Candidate: this compound
This compound is a small molecule featuring an isoxazole ring, a heterocyclic moiety that has garnered significant interest in medicinal chemistry for its diverse biological activities.[4] While specific preclinical data, such as IC50 values and in vivo efficacy, for this particular compound are not extensively published in publicly accessible literature, its structural features suggest potential as an HDAC inhibitor.[4] The isoxazole scaffold is being explored as a zinc-binding group in novel HDAC inhibitor design, potentially offering alternative pharmacokinetic and selectivity profiles compared to the established hydroxamic acid-based inhibitors.[5][6] Molecular docking studies have suggested that isoxazole-containing compounds can effectively bind to the active site of histone deacetylases.[4] Research into other isoxazole-based HDAC inhibitors has shown promise, with some demonstrating potent, isoform-selective inhibition and anti-proliferative activity in cancer cell lines.[7]
The exploration of novel scaffolds like the isoxazole in this compound is driven by the quest for improved isoform selectivity and a better safety profile, aiming to mitigate the side effects associated with pan-HDAC inhibition.
Established HDAC Inhibitors: A Comparative Analysis
The clinical utility of HDAC inhibition is best exemplified by the FDA-approved drugs Vorinostat, Panobinostat, Romidepsin, and Entinostat. These agents, while sharing a common overarching mechanism, exhibit distinct profiles in terms of their selectivity, potency, and clinical applications.
Mechanism of Action and Isoform Selectivity
The therapeutic efficacy and toxicity profile of an HDAC inhibitor are intrinsically linked to its selectivity across the different HDAC isoforms.
Below is a diagram illustrating the general mechanism of HDAC inhibition, leading to the reactivation of tumor suppressor genes.
Caption: Mechanism of HDAC Inhibition.
Table 1: Comparative HDAC Isoform Selectivity (IC50 values in nM)
| Inhibitor | HDAC1 | HDAC2 | HDAC3 | HDAC4 | HDAC6 | HDAC8 | Class Selectivity |
| Vorinostat (SAHA) | 10[8] | 62[9] | 20[8] | - | - | - | Pan-HDAC (Class I, II)[10] |
| Panobinostat (LBH589) | 2.1-4[11][12] | <13.2[11] | <13.2[11] | mid-nM[11] | <13.2[11] | mid-nM[11] | Pan-HDAC (Class I, II, IV)[11] |
| Romidepsin (FK228) | 36[13][14] | 47[13][14] | - | 510[13] | 14,000[14] | - | Predominantly Class I[13][14] |
| Entinostat (MS-275) | 243-510[15][16][17] | 453[15][17] | 248-1700[15][16][17] | >100,000[18] | >100,000[18] | >100,000[19] | Class I Selective[15][17] |
| 3-(3,4-Diethoxyphenyl) isoxazol-5-amine | N/A | N/A | N/A | N/A | N/A | N/A | Investigational |
Note: IC50 values can vary between different assays and experimental conditions. N/A indicates data not publicly available.
-
Vorinostat (SAHA) is a pan-HDAC inhibitor, affecting both Class I and II HDACs.[10] Its broad activity is thought to contribute to its efficacy across different tumor types, but may also be associated with a wider range of side effects.
-
Panobinostat (LBH589) is also a potent pan-HDAC inhibitor, with activity against Class I, II, and IV HDACs at nanomolar concentrations.[11] It is considered one of the most potent HDAC inhibitors.[11]
-
Romidepsin (FK228) , a cyclic peptide, demonstrates potent inhibition of Class I HDACs, particularly HDAC1 and HDAC2, with significantly less activity against Class II enzymes like HDAC6.[13][14]
-
Entinostat (MS-275) is a benzamide derivative that selectively inhibits Class I HDACs, with a primary focus on HDAC1 and HDAC3.[15][16][17] This selectivity is hypothesized to result in a more favorable therapeutic window.
In Vitro and In Vivo Performance
The ultimate measure of an HDAC inhibitor's utility lies in its ability to translate enzymatic inhibition into meaningful anti-tumor activity in preclinical and clinical settings.
-
Vorinostat has demonstrated anti-proliferative effects in a variety of cancer cell lines and has shown significant tumor growth inhibition in xenograft models of prostate cancer.[20]
-
Panobinostat exhibits potent anti-proliferative activity in vitro and has shown significant tumor regression in a cutaneous T-cell lymphoma (CTCL) mouse xenograft model.
-
Romidepsin induces cell cycle arrest and apoptosis in various cancer cell lines and has demonstrated anti-tumor activity in in vivo models.
-
Entinostat has shown marked in vivo anti-tumor activity against human tumor xenografts, particularly in solid tumors.[19]
For This compound , while direct in vivo data is lacking, studies on other isoxazole-based HDAC inhibitors have shown promising results. For instance, some have demonstrated anti-proliferative activity in prostate cancer cells and inhibition of tumor growth in melanoma mouse models.[7]
Experimental Methodologies for HDAC Inhibitor Characterization
The robust evaluation of any novel HDAC inhibitor requires standardized and well-validated experimental protocols. Below are representative methodologies for key in vitro and in vivo assays.
In Vitro HDAC Enzymatic Assay
This assay is fundamental for determining the potency (IC50) and selectivity of a test compound against different HDAC isoforms.
Caption: In Vitro HDAC Enzymatic Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compound and a known HDAC inhibitor (e.g., Trichostatin A) in assay buffer.
-
Enzyme and Compound Incubation: In a 96-well microplate, add the appropriate recombinant human HDAC enzyme to each well, followed by the test compound or control inhibitor. Incubate for a short period at room temperature.
-
Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Enzymatic Reaction: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Development: Stop the reaction by adding a developer solution containing trypsin. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Causality and Validation: The use of a known potent HDAC inhibitor like Trichostatin A serves as a positive control, validating the assay's responsiveness. The fluorogenic substrate is designed to only emit a signal upon deacetylation and subsequent cleavage, ensuring the measured signal is directly proportional to HDAC activity.
In Vivo Tumor Xenograft Model
This model is crucial for evaluating the anti-tumor efficacy of a lead compound in a living organism.
Caption: In Vivo Tumor Xenograft Model Workflow.
Step-by-Step Protocol:
-
Cell Culture: Culture the desired human cancer cell line under sterile conditions.
-
Animal Model: Utilize immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound, a vehicle control, and a positive control (an established anti-tumor agent) to the respective groups according to a defined dosing schedule and route of administration.
-
Efficacy Evaluation: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis and biomarker studies (e.g., histone acetylation levels).
Causality and Validation: The inclusion of a vehicle control group is essential to account for any effects of the drug delivery vehicle itself. A positive control group with a clinically relevant drug validates the model's sensitivity to anti-tumor agents. Randomization of animals helps to minimize bias in the study results.
Conclusion
The field of HDAC inhibitor development continues to evolve, driven by the pursuit of enhanced efficacy and improved safety profiles. While established pan-HDAC inhibitors like Vorinostat and Panobinostat have paved the way and demonstrated significant clinical benefit, the focus is increasingly shifting towards more selective agents like Entinostat and novel chemical scaffolds. This compound, as a representative of the emerging class of isoxazole-based HDAC inhibitors, embodies this forward momentum. Although comprehensive data on this specific molecule is not yet widely available, the broader investigation into isoxazole-containing compounds suggests a promising avenue for discovering next-generation HDAC inhibitors with potentially superior therapeutic indices. The rigorous application of the standardized in vitro and in vivo methodologies outlined in this guide will be paramount in elucidating the true potential of these novel candidates and their place in the future of cancer therapy.
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A Researcher's Guide to the Efficacy of Isoxazole Derivatives in Cancer Cell Lines
The relentless pursuit of novel and effective anticancer agents has led researchers down many promising avenues, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the isoxazole scaffold has garnered significant attention for its versatile chemistry and broad spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the efficacy of various isoxazole derivatives against a range of cancer cell lines, supported by experimental data and detailed protocols to empower researchers in their quest for the next generation of cancer therapeutics. Our focus is to deliver not just data, but a deeper understanding of the experimental choices and the mechanistic underpinnings of isoxazole's anticancer potential.
The Versatility of the Isoxazole Nucleus in Oncology
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, serves as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective inhibitors of key cancer-related targets.[1][3] The anticancer effects of isoxazole derivatives are multifaceted, encompassing the induction of apoptosis, inhibition of cell proliferation, and disruption of critical signaling pathways.[4][5] These derivatives have shown promise against a wide array of malignancies, including breast, lung, colon, and hematological cancers.[6][7][8]
The rationale behind exploring isoxazole derivatives stems from their ability to act as small molecule inhibitors (SMIs) targeting various proteins crucial for cancer cell survival and proliferation.[1] Mechanisms of action include the inhibition of enzymes like topoisomerase and protein kinases, disruption of tubulin polymerization, and modulation of transcription factors.[3][4][9] This guide will delve into specific examples, providing a comparative analysis of their efficacy.
Comparative Efficacy of Isoxazole Derivatives Across Cancer Cell Lines
The following tables summarize the cytotoxic activity of selected isoxazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds. A lower IC50 value indicates a more potent compound.
Table 1: Efficacy of Isoxazole Derivatives in Breast Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 5-(thiophen-2-yl)-4-(trifluoromethyl)-3-(3,4,5-trimethoxyphenyl)isoxazole (TTI-6) | MCF-7 | 1.91 | [10][11] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole (TTI-4) | MCF-7 | 2.63 | [11] |
| Forskolin C1-isoxazole derivative 14f | MCF-7 | 0.5 | [12] |
| Forskolin C1-isoxazole derivative 14f | BT-474 | 0.5 | [12] |
| Diosgenin-isoxazole derivative 24 | MCF-7 | 9.15 ± 1.30 | [13] |
| Betulin-isoxazole derivative 21b | MCF-7 | 11.47 ± 0.84 | [13] |
| Isoxazole-carboxamide derivative 2a | MCF-7 | 39.80 | [14][15] |
Table 2: Efficacy of Isoxazole Derivatives in Colon Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3) | Colon 38 | 2.5 | [16] |
| N-(4-chlorophenyl)-5-carboxamidyl isoxazole (Compound 3) | CT-26 | 2.5 | [16] |
| Isoxazole-(benz)azole derivative 27a | HT-29 | Potent | [7] |
| Isoxazole-(benz)azole derivative 27b | HT-29 | Potent | [7] |
| Indole-3-isoxazole-5-carboxamide derivatives (5a-u) | HCT116 | 0.7 - 35.2 µM | [17] |
Table 3: Efficacy of Isoxazole Derivatives in Lung Cancer Cell Lines
| Compound/Derivative | Cell Line | GI50 (µg/mL) | Reference |
| Isoxazole-chalcone conjugate 4h | HOP-92 | ≈ -25 | [8] |
| Isoxazole-chalcone conjugate 4i | HOP-92 | ≈ -25 | [8] |
| Diosgenin-isoxazole derivative 24 | A549 | 14.92 ± 1.70 | [13] |
| Betulin-isoxazole derivative 21a | A549 | 11.05 ± 0.88 | [13] |
| Spiro-pyrrolidine-oxindole-isoxazole derivative 30 | A549 | 21.5 µM | [13] |
Table 4: Efficacy of Isoxazole Derivatives in Leukemia Cell Lines
| Compound/Derivative | Cell Line | GI50 (µg/mL) / IC50 (nM) | Reference |
| Isoxazole-chalcone conjugate 4h | RPMI-8226 | ≈ -10 | [8] |
| Isoxazole-chalcone conjugate 4i | RPMI-8226 | ≈ -10 | [8] |
| 3,4-isoxazolediamide derivative 1 | K562 | 71.57 ± 4.89 nM | [18] |
| 3,4-isoxazolediamide derivative 2 | K562 | 18.01 ± 0.69 nM | [18] |
| Indolyl dihydroisoxazole derivative DHI1 | Jurkat | Highly selective | [19] |
| Indolyl dihydroisoxazole derivative DHI1 | HL-60 | Highly selective | [19] |
Table 5: Efficacy of Isoxazole Derivatives in Other Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µg/mL) | Reference |
| Isoxazole-carboxamide derivative 2d | HeLa (Cervical) | 15.48 | [14][20] |
| Isoxazole-carboxamide derivative 2d | Hep3B (Liver) | ~23 | [14][20] |
| Isoxazole-carboxamide derivative 2e | Hep3B (Liver) | ~23 | [14][20] |
| Indole-isoxazole hybrid | Huh7 (Liver) | 0.7 - 35.2 µM | [17] |
| Isoxazole/pyrazole derivative | Panc-1 (Pancreatic) | High potency | [21] |
Key Mechanistic Insights
The anticancer activity of isoxazole derivatives is often attributed to their ability to interfere with fundamental cellular processes.
-
Induction of Apoptosis: Many isoxazole compounds exert their cytotoxic effects by triggering programmed cell death, or apoptosis.[4][5] This is a crucial mechanism for eliminating cancerous cells. The pro-apoptotic activity can be confirmed by observing characteristic morphological changes, DNA fragmentation, and the activation of caspases, which are key executioner proteins in the apoptotic cascade.
-
Cell Cycle Arrest: Another common mechanism is the induction of cell cycle arrest, preventing cancer cells from progressing through the division cycle.[1] This can occur at different phases, such as G1, S, or G2/M, depending on the specific derivative and its molecular target.
-
Inhibition of Signaling Pathways: Isoxazole derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[16] Others have been found to target heat shock protein 90 (HSP90), a molecular chaperone essential for the stability of many oncoproteins.[18][22]
Below is a conceptual diagram illustrating the multifaceted mechanisms of action of isoxazole derivatives.
Caption: Workflow for MTT and SRB cytotoxicity assays.
Apoptosis Assays
To confirm that cell death is occurring via apoptosis, several methods can be employed. Flow cytometry with Annexin V and propidium iodide (PI) staining is a widely used quantitative technique. [23]Western blotting for key apoptosis markers provides complementary qualitative data.
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [23]In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. [24]Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells. [23] Protocol:
-
Cell Treatment: Treat cells with the isoxazole derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases (e.g., cleaved caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2). Protocol:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the apoptosis markers of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [25]PI is a fluorescent dye that stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. [25][26] Protocol:
-
Cell Treatment: Treat cells with the isoxazole derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. [25][27]Cells can be stored at -20°C for several weeks after fixation. [26]4. Washing: Wash the fixed cells with PBS.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA, which can also be stained by PI. [26][27]6. PI Staining: Add a PI staining solution to the cells.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, collecting data from at least 10,000 events. The DNA content will be displayed as a histogram, from which the percentage of cells in each phase of the cell cycle can be determined.
Conclusion and Future Directions
The isoxazole scaffold represents a highly promising platform for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate significant efficacy against a diverse range of cancer cell lines, operating through various mechanisms of action. The provided experimental protocols offer a robust framework for researchers to evaluate the potential of their own novel isoxazole compounds.
Future research in this area should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, thereby minimizing off-target effects and potential toxicity. Furthermore, in vivo studies in relevant animal models are a critical next step to validate the therapeutic potential of the most promising isoxazole derivatives. The continued exploration of this versatile heterocyclic core holds great promise for the future of cancer therapy.
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A Researcher's Guide to Target Deconvolution and Engagement Validation for 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the definitive identification of the molecule's biological target and the confirmation of its engagement in a cellular context. This guide provides a comprehensive, technically-grounded framework for researchers investigating the novel compound 3-(3,4-Diethoxyphenyl)isoxazol-5-amine. While some isoxazole derivatives have been explored as potential inhibitors of enzymes like histone deacetylases (HDACs), the specific mechanism of action for this compound remains largely uncharacterized in scientific literature.[1]
This guide, therefore, is structured not as a validation of a known interaction, but as a strategic workflow for target deconvolution and subsequent engagement validation. We will explore and compare state-of-the-art methodologies, providing the causal logic behind experimental choices to empower researchers to build a robust data package for this compound.
Part 1: The Strategic Imperative - A Multi-pronged Approach to Target Identification
Given the absence of a confirmed target for this compound, a prudent strategy begins with unbiased, proteome-wide screening methods to generate initial hypotheses. This is followed by more targeted, hypothesis-driven techniques to validate these initial findings. This tiered approach minimizes resource expenditure while maximizing the probability of success.
Our proposed workflow is as follows:
Caption: A strategic workflow for target deconvolution and validation.
Part 2: Comparative Analysis of Methodologies
The selection of an appropriate assay depends on various factors including the experimental goal (discovery vs. validation), required throughput, and available resources. Below is a comparative summary of the key techniques discussed in this guide.
| Methodology | Principle | Primary Use Case | Advantages | Limitations |
| Thermal Proteome Profiling (TPP) / CETSA-MS | Ligand binding alters the thermal stability of a protein, which is detected by mass spectrometry across a temperature gradient.[2] | Unbiased, proteome-wide target and off-target identification in a cellular context. | Label-free; reflects physiological conditions; can identify off-targets.[2] | Technically complex; requires sophisticated mass spectrometry instrumentation and data analysis. |
| Affinity Chromatography-MS | The compound is immobilized on a solid support to "pull down" interacting proteins from a cell lysate for identification by mass spectrometry.[3] | Unbiased target discovery. | Can identify both direct and indirect binding partners. | Requires chemical modification of the compound, which may alter its binding properties; risk of identifying non-specific binders.[3] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding-induced change in protein thermal stability is detected in intact cells or lysates, typically by Western Blot.[4][5] | Validation of target engagement for a specific protein of interest in a cellular environment. | Label-free; confirms engagement in a physiological context; relatively straightforward setup.[5][6] | Lower throughput; requires a specific antibody for the protein of interest.[6] |
| NanoBRET™ Target Engagement Assay | Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer in live cells. | Quantitative analysis of compound affinity, occupancy, and residence time in live cells.[7][8] | High-throughput; provides quantitative data on binding dynamics in real-time.[9][10] | Requires genetic modification of cells to express the fusion protein; dependent on the availability of a suitable fluorescent tracer.[11] |
| Biophysical Assays (e.g., SPR, ITC) | Direct measurement of binding between a purified protein and the compound. Techniques include Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).[12] | In vitro validation of direct binding and characterization of binding kinetics and thermodynamics. | Provides precise quantitative data on binding affinity and kinetics.[13] | Requires purified, active protein; does not reflect the cellular environment.[12] |
Part 3: Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key validation experiments.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Validation
This protocol is designed to validate a candidate target protein identified in the initial discovery phase.
Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[14][6] When heated, unbound proteins denature and aggregate at a lower temperature than their ligand-bound counterparts. This difference in thermal stability can be quantified to confirm target engagement.[4]
Caption: The experimental workflow for a Western Blot-based CETSA.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with either this compound at the desired concentration or a vehicle control (e.g., DMSO). Incubate for a time sufficient to allow cell entry and target binding (e.g., 1-2 hours).
-
-
Heat Shock:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the aliquots for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) using a thermal cycler. Include an unheated control.
-
-
Lysis and Separation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble protein fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant.
-
Analyze the amount of the soluble target protein at each temperature point by Western Blot using a specific primary antibody against the putative target.
-
Quantify the band intensities and plot them against the temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[5]
-
Self-Validation: The inclusion of a vehicle control at every temperature point is critical. A clear, dose-dependent thermal shift provides strong evidence of specific target engagement.
Protocol 2: NanoBRET™ Target Engagement Intracellular Assay
This protocol provides a quantitative measure of compound binding to the target in live cells.
Principle: The NanoBRET™ assay is a proximity-based method that measures energy transfer between a target protein fused to NanoLuc® luciferase (the energy donor) and a fluorescently labeled tracer that binds to the same target (the energy acceptor).[7] A test compound that also binds to the target will compete with the tracer, leading to a decrease in the BRET signal.[8]
Caption: Principle of the competitive NanoBRET™ Target Engagement assay.
Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293T) with a plasmid encoding the putative target protein fused to NanoLuc® luciferase.
-
Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
In a separate plate, add the fluorescent tracer and the test compound dilutions to Opti-MEM™ I Reduced Serum Medium.
-
Remove the culture medium from the cells and add the compound/tracer mixtures.
-
-
Signal Detection:
-
Incubate the plate at 37°C for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate on a luminometer capable of sequentially measuring filtered luminescence at 460nm (donor emission) and >610nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50, which reflects the compound's affinity for the target in living cells.
-
Trustworthiness: This assay is self-validating through the use of competition binding. The specificity of the signal is confirmed by the dose-dependent displacement of the fluorescent tracer by the unlabeled test compound.[9]
Conclusion
For a compound like this compound, where the target is not yet defined, a systematic and multi-faceted approach is paramount. Beginning with unbiased, proteome-wide methods like Thermal Proteome Profiling provides a strong foundation for hypothesis generation. Subsequent validation of these candidate targets using orthogonal, physiologically relevant assays such as CETSA and NanoBRET™ is crucial for building a compelling case for a specific mechanism of action.[15][16] This structured approach, grounded in sound biophysical principles, not only illuminates the compound's mode of action but also de-risks its progression in the drug discovery pipeline.
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The Ascendance of Isoxazoles: A Comparative Guide to a New Generation of HDAC Inhibitors Versus Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of epigenetic drug discovery, the pursuit of highly selective and potent histone deacetylase (HDAC) inhibitors remains a paramount objective. Vorinostat (SAHA), a pioneering pan-HDAC inhibitor, paved the way for epigenetic therapies by gaining FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL).[1] However, its broad inhibitory profile across multiple HDAC isoforms can lead to off-target effects and dose-limiting toxicities.[2] This has catalyzed the development of a new generation of inhibitors with improved isoform selectivity. Among these, isoxazole-based compounds have emerged as a promising class, offering a novel scaffold for interacting with the catalytic zinc ion in the HDAC active site.[3][4]
This guide provides an in-depth, objective comparison of isoxazole-based HDAC inhibitors and the established pan-inhibitor, Vorinostat. We will delve into their mechanisms of action, isoform selectivity, preclinical efficacy, and the experimental methodologies used to evaluate these critical parameters.
The Architectural Divergence: Hydroxamic Acid vs. Isoxazole Zinc-Binding Groups
The fundamental difference between Vorinostat and isoxazole-based inhibitors lies in their zinc-binding group (ZBG), the chemical moiety responsible for chelating the catalytic Zn²⁺ ion in the HDAC active site.
Vorinostat (SAHA) utilizes a hydroxamic acid group. This group forms a bidentate coordination with the zinc ion, contributing to its potent, albeit broad, inhibition of Class I and II HDACs.[5] While effective, hydroxamic acids have been associated with potential genotoxicity due to the Lossen rearrangement, which can produce reactive isocyanates.[3][6]
Isoxazole-based inhibitors , on the other hand, present a novel ZBG. The 3-hydroxy-isoxazole moiety, for instance, has been shown to establish a bidentate coordination with the catalytic zinc ion through its 3-hydroxy group and the nitrogen and oxygen atoms of the isoxazole ring.[3] This alternative chemical architecture provides a new avenue for achieving isoform selectivity and potentially mitigating the toxicities associated with hydroxamic acids.
dot
Caption: Mechanisms of HDAC inhibition by Vorinostat and Isoxazole-based inhibitors.
Comparative Performance: A Data-Driven Analysis
The true measure of an HDAC inhibitor's potential lies in its performance in preclinical and clinical settings. Here, we compare Vorinostat and various isoxazole-based inhibitors based on their half-maximal inhibitory concentrations (IC50) against different HDAC isoforms and cancer cell lines.
HDAC Isoform Selectivity
The quest for isoform-selective HDAC inhibitors is driven by the desire to target specific pathways implicated in disease while minimizing off-target effects. The data below illustrates the differing selectivity profiles of Vorinostat and representative isoxazole-based compounds.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| Vorinostat (SAHA) | 31 | 43 | 66 | 32 | 540 | [7] |
| Compound 1 (Vorinostat-Riluzole Hybrid) | - | 130 | - | 12 | 260 | [8] |
| C5-benzyl SAHA (SAHA Analog) | 2200 | 5700 | 2900 | 270 | 380 | [7] |
| A 3-hydroxy-isoxazole derivative | - | - | - | 700 | - | [3] |
Note: A dash (-) indicates that data was not available in the cited literature under comparable conditions.
As the data indicates, Vorinostat exhibits broad activity across Class I (HDAC1, 2, 3) and Class IIb (HDAC6) isoforms.[7] In contrast, certain isoxazole-based inhibitors and structurally related analogs demonstrate a clear trend towards selectivity. For instance, the Vorinostat-riluzole hybrid (Compound 1) shows a more than 10-fold selectivity for HDAC6 over HDAC2.[8] Similarly, the C5-benzyl SAHA analog displays significant selectivity for HDAC6 and HDAC8 over Class I HDACs.[7] The development of a 3-hydroxy-isoxazole compound with an IC50 of 700 nM against HDAC6 further underscores the potential of this scaffold for achieving isoform-specific inhibition.[3]
Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of developing novel HDAC inhibitors is to translate their enzymatic inhibition into potent anti-cancer activity. The following table summarizes the IC50 values for cell viability in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Vorinostat (SAHA) | MV4-11 | Acute Myeloid Leukemia | 0.636 | [3] |
| Daudi | Burkitt's Lymphoma | 0.493 | [3] | |
| A549 | Lung Carcinoma | 1.64 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 0.685 | [3] | |
| Compound 7t (Tricyclic Vorinostat Analog) | MV4-11 | Acute Myeloid Leukemia | 0.093 | [3] |
| Daudi | Burkitt's Lymphoma | 0.137 | [3] | |
| A549 | Lung Carcinoma | 1.05 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 0.368 | [3] | |
| Compound 1 (Vorinostat-Riluzole Hybrid) | MDA-MB-231 | Breast Cancer | 0.14 | [8] |
| PC-3 | Prostate Cancer | 0.45 | [8] | |
| Phenylisoxazole Derivative 17 | PC3 | Prostate Cancer | 5.82 | [2] |
Several novel compounds incorporating isoxazole or related structures have demonstrated superior or comparable anti-proliferative activity to Vorinostat. For example, compound 7t, a tricyclic analog of Vorinostat, exhibited significantly lower IC50 values across all tested cell lines.[3] The Vorinostat-riluzole hybrid also showed potent activity in breast and prostate cancer cell lines.[8] Notably, phenylisoxazole derivative 17 displayed anti-proliferative effects in prostate cancer cells with no significant toxicity against normal prostate cells, highlighting the potential for a favorable therapeutic window.[2]
In Vivo Efficacy: A Glimpse into Preclinical Models
While in vitro data provides valuable insights, in vivo studies are crucial for assessing the therapeutic potential of new drug candidates. A study evaluating the Vorinostat-riluzole hybrid (Compound 1) in an MDA-MB-231 xenograft model demonstrated its superior in vivo efficacy compared to Vorinostat. After 21 days of treatment at 30 mg/kg/day, Compound 1 showed a tumor growth inhibition (TGI) of 75.4% compared to 45.2% for Vorinostat.[8] These findings suggest that the enhanced in vitro potency and potentially improved pharmacokinetic properties of some isoxazole-based inhibitors can translate to better anti-tumor activity in a living system.
Experimental Protocols: A Guide to Evaluating HDAC Inhibitors
To ensure the scientific integrity of this comparison, we provide detailed, step-by-step methodologies for the key experiments used to characterize HDAC inhibitors.
Protocol 1: In Vitro HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs and the inhibitory potential of test compounds.
dot
Caption: Workflow for a fluorometric in vitro HDAC activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds (e.g., isoxazole-based inhibitor and Vorinostat) in assay buffer.
-
Dilute the recombinant HDAC enzyme to the desired concentration in cold assay buffer.
-
Prepare the fluorogenic HDAC substrate solution in assay buffer.
-
-
Assay Plate Setup (96-well or 384-well black plate):
-
Add assay buffer to all wells.
-
Add the serially diluted test compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Trichostatin A).
-
Add the diluted HDAC enzyme to all wells except the "no enzyme" control wells.
-
-
Enzyme-Inhibitor Incubation:
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic substrate to all wells to start the reaction.
-
-
Deacetylation Reaction:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add the developer solution, which contains a protease to digest the deacetylated substrate and release the fluorophore, and a potent HDAC inhibitor like Trichostatin A to stop the reaction.
-
Incubate at room temperature for 15 minutes.
-
-
Fluorescence Measurement:
-
Read the fluorescence using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value using a suitable non-linear regression model.
-
Protocol 2: Cell Viability Assay (MTT-based)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation, allowing for the determination of a compound's cytotoxic effects.
Methodology:
-
Cell Seeding:
-
Seed the cancer cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (isoxazole-based inhibitor and Vorinostat) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the log of the compound concentration.
-
Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
-
Concluding Remarks and Future Directions
The emergence of isoxazole-based HDAC inhibitors represents a significant advancement in the field of epigenetic drug discovery. Their novel zinc-binding mechanism offers a promising alternative to the traditional hydroxamic acid-based inhibitors like Vorinostat, with the potential for improved isoform selectivity and a more favorable toxicity profile.[2][3]
The preclinical data presented in this guide demonstrates that isoxazole-containing compounds can exhibit potent anti-proliferative activity, in some cases exceeding that of Vorinostat, and can achieve significant tumor growth inhibition in vivo.[3][8] The ability to selectively target specific HDAC isoforms, such as HDAC6, opens up new therapeutic avenues for a range of diseases, including cancer and neurodegenerative disorders.
Further research is warranted to fully elucidate the structure-activity relationships of isoxazole-based inhibitors, expand the scope of in vivo efficacy studies across various cancer models, and conduct comprehensive toxicity assessments. As our understanding of the distinct roles of individual HDAC isoforms in health and disease continues to grow, the development of highly selective inhibitors, such as those from the isoxazole class, will be instrumental in ushering in a new era of precision epigenetic medicine.
References
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Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2080-2086. Available from: [Link]
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Ma, P., et al. (2020). Discovery of a Novel Hybrid of Vorinostat and Riluzole as a Potent Antitumor Agent. Frontiers in Chemistry, 8, 642. Available from: [Link]
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Kutil, Z., et al. (2018). The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2595-2599. Available from: [Link]
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Qin, X., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632. Available from: [Link]
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Subhashini, N. J. P., & Kumar, P. S. (2015). Clinical Toxicities of Histone Deacetylase Inhibitors. Current Drug Safety, 10(2), 126-134. Available from: [Link]
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Golas, A., et al. (2023). Electrochemical Synthesis of New Isoxazoles and Triazoles Tethered with Thiouracil Base as Inhibitors of Histone Deacetylases in Human Breast Cancer Cells. Molecules, 28(14), 5369. Available from: [Link]
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Bieszczad, B., et al. (2021). Improved HDAC Inhibition, Stronger Cytotoxic Effect and Higher Selectivity against Leukemias and Lymphomas of Novel, Tricyclic Vorinostat Analogues. Pharmaceuticals, 14(9), 851. Available from: [Link]
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Kozikowski, A. P., et al. (2008). Isoxazole Moiety in the Linker Region of HDAC Inhibitors Adjacent to the Zn-chelating Group: Effects on HDAC Biology and Antiproliferative Activity. Journal of Medicinal Chemistry, 51(15), 4370-4373. Available from: [Link]
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Xu, W., et al. (2015). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 97, 469-484. Available from: [Link]
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Tran, P. T., et al. (2020). Exploration of certain 1,3-oxazole- and 1,3-thiazole-based hydroxamic acids as histone deacetylase inhibitors and antitumor agents. Bioorganic Chemistry, 101, 103988. Available from: [Link]
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Hodyna, D., et al. (2023). Acute toxicity of isoxazole-containing sulfonylamides as potential antibacterial agents using biomarker D. magna. ResearchGate. Available from: [Link]
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Mares, M., et al. (2019). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. Molecules, 28(3), 1341. Available from: [Link]
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Sharma, V., et al. (2021). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 11(5), 2959-2980. Available from: [Link]
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Chen, Y., et al. (2019). Next-generation of selective histone deacetylase inhibitors. MedChemComm, 10(7), 1035-1053. Available from: [Link]
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Linciano, P., et al. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2080-2086. Available from: [Link]
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Kozikowski, A. P., et al. (2010). Design and synthesis of novel isoxazole-based HDAC inhibitors. European Journal of Medicinal Chemistry, 45(9), 4331-4338. Available from: [Link]
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Butler, K. V., & Kozikowski, A. P. (2019). Discovery of a New Isoxazole-3-hydroxamate-Based Histone Deacetylase 6 Inhibitor SS-208 with Antitumor Activity in Syngeneic Melanoma Mouse Models. Journal of Medicinal Chemistry, 62(18), 8557-8577. Available from: [Link]
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Hain, A., et al. (2019). Structure, Mechanism, and Inhibition of the Zinc-Dependent Histone Deacetylases. Current Opinion in Structural Biology, 59, 153-162. Available from: [Link]
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Mann, B. S., et al. (2007). Vorinostat. Nature Reviews Drug Discovery, 6(12), 935-936. Available from: [Link]
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A Comparative Guide to the Activity of Panobinostat and 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. This guide provides a detailed comparison between the well-established, pan-HDAC inhibitor, panobinostat, and the novel investigational compound, 3-(3,4-diethoxyphenyl)isoxazol-5-amine. While panobinostat has a history of clinical use and a wealth of experimental data, this compound represents a compound of interest with a putative mechanism based on its chemical scaffold. This guide will delve into their known mechanisms of action, present available activity data, and provide detailed experimental protocols for a head-to-head comparison.
Introduction to the Compounds
Panobinostat (Farydak®) is a potent, orally available pan-deacetylase inhibitor that targets a broad range of HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins.[1][2] This epigenetic alteration results in chromatin relaxation, reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] Panobinostat was granted accelerated approval by the U.S. Food and Drug Administration (FDA) in 2015 for the treatment of multiple myeloma in patients who have received at least two prior standard therapies, although this approval was later withdrawn.[1][4] It remains a critical tool in cancer research and is being investigated in various other malignancies.[1][5]
This compound is a synthetic organic compound featuring an isoxazole core. The isoxazole ring is a key functional group present in numerous bioactive molecules.[6] While there is limited specific experimental data on this particular compound in the public domain, preliminary studies and molecular docking simulations suggest that it may act as an HDAC inhibitor.[6] Isoxazole derivatives have demonstrated potential as anticancer agents, making this compound a subject of interest for further investigation in cancer therapeutics.[6][7][8]
Mechanism of Action: A Tale of a Known and a Putative Inhibitor
Panobinostat's mechanism is well-elucidated. As a pan-HDAC inhibitor, it non-selectively targets Class I, II, and IV HDAC enzymes.[2] The inhibition of these enzymes leads to an accumulation of acetyl groups on the lysine residues of histones, neutralizing their positive charge and weakening their interaction with the negatively charged DNA. This "opening" of the chromatin structure allows for the transcription of previously silenced genes, including those that regulate cell cycle progression and apoptosis.[3][9]
dot
Caption: Mechanism of action of Panobinostat as an HDAC inhibitor.
For this compound, the mechanism is currently speculative. Based on the known activity of other isoxazole-containing molecules, it is hypothesized to also function as an HDAC inhibitor.[6][7] The isoxazole scaffold can act as a zinc-binding group, a key feature for interacting with the zinc ion in the active site of HDAC enzymes. Further experimental validation is required to confirm this hypothesis and to determine its selectivity profile across different HDAC classes.
Comparative Activity Data
A direct comparison of the biological activity of these two compounds is challenging due to the lack of published data for this compound. However, we can establish a baseline with the extensive data available for panobinostat.
| Parameter | Panobinostat | This compound |
| Target | Pan-HDAC (Classes I, II, IV)[2] | Putative HDAC inhibitor[6] |
| Enzymatic IC50 | <13.2 nM for most Class I, II, and IV HDACs[2] | Not publicly available |
| Cellular IC50 (Multiple Myeloma) | <10 nM in various cell lines[1] | Not publicly available |
| Cellular IC50 (Other Cancers) | 5.1-17.5 nM (Colorectal Cancer)[10], 15 nM (Ovarian Cancer)[5] | Not publicly available |
| Clinical Status | Formerly FDA-approved for multiple myeloma[1] | Preclinical/Investigational |
Experimental Protocols for Head-to-Head Comparison
To definitively compare the activity of this compound with panobinostat, a series of standardized in vitro and cellular assays are necessary.
In Vitro HDAC Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HDAC isoforms.
dot
Caption: Workflow for Western blot analysis of histone acetylation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., multiple myeloma cell lines like RPMI 8226 or MM.1S) to approximately 80% confluency.
-
Treat the cells with increasing concentrations of panobinostat and this compound for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction and Quantification:
-
Harvest the cells and prepare whole-cell lysates or perform histone extraction.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a primary antibody for a total histone control (e.g., anti-total-Histone H3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative increase in histone acetylation for each treatment condition.
-
Conclusion and Future Directions
Panobinostat is a well-characterized and potent pan-HDAC inhibitor with proven clinical activity in multiple myeloma. [1][11]Its mechanism of action and cellular effects are extensively documented, providing a solid benchmark for the evaluation of new HDAC inhibitors.
This compound, while currently under-characterized, represents a promising scaffold for the development of novel epigenetic modulators. The isoxazole core is a privileged structure in medicinal chemistry, and further investigation is warranted to elucidate its precise mechanism of action, target selectivity, and therapeutic potential. [6][7][8] The experimental protocols outlined in this guide provide a clear roadmap for a direct and rigorous comparison of these two compounds. By systematically evaluating the enzymatic and cellular activities of this compound and benchmarking them against panobinostat, researchers can gain valuable insights into its potential as a novel anticancer agent. This comparative approach is essential for advancing our understanding of epigenetic drug discovery and developing the next generation of targeted therapies.
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The Isoxazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For researchers, scientists, and drug development professionals, the isoxazole ring represents a privileged scaffold in medicinal chemistry. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of a multitude of therapeutic agents due to its versatile chemical reactivity and diverse biological activities.[1][2] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of isoxazole derivatives across key therapeutic areas, supported by experimental data and detailed protocols to empower your drug discovery endeavors.
The Allure of the Isoxazole Nucleus
The isoxazole moiety is not merely a passive structural component; its unique electronic properties and spatial arrangement actively contribute to the pharmacological profile of a molecule.[3][4] The nitrogen and oxygen atoms serve as hydrogen bond acceptors, while the aromatic nature of the ring allows for π-π stacking interactions with biological targets. Furthermore, the isoxazole ring is metabolically stable and can act as a bioisosteric replacement for other functional groups, enhancing pharmacokinetic properties.[5]
Comparative Structure-Activity Relationship (SAR) Studies
The biological activity of isoxazole derivatives can be exquisitely tuned by the nature and position of substituents on the core ring. This section dissects the SAR of isoxazoles in anticancer, antimicrobial, and anti-inflammatory applications, providing a comparative framework for rational drug design.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Isoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting a range of mechanisms including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of protein kinases.[6][7][8] The cytotoxic potency of these compounds is profoundly influenced by the substituents at the 3-, 4-, and 5-positions of the isoxazole ring.
A comparative analysis of various isoxazole derivatives reveals key SAR trends. For instance, the presence of an indole moiety linked to the isoxazole core often enhances anticancer activity.[9] Furthermore, substitutions on the phenyl rings attached to the isoxazole are critical. Electron-withdrawing groups, such as halogens, and electron-donating groups, like methoxy moieties, on these phenyl rings have been shown to modulate the anticancer efficacy.[10][11]
Below is a table summarizing the in vitro cytotoxic activity of representative isoxazole derivatives against various cancer cell lines.
| Compound ID | R1 (Position 3) | R2 (Position 5) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-Chlorophenyl | Indole | MCF-7 (Breast) | 1.1 | [10] |
| 1b | 4-Methoxyphenyl | Indole | MCF-7 (Breast) | 2.5 | [10] |
| 2a | 3-Chlorophenyl | Thiazolidinedione-triazole | A549 (Lung) | 0.3 | [10] |
| 2b | 4-Fluorophenyl | Thiazolidinedione-triazole | A549 (Lung) | 0.8 | [10] |
| 3a | Phenyl | Furan | MCF-7 (Breast) | 9.16 | [12] |
Key SAR Insights for Anticancer Activity:
-
Position 3: Aryl groups at this position are common. The substitution pattern on this aryl ring is crucial, with electron-withdrawing groups often enhancing activity.
-
Position 5: The incorporation of heterocyclic rings, such as indole or furan, can significantly influence potency and selectivity.
-
Linker: The nature of the linkage between the isoxazole and other pharmacophores can impact the overall conformation and binding affinity of the molecule to its target.
Figure 1: SAR of isoxazole derivatives for anticancer activity.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Isoxazole derivatives have demonstrated significant antibacterial and antifungal activities, making them a valuable scaffold in this area.[4][13] The antimicrobial efficacy is largely dependent on the lipophilicity and electronic properties of the substituents.
Key structural features contributing to potent antimicrobial activity include the presence of halogens, nitro groups, and certain heterocyclic moieties.[3][14] For instance, the introduction of a thiophene ring has been shown to enhance the antimicrobial effects of isoxazole derivatives.[15]
The following table presents a comparison of the Minimum Inhibitory Concentration (MIC) values of various isoxazole derivatives against common bacterial and fungal strains.
| Compound ID | R1 (Position 3) | R2 (Position 5) | Microorganism | MIC (µg/mL) | Reference |
| 4a | Thiophene-2-yl | 4-Nitrophenyl | S. aureus | 62.5 | [14] |
| 4b | Thiophene-2-yl | 4-Chlorophenyl | S. aureus | 125 | [14] |
| 5a | Phenyl | 5-Nitrothiophen-2-yl | C. albicans | 6 | [16] |
| 5b | 4-Chlorophenyl | 5-Nitrothiophen-2-yl | C. albicans | 10 | [16] |
Key SAR Insights for Antimicrobial Activity:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like nitro (-NO2) and halogens (-Cl, -Br) on the aryl substituents generally enhances antimicrobial activity.[3]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene, can significantly boost antimicrobial potency.
-
Lipophilicity: A balance in lipophilicity is crucial for cell membrane penetration and, consequently, antimicrobial efficacy.
Figure 2: SAR of isoxazole derivatives for antimicrobial activity.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and isoxazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[12][17] The anti-inflammatory potency of these compounds is closely tied to the nature of the substituents on the isoxazole ring and their ability to interact with the active site of COX enzymes.
For instance, the presence of a methoxy group on the phenyl ring has been shown to favor COX-2 inhibitory activity.[12] The position of this substituent is also critical for selectivity.[17]
The table below compares the anti-inflammatory activity of select isoxazole derivatives.
| Compound ID | R1 (Position 3) | R2 (Position 5) | Assay | % Inhibition | Reference |
| 6a | Indole | 4-Methoxyphenyl | Carrageenan-induced paw edema | 77.42 | [12] |
| 6b | Indole | 3-Methoxyphenyl | Carrageenan-induced paw edema | 67.74 | [12] |
| 7a | Phenyl | Furan with 2,4-dichloro | COX-2 Inhibition (in vitro) | IC50 = 9.16 µM | [12] |
Key SAR Insights for Anti-inflammatory Activity:
-
COX-2 Selectivity: The presence of specific substituents, such as a methoxy group at the para-position of a phenyl ring, can confer selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.[17]
-
Hydrophobicity: Hydrophobic substituents, such as chloro groups, can enhance binding to the hydrophobic channel of the COX active site.[12]
-
Hydrogen Bonding: The isoxazole nitrogen and oxygen atoms can form crucial hydrogen bonds with amino acid residues in the enzyme's active site.
Figure 3: SAR of isoxazole derivatives for anti-inflammatory activity.
Experimental Protocols
To facilitate the practical application of the insights presented, this section provides detailed, step-by-step methodologies for a representative synthesis of a biologically active isoxazole derivative and for key in vitro and in vivo biological assays.
Synthesis of 3,5-Disubstituted Isoxazole Derivatives via Chalcone Intermediate
This protocol describes a common and efficient method for the synthesis of 3,5-disubstituted isoxazoles, proceeding through a chalcone intermediate.[13]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate substituted acetophenone (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base, such as potassium hydroxide (KOH), dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.
-
Filter the precipitate, wash with cold water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Isoxazole Ring Formation
-
Reflux a mixture of the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Add a base, such as sodium acetate, to the reaction mixture.
-
Continue refluxing for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated isoxazole derivative is then filtered, washed with water, and dried.
-
Purify the product by recrystallization from an appropriate solvent.
Figure 4: General workflow for the synthesis of 3,5-disubstituted isoxazoles.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives (typically dissolved in DMSO, with the final DMSO concentration kept below 0.5%) for 48-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[21][22][23]
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of test compounds.[24][25]
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.
-
Compound Administration: Administer the isoxazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[26]
Conclusion and Future Perspectives
The isoxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the critical role of substituent manipulation in optimizing the biological activity of isoxazole derivatives. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, the potential for designing more potent and selective isoxazole-based drugs will undoubtedly expand.[27][28] Future research will likely focus on the development of multi-target isoxazole derivatives and the exploration of novel synthetic methodologies to access a wider chemical space.[29]
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Confirming the Mechanism of Action of Novel Isoxazole Inhibitors: A Comparative Guide for Drug Discovery Professionals
Introduction: The Versatility of the Isoxazole Scaffold in Drug Discovery
The isoxazole ring, a five-membered heterocycle, is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and ability to serve as a versatile scaffold in drug design.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] This therapeutic diversity stems from the isoxazole moiety's capacity to interact with a wide range of biological targets, such as protein kinases, cyclooxygenases (COX), and other enzymes crucial in disease pathology.[2][3][4][5]
Given this promiscuity, rigorously confirming the precise mechanism of action (MoA) of a novel isoxazole inhibitor is paramount. A well-defined MoA is critical for predicting efficacy, understanding potential off-target effects, and developing a compelling therapeutic rationale. This guide provides a structured, multi-tiered approach to elucidating and validating the MoA of novel isoxazole inhibitors, with a strong emphasis on generating robust, comparative data against established alternatives.
A Phased Approach to Mechanism of Action Elucidation
A successful MoA investigation is not a linear path but rather an iterative process of hypothesis generation, testing, and refinement. The following phased workflow ensures a comprehensive and rigorous validation of a novel isoxazole inhibitor's biological activity.
Caption: A logical workflow for confirming the mechanism of action of a novel inhibitor.
Phase 1: Foundational In Vitro Characterization
The initial phase focuses on validating the direct interaction between the novel isoxazole inhibitor and its hypothesized target enzyme in a controlled, cell-free environment.
Biochemical Potency Assays: The First Litmus Test
The primary step is to quantify the inhibitor's potency against the purified target enzyme.[6] For isoxazole inhibitors targeting protein kinases, this typically involves measuring the inhibition of substrate phosphorylation.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Setup:
-
Recombinant purified kinase of interest.
-
Specific peptide substrate for the kinase.
-
ATP (often radiolabeled [γ-³²P]ATP or coupled with a fluorescent readout system).
-
Novel isoxazole inhibitor and a known standard-of-care inhibitor (e.g., Staurosporine for broad-spectrum kinase inhibition, or a more specific clinical-stage inhibitor for the target kinase).
-
Assay buffer (containing appropriate salts, DTT, and cofactors like MgCl₂).
-
-
Procedure:
-
Prepare serial dilutions of the novel isoxazole inhibitor and the standard inhibitor.
-
In a 96- or 384-well plate, incubate the kinase with varying concentrations of the inhibitors for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP mixture.
-
Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Quantify substrate phosphorylation. For radiolabeled assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, measure the change in fluorescence intensity or polarization.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
-
Data Presentation: Comparative Biochemical Potency
| Inhibitor | Target Kinase | IC₅₀ (nM) |
| Novel Isoxazole 1 | Kinase X | 25.3 ± 4.1 |
| Standard-of-Care A | Kinase X | 50.8 ± 6.5 |
| Staurosporine | Kinase X | 5.2 ± 1.1 |
Biophysical Binding Assays: Confirming Direct Interaction
While an IC₅₀ value demonstrates functional inhibition, it doesn't unequivocally prove direct binding. Biophysical assays provide this crucial evidence and offer deeper insights into the binding thermodynamics and kinetics.[6]
Key Techniques:
-
Surface Plasmon Resonance (SPR): Provides real-time, label-free analysis of binding kinetics (association rate, kₐ; dissociation rate, kₑ) and affinity (dissociation constant, Kₑ).[7] A slow dissociation rate can be a desirable property for a drug, leading to prolonged target engagement.[8]
-
Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kₑ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[10][11] An increase in the melting temperature of the target protein in the presence of the inhibitor confirms direct binding in a more physiologically relevant context.[10][11]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment:
-
Culture cells expressing the target protein to an appropriate density.
-
Treat cells with the novel isoxazole inhibitor, a standard inhibitor, and a vehicle control for a defined period.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or detergents).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the percentage of soluble target protein against the temperature for each treatment group.
-
Determine the melting temperature (Tₘ) for each condition. A shift to a higher Tₘ in the presence of the inhibitor indicates target stabilization and engagement.
-
Data Presentation: Comparative Target Engagement
| Inhibitor | Target Kinase | ΔTₘ (°C) |
| Novel Isoxazole 1 | Kinase X | +5.2 |
| Standard-of-Care A | Kinase X | +3.8 |
| Vehicle Control | Kinase X | 0 |
Enzyme Kinetics: Defining the Mode of Inhibition
Understanding how an inhibitor interacts with the enzyme and its substrate is crucial for predicting its in vivo behavior.[9] For kinase inhibitors, a common mechanism is competition with ATP.[12]
Experimental Protocol: Michaelis-Menten Kinetics
-
Assay Setup:
-
Perform the kinase inhibition assay as described in section 1.1.
-
Use a fixed concentration of the novel isoxazole inhibitor (e.g., at its IC₅₀).
-
Vary the concentration of the substrate (e.g., ATP) over a wide range (e.g., 0.1x to 10x the Kₘ of ATP).
-
-
Data Analysis:
-
Plot the reaction velocity against the substrate concentration for both the uninhibited and inhibited reactions.
-
Generate a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to linearize the data.
-
Analyze the changes in Vₘₐₓ (maximum reaction velocity) and Kₘ (Michaelis constant) to determine the mode of inhibition (competitive, non-competitive, or uncompetitive).
-
Caption: A summary of the different modes of enzyme inhibition.
Phase 2: Cellular Validation and Phenotypic Correlation
Demonstrating target engagement and functional consequences in a cellular context is the critical next step to bridge the gap between in vitro activity and potential therapeutic effect.
Cellular Target Inhibition Assays
These assays measure the inhibition of the target's activity within intact cells. For a kinase, this involves quantifying the phosphorylation of a known downstream substrate.
Experimental Protocol: Western Blot Analysis of Substrate Phosphorylation
-
Cell Treatment:
-
Treat cultured cells with increasing concentrations of the novel isoxazole inhibitor and a standard inhibitor.
-
If the pathway is not basally active, stimulate the cells with an appropriate growth factor or agonist.
-
-
Lysate Preparation and Western Blotting:
-
Lyse the cells and quantify the total protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated form of the target's substrate and the total amount of the substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total substrate.
-
Normalize the phospho-substrate signal to the total substrate signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.
-
Cellular Phenotypic Assays
The ultimate goal of an inhibitor is to elicit a desired biological response. Cellular assays are used to assess the phenotypic consequences of target inhibition. For isoxazole-based anticancer agents, common assays include:
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): Measure the effect of the inhibitor on cancer cell growth.[13]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-3/7 activity): Determine if the inhibitor induces programmed cell death.[13]
Data Presentation: Comparative Cellular Efficacy
| Inhibitor | Cell Line | Antiproliferative IC₅₀ (µM) | Apoptosis Induction (Fold Change) |
| Novel Isoxazole 1 | Cancer Cell Line A | 0.5 ± 0.1 | 4.2 ± 0.5 |
| Standard-of-Care A | Cancer Cell Line A | 1.2 ± 0.3 | 2.8 ± 0.4 |
| Novel Isoxazole 1 | Cancer Cell Line B | 1.1 ± 0.2 | 3.5 ± 0.6 |
| Standard-of-Care A | Cancer Cell Line B | 2.5 ± 0.5 | 2.1 ± 0.3 |
Phase 3: Ensuring Specificity - Off-Target Profiling
A critical aspect of drug development is understanding an inhibitor's selectivity. Off-target effects can lead to toxicity or confound the interpretation of the MoA.[12]
Kinome-Wide Profiling
For kinase inhibitors, it is essential to assess their activity against a broad panel of kinases. This can be done through commercially available services that screen the inhibitor against hundreds of purified kinases.[14]
Chemoproteomics for Unbiased Target Identification
Chemoproteomic approaches can identify the full spectrum of proteins that interact with a small molecule in a cellular context, providing an unbiased view of both on-target and off-target interactions.[15] Techniques like affinity chromatography coupled with mass spectrometry can reveal unexpected binding partners.[16]
Conclusion: Building a Coherent Narrative for Your Novel Isoxazole Inhibitor
Confirming the mechanism of action of a novel isoxazole inhibitor is a multifaceted process that requires a logical and rigorous experimental cascade. By systematically progressing from in vitro biochemical and biophysical characterization to cellular target engagement and phenotypic assays, and finally to comprehensive off-target profiling, researchers can build a compelling and data-driven narrative for their compound. The comparative data generated at each stage is crucial for differentiating a novel inhibitor from existing alternatives and for making informed decisions in the drug discovery pipeline. This structured approach not only enhances the scientific rigor of the investigation but also provides the robust evidence necessary to support the continued development of promising isoxazole-based therapeutics.
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A Senior Application Scientist's Guide to the Comparative Cytotoxicity of Isoxazole Analogs
Unveiling the Therapeutic Potential of the Isoxazole Scaffold in Oncology
For researchers and drug development professionals in oncology, the heterocyclic isoxazole ring represents a privileged scaffold. Its unique electronic and steric properties have made it a cornerstone in the design of novel therapeutic agents. This guide provides an in-depth, comparative analysis of the cytotoxic profiles of various isoxazole analogs, supported by experimental data and methodologies. We will explore the nuances of their structure-activity relationships, delve into their mechanisms of action, and provide actionable protocols for their evaluation.
The versatility of the isoxazole moiety allows for a wide range of chemical modifications, leading to a diverse array of biological activities.[1][2] Numerous studies have highlighted the potential of isoxazole derivatives as potent anticancer agents, acting through various mechanisms such as the induction of apoptosis, inhibition of key enzymes like protein kinases and thymidylate synthase, and disruption of tubulin polymerization.[3][4][5] Understanding the comparative cytotoxicity of these analogs is paramount for the rational design of next-generation cancer therapeutics.
Experimental Determination of Cytotoxicity: The MTT Assay
To objectively compare the cytotoxic effects of different isoxazole analogs, a robust and reproducible assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability. The underlying principle is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells, specifically by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Step-by-Step Protocol for MTT Assay:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole analogs in culture medium. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and the expected kinetics of the compounds.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 5-10 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Cytotoxicity of Selected Isoxazole Analogs
The following table summarizes the cytotoxic activity (IC50 values) of several representative isoxazole analogs against various human cancer cell lines, as reported in the literature. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, incubation times, and specific assay protocols.
| Isoxazole Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Curcumin-Isoxazole Analog (Compound 40) | MCF-7 (Breast) | 3.97 | [6] |
| Curcumin (Parent Compound) | MCF-7 (Breast) | 21.89 | [6] |
| Isoxazole-Amide (Compound 2d) | HeLa (Cervical) | 15.48 (µg/ml) | [7] |
| Isoxazole-Amide (Compound 2d) | Hep3B (Liver) | ~23 (µg/ml) | [7][8] |
| Isoxazole-Amide (Compound 2e) | Hep3B (Liver) | ~23 (µg/ml) | [7][8] |
| 3,5-disubstituted isoxazole (Compound 21a) | A549 (Lung) | 11.05 | [6] |
| Isoxazoline derivative (Compound 16c) | HT1080 (Fibrosarcoma) | 9.02 | [6] |
| Isoxazole chalcone (Compound 10a) | DU145 (Prostate) | 0.96 | [9] |
| Isoxazole chalcone (Compound 10b) | DU145 (Prostate) | 1.06 | [9] |
| SIRT-2 selective inhibitor (Compound 39) | Lymphoma and Epithelial Cancer Lines | 3 - 7 | [10] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (Compound 21) | A549, COLO 205, MDA-MB 231, PC-3 | < 12 | [10] |
Mechanism of Action: Induction of Apoptosis
A prevalent mechanism through which isoxazole analogs exert their cytotoxic effects is the induction of apoptosis, or programmed cell death.[3][5][11] Several studies have demonstrated that these compounds can trigger apoptotic pathways in cancer cells. For instance, some isoxazole derivatives have been shown to activate caspases, a family of proteases that are central to the execution of apoptosis.[12] The activation of caspase-3 and caspase-7, in particular, is a hallmark of apoptosis.
The following diagram illustrates a simplified workflow for investigating the apoptotic effects of an isoxazole analog.
Caption: Workflow for assessing apoptosis induction by isoxazole analogs.
Structure-Activity Relationship (SAR) Insights
The cytotoxic potency of isoxazole analogs is intricately linked to their chemical structure.[9][10][13] Analysis of various studies reveals several key SAR trends:
-
Substitution on the Phenyl Rings: The nature and position of substituents on the aryl groups attached to the isoxazole core significantly influence activity. Electron-withdrawing groups, such as halogens (-F, -Cl) or trifluoromethyl (-CF₃), often enhance cytotoxic effects.[10][13] Conversely, electron-donating groups like methoxy (-OCH₃) can also increase anticancer activity in certain scaffolds.[9]
-
The Isoxazole Ring as a Linker: The isoxazole moiety can serve as a rigid linker to connect different pharmacophores. The relative orientation of these pharmacophores, dictated by their attachment to the 3, 4, or 5-positions of the isoxazole ring, is crucial for activity. For example, 4,5-diarylisoxazoles have shown greater antimitotic activity than their 3,4-diarylisoxazole counterparts.[9]
-
Fusion with Other Heterocycles: Fusing the isoxazole ring with other heterocyclic systems, such as indole, can lead to potent cytotoxic agents.[13] These fused systems create novel chemical entities with unique three-dimensional shapes that can interact with biological targets with high affinity and specificity.
Conclusion and Future Directions
Isoxazole analogs represent a promising class of compounds in the development of novel anticancer therapies. Their synthetic tractability allows for the fine-tuning of their pharmacological properties, and their diverse mechanisms of action offer multiple avenues for therapeutic intervention. The comparative analysis of their cytotoxicity, guided by robust experimental protocols and a deep understanding of their structure-activity relationships, is essential for advancing these compounds from the laboratory to the clinic.
Future research should focus on the development of isoxazole analogs with improved selectivity for cancer cells over normal cells to minimize off-target toxicity. Furthermore, a more comprehensive understanding of their in vivo efficacy, pharmacokinetic, and pharmacodynamic properties will be critical for their successful clinical translation.
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Bridging the Divide: A Guide to Comparing In Vitro and In Vivo Results for Isoxazole Compounds
Introduction: The Promise and Challenge of Isoxazole Compounds
Isoxazole-containing compounds represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and promising clinical candidates.[1][2] Their five-membered heterocyclic structure imparts a unique combination of electronic properties and metabolic stability, making them versatile building blocks for drugs targeting a wide array of diseases, including cancer, inflammation, and infectious agents.[3][4] The journey from a promising isoxazole "hit" in a laboratory assay to a clinically effective drug is, however, fraught with challenges. A critical hurdle lies in the translation of results from a controlled in vitro (in glass) environment to the complex, dynamic setting of a living organism, or in vivo. This guide provides researchers, scientists, and drug development professionals with an in-depth comparison of in vitro and in vivo testing for isoxazole compounds, supported by experimental insights and protocols, to navigate this complex transition effectively.
The In Vitro Arena: Initial Efficacy and Mechanistic Insights
In vitro assays are the bedrock of early-stage drug discovery, offering a rapid and cost-effective means to screen large numbers of compounds for biological activity.[5] For isoxazole derivatives, these assays are crucial for establishing initial proof-of-concept, determining potency, and elucidating the mechanism of action at a cellular or molecular level.
A cornerstone of in vitro testing for novel anti-cancer compounds is the cytotoxicity assay, which measures the ability of a compound to kill cancer cells. The MTT assay, a colorimetric method, is a widely used example that assesses cell viability by measuring the metabolic activity of mitochondria.[6]
Workflow for In Vitro Cytotoxicity Screening
Caption: Workflow of an in vitro MTT cytotoxicity assay.
Detailed Protocol: In Vitro Cytotoxicity (MTT) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel isoxazole compound against a human cancer cell line.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isoxazole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or formazan solubilization buffer
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle controls (medium with DMSO) and untreated controls.[6]
-
Incubation: Incubate the plate for a predetermined period, typically 24, 48, or 72 hours, at 37°C in a 5% CO2 incubator.[6]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[6]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (logarithmic scale) to determine the IC50 value.[7]
Causality Behind Choices:
-
Cell Line Selection: The choice of cell line is critical and should be relevant to the intended therapeutic application. Using a panel of different cancer cell lines can provide insights into the compound's spectrum of activity.[8]
-
Incubation Time: The duration of compound exposure can significantly impact the IC50 value. A 48- or 72-hour incubation is common to allow for effects on cell proliferation.
-
Controls: Including both untreated and vehicle controls is essential to ensure that the observed cytotoxicity is due to the compound itself and not the solvent (e.g., DMSO).[6]
The In Vivo Gauntlet: Assessing Performance in a Living System
While in vitro assays provide valuable initial data, they cannot replicate the complex interplay of physiological processes that occur in a living organism.[5][9] In vivo studies are therefore indispensable for evaluating the true therapeutic potential of an isoxazole compound.
For anti-cancer drug development, the mouse xenograft model is a widely used in vivo system.[10] This involves implanting human cancer cells into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system.[11]
Workflow for an In Vivo Xenograft Study
Caption: Workflow of an in vivo mouse xenograft study.
Detailed Protocol: In Vivo Mouse Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of a novel isoxazole compound.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Human cancer cell line (e.g., HCT116 for colon cancer)
-
Matrigel or other basement membrane extract
-
Isoxazole compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension (e.g., 1-5 million cells) into the flank of each mouse.[10]
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to treatment and control groups.
-
Compound Administration: Administer the isoxazole compound to the treatment group via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the study for a defined period or until the tumors in the control group reach a predetermined size.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) to quantify the compound's efficacy.
Causality Behind Choices:
-
Mouse Strain: The choice of immunodeficient mouse strain is crucial. NSG mice, for example, are more severely immunocompromised and may be necessary for certain cell lines or patient-derived xenografts (PDXs).[12][13]
-
Matrigel: Co-injecting cells with a basement membrane extract like Matrigel can improve tumor take rate and growth.
-
Route of Administration: The administration route should ideally match the intended clinical application. Oral administration is often preferred for patient convenience.
Bridging the Gap: Why In Vitro and In Vivo Results Diverge
A common and often frustrating observation in drug discovery is the disconnect between promising in vitro data and disappointing in vivo results.[14] An isoxazole compound that potently kills cancer cells in a dish may show little to no effect in a mouse model.[15] Understanding the reasons for this discrepancy is key to developing more translatable drug candidates.
Key Factors Causing In Vitro-In Vivo Discrepancies
Caption: Factors contributing to the in vitro-in vivo disconnect.
1. ADME/Tox Properties:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): A compound must be absorbed into the bloodstream, distribute to the tumor site, and remain there at a sufficient concentration for a long enough time to exert its effect.[16] Poor absorption, rapid metabolism (especially by cytochrome P450 enzymes in the liver), or quick excretion can all lead to suboptimal drug exposure at the target.[16][17]
-
Toxicity: A compound may have off-target effects that cause toxicity in the whole organism, limiting the dose that can be administered and thus reducing its efficacy.[9]
2. Physicochemical Properties:
-
Solubility: Many potent isoxazole compounds are highly lipophilic and have poor aqueous solubility, which can hinder their absorption and formulation for in vivo administration.
-
Plasma Protein Binding: Extensive binding to plasma proteins like albumin can reduce the free concentration of the drug available to act on the tumor cells.
3. The Tumor Microenvironment:
-
In vitro cell cultures are a simplistic monolayer, whereas in vivo tumors are complex, three-dimensional structures with their own vasculature, stromal cells, and hypoxic regions that can limit drug penetration and efficacy.[18]
Case Study: Correlating In Vitro and In Vivo Data for an Isoxazole Derivative
A study on fluorophenyl-isoxazole-carboxamide derivatives provides a clear example of this comparison.[19][20] The researchers first evaluated a series of compounds for their antioxidant activity in vitro using a DPPH free radical scavenging assay.[20]
| Compound | In Vitro Antioxidant Activity (IC50, µg/mL)[20] |
| 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 |
| Trolox (Control) | 3.10 ± 0.92 |
Based on these promising in vitro results, the most potent compound, 2a , was selected for in vivo evaluation in a mouse model.[19][20] The in vivo results revealed that the total antioxidant capacity in mice treated with compound 2a was two-fold greater than that of mice treated with the positive control, Quercetin.[19][20] In this instance, the strong in vitro activity successfully translated to a significant in vivo effect, demonstrating a positive correlation. However, it is important to note that many other compounds do not show such a clear relationship.
Strategies for Improving In Vitro-In Vivo Correlation (IVIVC)
To bridge the gap and reduce late-stage failures, it is crucial to incorporate in vivo-like complexity earlier in the drug discovery process.
-
Early ADME/Tox Profiling: In silico and in vitro ADME/Tox assays should be run in parallel with efficacy screens to flag compounds with poor pharmacokinetic properties early on.[21][22]
-
Advanced In Vitro Models: Moving beyond 2D cell culture to more physiologically relevant models, such as 3D spheroids, organoids, or organ-on-a-chip systems, can provide a better prediction of in vivo responses.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Integrating in vitro potency, in vivo pharmacokinetics, and in vivo efficacy data can help to establish a quantitative relationship between drug exposure and response, guiding dose selection for further studies.
Conclusion
The development of novel isoxazole-based therapeutics requires a careful and critical evaluation of both in vitro and in vivo data. While in vitro assays are essential for initial screening and mechanistic studies, they are only the first step. A deep understanding of the complex factors that influence in vivo outcomes, particularly ADME/Tox properties, is paramount for successfully translating a potent molecule into an effective medicine. By integrating early pharmacokinetic profiling and employing more sophisticated in vitro models, researchers can improve the correlation between the benchtop and the clinic, ultimately accelerating the delivery of new isoxazole-based therapies to patients.
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- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
- Advances in isoxazole chemistry and their role in drug discovery. (2025).
- The recent progress of isoxazole in medicinal chemistry. (2018). European Journal of Medicinal Chemistry.
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- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). BenchChem.
- Hawash, M., et al. (2022).
- Hawash, M., et al. (2022).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. PubMed.
- Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. (n.d.).
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). BenchChem.
- Synthesis and in silico ADME/Tox profiling studies of heterocyclic hybrids based on chloroquine scaffolds with potential antimalarial activity. (2022). Parasitology Research.
- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice.
- 2.6. In Vivo (Mouse Xenograft Tumor) Model Procedure. (n.d.). Bio-protocol.
- Hawash, M., et al. (2022). In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.). Nexcelom Bioscience.
- Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
- In Vivo vs In Vitro: Differences in Early Drug Discovery. (n.d.). Biobide.
- EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology.
- Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. (2025). Toxicology Reports.
- Narrowing the Gap Between In Vitro and In Vivo Genetic Profiles by Deconvoluting Toxicogenomic Data In Silico. (2020). Frontiers in Genetics.
- Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Preprints.org.
- Identification of in vitro and in vivo disconnects using transcriptomic d
- Isoxazole derivatives as anticancer agents. (2024). ChemicalBook.
- In Vivo vs. In Vitro: What Are the Differences?. (2025). Verywell Health.
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020).
- Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. (2021). Bioorganic Chemistry.
- Synthesis, molecular docking, and in silico ADME/Tox profiling studies of new 1-aryl-5-(3-azidopropyl)indol-4-ones: Potential inhibitors of SARS CoV-2 main protease. (2020).
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A Senior Application Scientist's Guide to Assessing the Selectivity of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: A Comparative Workflow
Introduction: The Imperative of Selectivity in Drug Discovery
In the intricate landscape of drug discovery, the efficacy of a small molecule is only half the story. The other, arguably more critical, half is its selectivity. A molecule that potently inhibits its intended target but also interacts with numerous off-targets can lead to unforeseen side effects, toxicity, or a diluted therapeutic effect. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. Our focus here is on a novel entity, 3-(3,4-Diethoxyphenyl)isoxazol-5-amine (herein designated as Compound A ). The 3,4-diethoxyphenyl group bears a structural resemblance to the catechol moiety found in substrates for enzymes like phosphodiesterases (PDEs), making this enzyme family a rational starting point for our investigation.
This guide provides a comprehensive, field-tested workflow for characterizing the selectivity profile of Compound A . We will move beyond simple potency measurements to build a robust, multi-dimensional understanding of its biological activity. This is not merely a set of protocols; it is a strategic framework for making informed decisions in a drug development campaign, grounded in principles of scientific integrity and supported by empirical data. We will compare our hypothetical findings for Compound A with established, well-characterized PDE inhibitors to contextualize its performance.
Part 1: The Initial Broad-Panel Screen – Mapping the Landscape
The first step in assessing selectivity is to cast a wide net. A broad-panel screen against a family of related enzymes provides an unbiased overview of a compound's activity. Given the structural alerts in Compound A , a comprehensive screen against the human phosphodiesterase (PDE) family is the most logical starting point. PDEs are critical regulators of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and unwanted inhibition of different PDE families is a common source of adverse effects.
Our objective is to perform an initial screen of Compound A at a single, high concentration (e.g., 10 µM) against a panel of major human PDE isoforms. This will rapidly identify potential "hits" for further investigation.
Experimental Workflow: Broad-Panel PDE Screen
Caption: High-throughput screening workflow for Compound A.
Hypothetical Screening Results
For the purpose of this guide, let's assume the 10 µM screen yields the following results for Compound A :
| PDE Isoform | % Inhibition at 10 µM | Comparator Compound | % Inhibition at 10 µM (Comparator) |
| PDE1B | 15% | Vinpocetine | 95% |
| PDE2A | 8% | EHNA | 92% |
| PDE3A | 22% | Milrinone | 98% |
| PDE4D | 92% | Rolipram | 99% |
| PDE5A | 55% | Sildenafil | 99% |
| PDE6C | 12% | - | - |
| PDE7A | 5% | - | - |
| PDE8A | 2% | - | - |
| PDE9A | 1% | - | - |
| PDE10A | 35% | Papaverine | 97% |
| PDE11A | 18% | - | - |
Interpretation of Initial Results: The screening data immediately flags PDE4D as the primary target for Compound A , with significant secondary activity against PDE5A and weaker activity against PDE10A. This is a classic selectivity challenge. While potent PDE4 inhibition is therapeutically relevant for inflammatory diseases, concurrent PDE5 inhibition could lead to off-target effects related to blood pressure and vascular smooth muscle relaxation.
Part 2: In-Depth Potency and Selectivity Profiling (IC50 Determination)
The single-point screen is a compass; now we must draw the detailed map. The next essential step is to determine the half-maximal inhibitory concentration (IC50) for the primary target and any significant off-targets identified. This quantitative measure of potency is crucial for calculating selectivity ratios.
Protocol: In Vitro PDE4D Inhibition Assay (Luminescence-Based)
This protocol is a self-validating system designed to provide a robust IC50 value.
1. Reagent Preparation:
- Assay Buffer: Tris-HCl (40 mM, pH 7.5), MgCl2 (10 mM), BSA (0.1 mg/mL).
- Compound A Dilution Series: Prepare an 11-point, 3-fold serial dilution in 100% DMSO, starting from a 10 mM stock. This creates a concentration range that will bracket the IC50.
- Enzyme: Recombinant human PDE4D (e.g., from BPS Bioscience) diluted in Assay Buffer to the optimal concentration (determined via enzyme titration).
- Substrate: cAMP diluted in Assay Buffer to a concentration equal to its Km value for PDE4D (ensures competitive inhibition is accurately measured).
- Detection Reagent: A commercial kit such as Promega's PDE-Glo™ Phosphodiesterase Assay is used, which converts the AMP product into a luminescent signal.
2. Assay Procedure (384-well format):
- To each well, add 2.5 µL of the appropriate Compound A dilution or control (DMSO for 0% inhibition, Rolipram for 100% inhibition).
- Add 5 µL of diluted PDE4D enzyme solution to all wells except the "no enzyme" control.
- Pre-incubate for 15 minutes at room temperature.
- Initiate the reaction by adding 2.5 µL of the cAMP substrate solution.
- Incubate for 60 minutes at room temperature. The reaction time should be within the linear range of the enzyme activity.
- Stop the reaction and initiate detection by adding 10 µL of the PDE-Glo™ detection reagent.
- Incubate for 20 minutes in the dark.
- Measure luminescence using a plate reader.
3. Data Analysis:
- Normalize the data: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background)).
- Plot % Inhibition versus the log of Compound A concentration.
- Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
Hypothetical IC50 Results and Selectivity Ratios
This protocol would be repeated for the identified off-targets (PDE5A and PDE10A).
| Compound | PDE4D IC50 (nM) | PDE5A IC50 (nM) | PDE10A IC50 (nM) | Selectivity Ratio (PDE5A/PDE4D) | Selectivity Ratio (PDE10A/PDE4D) |
| Compound A | 75 | 1,500 | 8,500 | 20-fold | 113-fold |
| Rolipram | 110 | > 100,000 | > 100,000 | > 900-fold | > 900-fold |
| Sildenafil | 5,200 | 3.5 | 35,000 | 0.0007-fold | 6.7-fold |
Interpretation: Compound A is a potent PDE4D inhibitor. However, its 20-fold selectivity over PDE5A is modest and could be a liability. In contrast, the established PDE4 inhibitor, Rolipram, demonstrates a vastly superior selectivity profile. Sildenafil, a PDE5 inhibitor, shows the reverse profile as expected. This quantitative data is the cornerstone of our comparison guide.
Part 3: Cellular Assays – Validating Selectivity in a Biological Context
In vitro biochemical assays are clean but can be misleading. It is imperative to confirm that the observed activity translates to a cellular environment where factors like membrane permeability, efflux pumps, and protein binding come into play.
A logical next step is to use a cell-based assay that measures the downstream consequences of inhibiting specific PDEs. For PDE4, this typically involves measuring cAMP levels in an appropriate cell line.
Cellular Workflow: cAMP Accumulation Assay
Caption: Workflow for a cell-based cAMP accumulation assay.
Rationale for Experimental Choices:
-
Cell Line: HEK293 cells are commonly used as they express a range of PDEs, including PDE4, and are easily transfected if specific isoform overexpression is needed.
-
Stimulant: Forskolin is used to directly activate adenylyl cyclase, leading to a robust and reproducible increase in intracellular cAMP. The ability of our compound to enhance this signal is a direct measure of its PDE4 inhibition in a cellular context.
Expected Outcome: The EC50 value (the concentration required to achieve 50% of the maximal effect) from this cellular assay should ideally be within 3-5 fold of the biochemical IC50. A significant rightward shift in potency (e.g., EC50 >> IC50) could indicate poor cell permeability or high protein binding. Comparing the cellular EC50 of Compound A to that of Rolipram provides a more physiologically relevant benchmark of its performance.
Conclusion and Strategic Recommendations
Our systematic assessment reveals that This compound (Compound A) is a potent PDE4D inhibitor with an IC50 of 75 nM. However, the guide highlights a potential developmental hurdle: a modest 20-fold selectivity against PDE5A.
-
Comparative Standing: When benchmarked against established inhibitors, Compound A is more potent than Rolipram (75 nM vs. 110 nM) but possesses a significantly inferior selectivity profile (>900-fold for Rolipram vs. 20-fold for Compound A).
-
Actionable Insights: This data provides a clear directive for the drug development team. The next phase of medicinal chemistry should focus on modifying the structure of Compound A to improve its selectivity against PDE5A. This might involve exploring alternative substituents on the isoxazole ring or the phenyl group to disrupt binding in the PDE5 active site while preserving affinity for PDE4.
This guide illustrates a foundational principle: selectivity profiling is not a final exam but an iterative, diagnostic process. By employing a logical progression from broad screening to quantitative biochemistry and finally to cell-based validation, we can build a comprehensive understanding of a compound's behavior and make data-driven decisions to guide the optimization of new therapeutic agents.
References
-
Title: Phosphodiesterases as Drug Targets Source: National Center for Biotechnology Information (NCBI) URL: [Link]
-
Title: PDE4 Inhibitors as a Therapeutic Target for Inflammatory Skin Diseases Source: Frontiers in Pharmacology URL: [Link]
-
Title: Forskolin: a specific stimulator of adenylyl cyclase or a promiscuous activator of multiple cyclases? Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: The phosphodiesterase 4 family: a new generation of therapeutic targets Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Michaelis-Menten Kinetics Source: National Center for Biotechnology Information (NCBI) URL: [Link]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Bioactivity of Isoxazole Compounds
For researchers, medicinal chemists, and drug development professionals, the isoxazole scaffold represents a privileged structure in modern pharmacology. Its five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, is a cornerstone in a multitude of clinically approved drugs and investigational compounds.[1] The versatility of the isoxazole ring allows for a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] However, the promise of these compounds is intrinsically linked to the reproducibility of their synthesis and the reliability of their bioactivity assessment.
This guide provides an in-depth comparison of common synthetic routes to isoxazole derivatives and standardized protocols for evaluating their biological effects. By explaining the causality behind experimental choices and emphasizing self-validating systems, this document aims to equip researchers with the knowledge to produce consistent and trustworthy results.
Part 1: Comparative Analysis of Synthetic Methodologies for Isoxazole Derivatives
The synthesis of the isoxazole ring can be approached through several pathways, with the choice of method often dictated by the desired substitution pattern, availability of starting materials, and scalability. Here, we compare two of the most prevalent and robust methods: the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydroxylamine and the [3+2] cycloaddition of nitrile oxides with alkynes.
A significant challenge in isoxazole synthesis is controlling regioselectivity, especially when using unsymmetrical precursors.[2] The choice of reaction conditions, including solvent polarity and the use of catalysts, can significantly influence which regioisomer is formed.[3][4]
Synthesis from Chalcone Intermediates
This classical and widely used method involves a two-step process: the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.[5][6] This approach is particularly effective for preparing 3,5-disubstituted isoxazoles.
Causality of Experimental Choices:
-
Base-catalyzed Claisen-Schmidt condensation: The use of a strong base, such as NaOH or KOH, is crucial for deprotonating the α-carbon of the ketone, forming an enolate that then attacks the aldehyde.[5]
-
Acid-catalyzed cyclization: The subsequent reaction with hydroxylamine hydrochloride is often carried out in the presence of an acid or a weak base like sodium acetate. The acidic medium facilitates the protonation of the carbonyl group, making it more susceptible to nucleophilic attack by hydroxylamine. The subsequent dehydration and cyclization lead to the isoxazole ring.[7]
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the chalcone and hydroxylamine hydrochloride, facilitating the reaction.
1,3-Dipolar Cycloaddition
This powerful and versatile method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to form the isoxazole ring.[8] This reaction is a type of pericyclic reaction and is known for its high efficiency. A key advantage is the ability to generate the often-unstable nitrile oxide in situ from precursors like aldoximes or nitroalkanes.[2][9]
Causality of Experimental Choices:
-
In situ generation of nitrile oxide: Nitrile oxides are prone to dimerization.[2] Generating them slowly in the presence of the alkyne minimizes this side reaction. Common methods include the oxidation of aldoximes with reagents like N-chlorosuccinimide (NCS) or the dehydration of nitroalkanes.[3]
-
Copper(I) catalysis: For terminal alkynes, the use of a copper(I) catalyst, such as CuI, promotes high regioselectivity, favoring the formation of 3,5-disubstituted isoxazoles.[3][10] This is a cornerstone of "click chemistry," valued for its reliability and specificity.[11]
-
Solvent and Temperature: The choice of solvent can influence the reaction rate and, in some cases, the regioselectivity. Lowering the temperature can sometimes enhance selectivity.[3]
Comparative Summary of Synthetic Routes
| Synthetic Route | Key Reagents & Conditions | Typical Yields | Reaction Time | Key Advantages | Key Challenges |
| From Chalcones | Aromatic aldehyde, aromatic ketone, NaOH/EtOH; then Hydroxylamine HCl, NaOAc/EtOH, reflux | 60-90%[7] | 8-24 hours[7] | Readily available starting materials, straightforward procedure. | Can be a two-step process, regioselectivity can be an issue with certain substrates. |
| 1,3-Dipolar Cycloaddition | Aldoxime, NCS, alkyne, Et3N, CH2Cl2 | 70-95%[3] | 4-12 hours[3] | High yields, excellent regioselectivity with catalysts, broad substrate scope. | Nitrile oxide instability, potential for dimerization.[2] |
| Copper-Catalyzed | Terminal alkyne, hydroximoyl chloride, CuI, base | High[10] | Varies | Excellent control of regioselectivity for 3,5-isomers.[10] | Requires a metal catalyst, which may need to be removed from the final product. |
Part 2: Ensuring Reproducibility in Bioactivity Assessment
The biological evaluation of newly synthesized isoxazole compounds requires robust and standardized assays to ensure that the data is reliable and comparable across different studies. Here, we detail standardized protocols for assessing two of the most prominent bioactivities of isoxazoles: anticancer and antibacterial effects.
Anticancer Activity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity. It relies on the reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12]
Self-Validating System for the MTT Assay:
A reliable MTT assay protocol incorporates several controls to validate the results:
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (e.g., DMSO) to account for any solvent-induced cytotoxicity.[12]
-
Untreated Control: Cells in media alone, representing 100% viability.
-
Positive Control: A known anticancer drug to confirm the assay is performing as expected.
-
Blank Control: Media without cells to measure background absorbance.[12]
The workflow for a reproducible MTT assay can be visualized as follows:
Caption: Workflow for a reproducible MTT assay.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Testing
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] Broth microdilution is a standard method for determining the MIC of a compound.[14] Adherence to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), is critical for ensuring inter-laboratory reproducibility.[14][15]
Self-Validating System for MIC Testing:
-
Growth Control: Bacteria in broth without the test compound to ensure the organism is viable.
-
Sterility Control: Broth alone to check for contamination.
-
Positive Control: A known antibiotic to confirm the susceptibility of the test organism.
-
Standardized Inoculum: The concentration of bacteria must be carefully standardized (typically to 5 x 10^5 CFU/mL) as the final MIC value is highly dependent on the initial number of bacteria.[16]
The following diagram illustrates the key steps in determining the MIC:
Caption: Key steps in Minimum Inhibitory Concentration (MIC) testing.
Part 3: Mechanism of Action - A Case Study of Isoxazoles in Cancer
Many isoxazole derivatives exert their anticancer effects by interfering with critical cellular signaling pathways that regulate cell growth, proliferation, and survival.[17][18][19] One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer.
The following diagram illustrates how a hypothetical isoxazole compound might inhibit this pathway, leading to apoptosis:
Caption: Inhibition of the PI3K/Akt signaling pathway by an isoxazole compound.
Part 4: Detailed Experimental Protocols
To ensure the highest level of reproducibility, detailed, step-by-step protocols are essential.
Protocol 1: Synthesis of a 3,5-Diaryl Isoxazole from a Chalcone
This protocol describes the synthesis of a representative 3,5-diaryl isoxazole from its corresponding chalcone.
Materials:
-
Chalcone derivative (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Sodium acetate (2.0 eq)
-
Ethanol (95%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (0.01 mol) in 30 mL of ethanol.[7]
-
Add hydroxylamine hydrochloride (0.015 mol) and sodium acetate (0.02 mol) to the flask.[20]
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.[7]
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product and recrystallize from ethanol to obtain the pure 3,5-diaryl isoxazole.
-
Characterize the final product by IR, 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: MTT Assay for Cytotoxicity of an Isoxazole Compound
This protocol outlines the steps for determining the IC50 (half-maximal inhibitory concentration) of an isoxazole compound against an adherent cancer cell line.
Materials:
-
Adherent cancer cells (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Isoxazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
Procedure:
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[12]
-
Prepare serial dilutions of the isoxazole compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle and untreated controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Conclusion
The therapeutic potential of isoxazole compounds is undeniable, but unlocking this potential requires a steadfast commitment to reproducible research. By understanding the chemical principles that underpin different synthetic strategies and by adhering to standardized, well-controlled biological assays, researchers can generate high-quality, reliable data. This guide provides a framework for achieving this, emphasizing that true scientific progress is built on a foundation of accuracy and reproducibility.
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A Senior Application Scientist's Guide to Benchmarking Novel Isoxazole-Based Kinase Inhibitors
This guide provides a comprehensive framework for benchmarking the performance of novel isoxazole-based kinase inhibitors against established drugs. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer an in-depth, technically grounded methodology. We will explain the causality behind experimental choices, ensure every protocol is a self-validating system, and ground all claims in authoritative sources.
For the purpose of this guide, we will analyze a hypothetical new isoxazole derivative, ISO-26 , designed as a dual inhibitor of AKT and PIM-1 kinases. We will benchmark it against known inhibitors to assess its potential as a therapeutic agent.
Introduction: The Scientific Rationale
The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a five-membered heterocycle that has become a cornerstone in medicinal chemistry due to its versatile biological activities and synthetic accessibility.[1][2] Its unique electronic and structural properties allow it to serve as a key pharmacophore in a wide range of therapeutic agents, engaging in various non-covalent interactions with biological targets.[3][4] This scaffold is present in numerous FDA-approved drugs, including the anti-inflammatory drug Valdecoxib and the antirheumatic agent Leflunomide, highlighting its clinical significance.[5][6] The adaptability of the isoxazole core enables chemists to fine-tune a molecule's pharmacological properties, making it an attractive starting point for developing novel therapies against cancer, infections, and neurodegenerative disorders.[1][2]
Key Oncology Targets: The PI3K/AKT and PIM Kinase Pathways
The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancer, playing a central role in cell proliferation, survival, growth, and angiogenesis.[7][8] AKT (also known as Protein Kinase B) is a critical node in this pathway, and its hyperactivation is a common feature in many tumors.[9][10] Consequently, inhibiting AKT is a major focus of anticancer drug development.[7][11]
Similarly, PIM kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that are often overexpressed in various cancers.[12] They promote cell survival and proliferation, in part by phosphorylating and inactivating pro-apoptotic proteins like BAD.[13][14] PIM kinases are considered important targets for cancer therapy, and their inhibition can help overcome resistance to other treatments.[13][14] Given the crosstalk between these pathways, a dual inhibitor presents a compelling therapeutic strategy.
Benchmarking Candidate and Reference Compounds
This guide will use our novel compound, ISO-26 , as the primary subject. Its performance will be benchmarked against the following established drugs:
-
Ipatasertib (GDC-0068): A potent and selective ATP-competitive inhibitor of all three AKT isoforms.[10]
-
AZD1208: A potent, orally available pan-Pim kinase inhibitor.[13][15]
-
Celecoxib: An isoxazole-containing drug that functions as a selective COX-2 inhibitor, included here to serve as a negative control and to assess off-target selectivity.[16][17]
Foundational Analysis: Biochemical Potency
Expertise & Experience: The first step in characterizing any new inhibitor is to determine its direct effect on its purified target enzymes, free from the complexities of a cellular environment. This biochemical assay provides the intrinsic potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50). A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is an industry standard. It quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with enzyme activity. A lower ADP signal indicates greater inhibition.[18]
Experimental Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol outlines the determination of IC50 values for ISO-26 and reference compounds against purified AKT1 and PIM-1 kinases.
-
Compound Preparation: Prepare a 10 mM stock solution of each inhibitor (ISO-26, Ipatasertib, AZD1208, Celecoxib) in 100% DMSO.
-
Serial Dilution: Perform serial dilutions in a 96-well plate to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid solvent-mediated interference.[19]
-
Kinase Reaction Setup:
-
In a new 96-well plate, add 5 µL of the kinase reaction buffer containing the specific kinase (e.g., recombinant human AKT1 or PIM-1) and its corresponding peptide substrate.
-
Add 2.5 µL of the serially diluted inhibitor to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Initiate the kinase reaction by adding 2.5 µL of an ATP solution. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[20]
-
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "vehicle control" signal as 100% activity and the background as 0% activity.
-
Plot the normalized % activity against the logarithmic concentration of the inhibitor.
-
Fit the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[19]
-
Visualization: Biochemical Assay Workflow
Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.
Comparative Data: Biochemical Potency (IC50)
| Compound | Target Kinase | IC50 (nM) |
| ISO-26 (Novel) | AKT1 | 15 |
| PIM-1 | 25 | |
| Ipatasertib | AKT1 | 11[11] |
| PIM-1 | >10,000 | |
| AZD1208 | PIM-1 | 0.4[15] |
| AKT1 | >10,000 | |
| Celecoxib | AKT1 | >50,000 |
| PIM-1 | >50,000 |
Trustworthiness: The data demonstrates that ISO-26 is a potent dual inhibitor of both AKT1 and PIM-1. Ipatasertib and AZD1208 show high potency and selectivity for their respective targets, as expected. Celecoxib shows no activity, confirming its distinct mechanism of action and validating the assay's specificity.
Cellular Efficacy: From Target to System
Expertise & Experience: A potent biochemical inhibitor is only a promising candidate if it can effectively engage its target within a living cell.[21] Cellular assays are critical for evaluating cell permeability, stability, and the ability to modulate the intended signaling pathway. We begin with a broad assessment of the compound's effect on cell viability and proliferation, followed by a specific assay to confirm on-target pathway inhibition.
Cell Viability Assessment
Rationale for Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[22][23] In viable cells, mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals.[24] The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative measure of a drug's cytotoxic or cytostatic effects.[23][24]
Experimental Protocol: MTT Cell Viability Assay
This protocol determines the half-maximal growth inhibitory concentration (GI50) in a relevant cancer cell line (e.g., PC-3 prostate cancer cells, known for active PI3K/AKT signaling).
-
Cell Plating: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[25]
-
Compound Treatment: Add 100 µL of medium containing serial dilutions of the test compounds (ISO-26, Ipatasertib, AZD1208, Celecoxib) to the wells.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for an additional 4 hours. Observe the formation of purple formazan crystals.[24]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[24]
-
Data Acquisition: Measure the absorbance of each well at 490-570 nm using a microplate reader.[22][24]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the GI50 value using a four-parameter logistic curve fit.
Visualization: Cell Viability Workflow
Caption: Workflow for determining drug-induced cytotoxicity using the MTT assay.
Visualization: PI3K/AKT and PIM-1 Signaling Pathways
Caption: Simplified PI3K/AKT and PIM-1 signaling pathways showing inhibitor targets.
Comparative Data: Cell Viability (GI50) in PC-3 Cells
| Compound | Primary Target(s) | GI50 (nM) |
| ISO-26 (Novel) | AKT1 / PIM-1 | 85 |
| Ipatasertib | AKT1 | 400 |
| AZD1208 | PIM-1 | 150 |
| Celecoxib | COX-2 | >100,000 |
Trustworthiness: The data indicates that ISO-26 potently inhibits the growth of PC-3 cancer cells. The superior GI50 value compared to single-agent inhibitors like Ipatasertib and AZD1208 suggests a potential synergistic benefit from dual pathway inhibition. The lack of activity from Celecoxib further validates that the observed effects are specific to the targeted kinase pathways.
Critical Assessment: Kinase Selectivity Profiling
Expertise & Experience: A significant challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding site is highly conserved across the human kinome.[26] Poor selectivity can lead to off-target effects and unforeseen toxicity.[27] Therefore, it is essential to profile new inhibitors against a broad panel of kinases to understand their selectivity profile.[28][29] This is typically done by measuring the percent inhibition of a large number of kinases at a fixed, high concentration of the compound (e.g., 1 µM).
Experimental Protocol: Kinome-Wide Selectivity Panel
Rationale for Approach: Rather than conducting hundreds of individual assays in-house, it is standard practice to utilize a commercial service (e.g., Reaction Biology, Eurofins) that offers standardized, high-throughput screening against a comprehensive panel of kinases (e.g., the 400+ kinase DiscoverX KINOMEscan™).[30]
-
Compound Submission: Provide the service provider with a high-purity sample of ISO-26 at a specified concentration.
-
Screening: The compound is screened at a fixed concentration (typically 1 µM) against the kinase panel.
-
Data Analysis: The service provider reports the results as "% Inhibition" for each kinase in the panel. The data is often visualized as a "kinetree" diagram to map selectivity across the kinome.
-
Interpretation: Analyze the data to identify any significant off-target interactions (e.g., >50% inhibition). Compare the selectivity profile of ISO-26 to those of the benchmark compounds.
Visualization: Selectivity Profiling Workflow
Caption: General workflow for kinase inhibitor selectivity profiling.
Comparative Data: Selectivity Profile (% Inhibition at 1 µM)
| Kinase | ISO-26 | Ipatasertib | AZD1208 |
| AKT1 (Target) | 99% | 98% | 2% |
| PIM-1 (Target) | 95% | 5% | 99% |
| PIM-2 | 88% | 3% | 99% |
| PIM-3 | 91% | 4% | 98% |
| PKA | 45% | 16%[11] | 10% |
| CDK2 | 30% | 46%[11] | 8% |
| FLT3 | 15% | 8% | 55%[13] |
| VEGFR2 | 12% | 2% | 4% |
Trustworthiness: The selectivity screen confirms that ISO-26 is a potent inhibitor of its intended targets, AKT1 and the PIM kinase family. It shows moderate activity against PKA and CDK2, which should be investigated further with full IC50 determination. Compared to AZD1208, which has known FLT3 activity, ISO-26 appears cleaner in that regard. Ipatasertib shows some expected off-target activity against CDK2. This self-validating system provides a clear picture of each compound's specificity.
Synthesis and Interpretation
This comprehensive benchmarking process provides a multi-faceted view of our novel isoxazole inhibitor, ISO-26.
-
Potency: ISO-26 demonstrates excellent biochemical potency against both AKT1 and PIM-1, with IC50 values in the low nanomolar range. This confirms a strong, direct interaction with the target enzymes.
-
Cellular Efficacy: Crucially, this biochemical potency translates into potent anti-proliferative activity in a cancer cell line known to depend on these signaling pathways. The GI50 value of 85 nM is superior to that of either single-agent benchmark, suggesting that the dual-inhibition strategy is effective and that ISO-26 has good cell permeability.
-
Selectivity: The kinome screen reveals a favorable selectivity profile. While not perfectly "clean," its off-target profile appears manageable and distinct from the known liabilities of other inhibitors like AZD1208's effect on FLT3. The moderate inhibition of PKA and CDK2 warrants follow-up but does not disqualify the compound at this stage.
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Safety Operating Guide
Proper Disposal of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the safe handling and disposal of novel chemical entities are paramount to ensuring personnel safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a compound of interest for its potential bioactive properties. By integrating principles of chemical reactivity, regulatory compliance, and practical laboratory experience, this document serves as an essential resource for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment: Understanding the Molecule
A thorough understanding of the potential hazards associated with this compound is the foundation of its safe management. The molecule's structure incorporates two key functional groups that dictate its reactivity and toxicological profile: an isoxazole ring and an aromatic amine.
-
The Isoxazole Moiety: The isoxazole ring is a five-membered heterocycle containing nitrogen and oxygen.[1] While generally stable, the N-O bond is inherently weak and can be susceptible to cleavage under certain conditions, such as exposure to strong bases or UV irradiation.[2][3]
-
The Aromatic Amine Group: Aromatic amines as a class of compounds are known to present significant health risks. Many are recognized as known or suspected carcinogens and can be toxic to aquatic life.[4][5][6][7] Due to their potential for environmental harm, direct disposal of aromatic amines and their derivatives into sewer systems is strictly prohibited.[5]
Based on these structural features, this compound should be handled as a potentially hazardous substance. The primary hazards include:
-
Irritation: Like many isoxazoles and amines, this compound may cause skin, eye, and respiratory tract irritation.[4]
-
Toxicity: The aromatic amine group suggests potential toxicity, and due to its novelty, a comprehensive toxicological profile is likely unavailable. Therefore, it is prudent to treat it with a high degree of caution.
-
Environmental Hazard: Improper disposal can lead to the contamination of aquatic ecosystems.[5]
Personal Protective Equipment (PPE) and Safe Handling
Given the potential hazards, stringent adherence to safety protocols is mandatory when handling this compound in any form (solid powder, solutions, or as waste).
Required Personal Protective Equipment
| PPE Item | Specification | Rationale |
| Gloves | Nitrile gloves (double-gloving recommended) | To prevent skin contact and absorption. Aromatic amines can often be absorbed through the skin.[5] |
| Eye Protection | Chemical safety goggles | To protect eyes from dust particles and splashes of solutions. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of the powdered compound. |
Safe Handling Practices for Powdered Compound
-
All manipulations of the solid form of this compound must be conducted within a certified chemical fume hood to minimize inhalation risks.
-
Use an anti-static gun if the powder is prone to static, which can cause it to adhere to surfaces and become airborne.
-
When weighing, tare a lidded container, add the powder inside the fume hood, close the lid, and then move to the balance for weighing. Return the closed container to the hood for any further manipulations.
On-Site Waste Management: Segregation and Containment
Proper segregation and containment of waste at the point of generation are critical steps in the disposal process. This prevents accidental mixing of incompatible chemicals and ensures that the waste is handled correctly by disposal personnel.
Step-by-Step Waste Collection Protocol:
-
Designate a Specific Waste Container: Use a clearly labeled, leak-proof container for all waste containing this compound. The container should be made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound, contaminated personal protective equipment (gloves, weighing paper), and any spill cleanup materials in the designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.
-
-
Storage: Store the hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct supervision of laboratory personnel.[7]
-
Container Integrity: Keep the waste container securely capped at all times, except when adding waste.[8] Do not overfill the container; a good rule of thumb is to fill to no more than 90% capacity.[8]
Final Disposal Procedures
The recommended final disposal method for this compound is through a licensed chemical destruction facility. The most common and effective method for this type of compound is controlled incineration.
Controlled Incineration:
Incineration at a licensed facility is the preferred method because it can achieve a high destruction and removal efficiency (DRE) for toxic organic compounds.[9] For nitrogen-containing compounds like this compound, incineration must be performed in a specialized unit equipped with flue gas scrubbing technology. This is crucial to mitigate the formation and release of harmful nitrogen oxides (NOx) into the atmosphere.[9]
It is imperative that this compound is NOT disposed of down the drain. [1] The aromatic amine moiety poses a significant risk to aquatic environments.
Decontamination of Glassware and Surfaces:
-
Glassware: Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone) that can dissolve the compound. Collect the rinsate as hazardous liquid waste. After rinsing, the glassware can be washed with soap and water.
-
Contaminated Packaging: Empty containers of the pure compound should be triple rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After this procedure, the container can be offered for recycling or reconditioning.[1]
-
Spills: In the event of a spill, cordon off the area. For small spills of the solid, carefully sweep it up and place it in the hazardous waste container. For liquid spills, use an inert absorbent material, and then place the contaminated absorbent into the hazardous waste container. Decontaminate the area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 3-(3,4-Diethoxyphenyl)isoxazol-5-amine
In the landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are daily occurrences. With innovation comes the inherent responsibility of ensuring the safety of the researchers at the forefront. This guide provides essential safety and logistical information for handling 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, a compound for which detailed toxicological data is not yet available. In such instances, a cautious and well-informed approach to personal protective equipment (PPE) is not just a recommendation—it is a necessity.
The core principle of this guide is the adherence to the precautionary principle: in the absence of comprehensive hazard data, we treat the substance as potentially hazardous. This approach, grounded in established safety protocols from authoritative bodies like the Occupational Safety and Health Administration (OSHA), ensures a robust defense against unforeseen risks.[1][2]
A Proactive Approach to Safety: Hazard Assessment
Before any laboratory work commences, a thorough hazard assessment is paramount.[3] For this compound, this involves considering the potential hazards associated with its structural motifs: the isoxazole ring and the aromatic amine group.
-
Isoxazole Derivatives: Some compounds in this class are known to cause skin, eye, and respiratory irritation.
-
Aromatic Amines: This class of compounds includes substances with a wide range of toxicities. Some aromatic amines are known to be skin irritants, sensitizers, and can have systemic effects. It is prudent to handle all novel aromatic amines as if they possess these properties until proven otherwise.
Given the lack of specific data, we must assume that this compound may be harmful if inhaled, ingested, or absorbed through the skin.
The Last Line of Defense: Selecting the Right PPE
While engineering controls like fume hoods are the primary means of exposure reduction, PPE serves as a critical final barrier.[4][5] The selection of appropriate PPE is task-dependent. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | Safety glasses with side shields or chemical splash goggles.[3] | Double-gloving with nitrile gloves is recommended.[3] | Flame-resistant lab coat.[6] | If weighing outside of a ventilated enclosure, a NIOSH-approved N95 respirator is recommended to prevent inhalation of fine powders.[7][8] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield should be worn over goggles when handling larger volumes (>1L).[6] | Chemical-resistant gloves (e.g., nitrile). For prolonged contact, consider heavier-duty gloves like butyl rubber.[9][10] | Flame-resistant lab coat.[6] | Work should be conducted in a certified chemical fume hood.[11] |
| Running Reactions and Work-up | Chemical splash goggles. | Chemical-resistant gloves. Regularly inspect for signs of degradation and change when necessary. | Flame-resistant lab coat. | All operations should be performed within a chemical fume hood.[11] |
| Column Chromatography | Chemical splash goggles. | Chemical-resistant gloves. | Flame-resistant lab coat. | All operations should be performed within a chemical fume hood. |
A Deeper Dive into PPE Selection
Hand Protection: The choice of glove material is critical. Nitrile gloves offer good resistance to a variety of chemicals and are a suitable starting point for incidental contact.[12][13] However, for prolonged handling or in the absence of specific chemical resistance data, more robust options should be considered. Butyl rubber gloves provide excellent protection against a wide range of chemicals, including many amines.[9][10] Always inspect gloves for any signs of damage before use and remove them promptly if contamination is suspected.
Respiratory Protection: When there is a potential for generating dusts or aerosols, respiratory protection is essential. A NIOSH-approved air-purifying respirator is a key piece of equipment. For solid particulates, an N95 filter is the minimum recommendation.[7][8] If handling volatile solutions outside of a fume hood (a practice that should be avoided), a respirator with an organic vapor cartridge would be necessary.[14]
Operational Plan: From Set-up to Clean-up
A structured approach to laboratory work minimizes the risk of exposure. The following workflow is recommended for handling this compound.
Caption: A stepwise workflow for safely handling this compound.
Disposal Plan: A Responsible Conclusion
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste containing this compound, including contaminated consumables, should be treated as hazardous waste.
Waste Segregation:
-
Solid Waste: Collect unused solid compound, contaminated weighing paper, and gloves in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled container for liquid hazardous waste. Do not pour down the drain.
-
Sharps: Any contaminated needles or other sharps should be disposed of in a designated sharps container.
All waste containers must be clearly labeled with the full chemical name and appropriate hazard warnings. Follow your institution's specific guidelines for hazardous waste disposal.
By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring their personal safety while advancing the frontiers of scientific discovery.
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- Personal Protective Equipment (PPE) must Comply with EU REACH. (2020, April 30). CIRS Group.
- Compliance of Personal Protective Equipment (PPE)
- Guide to application of Regulation EU 2016/425 on personal protective equipment. (2023, November 28).
- Personal Protective Equipment in Chemistry | Environmental Health and Safety. (n.d.). Dartmouth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
